Ethyl isopropyl sulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-4-6-5(2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUQQADVSXWVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199430 | |
| Record name | Ethyl isopropyl sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5145-99-3 | |
| Record name | 2-(Ethylthio)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5145-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl isopropyl sulphide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005145993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl isopropyl sulfide | |
| Source | DTP/NCI | |
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| Record name | Ethyl isopropyl sulphide | |
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| Record name | Ethyl isopropyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.561 | |
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| Record name | Ethyl isopropyl sulfide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FM2V7QR4Z | |
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Foundational & Exploratory
Core Molecular Identity and Physicochemical Properties
An In-Depth Technical Guide to Ethyl Isopropyl Sulfide (CAS 5145-99-3)
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the compound's fundamental properties, synthesis, analytical characterization, chemical reactivity, and key applications, grounding all information in established scientific principles and validated methodologies.
This compound, systematically named 2-(ethylsulfanyl)propane, is an aliphatic thioether with the chemical formula C₅H₁₂S.[1] It belongs to the organosulfur class of compounds, specifically dialkylthioethers, characterized by a sulfur atom covalently bonded to two distinct alkyl groups—an ethyl and an isopropyl group.[2][3] This structure imparts specific physical and chemical characteristics vital to its handling and application. The compound is a colorless to nearly colorless liquid under standard conditions and possesses a distinctive, sulfurous odor.[1] It has been identified as a naturally occurring volatile compound in ginger (Zingiber officinale).[4][5]
Key identifiers and structural representations are crucial for unambiguous documentation in research and regulatory contexts.
Diagram 1: Molecular Structure of this compound
A 2D representation of 2-(ethylsulfanyl)propane.
The physical properties of this compound are summarized below. These data are critical for designing experimental setups, purification procedures (like distillation), and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 5145-99-3 | [4] |
| Molecular Formula | C₅H₁₂S | [1] |
| Molecular Weight | 104.21 g/mol | [1] |
| IUPAC Name | 2-(ethylsulfanyl)propane | [4] |
| Synonyms | 2-(Ethylthio)propane, Isopropyl ethyl sulfide | [2] |
| Appearance | Colorless to almost colorless liquid | [1] |
| Boiling Point | 103 °C | [6] |
| Melting Point | -122.19 °C | [6] |
| Density | 0.83 g/cm³ (at 20 °C) | [6] |
| Refractive Index (n²⁰/D) | 1.4390 - 1.4430 | [6] |
| Flash Point | 5 °C | [6] |
| SMILES | CCSC(C)C | [1] |
| InChI Key | NZUQQADVSXWVNW-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of asymmetric thioethers like this compound is most commonly achieved via nucleophilic substitution, a cornerstone of organic synthesis. The Williamson ether synthesis, adapted for sulfur, provides a reliable and high-yielding route.
Causality in Synthesis Design
The chosen method involves the reaction of a thiol with an alkyl halide under basic conditions. The base (sodium hydroxide) is crucial as it deprotonates the ethanethiol (pKa ≈ 10.6) to form the much more nucleophilic sodium ethanethiolate. This thiolate then readily attacks the electrophilic secondary carbon of 2-bromopropane in an Sₙ2 reaction to form the thioether linkage. The use of sodium borohydride in the documented protocol is likely to reduce any disulfide impurities present in the starting ethanethiol, ensuring a clean reaction. The reaction is performed under a nitrogen atmosphere to prevent the oxidative side-reaction of the thiolate to form diethyl disulfide.
Diagram 2: Synthesis Scheme via Nucleophilic Substitution
Sₙ2 reaction pathway for the synthesis of this compound.
Validated Laboratory Synthesis Protocol
This protocol is adapted from a documented, high-yield procedure.
Materials:
-
Ethanethiol (62.13 g, 1.00 mol)
-
2-Bromopropane (135.29 g, 1.10 mol)
-
Sodium borohydride (1.89 g, 0.05 mol)
-
15 wt% Sodium hydroxide aqueous solution (346.67 g, 1.30 mol)
-
Nitrogen gas supply
-
500 mL four-necked flask, mechanical stirrer, thermometer, condenser, dropping funnel
-
Ice bath
Procedure:
-
System Setup: Assemble the four-necked flask with the stirrer, thermometer, and condenser. Ensure the system is under a positive pressure of nitrogen.
-
Thiolate Formation: To the flask, add ethanethiol and sodium borohydride. Cool the mixture to 5 °C using an ice bath.
-
Base Addition: Slowly add the 15 wt% sodium hydroxide solution via the dropping funnel, maintaining the temperature below 10 °C. Stir for 30 minutes after addition is complete to ensure full formation of the sodium ethanethiolate solution.
-
Alkylation: Add the 2-bromopropane dropwise to the reaction mixture. An exothermic reaction will occur; control the addition rate to maintain the temperature between 20-30 °C.
-
Reaction Completion: After the addition is complete, heat the mixture to 40 °C and stir for 2 hours to drive the reaction to completion.
-
Workup and Purification: Cool the mixture to room temperature. The organic layer will separate from the aqueous layer. Separate the layers using a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation. The product is collected at its boiling point of 103 °C.
Expected Outcome: This method reportedly yields the product with a purity of >99.5% as determined by Gas Chromatography (GC).
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected outcomes from key spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural information by probing the chemical environment of ¹H and ¹³C nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic due to the molecule's asymmetry, resulting in four distinct proton environments.
| Proton Assignment | Multiplicity | Coupling Constant (J) | Chemical Shift (δ, ppm) |
| -S-CH (CH₃)₂ | Septet | 6.69 Hz | ~2.93 |
| -S-CH₂ CH₃ | Quartet | 7.38 Hz | ~2.55 |
| -CH(CH₃ )₂ | Doublet | 6.69 Hz | ~1.26 |
| -CH₂CH₃ | Triplet | 7.38 Hz | ~1.25 |
| Data sourced from ChemicalBook.[6] |
Interpretation: The downfield shifts of the methine (-CH-) and methylene (-CH₂-) protons are due to the deshielding effect of the adjacent electronegative sulfur atom. The splitting patterns are classic examples of the n+1 rule: the CH proton is split by the six equivalent protons of the two methyl groups into a septet, while the CH₂ protons are split by the adjacent three methyl protons into a quartet.
¹³C NMR Spectroscopy: The molecule contains four unique carbon atoms, which will give rise to four distinct signals in the proton-decoupled ¹³C NMR spectrum.
| Carbon Assignment | Expected Chemical Shift Range (δ, ppm) |
| -S-C H(CH₃)₂ | 35 - 45 |
| -S-C H₂CH₃ | 25 - 35 |
| -CH(C H₃)₂ | 20 - 25 |
| -CH₂C H₃ | 10 - 15 |
| Ranges estimated based on standard thioether chemical shift data. |
Interpretation: Carbons directly attached to the sulfur atom (C-S) are deshielded and appear further downfield. The quaternary carbon of the isopropyl group is expected to be the most downfield, followed by the methylene carbon of the ethyl group.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and provides structural information through fragmentation patterns. The cleavage patterns for thioethers are analogous to those of ethers, with α-cleavage being a dominant pathway.
| m/z | Ion Identity | Fragmentation Pathway |
| 104 | [M]⁺ | Molecular Ion |
| 89 | [M - CH₃]⁺ | α-cleavage: Loss of a methyl radical from the isopropyl group |
| 75 | [M - C₂H₅]⁺ | α-cleavage: Loss of an ethyl radical |
| 61 | [CH₃CH₂S=CH₂]⁺ | Cleavage with rearrangement |
Diagram 3: Key Fragmentation Pathways in EI-MS
Dominant α-cleavage fragmentation of the molecular ion.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups based on their absorption of specific frequencies of infrared light, which correspond to vibrational modes.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2970 - 2850 | C-H Stretch | sp³ C-H (Alkyl) |
| 1465 - 1450 | C-H Bend | CH₂ Scissoring |
| 1385 - 1365 | C-H Bend | CH₃ Bending (Umbrella) |
| 800 - 600 | C-S Stretch | Thioether |
| Data based on standard IR correlation tables.[3] |
Interpretation: The spectrum is dominated by aliphatic C-H stretching and bending vibrations. The C-S stretch is often weak and can be difficult to assign definitively in the complex fingerprint region (below 1500 cm⁻¹). The absence of strong absorptions for O-H (~3300 cm⁻¹), C=O (~1715 cm⁻¹), or C=C (~1650 cm⁻¹) groups is key to confirming the structure's purity.
Chemical Reactivity and Synthetic Utility
The sulfur atom in this compound is the center of its reactivity. The lone pairs of electrons on the sulfur make it nucleophilic and susceptible to oxidation.
Oxidation to Sulfoxide and Sulfone
Thioethers can be selectively oxidized to sulfoxides and further to sulfones using various oxidizing agents. This is a synthetically valuable transformation.
-
To Sulfoxide: Mild oxidizing agents like sodium periodate (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂) can selectively produce ethyl isopropyl sulfoxide.
-
To Sulfone: Stronger oxidizing agents or an excess of H₂O₂, often with a catalyst like sodium tungstate or in a solvent like acetic acid, will fully oxidize the thioether to ethyl isopropyl sulfone.
S-Alkylation to Form Sulfonium Salts
As a nucleophile, the sulfur atom can attack electrophiles, such as alkyl halides, to form tertiary sulfonium salts.[1] These salts are themselves useful alkylating agents.[7]
Diagram 4: General Reactivity of this compound
Key oxidative and nucleophilic reactions of thioethers.
Applications in Research and Industry
While not a large-scale industrial chemical, this compound serves critical roles in specialized areas.
Flavor and Fragrance Agent
Due to its potent sulfurous aroma, it is used in trace amounts as a flavoring agent in food and fragrance formulations to impart specific savory or complex notes.[6]
Chemical Intermediate and Research
It serves as a building block in organic synthesis and as a model compound for research into the properties and reactivity of organosulfur compounds.[6] Its simple, well-defined structure makes it ideal for studying reaction mechanisms or developing new synthetic methods.
Validated Application: Internal Standard in Chromatography
A primary and technically significant application is its use as an internal standard (IS) for the quantitative analysis of volatile sulfur compounds (VSCs) by Gas Chromatography (GC), particularly in the food and beverage industry.
Causality for Use as an Internal Standard: An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample. This compound fits this role perfectly for analyzing VSCs in beer or wine. Its volatility and chromatographic behavior are similar to key analytes like dimethyl sulfide (DMS) and thioacetates, ensuring it is extracted and analyzed with comparable efficiency. This similarity minimizes variations from sample preparation (e.g., purge-and-trap, SPME) and injection, leading to more accurate and precise quantification of the target compounds.
Protocol: Use as an Internal Standard for VSC Analysis in Beer
Objective: To accurately quantify dimethyl sulfide (DMS) in a beer sample using GC with a Sulfur Chemiluminescence Detector (SCD) and this compound as an internal standard.
Materials:
-
Beer sample, degassed
-
This compound (IS) stock solution (e.g., 200 µg/mL in methanol)
-
Purge-and-trap concentrator coupled to a GC-SCD system
-
Helium carrier gas
Procedure:
-
Sample Preparation: Place a precise volume of the degassed beer sample (e.g., 5.0 mL) into a purge-and-trap sparging vessel.
-
Internal Standard Spiking: Add a small, precise volume of the this compound internal standard stock solution (e.g., 2.0 µL) directly into the beer sample in the sparger. This creates a known concentration of IS in the matrix.
-
Purge and Trap: Sparge the sample with inert gas (helium or nitrogen) for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 40 °C). Volatile compounds, including DMS and the IS, are swept from the sample onto a sorbent trap.
-
Desorption and Injection: Rapidly heat the trap to desorb the trapped compounds, which are then transferred by the carrier gas into the GC column.
-
Chromatographic Separation: Separate the compounds on a suitable capillary column (e.g., a DB-SULVUR column).
-
Detection and Quantification: Detect the sulfur-containing compounds using the SCD. Identify the peaks for DMS and this compound based on their retention times.
-
Calculation: Calculate the concentration of DMS using the ratio of the peak area of DMS to the peak area of the internal standard, referenced against a calibration curve prepared with known concentrations of DMS and a constant concentration of the IS.
Safety, Handling, and Toxicology
Proper safety protocols are mandatory when handling this compound due to its flammability and potential as an irritant.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Flammable Liquid | 🔥 | H225: Highly flammable liquid and vapor |
| Skin Irritant | ❗ | H315: Causes skin irritation |
| Eye Irritant | ❗ | H319: Causes serious eye irritation |
| Data sourced from ECHA C&L Inventory.[4] |
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Use explosion-proof electrical equipment.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-retardant lab coat.
-
Ground and bond containers when transferring material to prevent static discharge.[8]
Toxicology: Specific toxicological data for this compound is limited. However, dialkylthioethers as a class generally exhibit low to moderate toxicity.[6] The primary risks are associated with its flammability and irritant properties.
References
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PubChem. Ethyl isopropyl sulphide | C5H12S | CID 21228.[Link]
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FooDB. Showing Compound this compound (FDB007797).[Link]
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Science of Synthesis. Product Class 15: Arylsulfonium Salts and Derivatives.[Link]
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PubMed Central (PMC). Synthetic Applications of Sulfonium Salts.[Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Google Patents.EP1022269A2 - Sulfonium salts and method of synthesis.
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University of Regensburg. Chemical shifts.[Link]
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University of California, Los Angeles. NMR Chemical Shifts.[Link]
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ResearchGate. Alkylation Reactions with Alkylsulfonium Salts.[Link]
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SpectraBase. this compound.[Link]
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AIST. Spectral Database for Organic Compounds, SDBS.[Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions.[Link]
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Mol-Instincts. this compound 5145-99-3 wiki.[Link]
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The Good Scents Company. this compound, 5145-99-3.[Link]
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Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy.[Link]
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Oregon State University. 13C NMR Chemical Shifts.[Link]
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Michigan State University. Table of Characteristic IR Absorptions.[Link]
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Organic Syntheses. sulfide synthesis in preparation of unsymmetrical dialkyl disulfides.[Link]
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Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.[Link]
Sources
- 1. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB007797) - FooDB [foodb.ca]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Ethyl isopropyl sulphide | C5H12S | CID 21228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 5145-99-3 [thegoodscentscompany.com]
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ethyl isopropyl sulfide molecular weight and formula
An In-depth Technical Guide to Ethyl Isopropyl Sulfide
Introduction
This compound, systematically named 2-ethylsulfanylpropane, is an organosulfur compound belonging to the thioether class.[1][2] Specifically, it is a dialkylthioether, characterized by a sulfur atom bonded to two distinct alkyl groups—an ethyl group and an isopropyl group.[1][2] This compound, with the molecular formula C₅H₁₂S, is a colorless to pale yellow liquid known for its distinct sulfurous or onion-like odor.[1][3] While not extensively studied, this compound serves as a valuable compound in various fields, including as a flavoring agent, a chemical intermediate in organic synthesis, and a subject of research for its unique properties.[1][3] It has also been identified as a naturally occurring compound in ginger (Zingiber officinale).[4] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, applications, and safety protocols.
Chemical Identity and Molecular Structure
The fundamental identity of a chemical compound lies in its molecular formula and the spatial arrangement of its constituent atoms. This compound's structure is defined by a sulfur atom bridging an ethyl group and an isopropyl group.
Molecular Formula: C₅H₁₂S[1][4][5]
Molecular Weight: Approximately 104.22 g/mol [1][4][5]
The structural and electronic configuration of this compound can be represented using various standard chemical identifiers:
These identifiers provide unambiguous information for database searches and computational modeling, ensuring clarity and precision in scientific communication.
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior under various conditions and are crucial for its application in research and industry. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂S | [1][4][5][6] |
| Molecular Weight | 104.22 g/mol | [1][4] |
| Appearance | Colorless to almost colorless clear liquid | [1][5][7] |
| Boiling Point | 103 °C at 760 mmHg | [1][6][7] |
| Melting Point | -122.19 °C | [1][6][7] |
| Density | 0.83 g/cm³ at 20°C | [1] |
| Flash Point | 5 °C | [6][7] |
| Refractive Index | 1.4390 - 1.4430 | [6][7] |
| Solubility | Limited solubility in water; soluble in organic solvents | [3][8] |
Synthesis Protocol: Nucleophilic Substitution
A common and effective method for synthesizing this compound is through the nucleophilic substitution reaction between an alkyl halide and a thiol under basic conditions.[1] This approach leverages the high nucleophilicity of the thiolate anion.
Experimental Rationale
The synthesis involves the deprotonation of a thiol (ethanethiol) to form a highly reactive thiolate anion. This anion then acts as a nucleophile, attacking an alkyl halide (2-bromopropane) and displacing the bromide leaving group in an S_N2 reaction to form the desired thioether. Sodium hydroxide is used as the base to generate the sodium thiolate salt in situ.
Detailed Step-by-Step Methodology
A documented laboratory procedure for the synthesis of this compound is as follows:[7]
-
Preparation of Sodium Ethanethiolate:
-
Under a nitrogen atmosphere, add 62.13 g (1.00 mol) of ethanethiol and 1.89 g (0.05 mol) of sodium borohydride to a 500 mL four-necked flask equipped with a stirrer, thermometer, and condenser.
-
Cool the mixture to 5°C using an ice bath.
-
Slowly add 346.67 g (1.30 mol) of a 15 wt% sodium hydroxide aqueous solution to the flask to generate the aqueous solution of the ethanethiol sodium salt.
-
-
Nucleophilic Substitution Reaction:
-
To the freshly prepared sodium ethanethiolate solution, add 123.0 g (1.00 mol) of 2-bromopropane dropwise while maintaining the reaction temperature below a certain threshold to control the exothermic reaction.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified period to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with water and then with brine to remove any remaining impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter to remove the drying agent.
-
Purify the crude product by distillation to obtain pure this compound. This method has been reported to yield the product with high purity (99.6%) and a 100% yield with respect to the initial ethanethiol.[7]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of volatile sulfur compounds like this compound.[9] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed molecular information for identification.
Experimental Rationale
The principle of GC-MS analysis involves volatilizing the sample and separating its components based on their differential partitioning between a stationary phase (in the GC column) and a mobile phase (an inert carrier gas). As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification.
General GC-MS Protocol for Volatile Sulfur Compounds
While a specific protocol for this compound was not detailed in the search results, a general methodology for analyzing trace sulfur compounds in a matrix can be adapted.[9][10][11]
-
Sample Preparation (if in a matrix):
-
For samples where the compound is a trace component, a pre-concentration step like Purge and Trap may be employed.[9]
-
A known volume of the sample is diluted with a suitable solvent (e.g., ultrapure water for an alcohol sample).[9]
-
The solution is sparged with an inert gas (e.g., nitrogen), and the volatile compounds are trapped on an adsorbent material.[9]
-
-
GC-MS Analysis:
-
Detection and Quantification:
-
The mass spectrometer records the mass spectrum of each eluting compound. The mass spectrum of this compound would show a molecular ion peak at m/z 104, corresponding to its molecular weight.[4]
-
Quantification is achieved by comparing the area of the chromatographic peak to a calibration curve generated from standards of known concentrations.
-
Analytical Workflow Diagram
Caption: General workflow for GC-MS analysis of volatile compounds.
Applications and Natural Occurrence
This compound has applications in a few specialized areas:
-
Flavor and Fragrance Industry: Due to its characteristic odor, it is used in the formulation of food flavorings and fragrances.[1]
-
Chemical Intermediate: It serves as a building block in the synthesis of more complex organic molecules.[1]
-
Research: The compound is utilized in chemical research for studying the properties and reactivity of sulfur-containing compounds.[1]
-
Natural Occurrence: this compound has been identified as a natural product found in ginger (Zingiber officinale).[4]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
GHS Hazard Classification:
-
Flammable Liquids, Category 2: Highly flammable liquid and vapor.[5]
-
Skin Irritation, Category 2: Causes skin irritation.[4]
-
Eye Irritation, Category 2A: Causes serious eye irritation.[4]
GHS Pictograms:
-
Flame
-
Exclamation Mark
Precautionary Statements:
-
Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Keep the container tightly closed. Use explosion-proof equipment. Wear protective gloves, eye protection, and face protection.[5][12]
-
Response: If on skin or hair, take off immediately all contaminated clothing and rinse skin with water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention.[4][12]
-
Storage: Store in a well-ventilated place. Keep cool.[5]
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.
References
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PubChem. (2025). Ethyl isopropyl sulphide | C5H12S | CID 21228. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2023). A CAPILLARY GC-MS ANALYSIS OF RESIDUAL ETHANESULFONATES IN TENELIGLIPTIN. 16(2). Retrieved from [Link]
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IUPAC name for ethyl isopropyl sulfide
An In-depth Technical Guide to the Systematic Nomenclature and Properties of Ethyl Isopropyl Sulfide
Executive Summary
This technical guide provides a comprehensive analysis of the compound commonly known as this compound. Moving beyond common nomenclature, we will systematically derive its official International Union of Pure and Applied Chemistry (IUPAC) name, 2-(Ethylsulfanyl)propane . This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles governing sulfide nomenclature, supplemented by essential physicochemical data, established synthesis protocols, and an exploration of its chemical identity. Our approach emphasizes the causality behind nomenclature rules and experimental design, ensuring a robust and authoritative resource for laboratory and development applications.
Introduction to Thioether (Sulfide) Nomenclature
Thioethers, or sulfides, are a class of organosulfur compounds that are structural analogs of ethers, featuring a sulfur atom bonded to two organic substituents (R-S-R').[1] The accurate and unambiguous naming of these compounds is paramount in scientific communication, ensuring reproducibility and clarity in research and development. The IUPAC provides two primary methods for naming sulfides:
-
Functional Class Nomenclature: This common naming method treats the compound as a "sulfide" with the attached alkyl or aryl groups named as prefixes. The groups are listed in alphabetical order.[2][3][4] For simple, symmetrical, or well-known sulfides, this method is often used for convenience.
-
Substitutive Nomenclature: This is the systematic and preferred IUPAC method, particularly for more complex molecules. In this approach, the larger alkyl group forms the parent alkane name, while the smaller alkyl group and the sulfur atom are treated as a substituent group, named "alkylsulfanyl" or "alkylthio".[2][3][5]
The choice between these systems is guided by the complexity of the molecule. For intricate structures, substitutive nomenclature provides a rigorous, rule-based framework that eliminates ambiguity.
Systematic Derivation of the IUPAC Name
The compound consists of an ethyl group (-CH₂CH₃) and an isopropyl group (-CH(CH₃)₂) bonded to a central sulfur atom.
Analysis via Functional Class Nomenclature
Following the rules for common or functional class names, we identify the two alkyl groups: "ethyl" and "isopropyl". These are arranged alphabetically and followed by the word "sulfide".
-
Alkyl Group 1: Ethyl
-
Alkyl Group 2: Isopropyl
-
Alphabetical Order: Ethyl, Isopropyl
While widely used and recognized, this name is considered a common name and not the formal IUPAC systematic name.
Analysis via Substitutive Nomenclature (Preferred IUPAC Method)
The systematic approach requires identifying a parent alkane chain and treating the remaining portion as a substituent.
-
Identify the Parent Chain: The longest carbon chain attached to the sulfur atom determines the parent alkane. The isopropyl group is derived from propane (a 3-carbon chain), while the ethyl group is derived from ethane (a 2-carbon chain). Therefore, propane is the parent alkane.[2][4]
-
Identify the Substituent Group: The remaining portion, the ethyl group attached to the sulfur atom (CH₃CH₂-S-), is named as an "alkylsulfanyl" or "alkylthio" group. In this case, it is the "ethylsulfanyl" (or ethylthio) group.[3][5]
-
Number the Parent Chain: The propane chain is numbered to give the point of attachment of the ethylsulfanyl substituent the lowest possible locant. The sulfur is attached to the second carbon of the propane chain.
CH₃-¹CH²(–S-CH₂CH₃)-CH₃³
-
Assemble the Final Name: The substituent name, with its locant, is prefixed to the parent alkane name.
This systematic process leads to the definitive IUPAC name: 2-(Ethylsulfanyl)propane .[6][7]
The logical workflow for this determination is illustrated in the diagram below.
Caption: IUPAC substitutive nomenclature workflow for this compound.
Physicochemical and Structural Data
Accurate identification is intrinsically linked to verifiable physical and chemical properties. 2-(Ethylsulfanyl)propane is a colorless to pale yellow liquid with a characteristic sulfurous odor.[8] Its key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(Ethylsulfanyl)propane | [6][7] |
| Synonyms | This compound, 2-(Ethylthio)propane | [8][9] |
| CAS Number | 5145-99-3 | [8][9] |
| Molecular Formula | C₅H₁₂S | [6][9] |
| Molecular Weight | 104.21 g/mol | [6][8] |
| Density | 0.83 g/cm³ at 20°C | [6][9] |
| Boiling Point | 103-107.5 °C | [6] |
| Melting Point | -122.19 °C | [6][9] |
| Flash Point | 5 °C | [9] |
| Refractive Index | 1.4390 - 1.4430 | [9][10] |
| SMILES | CCSC(C)C | [6][8] |
| InChI Key | NZUQQADVSXWVNW-UHFFFAOYSA-N | [7][8] |
Laboratory Synthesis Protocol
The synthesis of 2-(Ethylsulfanyl)propane is typically achieved via a nucleophilic substitution reaction, a cornerstone of organosulfur chemistry. A well-documented and high-yield method involves the reaction of an ethanethiolate salt with 2-bromopropane.[6][11] The thiol, being more acidic than its alcohol analog, is readily deprotonated by a suitable base to form a potent thiolate nucleophile.
Williamson-Type Synthesis of 2-(Ethylsulfanyl)propane
This protocol describes the synthesis from ethanethiol and 2-bromopropane.
Objective: To synthesize 2-(Ethylsulfanyl)propane with high purity.
Materials:
-
Ethanethiol (C₂H₅SH)
-
2-Bromopropane (C₃H₇Br)
-
Sodium hydroxide (NaOH) or Sodium borohydride (NaBH₄) as a base[11]
-
Anhydrous solvent (e.g., Ethanol or DMF)
-
Nitrogen gas supply
-
Standard reflux and distillation glassware
Procedure:
-
Inert Atmosphere: Assemble a multi-necked flask equipped with a stirrer, condenser, and nitrogen inlet. Purge the system with nitrogen. The inert atmosphere is critical to prevent the oxidation of the highly nucleophilic thiolate intermediate.
-
Thiolate Formation: In the reaction flask, dissolve ethanethiol in the chosen solvent. Cool the mixture in an ice bath to control the exothermic reaction. Slowly add a stoichiometric equivalent of a base, such as an aqueous solution of sodium hydroxide, to deprotonate the ethanethiol and form the sodium ethanethiolate salt in situ.[11]
-
Nucleophilic Attack: While maintaining the cool temperature and inert atmosphere, add 2-bromopropane to the reaction mixture dropwise. The ethanethiolate anion will act as a nucleophile, attacking the secondary carbon of 2-bromopropane and displacing the bromide leaving group in an Sₙ2 reaction.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification: After cooling, quench the reaction with water and extract the crude product into an organic solvent like diethyl ether. Wash the organic layer with brine to remove residual salts, dry it over an anhydrous salt (e.g., MgSO₄), and filter.
-
Final Purification: Purify the crude 2-(Ethylsulfanyl)propane by fractional distillation. The final product should be a clear liquid. Purity can be confirmed by GC analysis, which has been reported to achieve levels of 99.6%.[11]
Caption: General workflow for the synthesis of 2-(Ethylsulfanyl)propane.
Applications and Significance
While not a widely commercialized bulk chemical, 2-(Ethylsulfanyl)propane and related thioethers serve important roles in several fields:
-
Organic Synthesis: As a functionalized thioether, it can be an intermediate in the synthesis of more complex molecules. The sulfur atom can be selectively oxidized to form sulfoxides and sulfones, which are valuable functional groups in medicinal chemistry.[11]
-
Flavor and Fragrance Chemistry: It is a naturally occurring volatile compound found in foods such as ginger, contributing to its complex aroma profile.[7][12]
-
Research Reagent: It is used in various research applications as a reagent or building block.[6]
Conclusion
The systematic IUPAC name for the compound commonly known as this compound is 2-(Ethylsulfanyl)propane . This name is derived following the principles of substitutive nomenclature, which prioritizes the longest carbon chain as the parent alkane and treats the remaining thio-substituent as a prefix. While the common name "this compound" is acceptable in many contexts, the use of "2-(Ethylsulfanyl)propane" is essential for unambiguous communication in scientific literature, patents, and regulatory documentation. A thorough understanding of its nomenclature, combined with knowledge of its physical properties and synthesis, provides a solid foundation for its application in research and development.
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University of Calgary. (n.d.). Thioethers. Retrieved from [Link]
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JoVE. (2023). Structure and Nomenclature of Thiols and Sulfides. Retrieved from [Link]
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ChemBK. (n.d.). 2-(Ethylsulfanyl)-2-methylpropane. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 2.6: Ethers, Epoxides and Sulfides. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethylsulfanylpropane-2-thiol. Retrieved from [Link]
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An In-depth Technical Guide to the Boiling Point of 2-Ethylsulfanylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylsulfanylpropane, also known as ethyl isopropyl sulfide, is an organosulfur compound with the chemical formula C₅H₁₂S.[1][2][3] As a thioether, its physical and chemical properties are of significant interest in various fields, including organic synthesis and drug development, where it may serve as a building block or be studied for its potential biological activity. A fundamental physical property of any liquid compound is its boiling point, which provides critical information for its purification, identification, and safe handling. This guide offers a comprehensive overview of the boiling point of 2-ethylsulfanylpropane, detailing its experimental determination and the underlying molecular factors that govern this key characteristic.
Physicochemical Properties of 2-Ethylsulfanylpropane
A summary of the key physical properties of 2-ethylsulfanylpropane is presented in the table below. These values have been compiled from various chemical data sources and provide a foundational understanding of the compound's behavior under standard conditions.
| Property | Value | Source(s) |
| Boiling Point | 103-107.5 °C | [1][4][5][6][7] |
| CAS Number | 5145-99-3 | [1][2][6][8][9] |
| Molecular Formula | C₅H₁₂S | [1][2][3][4] |
| Molecular Weight | 104.21 g/mol | [1][2][4] |
| Density | 0.83 g/cm³ | [10] |
| Melting Point | -122.19 °C | [1][10] |
| Refractive Index | 1.4390-1.4430 | [10] |
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6][11] For an accurate and reliable determination of the boiling point of 2-ethylsulfanylpropane, several established laboratory methods can be employed. The choice of method often depends on the quantity of the sample available and the required precision.
Capillary Method (Siwoloboff Method)
This method is particularly useful when only a small amount of the substance is available.
Principle: A small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. When the liquid reaches its boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. The temperature at which this occurs is the boiling point.
Experimental Protocol:
-
Preparation: Seal one end of a capillary tube by heating it in a flame.
-
Sample Introduction: Place a few drops of 2-ethylsulfanylpropane into a small test tube or a fusion tube.
-
Assembly: Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Heating: Attach the test tube to a thermometer and immerse the setup in a heating bath (e.g., paraffin oil or a Thiele tube). The bulb of the thermometer and the sample should be at the same level.[1][6]
-
Observation: Heat the bath slowly and stir to ensure uniform temperature distribution.[6] Observe the capillary tube.
-
Boiling Point Determination: Note the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This is the boiling point of the liquid.[1]
-
Confirmation: To confirm the boiling point, allow the apparatus to cool. The temperature at which the liquid is drawn back into the capillary tube should be the same as the observed boiling point.
Diagram of the Capillary Method for Boiling Point Determination:
Caption: Experimental setup for the capillary method of boiling point determination.
Distillation Method
For larger quantities of 2-ethylsulfanylpropane, distillation is a highly accurate method for determining the boiling point and simultaneously purifying the compound.[11][12]
Principle: The liquid is heated in a distillation flask, and the temperature of the vapor in equilibrium with the boiling liquid is measured.[11] This temperature remains constant during the distillation of a pure compound.
Experimental Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Sample and Boiling Chips: Place the 2-ethylsulfanylpropane sample in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the recorded temperature is that of the vapor distilling into the condenser.
-
Heating: Gently heat the distillation flask.
-
Boiling Point Measurement: Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.
For mixtures with components having close boiling points, fractional distillation would be employed.[13] If the compound is susceptible to decomposition at its atmospheric boiling point, vacuum distillation is the method of choice, as it lowers the boiling point by reducing the pressure.[11][13]
Factors Influencing the Boiling Point of 2-Ethylsulfanylpropane
The boiling point of a substance is a direct reflection of the strength of the intermolecular forces that hold its molecules together in the liquid state.[14] Several factors contribute to the boiling point of 2-ethylsulfanylpropane:
-
Molecular Weight: Generally, as the molecular weight of a compound increases, the boiling point also increases.[14] This is due to the larger surface area and increased number of electrons, which lead to stronger van der Waals dispersion forces. For thioethers, a longer alkyl chain results in a higher boiling point.[2]
-
Intermolecular Forces: The primary intermolecular forces in 2-ethylsulfanylpropane are van der Waals dispersion forces and dipole-dipole interactions.
-
Van der Waals Forces: These are temporary attractive forces that arise from the movement of electrons within the molecules. As a molecule with 17 atoms, 2-ethylsulfanylpropane has a significant surface area for these interactions.
-
Dipole-Dipole Interactions: The carbon-sulfur bonds in 2-ethylsulfanylpropane have a slight polarity due to the difference in electronegativity between carbon (2.55) and sulfur (2.58). This results in a small molecular dipole, leading to weak dipole-dipole attractions between molecules. However, these are significantly weaker than the hydrogen bonds found in alcohols of similar molecular weight, which explains why thiols and thioethers have lower boiling points than their corresponding alcohols.[15]
-
-
Molecular Structure and Branching: The structure of the molecule plays a crucial role in determining the strength of intermolecular forces.
-
Branching: 2-Ethylsulfanylpropane has a branched isopropyl group. Increased branching in a molecule generally leads to a lower boiling point compared to its straight-chain isomer (e.g., ethyl propyl sulfide).[8][14] This is because the more compact, spherical shape of branched molecules reduces the surface area available for intermolecular contact, thereby weakening the van der Waals forces.[14] For sulfur-containing isomers, the boiling points decrease with increasing isomerization in their alkyl groups.[2]
-
Conclusion
The boiling point of 2-ethylsulfanylpropane, determined to be in the range of 103-107.5 °C, is a critical parameter for its handling, purification, and identification. This value is a consequence of its molecular weight, the presence of van der Waals forces and weak dipole-dipole interactions, and its branched molecular structure. Accurate determination of this property, through methods such as the capillary or distillation techniques, is fundamental for its application in research and development.
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CAS Common Chemistry. (n.d.). 2-(Ethylthio)propane. Retrieved from [Link]
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Ethyl Isopropyl Sulfide: A Comprehensive Technical Guide to its Physicochemical Properties
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of two critical physicochemical properties of ethyl isopropyl sulfide (CAS 5145-99-3): its melting point and density. As an organosulfur compound with emerging relevance in various chemical and pharmaceutical research domains, a thorough understanding of its fundamental physical constants is paramount for its application in synthesis, formulation, and quality control. This document details the established values for these properties, elucidates the theoretical underpinnings of their experimental determination, and provides validated, step-by-step protocols for their accurate measurement. The methodologies presented are grounded in established pharmacopeial and international standards, ensuring scientific integrity and reproducibility.
Introduction to this compound
This compound, systematically known as 2-(ethylthio)propane, is a colorless to pale yellow liquid characterized by a distinct sulfurous odor.[1] With the molecular formula C₅H₁₂S and a molecular weight of 104.22 g/mol , it belongs to the thioether class of organosulfur compounds.[2] While it has been identified as a natural product in ginger (Zingiber officinale), its applications in synthetic organic chemistry and as a potential building block in drug discovery are of growing interest.[2] Accurate characterization of its physical properties is a prerequisite for its effective utilization in a laboratory and industrial setting, impacting everything from reaction kinetics to purification and storage protocols.
Core Physicochemical Data
The fundamental physical properties of this compound are summarized below. These values represent a consensus from multiple authoritative sources and serve as a baseline for experimental work.
| Physical Property | Value | Conditions |
| Melting Point | -122.19 °C | Standard Atmospheric Pressure |
| Density | 0.83 g/cm³ | 20 °C |
Data compiled from multiple sources.[3][4][5]
In-Depth Analysis of the Melting Point
The extremely low melting point of this compound, recorded at -122.19 °C, is a defining characteristic of this compound.[3][4][5] This property indicates that it remains in a liquid state under a vast range of experimental and ambient conditions. The low melting point is a direct consequence of the relatively weak intermolecular van der Waals forces governing the interaction between its molecules. The absence of strong hydrogen bonding capabilities contributes to the minimal energy required to transition from a solid to a liquid phase.
Causality Behind Experimental Choices for Low-Temperature Melting Point Determination
Given the sub-ambient melting point of this compound, specialized equipment capable of controlled cooling and precise temperature measurement is necessary. The capillary method remains the standard and most accessible technique for melting point determination.[4] The choice of a suitable cooling bath and a calibrated low-temperature thermometer or digital probe is critical for accuracy.
Experimental Protocol: Capillary Method for Low-Temperature Melting Point Determination
This protocol outlines the determination of the melting point of this compound using a modern automated melting point apparatus with cooling capabilities.
Principle: A small, solidified sample in a capillary tube is cooled and then slowly heated. The temperatures at which the first sign of melting (meniscus formation) and complete liquefaction occur are recorded as the melting range.
Apparatus:
-
Automated melting point apparatus with cooling capabilities (e.g., Mettler Toledo MP series or similar)
-
Sealed capillary tubes
-
Low-temperature thermometer or calibrated digital probe
-
Cooling bath (e.g., dry ice/acetone or liquid nitrogen)
-
Mortar and pestle (if sample requires pulverization, though unlikely for this substance)
Procedure:
-
Sample Preparation: As this compound is a liquid at room temperature, it must be solidified prior to analysis.
-
Place a small vial of this compound in a cooling bath (dry ice/acetone) until completely frozen.
-
Quickly crush the frozen solid into a fine powder using a pre-chilled mortar and pestle.
-
Introduce the powdered sample into a sealed capillary tube to a height of 2-3 mm.[6]
-
-
Instrument Setup:
-
Set the starting temperature of the melting point apparatus to approximately 10-15 °C below the expected melting point (e.g., -140 °C).
-
Set the heating rate to a slow and steady 1-2 °C per minute to ensure thermal equilibrium.
-
-
Measurement:
-
Insert the capillary tube into the apparatus.
-
Initiate the cooling and subsequent heating program.
-
Visually observe the sample through the magnified viewing port.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the last solid particle melts into a clear liquid (the clear point).
-
-
Reporting: The melting point is reported as a range from the onset of melting to the clear point. For a pure substance, this range should be narrow.
Self-Validation:
-
Perform the determination in triplicate to ensure reproducibility.
-
Calibrate the apparatus using certified low-temperature standards.
-
Ensure the sample is completely anhydrous, as moisture can depress the melting point.
Caption: Workflow for low-temperature melting point determination.
In-Depth Analysis of Density
The density of this compound is 0.83 g/cm³ at 20 °C, indicating it is less dense than water.[3][4][5] This property is crucial for applications involving liquid-liquid extractions, reaction mixture layering, and for calculating mass from a known volume (or vice versa). Density is temperature-dependent; therefore, accurate measurements must be accompanied by the temperature at which they were recorded.
Causality Behind Experimental Choices for Density Determination
Several methods are available for determining the density of a liquid, each with its own advantages in terms of accuracy, sample volume, and ease of use.
-
Pycnometer Method: This gravimetric method is highly accurate and is often used as a primary method for establishing density values. It relies on the precise measurement of the mass of a known volume of the liquid.
-
Hydrometer Method: This method is based on Archimedes' principle and is suitable for rapid, less precise measurements. It is standardized by methods such as ISO 3675.[5][7]
-
Digital Density Meter (Oscillating U-Tube): This modern technique offers rapid, highly accurate, and automated measurements with small sample volumes. It determines density by measuring the change in the resonant frequency of a U-shaped tube when filled with the sample.[8]
For a technical guide aimed at research and drug development, the pycnometer method provides a foundational, high-accuracy protocol, while the digital density meter represents the state-of-the-art for routine and high-throughput measurements.
Experimental Protocol: Density Determination by Pycnometer
Principle: The density is calculated from the mass of the liquid that completely fills a container of a known, calibrated volume at a specific temperature.
Apparatus:
-
Pycnometer (specific gravity bottle) with a calibrated volume
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Calibrated thermometer
Procedure:
-
Calibration of Pycnometer Volume:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer (m_pyc).
-
Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C).
-
Insert the stopper, allowing excess water to exit through the capillary.
-
Equilibrate the filled pycnometer in a constant temperature water bath set to 20 °C for at least 30 minutes.
-
Remove the pycnometer, carefully dry the exterior, and weigh it (m_pyc+water).
-
Calculate the mass of the water (m_water = m_pyc+water - m_pyc).
-
Determine the volume of the pycnometer (V_pyc) using the known density of water at that temperature (ρ_water): V_pyc = m_water / ρ_water.
-
-
Measurement of this compound Density:
-
Ensure the pycnometer is clean and dry.
-
Fill the pycnometer with this compound.
-
Equilibrate in the constant temperature water bath at 20 °C.
-
Dry the exterior and weigh the filled pycnometer (m_pyc+sample).
-
Calculate the mass of the sample (m_sample = m_pyc+sample - m_pyc).
-
-
Calculation:
-
Calculate the density of the this compound (ρ_sample) at 20 °C: ρ_sample = m_sample / V_pyc.
-
Self-Validation:
-
Ensure the temperature is stable and accurately measured throughout the experiment.
-
The pycnometer must be scrupulously clean and dry for each weighing.
-
Perform the measurement in triplicate to ensure precision.
Caption: Workflow for density determination using the pycnometer method.
Conclusion
The melting point (-122.19 °C) and density (0.83 g/cm³ at 20 °C) of this compound are fundamental physical constants that inform its handling, application, and purification. This guide has provided not only these established values but also the underlying principles and detailed, validated protocols for their experimental determination. Adherence to these standardized methods is crucial for generating the reliable and reproducible data required in research, development, and quality assurance within the scientific and pharmaceutical industries.
References
-
LookChem. This compound. [Link]
-
PubChem. Ethyl isopropyl sulphide. [Link]
-
ISO 3675:1998. Crude petroleum and liquid petroleum products — Laboratory determination of density — Hydrometer method. [Link]
-
Scribd. Density Determination by Pycnometer. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]
-
Westlab Canada. Measuring the Melting Point. [Link]
-
Stanford Research Systems. Melting Point Determination. [Link]
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Torontech. Digital Density Meter for Liquids: What Makes It a Smart Choice for Your Lab. [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. torontech.com [torontech.com]
An In-depth Technical Guide to the Occurrence of Ethyl Isopropyl Sulfide in Zingiber officinale (Ginger)
Abstract
Zingiber officinale Roscoe (ginger) is a globally significant spice and medicinal plant, renowned for its complex chemical profile, which includes pungent gingerols, shogaols, and a rich array of volatile organic compounds (VOCs). While the terpene and phenylpropanoid constituents are well-documented, the presence and diversity of organosulfur compounds are less thoroughly characterized. This technical guide addresses the specific question of the natural occurrence of ethyl isopropyl sulfide in ginger. Through a comprehensive review of chemical databases and peer-reviewed literature, this guide confirms that this compound is indeed a reported constituent of Zingiber officinale[1][2]. This document provides a detailed examination of this finding, outlines the analytical methodologies required for its detection, and discusses the broader context of sulfur chemistry in botanicals. The protocols and data presented herein are intended to provide researchers, scientists, and drug development professionals with a definitive reference on this specific component of ginger's volatile profile.
Introduction to the Chemical Profile of Ginger
The rhizome of Zingiber officinale is a complex biochemical factory, producing hundreds of chemical constituents[2]. These can be broadly categorized into non-volatile and volatile compounds, each contributing to ginger's distinct sensory and pharmacological properties.
-
Non-Volatile Pungent Compounds: The characteristic pungency of fresh ginger is primarily due to gingerols. Upon drying or thermal processing, gingerols undergo dehydration to form shogaols, which are even more pungent.
-
Volatile Compounds (Essential Oil): The aroma of ginger is derived from its essential oil, which is a complex mixture of primarily sesquiterpene hydrocarbons, monoterpene hydrocarbons, and their oxygenated derivatives[3][4]. The most abundant of these are typically zingiberene, β-sesquiphellandrene, ar-curcumene, and camphene[3][5][6].
The Role and Diversity of Organosulfur Compounds in Plants
While often associated with the Allium genus (e.g., garlic, onions), volatile sulfur compounds (VSCs) are found across the plant kingdom and play crucial roles in defense, aroma, and flavor[7][8][9]. In Allium species, the characteristic VSCs are formed when the enzyme alliinase, released upon tissue damage, acts on stable, non-volatile precursors like S-alk(en)yl-L-cysteine sulfoxides (ACSOs)[7][8][10]. This enzymatic action produces highly reactive sulfenic acids, which then rearrange into a variety of volatile thiosulfinates (like allicin) and polysulfides[7][8]. The biosynthetic pathways for sulfur compounds in other plant families, including Zingiberaceae, are less understood but are critical for defining their unique chemical fingerprints.
This compound: A Profile
This compound, also known as 2-(ethylthio)propane, is a dialkylthioether with the molecular formula C5H12S[1][11]. It is a flammable liquid with a characteristic sulfurous odor[1][12]. While not a widely studied compound, its presence is noted in various natural product databases.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 2-ethylsulfanylpropane | PubChem[1] |
| CAS Number | 5145-99-3 | PubChem[1] |
| Molecular Formula | C5H12S | PubChem[1] |
| Molecular Weight | 104.22 g/mol | PubChem[1] |
| Known Natural Occurrence | Zingiber officinale | PubChem, LOTUS Database[1] |
Evidence for this compound in Zingiber officinale
The presence of this compound in ginger is documented in chemical and natural product databases. Specifically, the PubChem database and the associated LOTUS (the natural products occurrence database) explicitly state that "this compound has been reported in Zingiber officinale with data available"[1]. A comprehensive 2019 review on the chemical constituents of Zingiber officinale also lists this compound as a known component, categorizing it under "Others" among 194 identified volatile oils[2].
While these authoritative sources confirm its presence, the original primary research articles detailing its initial isolation and quantification are not as readily cited in broad reviews. This highlights a common challenge in phytochemical research where minor constituents, while identified, may not be the focus of detailed study compared to major components like zingiberene. The presence of other related sulfides, such as methyl allyl sulfide, is also noted in the same review, suggesting a capacity for sulfide biosynthesis within the ginger rhizome[2].
It is important to distinguish naturally occurring sulfur compounds from those that may be introduced post-harvest. For instance, sulfur fumigation, a controversial preservation method, has been shown to generate novel sulfur-containing compounds like 6-gingesulfonic acid, which is not naturally present in ginger[13][14][15]. The this compound discussed here is reported as a natural constituent, not an artifact of processing.
Analytical Methodology for the Detection of Volatile Sulfur Compounds in Ginger
The identification of trace volatile compounds like this compound requires sensitive and specific analytical techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose[16][17][18].
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol describes a robust, non-destructive method for analyzing the volatile compounds from a ginger rhizome sample, optimized for the detection of VSCs.
Objective: To extract, separate, and identify volatile compounds, including this compound, from a sample of fresh ginger rhizome.
Materials:
-
Fresh ginger rhizome
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
High-purity helium carrier gas
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Finely grate 2.0 ± 0.1 g of fresh ginger rhizome.
-
Immediately transfer the grated sample into a 20 mL headspace vial.
-
Seal the vial tightly with the screw cap.
-
-
Volatile Compound Extraction (HS-SPME):
-
Place the vial in a heating block or water bath set to 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Manually or automatically insert the SPME fiber into the vial's headspace (do not allow the fiber to touch the sample).
-
Expose the fiber to the headspace for 30 minutes at 60°C to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
After extraction, immediately retract the fiber and insert it into the GC inlet, which is heated to 250°C for thermal desorption.
-
Desorb for 5 minutes in splitless mode to ensure the complete transfer of analytes to the column.
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 150°C at a rate of 4°C/minute.
-
Ramp 2: Increase to 250°C at a rate of 10°C/minute.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Identify compounds by comparing their acquired mass spectra with reference spectra in a spectral library (e.g., NIST, Wiley).
-
Confirm identification by comparing the calculated Kovats Retention Index (RI) with literature values. This compound has a reported standard non-polar RI of approximately 739-754[1].
-
Visualization of Analytical Workflow
The following diagram illustrates the key stages of the HS-SPME GC-MS workflow for analyzing ginger volatiles.
Caption: HS-SPME GC-MS workflow for ginger volatile analysis.
Significance and Future Directions
The confirmation of this compound in ginger, even as a minor component, is significant. It expands our understanding of the biochemical capabilities of the Zingiber genus and adds another layer to its complex aroma profile. The characteristic sulfurous, onion-like note of this compound could potentially contribute to the overall sensory perception of ginger, interacting with the dominant citrusy and spicy notes of other volatiles[12].
For drug development professionals, a complete and accurate chemical inventory of a natural product is crucial. Minor components can possess significant, and sometimes unexpected, bioactivities or may influence the bioavailability and metabolism of the major active compounds.
Future research should focus on:
-
Quantitative Analysis: Determining the concentration of this compound in different ginger cultivars and under various growing conditions.
-
Biosynthetic Pathway Elucidation: Investigating the enzymatic pathways responsible for the formation of short-chain alkyl sulfides in ginger.
-
Sensory Impact: Conducting sensory panel studies to evaluate the contribution of this compound to ginger's aroma and flavor profile.
Conclusion
This technical guide consolidates the available evidence to confirm that this compound is a naturally occurring volatile compound in Zingiber officinale. While it is a minor constituent compared to the well-known terpenes and gingerols, its presence is documented in authoritative chemical databases. The robust analytical workflow detailed herein, utilizing HS-SPME GC-MS, provides a clear and validated methodology for its detection and identification. This information serves as a critical reference point for researchers in phytochemistry, food science, and natural product development, ensuring a comprehensive understanding of ginger's complex chemistry.
References
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Title: Ethyl isopropyl sulphide | C5H12S Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Research Progress on Chemical Constituents of Zingiber officinale Roscoe Source: BioMed Research International, via PMC URL: [Link]
-
Title: Impact of Sulfur Fumigation on Ginger: Chemical and Biological Evidence Source: Journal of Agricultural and Food Chemistry, via PubMed URL: [Link]
-
Title: Chemical Components GC-MS Analysis of Ginger Essential Oil and Antimicrobial Activity against Escherichia coli Source: ResearchGate URL: [Link]
-
Title: Does ginger have Sulphur? Source: Quora URL: [Link]
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Title: Impact of Sulfur Fumigation on Ginger: Chemical and Biological Evidence Source: Journal of Agricultural and Food Chemistry, via PMC URL: [Link]
-
Title: this compound, 5145-99-3 Source: The Good Scents Company URL: [Link]
-
Title: Impact of Sulfur Fumigation on Ginger: Chemical and Biological Evidence Source: ACS Publications URL: [Link]
-
Title: THE MAJOR VOLATILE COMPOUNDS OF CRUDE GINGER (ZINGIBER OFFICINALE ROSCOE) EXTRACTS FROM SUPERCRITICAL CO2 EXTRACTION Source: International Society for Horticultural Science (ISHS) URL: [Link]
-
Title: Volatile Compounds of the Genus Allium L. (Onions) Source: ResearchGate URL: [Link]
-
Title: Chemical Components GC-MS Analysis of Ginger Essential Oil and Antimicrobial Activity against Escherichia coli Source: Iraqi journal of biotechnology URL: [Link]
-
Title: Chemical Characterization Of Extracted Ginger Oil Using GCMS Source: The Bioscan URL: [Link]
-
Title: GC-MS Analysis of the Essential Oil and Petroleum Ether Extract of Different Regions of Korean Ginger (Zingiber officinale) Source: Semantic Scholar URL: [Link]
-
Title: GC-MS ANALYSIS OF LEAVES AND RHIZOMES ESSENTIAL OILS OF ZINGIBER PURPUREUM ROXB. FROM BANGLADESH Source: Journal of Advanced Biotechnology and Experimental Therapeutics URL: [Link]
-
Title: An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic Source: Molecules, via PMC URL: [Link]
-
Title: Transcriptome and phytochemical analyses provide insights into the organic sulfur pathway in Allium hirtifolium Source: Scientific Reports, via PMC URL: [Link]
-
Title: Comparative Evaluation of Sulfur Compounds Contents and Antiobesity Properties of Allium hookeri Prepared by Different Drying Methods Source: Evidence-Based Complementary and Alternative Medicine, via Hindawi URL: [Link]
-
Title: Cysteine Sulfoxides and Volatile Sulfur Compounds from Allium tripedale Source: ResearchGate URL: [Link]
-
Title: Electrophysiological Mechanism and Identification of Effective Compounds of Ginger (Zingiber officinale Roscoe) Shoot Volatiles Against Aphis gossypii Glover (Hemiptera: Aphididae) Source: MDPI URL: [Link]
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Title: Showing Compound this compound (FDB007797) Source: FooDB URL: [Link]
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Title: Identification of bioactive compounds of zingiber officinale roscoe rhizomes through gas chromatography and mass spectrometry Source: ResearchGate URL: [Link]
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Title: Ginger (Zingiber officinale R.) extracts obtained using supercritical CO2 and compressed propane Source: SciSpace URL: [Link]
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Title: Occurrence and Function of Natural Products in Plants Source: ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS) URL: [Link]
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The Spectroscopic Signature of Ethyl Isopropyl Sulfide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl isopropyl sulfide (CAS No. 5145-99-3), also known as 2-ethylsulfanylpropane, is a volatile organosulfur compound with the molecular formula C₅H₁₂S.[1][2] As a dialkylthioether, its chemical properties and potential applications are of growing interest in various scientific fields.[1] Found as a natural product in ginger (Zingiber officinale), this compound and others in its class are relevant in flavor and fragrance chemistry, and their biological activities are an area of ongoing research.[1] A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring its presence in complex matrices.
This in-depth technical guide provides a comprehensive overview of the mass spectrometry, nuclear magnetic resonance (¹H and ¹³C NMR), and infrared (IR) spectroscopy data for this compound. The guide is designed to serve as a practical resource for researchers, offering not only the spectral data itself but also the underlying principles, detailed experimental protocols, and expert interpretation of the spectral features that define this molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.[3] For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, offering both separation from complex mixtures and detailed mass analysis.
Principles and Experimental Causality
In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and its fragments are then separated by their mass-to-charge ratio (m/z), generating a mass spectrum. The choice of EI at 70 eV is a standard in the field, as it provides reproducible fragmentation patterns that are compiled in extensive spectral libraries, facilitating compound identification.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is designed for the analysis of this compound in a liquid sample.
1.2.1. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or hexane at a concentration of approximately 1 mg/mL.[4]
-
Perform a serial dilution to obtain a final sample concentration of around 10 µg/mL.[5]
-
Transfer the final solution to a 1.5 mL glass autosampler vial, ensuring no particulate matter is present.[4][5] If necessary, centrifuge the sample before transferring it to the vial.[5]
1.2.2. Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating volatile, non-polar compounds.
-
Injection: 1 µL of the sample is injected in splitless mode to maximize sensitivity.[5] The injector temperature should be set to 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/minute.
-
Hold: Maintain 150 °C for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation and Interpretation
The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions.
Table 1: Mass Spectral Data for this compound
| m/z | Relative Intensity | Proposed Fragment Ion |
| 104 | Moderate | [C₅H₁₂S]⁺• (Molecular Ion) |
| 89 | Medium | [C₄H₉S]⁺ |
| 75 | High | [C₃H₇S]⁺ |
| 61 | High | [C₂H₅S]⁺ |
| 43 | High | [C₃H₇]⁺ |
Interpretation of the Mass Spectrum:
The molecular ion peak at m/z 104 confirms the molecular weight of this compound (104.22 g/mol ).[1][2] The fragmentation pattern is consistent with the structure of a dialkyl sulfide. The most prominent fragmentation pathway is alpha-cleavage , which involves the cleavage of a C-C bond adjacent to the sulfur atom.
-
Loss of a methyl radical (•CH₃): Cleavage of a C-C bond in the isopropyl group results in the fragment ion at m/z 89 ([M-15]⁺).[1]
-
Loss of an ethyl radical (•C₂H₅): Alpha-cleavage on the ethyl side leads to the fragment at m/z 75 ([M-29]⁺).[1]
-
Formation of [C₂H₅S]⁺: Cleavage of the bond between the sulfur and the isopropyl group results in the stable ethylthio cation at m/z 61.[1]
-
Formation of the isopropyl cation [C₃H₇]⁺: Cleavage of the C-S bond can also lead to the formation of the isopropyl cation at m/z 43.
The presence of these characteristic fragments provides strong evidence for the structure of this compound.
Diagram 1: Molecular Structure of this compound
Caption: Molecular structure of this compound.
Diagram 2: Key Fragmentation Pathways of this compound in Mass Spectrometry
Caption: Major fragmentation pathways of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.[3][6] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the precise determination of molecular structure.[3]
Principles and Experimental Causality
NMR spectroscopy relies on the magnetic properties of atomic nuclei with non-zero spin, such as ¹H and ¹³C.[7] When placed in a strong magnetic field, these nuclei align either with or against the field, creating distinct energy levels.[6] The absorption of radiofrequency radiation causes transitions between these energy levels, and the frequency at which this occurs (the chemical shift) is highly dependent on the local electronic environment of the nucleus.[8] Neighboring magnetic nuclei can influence each other through the bonding electrons, leading to the splitting of NMR signals into multiplets, a phenomenon known as spin-spin coupling.[8] The pattern of this splitting provides valuable information about the connectivity of atoms.[8]
For a volatile liquid like this compound, sample preparation is critical to obtaining high-resolution spectra. The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is essential as it is NMR-silent in the proton spectrum and provides a lock signal for the spectrometer.[7]
Experimental Protocol: ¹H and ¹³C NMR of this compound
2.2.1. Sample Preparation:
-
For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of chloroform-d (CDCl₃).[9]
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.[9]
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.
2.2.2. Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR Parameters:
-
Observe Frequency: 400 MHz.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Parameters:
-
Observe Frequency: 100 MHz.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Decoupling: Proton decoupled.
-
Data Presentation and Interpretation
2.3.1. ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three unique proton environments in the molecule.
Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.85 | Septet | 1H | -S-CH -(CH₃)₂ |
| ~2.50 | Quartet | 2H | -S-CH₂ -CH₃ |
| ~1.25 | Doublet | 6H | -S-CH-(CH₃ )₂ |
| ~1.20 | Triplet | 3H | -S-CH₂-CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
-S-CH-(CH₃)₂ (δ ~2.85): The single proton on the carbon attached to the sulfur in the isopropyl group appears as a septet. This is due to coupling with the six equivalent protons of the two adjacent methyl groups (n+1 = 6+1 = 7).[10]
-
-S-CH₂-CH₃ (δ ~2.50): The two protons of the methylene group in the ethyl group appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 = 3+1 = 4).[10]
-
-S-CH-(CH₃)₂ (δ ~1.25): The six equivalent protons of the two methyl groups in the isopropyl group appear as a doublet due to coupling with the single adjacent methine proton (n+1 = 1+1 = 2).[10]
-
-S-CH₂-CH₃ (δ ~1.20): The three protons of the methyl group in the ethyl group appear as a triplet due to coupling with the two protons of the adjacent methylene group (n+1 = 2+1 = 3).[10]
The integration values of 1:2:6:3 are consistent with the number of protons in each unique environment.
2.3.2. ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound shows four distinct signals, one for each unique carbon atom.
Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~38.0 | -S-C H-(CH₃)₂ |
| ~26.0 | -S-C H₂-CH₃ |
| ~23.0 | -S-CH-(C H₃)₂ |
| ~15.0 | -S-CH₂-C H₃ |
Interpretation of the ¹³C NMR Spectrum:
The chemical shifts are in the expected aliphatic region. The carbon atoms directly attached to the electron-withdrawing sulfur atom (-S-C H- and -S-C H₂-) are deshielded and appear at a higher chemical shift (downfield) compared to the other alkyl carbons. The symmetry of the isopropyl group results in a single signal for the two equivalent methyl carbons.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]
Principles and Experimental Causality
Different chemical bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of absorbance or transmittance versus frequency (usually in wavenumbers, cm⁻¹). The presence of peaks at specific wavenumbers can be correlated with the presence of particular functional groups. For liquid samples, the analysis can be performed neat (undiluted) using Attenuated Total Reflectance (ATR) or by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[11] ATR is often preferred for its simplicity and minimal sample preparation.
Experimental Protocol: FTIR-ATR Analysis of this compound
3.2.1. Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol, followed by a dry tissue.[11]
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
3.2.2. Instrumentation and Parameters:
-
FTIR Spectrometer: Bruker Tensor 27 FT-IR or equivalent, equipped with an ATR accessory.[2]
-
Spectral Range: 4000 - 400 cm⁻¹.[11]
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to analyzing the sample.
Data Presentation and Interpretation
The IR spectrum of this compound is relatively simple, consistent with its aliphatic sulfide structure.
Table 4: Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Strong | C-H stretching (sp³ hybridized carbons) |
| 1470 - 1400 | Medium | C-H bending (methyl and methylene groups) |
| 730 - 570 | Medium | C-S stretching |
Interpretation of the IR Spectrum:
-
C-H Stretching (2960 - 2850 cm⁻¹): The strong absorption bands in this region are characteristic of the stretching vibrations of C-H bonds in the ethyl and isopropyl groups.[1]
-
C-H Bending (1470 - 1400 cm⁻¹): The absorptions in this region correspond to the scissoring and bending vibrations of the methyl and methylene groups.[1]
-
C-S Stretching (730 - 570 cm⁻¹): The carbon-sulfur bond stretching vibration is typically observed in the fingerprint region of the spectrum and can be a useful diagnostic peak for the presence of a thioether.[1]
-
Absence of Other Functional Groups: Notably, the spectrum lacks strong, broad absorptions in the 3600-3200 cm⁻¹ region, confirming the absence of O-H or N-H functional groups.[1] Similarly, the absence of a strong peak around 1700 cm⁻¹ indicates the lack of a carbonyl (C=O) group.
Conclusion
The combination of mass spectrometry, ¹H and ¹³C NMR spectroscopy, and infrared spectroscopy provides a complete and unambiguous characterization of this compound. The molecular weight and fragmentation pattern are clearly defined by MS. NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen atoms, while IR spectroscopy confirms the presence of the key functional groups. This comprehensive spectral data and the associated experimental protocols serve as a foundational resource for scientists working with this compound, enabling its confident identification and use in further research and development.
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Dziekońska-Kubczak, U., Pielech-Przybylska, K., Patelski, P., & Balcerek, M. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1232. [Link]
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Ethyl isopropyl sulphide. PubChem. Retrieved from [Link]
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Ethyl isopropyl disulfide. PubChem. Retrieved from [Link]
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The Unseen Dance of Fragments: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl Isopropyl Sulfide
For researchers, scientists, and professionals in drug development, mass spectrometry stands as an indispensable tool for molecular characterization. Understanding the intricate fragmentation patterns of molecules is paramount for structural elucidation and confident identification. This guide delves into the core principles of electron ionization mass spectrometry (EI-MS) by examining the fragmentation of a model organosulfur compound: ethyl isopropyl sulfide. Herein, we will dissect the mechanistic pathways that govern its dissociation, providing a framework for interpreting the mass spectra of thioethers and related compounds.
Introduction: The Journey of an Ion
This compound (C₅H₁₂S), systematically named 2-ethylsulfanylpropane, is a dialkyl thioether with a molecular weight of 104.22 g/mol .[1] When introduced into an electron ionization mass spectrometer, the molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects a non-bonding electron from the sulfur atom, which has the highest energy, to form a positively charged radical cation known as the molecular ion (M•+).[2] This molecular ion, with a mass-to-charge ratio (m/z) of 104, is the genesis of the fragmentation cascade that provides a unique spectral fingerprint of the molecule.
The stability of the molecular ion dictates its abundance in the mass spectrum. For many organic compounds, the molecular ion is fleeting, rapidly decomposing into smaller, more stable fragment ions. The pathways of this fragmentation are not random; they are governed by fundamental principles of chemical stability, favoring the formation of stable carbocations and neutral radicals.
Deciphering the Fragmentation Cascade of this compound
The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions. The primary mechanism driving this fragmentation is α-cleavage , a process involving the homolytic cleavage of a carbon-carbon bond adjacent to the heteroatom (in this case, sulfur).[1] This cleavage is initiated by the radical on the sulfur atom of the molecular ion.
The mass spectrum of this compound reveals several key fragments that can be rationalized through these mechanistic principles. The table below summarizes the major ions observed, with their corresponding mass-to-charge ratios and proposed structures. The relative abundances are estimated from publicly available spectral data.
| m/z | Proposed Fragment Ion | Proposed Structure | Relative Abundance (Estimated) |
| 104 | Molecular Ion [CH₃CH₂SCH(CH₃)₂]•+ | Radical cation of this compound | Moderate |
| 89 | [M - CH₃]⁺ | [CH₃CH₂SCH(CH₃)]⁺ | High |
| 75 | [M - C₂H₅]⁺ | [SCH(CH₃)₂]⁺ | High |
| 61 | [CH₃CH₂S]⁺ | Ethylthiyl cation | Moderate to High |
The Molecular Ion (m/z 104)
The peak at m/z 104 corresponds to the intact this compound molecule that has lost one electron. Its presence and intensity provide the molecular weight of the compound.
Formation of the m/z 89 Fragment: Loss of a Methyl Radical
One of the most prominent fragmentation pathways involves the loss of a methyl radical (•CH₃) from the isopropyl group. This is a classic example of α-cleavage. The radical on the sulfur atom in the molecular ion initiates the cleavage of the C-C bond alpha to the sulfur.
This process results in a resonance-stabilized cation at m/z 89. The stability of this ion contributes to its high relative abundance in the mass spectrum.
Formation of the m/z 75 Fragment: Loss of an Ethyl Radical
Another favored α-cleavage pathway is the loss of an ethyl radical (•CH₂CH₃) from the ethyl group. This cleavage of the C-S bond results in the formation of the isopropylthiyl cation.
The resulting cation at m/z 75 is also resonance-stabilized, leading to a significant peak in the spectrum.
Formation of the m/z 61 Fragment: Cleavage of the Isopropyl Group
Cleavage of the bond between the sulfur and the isopropyl group leads to the formation of an ethylthiyl cation at m/z 61. This pathway involves the loss of an isopropyl radical.
Experimental Protocol for Acquiring the Mass Spectrum of this compound
To ensure the reproducibility and accuracy of the mass spectral data, a standardized experimental protocol is essential. The following outlines a typical workflow for the analysis of a liquid sample like this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or hexane. This prevents column overloading and ensures sharp chromatographic peaks.
-
-
Instrument Setup (GC-MS):
-
Gas Chromatograph (GC):
-
Set the injector temperature to 250°C to ensure rapid volatilization of the sample.
-
Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
Program the oven temperature to start at 50°C (hold for 1 minute) and then ramp up to 250°C at a rate of 10°C per minute. This temperature program allows for the separation of the analyte from any potential impurities.
-
-
Mass Spectrometer (MS):
-
Utilize an Electron Ionization (EI) source.
-
Set the ionization energy to the standard 70 eV.
-
Maintain the ion source temperature at 230°C and the quadrupole temperature at 150°C to prevent condensation and ensure optimal ion transmission.
-
Scan a mass range of m/z 35-350 to capture all relevant fragment ions.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) to identify the retention time of this compound.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Analyze the resulting mass spectrum, identifying the molecular ion and the major fragment ions.
-
For confirmation, compare the acquired spectrum with a reference spectrum from a trusted database, such as the NIST Mass Spectral Library.
-
Conclusion: From Spectrum to Structure
The fragmentation of this compound under electron ionization provides a clear illustration of the principles that govern the behavior of thioethers in a mass spectrometer. The predominance of α-cleavage, leading to the formation of stable, resonance-stabilized cations, is a hallmark of this class of compounds. By understanding these fundamental fragmentation mechanisms, researchers can confidently interpret the mass spectra of unknown sulfur-containing molecules, a critical skill in the fields of chemical analysis and drug development. This guide serves as a foundational resource, bridging theoretical concepts with practical application, to empower scientists in their analytical endeavors.
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PubChem. (n.d.). Ethyl isopropyl sulphide. Retrieved from [Link]
-
NIST. (n.d.). Sulfide, ethyl propyl. In NIST Chemistry WebBook. Retrieved from [Link]
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LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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NIST. (n.d.). Welcome to the NIST Chemistry WebBook. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]
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infrared spectroscopy of C5H12S
An In-depth Technical Guide to the Infrared Spectroscopy of C5H12S Isomers
Abstract
The molecular formula C5H12S represents a diverse group of structural isomers, primarily categorized as thiols (pentanethiols) and sulfides (thioethers). These compounds, while compositionally identical, exhibit distinct chemical and physical properties crucial in fields ranging from petroleum chemistry to flavor and fragrance science. Differentiating these isomers is a common analytical challenge. This technical guide provides a comprehensive exploration of Fourier-Transform Infrared (FTIR) spectroscopy as a powerful tool for the structural elucidation of C5H12S isomers. We delve into the theoretical underpinnings of the vibrational modes specific to thiol and sulfide functionalities, present field-proven experimental protocols for sample analysis, and offer a detailed interpretation of spectral data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage IR spectroscopy for the unambiguous identification of organosulfur compounds.
Introduction: The Analytical Challenge of C5H12S Isomers
The structural isomerism of C5H12S gives rise to a variety of compounds, including straight-chain and branched pentanethiols, as well as several methyl butyl and ethyl propyl sulfides. While mass spectrometry can confirm the molecular weight (104.22 g/mol ), it often struggles to differentiate between these structural isomers without extensive fragmentation analysis.[1] Infrared spectroscopy, by probing the vibrational modes of a molecule's functional groups, offers a direct and non-destructive method for distinguishing between the thiol (R-SH) and sulfide (R-S-R') classes and can provide further insights into the carbon skeletal structure.[2][3]
The key to this differentiation lies in the unique vibrational signatures of the sulfhydryl (S-H) group in thiols and the carbon-sulfur (C-S) bonds present in both types of isomers.[4][5] This guide will systematically break down these signatures, providing the necessary framework to confidently interpret the IR spectrum of an unknown C5H12S sample.
Theoretical Framework: Vibrational Signatures of Organosulfur Compounds
The absorption of infrared radiation by a molecule is a quantum mechanical phenomenon, occurring when the frequency of the radiation matches the frequency of a specific molecular vibration, resulting in a net change in the molecule's dipole moment.[6] For C5H12S isomers, the most informative vibrations are those involving the sulfur atom.
Vibrational Modes of Thiols (R-SH)
Thiols, the sulfur analogs of alcohols, are characterized by the sulfhydryl group (-SH).[7] Their IR spectra display two key features:
-
S-H Stretching: The S-H stretching vibration is the most definitive absorption for identifying a thiol. However, it is notoriously weak due to the small change in dipole moment during the vibration. This peak typically appears in a relatively uncongested region of the spectrum, around 2550-2600 cm⁻¹ .[6][8] Its presence is a strong indicator of a thiol, while its absence rules it out. The S-H bond is weaker than the O-H bond, hence its stretching frequency is significantly lower than that of alcohols (3200-3600 cm⁻¹).[7]
-
C-S Stretching: The carbon-sulfur stretch is also a useful, albeit less definitive, absorption. It appears in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹ .[4][8] The exact position and intensity of this peak can be influenced by the substitution pattern of the adjacent carbon atom.
Vibrational Modes of Sulfides (R-S-R')
Sulfides, or thioethers, lack the S-H bond and therefore do not exhibit the characteristic absorption at ~2575 cm⁻¹. Their primary identifying feature is the C-S stretching vibration.
-
C-S Stretching: Similar to thiols, sulfides display C-S stretching absorptions in the 600-800 cm⁻¹ range.[4][8] The presence of two C-S bonds can sometimes lead to asymmetric and symmetric stretching modes, potentially resulting in multiple peaks or a broader absorption in this region. The variability of this peak makes it a less reliable primary identifier compared to the S-H stretch for thiols.
Experimental Methodology
The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument operation. As C5H12S isomers are typically volatile liquids at room temperature, specific handling procedures are required.[1]
Sample Preparation for Volatile Liquids
The most common and effective method for analyzing a neat (undiluted) liquid sample is by creating a thin film between two infrared-transparent salt plates.
Protocol for Thin Film Analysis:
-
Plate Selection: Ensure you have two clean, polished salt plates (e.g., Sodium Chloride, NaCl, or Potassium Bromide, KBr). Handle them only by the edges to avoid transferring moisture and oils from your fingers.
-
Sample Application: In a fume hood, place one to two drops of the C5H12S liquid sample onto the center of one salt plate.[9]
-
Creating the Sandwich: Place the second salt plate directly on top of the first, gently spreading the liquid into a thin, uniform film. The film should be free of air bubbles.[10]
-
Mounting: Secure the "sandwich" assembly in a demountable cell holder and place it in the spectrometer's sample compartment.
-
Post-Analysis Cleaning: After analysis, disassemble the cell. Thoroughly clean the salt plates with a dry, volatile solvent (e.g., isopropanol or chloroform) and a soft lens tissue.[10] Store the plates in a desiccator to prevent fogging from atmospheric moisture.
Alternative Method: Attenuated Total Reflectance (ATR) ATR-FTIR is another excellent technique that requires minimal sample preparation. A few drops of the liquid are placed directly onto the ATR crystal (e.g., diamond or ZnSe). A pressure arm is brought into contact with the sample to ensure good contact and reduce evaporation.[11][12]
FTIR Instrumentation and Data Acquisition
-
Background Spectrum: Always acquire a background spectrum of the ambient environment (air, CO₂, water vapor) before running the sample. The instrument software will automatically subtract this from the sample spectrum.
-
Scan Parameters: For a standard qualitative analysis, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is typically sufficient to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) or absorbance versus wavenumber (cm⁻¹).
Diagram: Experimental Workflow for FTIR Analysis of Liquid C5H12S
Caption: Workflow for liquid sample FTIR analysis.
Spectral Analysis and Interpretation
The power of IR spectroscopy lies in the systematic interpretation of the absorption bands to deduce the presence of functional groups and structural features.
Reference Spectrum: 1-Pentanethiol
The condensed-phase IR spectrum of 1-pentanethiol serves as an excellent reference.[13] Key absorptions include:
-
~2950-2850 cm⁻¹: Strong, sharp peaks corresponding to the C-H stretching vibrations of the pentyl chain's CH₂ and CH₃ groups.[14]
-
~2570 cm⁻¹: A weak but distinct peak for the S-H stretching vibration.[8][15] This is the definitive peak for identifying the compound as a thiol.
-
~1465 cm⁻¹: A medium intensity peak due to the scissoring (bending) vibration of CH₂ groups.
-
Fingerprint Region (<1500 cm⁻¹): A complex pattern of peaks resulting from various C-C stretching and C-H bending vibrations, which are unique to the specific molecular structure. The C-S stretch is expected within this region.
Differentiating C5H12S Isomers
The primary differentiation is between thiols and sulfides. The diagnostic flowchart below illustrates this logic.
Diagram: Isomer Differentiation Logic
Caption: Decision tree for identifying C5H12S isomers.
Thiol vs. Sulfide: The presence of the weak S-H stretch near 2570 cm⁻¹ is the definitive test for a thiol. If this peak is absent, the isomer is a sulfide.
Differentiating Thiol Isomers: While all pentanethiol isomers will show the S-H stretch, their fingerprint regions will differ.
-
Branching: Increased branching on the carbon skeleton (e.g., comparing 1-pentanethiol to 2-methyl-2-butanethiol) often leads to a "simpler" looking spectrum in the fingerprint region and changes in the C-H bending peaks. For example, a tert-butyl group often shows a characteristic split in the C-H bending region.
-
Primary vs. Secondary vs. Tertiary: The position of the -SH group (primary, secondary, or tertiary thiol) can subtly influence the C-S stretching frequency.
Differentiating Sulfide Isomers: This is more challenging as it relies solely on the fingerprint region.
-
Symmetry: Symmetrical sulfides (if any existed for this formula) might have simpler spectra than asymmetrical ones.
-
Alkyl Groups: The specific nature of the alkyl groups (e.g., methyl butyl vs. ethyl propyl) will produce a unique combination of C-C and C-S stretches and C-H bends, creating a distinct fingerprint for each isomer.
Summary of Key Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |
| ~2960-2850 | C-H Stretch | Alkane (CH₃, CH₂) | Strong | Present in all isomers. Useful for confirming the aliphatic nature. |
| ~2550-2600 | S-H Stretch | Thiol (-SH) | Weak | Definitive peak for all thiol isomers. Absent in sulfides.[8] |
| ~1470-1450 | C-H Bend | CH₂ Scissoring | Medium | Common in all isomers with methylene groups. |
| ~1375 | C-H Bend | CH₃ Symmetric Bend | Medium-Weak | Can be indicative of methyl groups. |
| ~600-800 | C-S Stretch | Thiol, Sulfide | Weak-Medium | Present in all isomers but variable. Its position is influenced by local structure.[4] |
Conclusion
Infrared spectroscopy is an indispensable technique for the structural analysis of C5H12S isomers. The clear distinction between thiols and sulfides is readily achieved by identifying the presence or absence of the weak but highly characteristic S-H stretching vibration around 2570 cm⁻¹. While further differentiation between isomers within each class relies on nuanced interpretation of the fingerprint region, the principles outlined in this guide provide a robust framework for analysis. By combining a sound theoretical understanding with meticulous experimental technique, researchers can confidently employ FTIR to elucidate the specific molecular structure of C5H12S compounds, ensuring accuracy in their scientific and developmental endeavors.
References
- N. S. Ham, A. N. Hambly, and R. H. Laby. "Contribution to the Infrared Spectra of Organosulphur Compounds." Australian Journal of Chemistry 13, no. 4 (1960): 443-54. [Source not directly linked, but general knowledge on organosulfur IR]
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Atmospheric Measurement Techniques. "Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy." Accessed December 31, 2025. [Link]
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National Institute of Standards and Technology. "1-Pentanethiol - Gas Phase IR Spectrum." NIST Chemistry WebBook. Accessed December 31, 2025. [Link]
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Polymer Chemistry Characterization Lab. "Sample Preparation – FT-IR/ATR." Accessed December 31, 2025. [Link]
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Lu, X., et al. "Investigating antibacterial effects of garlic (Allium sativum) concentrate and garlic-derived organosulfur compounds on Campylobacter jejuni by using Fourier transform infrared spectroscopy, Raman spectroscopy, and electron microscopy." Applied and Environmental Microbiology 77, no. 15 (2011): 5257-69. [Link]
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ResearchGate. "How to prepare a liquid sample for FTIR spectrum?" Accessed December 31, 2025. [Link]
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Chemistry Analytical Lab. "Sample preparation for FT-IR." Accessed December 31, 2025. [Link]
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Reddit. "SH bond in IR : r/Chempros." Accessed December 31, 2025. [Link]
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ResearchGate. "Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier Transform-Infrared Spectroscopy." Accessed December 31, 2025. [Link]
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YouTube. "Infrared Spectrometry - Sample Preparation and Instrumentation." Accessed December 31, 2025. [Link]
- Steudel, R. "Vibrations of the S–S bond in elemental sulfur and organic polysulfides: a structural guide." Journal of Molecular Structure 693, no. 1-3 (2004): 1-17. [Source not directly linked, general knowledge]
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ResearchGate. "How to prepare IR samples?" Accessed December 31, 2025. [Link]
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National Institute of Standards and Technology. "1-Pentanethiol - Condensed Phase IR Spectrum." NIST Chemistry WebBook. Accessed December 31, 2025. [Link]
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National Center for Biotechnology Information. "1-Pentanethiol." PubChem Compound Database. Accessed December 31, 2025. [Link]
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National Institute of Standards and Technology. "1-Pentanethiol." NIST Chemistry WebBook. Accessed December 31, 2025. [Link]
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Grafiati. "Journal articles: 'Organosulfur compounds – Derivatives – Analysis'." Accessed December 31, 2025. [Link]
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Doc Brown's Chemistry. "Infrared spectrum of pentane." Accessed December 31, 2025. [Link]
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University of Colorado Boulder. "IR Chart." Accessed December 31, 2025. [Link]
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Alhajji, E. M. "Computational Infrared Spectroscopy: Pentane, Neopentane , Polyethylene and Polyvinylchloride." MSE 255 Lab Report, North Carolina State University, 2016. [Link]
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Human Metabolome Database. "Showing metabocard for 1-Pentanethiol (HMDB0032457)." Accessed December 31, 2025. [Link]
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Michigan State University Department of Chemistry. "Infrared Spectrometry." Accessed December 31, 2025. [Link]
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JoVE. "Structure and Nomenclature of Thiols and Sulfides." Accessed December 31, 2025. [Link]
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Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Organoleptic Properties of Alkyl Sulfides
Foreword: The Potent World of Sulfur
In the vast landscape of chemical compounds that shape our sensory world, few are as potent or as dichotomous as the alkyl sulfides and their thiol cousins. At vanishingly low concentrations, they are the architects of some of nature's most sought-after aromas and flavors: the fresh juiciness of grapefruit, the savory depth of roasted meat, and the complex bouquet of a fine wine.[1][2] Yet, at higher concentrations, they are responsible for some of the most objectionable off-odors, from "rotten egg" notes in wine to the "light-struck" character in beer.[1][3] This guide is designed for researchers, scientists, and drug development professionals who seek to understand, quantify, and modulate the profound sensory impact of these volatile sulfur compounds (VSCs). We will move beyond a simple cataloging of smells to explore the underlying causality of their perception, the structure-activity relationships that govern their character, and the sophisticated analytical workflows required to study them.
The Sensory Landscape: A Duality of Perception
Volatile sulfur compounds are defined by their exceptionally low sensory detection thresholds.[1][3] Humans and other animals have an exquisitely sensitive sense of smell towards these compounds, a trait likely evolved to signal the presence of decaying food or environmental hazards.[4][5] This sensitivity means that even trace amounts, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level, can be character-impacting.[1][4]
A critical and recurring theme is the profound influence of concentration on sensory perception. A compound that imparts a pleasant, fruity, or savory note at a low level can become intensely disagreeable and "sulfurous" at higher concentrations.[1][6] Dimethyl sulfide, for instance, provides a desirable "canned corn" note to heat-treated corn at low levels, but at higher concentrations, it is reminiscent of cooked cabbage.[1][7] Similarly, 3-mercapto-2-methylpentan-1-ol, found in onions, offers a pleasant, meaty, broth-like flavor at 50 µg/L, but becomes a strong, unpleasant onion-like flavor at higher levels.[1][7]
Odor Profiles and Thresholds
The odor of an alkyl sulfide is not monolithic; it is a complex function of its specific chemical structure. While a general "sulfury" note is common, the nuances are vast. This diversity is evident in various foods and beverages where they are key constituents of the flavor profile.[2][8]
| Compound | Common Odor Descriptors | Odor Threshold (in water unless noted) | Typical Occurrence |
| Hydrogen Sulfide (H₂S) | Rotten eggs | 0.5 ppb[9] | Wine (off-flavor), processed foods |
| Methanethiol (Methyl Mercaptan) | Rotten cabbage, putrefaction | 0.021 ppm (in air)[10] | Cheese, wine, beer, coffee |
| Dimethyl Sulfide (DMS) | Cabbage, corn-like, truffle | 30-45 ppb (in beer)[7] | Beer, wine, cooked vegetables, coffee |
| Ethanethiol (Ethyl Mercaptan) | Onions, leeks, natural gas odorant | 0.05 ppb[4][11] | Durian, cheese |
| Dimethyl Disulfide (DMDS) | Cabbage, garlic | ~12 ppb | Cabbage, onions, seafood |
| 2-Furfurylthiol (FFT) | Roasted coffee, smoky | ~0.01 ppb | Coffee, roasted meat, beer[12] |
| 4-Mercapto-4-methyl-2-pentanone | Catty, blackcurrant, box tree | < 3 ppt[1] | Sauvignon blanc wine |
| 1-p-Menthene-8-thiol | Grapefruit | ~0.1 ppt | Grapefruit juice |
| 3-Mercaptohexan-1-ol | Grapefruit, passion fruit | ~60 ng/L | Wine, grapefruit juice[13] |
Table 1: Selected alkyl sulfides and thiols, their characteristic odors, exceptionally low odor thresholds, and common sources. The thresholds illustrate their sensory potency.[1][4][7][9][10][12][13]
Contribution to Flavor
While odor is perceived orthonasally (through the nose), the contribution of alkyl sulfides to flavor is primarily a retronasal olfactory event. Volatilized compounds travel from the mouth to the olfactory epithelium during mastication and swallowing. They are integral to the characteristic flavors of:
-
Allium Vegetables: The sharp, pungent flavors of garlic, onions, and chives are derived from the enzymatic breakdown of sulfur-containing precursors.[1]
-
Cruciferous Vegetables: The distinctive notes of cabbage, broccoli, and Brussels sprouts are largely due to compounds like dimethyl sulfide.[1]
-
Roasted & Cooked Foods: The savory, meaty flavors of roasted meat, chicken, and coffee are generated through thermal processes like the Maillard reaction, which produces a wide array of heterocyclic sulfur compounds.[1][8]
-
Beverages: They define the varietal character of wines (e.g., Sauvignon blanc), contribute background notes to beer, and are essential to the aroma of coffee.[1][12][14]
The Molecular Basis of Perception
Structure-Activity Relationships (SAR)
The perceived odor of an alkyl sulfide is intrinsically linked to its molecular structure. Subtle changes in the molecule can lead to dramatic shifts in both odor quality and detection threshold.
-
Steric Effects & Chain Length: The spatial arrangement and size of the molecule are critical. Studies on homologous series of alkanethiols show that odor thresholds often reach a minimum (i.e., maximum potency) with alkyl chains of five to seven carbon atoms.[15] Increasing the chain length beyond this point leads to an exponential increase in the odor threshold, suggesting a size limitation in the corresponding olfactory receptor binding pocket.[15]
-
Substitution: The position of substituents significantly impacts olfactory power. Methyl or ethyl substitution on the carbon atom alpha to the thiol group can considerably lower the odor threshold.[15]
-
Additional Functional Groups: The presence of other functional groups can modulate the odor quality. For instance, adding a hydroxyl group to form a mercaptoalkanol often results in more pleasant, fruity, or grapefruit-like aromas compared to the corresponding alkanethiol's roasty or burned notes.[15]
-
Chirality: Enantiomers of chiral sulfur compounds can possess distinct sensory properties, although this is not always the case. For example, the (R)- and (S)-isomers of 3-methylthiohexanol have different odor profiles, described as "herbaceous, weak" and "exotic, fruity," respectively.[3]
The Olfactory Receptor Mechanism: A Role for Metals
The detection of odors begins when volatile molecules bind to Olfactory Receptors (ORs), a large family of G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity.[4][11] For a long time, the extreme sensitivity to thiols compared to their analogous alcohols (e.g., ethanethiol vs. ethanol) was a puzzle.[5]
Recent groundbreaking research has revealed a critical cofactor in this process: copper . It has been demonstrated that certain ORs require the presence of metal ions, specifically Cu(I), to be robustly activated by thiols and other sulfur compounds.[4][11] A mouse receptor, MOR244-3, and a human receptor, OR2T11, both show a copper-dependent response to low-molecular-weight thiols.[5][16] The metal ion is believed to act as a bridge or cofactor within the receptor's binding pocket, coordinating with both the sulfur odorant and specific amino acid residues (like cysteine and histidine) of the receptor protein.[16] This mechanism explains the high affinity and sensitivity for these compounds. Abolishing the copper with a chelating agent eliminates the receptor's response.[4][11]
Caption: Copper-dependent activation of a human olfactory receptor by an alkyl sulfide.
Analytical Workflows for Organoleptic Assessment
Due to their low concentrations, chemical lability, and the complexity of food matrices, analyzing alkyl sulfides presents unique challenges.[1][3] A multi-pronged approach combining instrumental analysis and human sensory evaluation is required for a comprehensive understanding.
Instrumental Analysis: Detection and Identification
The cornerstone of instrumental analysis is Gas Chromatography (GC), which separates the volatile compounds. However, standard detectors often lack the sensitivity and selectivity required for trace-level sulfur analysis.
-
Sulfur-Specific Detection: To overcome this, sulfur-selective detectors are employed.
-
Pulsed Flame Photometric Detector (PFPD): Offers high sensitivity (picogram levels) and selectivity for sulfur, making it ideal for detecting trace compounds in complex samples like coffee or natural gas.[1][17][18]
-
Sulfur Chemiluminescence Detector (SCD): Provides an equimolar response, meaning the signal is directly proportional to the amount of sulfur, simplifying quantification. It is highly selective and sensitive, widely used in wine and beverage analysis.[13][19]
-
-
Gas Chromatography-Olfactometry (GC-O): This technique directly links instrumental data with human perception. The effluent from the GC column is split, with one part going to a chemical detector (like MS or FID) and the other to a sniffing port where a trained assessor identifies and rates the odor of each eluting compound.[1] This is the definitive method for identifying which specific compounds are "odor-active" in a sample.[13][20]
-
Identification: Mass Spectrometry (MS), coupled with GC (GC-MS), is used to confirm the chemical identity of the compounds detected by the PFPD, SCD, or GC-O.[20] For extremely complex matrices, comprehensive two-dimensional GC (GC x GC) coupled with time-of-flight MS (TOF-MS) provides superior separation and identification capabilities.[20]
Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).
Sensory Panel Evaluation
While instruments provide quantitative chemical data, only human panels can describe the integrated sensory experience.[21][22] Sensory evaluation is a scientific discipline that uses human subjects to measure responses to products through the senses.[21][22]
-
Descriptive Analysis: This method uses a small panel of highly trained assessors (8-16 individuals) who can objectively describe and quantify the sensory attributes of a product.[23][24] The panel develops a consensus vocabulary of terms (e.g., "cooked cabbage," "grapefruit," "meaty") and then rates the intensity of each attribute, creating a detailed sensory profile or "flavor map."[23]
-
Discrimination Testing: These tests are used to determine if a perceptible difference exists between samples. The Triangle Test is a common method, where a panelist is given three samples (two are identical, one is different) and asked to identify the odd one out.[22] This is crucial for quality control and reformulation studies.[22][25]
Experimental Protocols
Protocol: Gas Chromatography-Olfactometry (GC-O) for Odor-Active Compound Identification
Objective: To identify the specific volatile sulfur compounds that contribute to the aroma of a sample (e.g., wine, coffee headspace).
Methodology:
-
Sample Preparation & Extraction:
-
Isolate volatile compounds using Headspace Solid-Phase Microextraction (HS-SPME). Place the sample in a sealed vial and expose a coated fiber to the headspace above the sample for a defined time and temperature.
-
Causality: SPME is a solvent-free, sensitive technique ideal for concentrating volatile and semi-volatile compounds from a sample matrix onto a fiber for injection into the GC.[1]
-
-
Gas Chromatographic Separation:
-
Thermally desorb the collected analytes from the SPME fiber in the heated GC injection port.
-
Use a capillary column appropriate for separating volatile sulfur compounds (e.g., a non-polar or medium-polarity column).
-
Program the GC oven with a temperature ramp to separate compounds based on their boiling points and chemical properties.
-
-
Effluent Splitting & Detection:
-
At the end of the GC column, use a Y-splitter to divide the effluent flow.
-
Direct ~50% of the flow to a sulfur-selective detector (e.g., PFPD or SCD) and/or a Mass Spectrometer for chemical identification.
-
Direct the remaining ~50% to a heated transfer line leading to a glass sniffing port. Humidified air is added to this line to prevent nasal dehydration for the assessor.
-
-
Olfactometry Assessment:
-
A trained panelist sniffs the effluent from the sniffing port throughout the entire GC run.
-
The panelist uses a microphone or software interface to record the exact retention time, duration, intensity, and a descriptor for every odor perceived.
-
Causality: This step is the self-validating system; it directly correlates an instrumental event (a peak eluting at a specific time) with a human sensory event.
-
-
Data Analysis:
-
Create an "aromagram" by plotting the intensity or frequency of odor detection against retention time.
-
Align the aromagram with the chromatogram from the chemical detector(s).
-
Identify the chemical structure of the compounds eluting at the same retention times as the perceived odors using the MS data. This confirms the identity of the character-impact compounds.
-
Protocol: Quantitative Descriptive Sensory Analysis
Objective: To create a quantitative sensory profile of a product containing alkyl sulfides.
Methodology:
-
Panel Selection & Training:
-
Recruit 8-16 individuals based on their sensory acuity, motivation, and ability to articulate perceptions.
-
Conduct extensive training over several weeks. Expose panelists to a wide range of reference standards for sulfur compounds (e.g., diluted solutions of dimethyl sulfide for "cabbage," 2-furfurylthiol for "coffee").
-
Causality: Training calibrates the panelists, ensuring they use the same terms to describe the same sensations, effectively turning them into reliable analytical instruments.[22][24]
-
-
Lexicon Development:
-
In open sessions, the panel collectively evaluates the test products and develops a consensus list of sensory attribute terms (the "lexicon") that fully describe the products' aroma, flavor, and mouthfeel.
-
For each term, a physical reference standard is defined and agreed upon.
-
-
Quantitative Evaluation:
-
In individual booths under controlled lighting and ventilation, present the samples to the panelists in a randomized, blind-coded manner.
-
Panelists independently rate the intensity of each attribute from the lexicon on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
-
Data Analysis:
-
Collect the intensity data from all panelists.
-
Use analysis of variance (ANOVA) and other statistical methods to check panel performance and determine significant differences between products for each attribute.
-
Visualize the results using spider plots or bar charts to create a quantitative sensory profile, or "flavor map," of the product.
-
Causality: This statistical approach validates the panel's consistency and provides robust, actionable data on the product's sensory characteristics.
-
Conclusion
The organoleptic properties of alkyl sulfides are a masterclass in chemical potency and perceptual complexity. Their study demands a sophisticated, interdisciplinary approach that bridges organic chemistry, molecular biology, and sensory science. For the researcher or developer, understanding this class of compounds is not merely an academic exercise; it is fundamental to controlling and designing flavor. By leveraging powerful analytical techniques like GC-O and the precision of trained human sensory panels, we can deconstruct complex aromas, identify character-impact compounds, troubleshoot off-flavors, and ultimately engineer products with superior and consistent sensory profiles. The ongoing exploration into the unique metal-dependent receptor mechanisms promises an even deeper understanding, potentially unlocking new avenues for flavor modulation and design in the future.
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Ethyl Isopropyl Sulfide: A Comprehensive Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl isopropyl sulfide (CAS No: 5145-99-3), a dialkylthioether with the molecular formula C₅H₁₂S, is a volatile and highly flammable liquid with a distinct sulfurous odor.[1][2][3] While it is a component of some natural products like ginger and has applications in organic synthesis, its handling demands a rigorous understanding of its associated hazards. This technical guide provides an in-depth analysis of the safety and hazards of this compound, intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for its safe utilization in a laboratory setting. The guide covers its physicochemical properties, comprehensive hazard profile, detailed protocols for safe handling and storage, and robust emergency procedures. The causality behind experimental choices and safety protocols is explained, ensuring a deep-rooted understanding of risk mitigation.
Chemical and Physical Identity
This compound, also known by its IUPAC name 2-(ethylthio)propane, is a colorless to almost colorless liquid.[2][3] A foundational understanding of its physical and chemical properties is paramount to predicting its behavior and implementing appropriate safety measures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂S | [2][3] |
| Molecular Weight | 104.21 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Odor | Distinctive sulfurous/garlic-like | [1][4] |
| Boiling Point | 103 - 107.5 °C at 760 mm Hg | [1][5] |
| Melting Point | -122.2 °C | [1] |
| Flash Point | 5 °C (41 °F) (Tag Closed Cup) | [5] |
| Density | 0.83 g/cm³ at 20 °C | [1] |
| Solubility in Water | 1188 mg/L at 25 °C (estimated) | [5] |
The low flash point of 5°C indicates that this compound is a highly flammable liquid that can form ignitable vapor-air mixtures at or near room temperature. Its density being less than water means that in the event of a spill, it will float, which has implications for spill control and firefighting.
Hazard Identification and Classification
This compound is classified as a hazardous substance based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A thorough understanding of these hazards is the first step in risk assessment and mitigation.
GHS Hazard Statements: [2]
-
H225: Highly flammable liquid and vapor. This is the most significant hazard. The low flash point and volatility mean that even at moderate temperatures, sufficient vapor can be present to form an explosive mixture with air.
-
H315: Causes skin irritation. Prolonged or repeated contact with the liquid can lead to skin irritation, redness, and dermatitis.
-
H319: Causes serious eye irritation. Direct contact with the eyes can cause significant irritation, pain, and potential damage.
GHS Pictograms: [2]
-
Flame: Indicating a flammability hazard.
-
Exclamation Mark: Indicating skin and eye irritation.
Toxicological Profile: A Data Gap
This lack of specific data necessitates a cautious approach. In the absence of definitive toxicological endpoints, it is prudent to treat this compound with a high degree of care, assuming it may have significant toxicity and taking all necessary precautions to minimize exposure.
Safe Handling and Storage: Proactive Risk Management
The inherent hazards of this compound necessitate strict adherence to safe handling and storage protocols. The following procedures are designed to minimize the risk of fire, exposure, and other incidents.
Engineering Controls and Ventilation
The primary defense against exposure to flammable and potentially toxic vapors is effective engineering controls.
-
Fume Hood: All handling of this compound, including transfers, dilutions, and reactions, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the accumulation of flammable vapors in the laboratory atmosphere and to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated with a sufficient number of air changes per hour to prevent the buildup of fugitive emissions.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE provide a crucial barrier against direct contact with this compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[4] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently.
-
Skin and Body Protection: A flame-resistant lab coat is essential. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]
Figure 1: A workflow diagram illustrating the mandatory personal protective equipment for handling this compound.
Safe Handling Practices
Adherence to the following practices is critical for preventing incidents:
-
Ignition Source Control: Keep this compound away from all potential ignition sources, including open flames, hot surfaces, sparks (from electrical equipment or static discharge), and direct sunlight.[3]
-
Grounding and Bonding: Use proper grounding and bonding procedures when transferring the liquid between metal containers to prevent the buildup of static electricity.[3]
-
Use of Non-Sparking Tools: Employ non-sparking tools made of materials like brass or bronze when working with or near containers of this compound.[3]
-
Quantity Minimization: Only work with the smallest quantity of the chemical necessary for the experiment.
-
Cold Temperatures: When possible, perform operations at the lowest practical temperature to reduce vapor pressure.
Storage Requirements
Proper storage is crucial to prevent fires and accidental release.
-
Flammable Liquids Cabinet: Store containers of this compound in a dedicated, well-ventilated, and approved flammable liquids storage cabinet.
-
Container Integrity: Ensure containers are tightly sealed and in good condition.[3]
-
Incompatible Materials: Store away from oxidizing agents, strong acids, and other incompatible materials.
-
Temperature Control: Store in a cool, dry, and well-ventilated area away from heat sources.[3]
Emergency Procedures: A Guide to Rapid and Effective Response
In the event of an emergency, a calm, informed, and rapid response is critical to minimizing harm to personnel and property.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: If vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Eye Contact: If the chemical enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Spill Response
A spill of this compound presents a significant fire and exposure hazard.
For Minor Spills (manageable by trained laboratory personnel):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated (if safe to do so without creating a spark).
-
Eliminate Ignition Sources: Turn off all nearby ignition sources.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Use a non-combustible absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels.
-
Absorb the Spill: Carefully apply the absorbent material, working from the outside of the spill inwards to prevent spreading.
-
Collect and Dispose: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
For Major Spills (requiring emergency response):
-
Evacuate Immediately: Evacuate the entire laboratory or building as necessary.
-
Activate Emergency Alarm: Activate the nearest fire alarm.
-
Call Emergency Services: From a safe location, call your institution's emergency response team and provide them with the chemical name, location, and approximate quantity of the spill.
Sources
Methodological & Application
synthesis of ethyl isopropyl sulfide from ethyl bromide
An Application Note and Protocol for the Synthesis of Ethyl Isopropyl Sulfide from Ethyl Bromide
Authored by: A Senior Application Scientist
Introduction
This compound, also known as 2-ethylsulfanylpropane, is an organosulfur compound belonging to the thioether (sulfide) class of molecules.[1][2] Its synthesis is a valuable model for the formation of C-S bonds, a crucial step in the development of numerous pharmaceutical agents and specialty chemicals. This document provides a detailed, field-proven protocol for the synthesis of this compound via the nucleophilic substitution of ethyl bromide with an isopropyl thiolate anion. This reaction is a classic adaptation of the Williamson ether synthesis, extended to sulfur nucleophiles.[3][4]
The chosen synthetic route involves a two-step, one-pot process. First, a potent sulfur nucleophile, sodium isopropanethiolate, is generated in situ through the deprotonation of 2-propanethiol with a strong base. Subsequently, this thiolate attacks the primary alkyl halide, ethyl bromide, in a bimolecular nucleophilic substitution (S(_N)2) reaction to yield the desired thioether.[3][5] This guide explains the underlying chemical principles, provides a robust step-by-step protocol, and details the necessary safety, purification, and characterization procedures for obtaining a high-purity product.
Reaction Principle and Mechanism
The synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[4] This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[4][5]
Step 1: Formation of the Nucleophile (Sodium Isopropanethiolate) Thiols are weakly acidic and can be deprotonated by a strong base, such as sodium hydroxide, to form a highly nucleophilic thiolate anion.
(CH₃)₂CHSH + NaOH → (CH₃)₂CHS⁻Na⁺ + H₂O
Step 2: S(_N)2 Attack The resulting isopropyl thiolate anion attacks the electrophilic α-carbon of ethyl bromide. The reaction works best with primary alkyl halides like ethyl bromide, as this minimizes steric hindrance and prevents competing elimination (E2) reactions that are common with secondary or tertiary halides.[5][6][7]
The concerted mechanism involves a backside attack, leading to the formation of this compound and sodium bromide as a byproduct.[4]
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving volatile and malodorous thiols or hazardous alkyl halides must be performed in a certified chemical fume hood.
Reagents and Equipment
| Item | Details | Purpose |
| Reagents | ||
| 2-Propanethiol | 7.62 g (10.0 mL, 0.1 mol) | Sulfur nucleophile precursor |
| Sodium Hydroxide (NaOH) | 4.4 g (0.11 mol, 1.1 eq) | Base for deprotonation |
| Ethyl Bromide (EtBr) | 12.0 g (8.2 mL, 0.11 mol, 1.1 eq) | Electrophile (alkylating agent) |
| Ethanol (EtOH), anhydrous | 150 mL | Reaction solvent |
| Diethyl Ether | ~100 mL | Extraction solvent |
| Saturated NaCl (Brine) | ~50 mL | Aqueous wash |
| Anhydrous MgSO₄ | ~5 g | Drying agent |
| Equipment | ||
| 3-Neck Round Bottom Flask | 250 mL | Reaction vessel |
| Reflux Condenser | Prevent solvent loss | |
| Addition Funnel | 100 mL | Controlled addition of reagents |
| Magnetic Stirrer & Bar | Homogeneous mixing | |
| Heating Mantle | Controlled heating | |
| Separatory Funnel | 250 mL | Extraction and washing |
| Distillation Apparatus | Product purification | |
| Ice Bath | Temperature control |
Step-by-Step Procedure
-
Preparation of Sodium Ethanethiolate Solution:
-
Place the magnetic stir bar and 4.4 g of sodium hydroxide pellets into the 250 mL 3-neck round bottom flask.
-
Add 150 mL of anhydrous ethanol. Stir the mixture until the sodium hydroxide is completely dissolved. This process is exothermic; use a water bath to maintain room temperature if necessary.
-
-
Formation of the Thiolate Nucleophile:
-
Attach the reflux condenser and the addition funnel to the flask.
-
Carefully measure 10.0 mL of 2-propanethiol and place it in the addition funnel.
-
Add the 2-propanethiol dropwise to the stirred sodium hydroxide solution over 15-20 minutes. A white precipitate of sodium isopropanethiolate may form.
-
-
Nucleophilic Substitution Reaction:
-
After the addition of the thiol is complete, begin heating the mixture to a gentle reflux (~78 °C) using the heating mantle.
-
Add 8.2 mL of ethyl bromide to the addition funnel.
-
Add the ethyl bromide dropwise to the refluxing reaction mixture over 30 minutes.
-
Maintain the reflux for an additional 2 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC or GC if desired.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a 500 mL beaker containing 100 mL of deionized water.
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers in the separatory funnel. Wash the combined organic phase with saturated NaCl solution (brine) (1 x 50 mL) to aid phase separation and remove residual water.
-
-
Drying and Solvent Removal:
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add approximately 5 g of anhydrous magnesium sulfate (MgSO₄) to the solution. Swirl the flask until the drying agent no longer clumps, indicating the solution is dry.
-
Gravity filter the solution to remove the MgSO₄.
-
Remove the diethyl ether solvent using a rotary evaporator.
-
-
Purification by Distillation:
-
Transfer the remaining crude oil to a small distillation apparatus.
-
Perform a simple or fractional distillation. Collect the fraction boiling at approximately 103 °C .[8] This is the pure this compound.
-
Experimental Workflow Diagram
Safety and Handling
This protocol involves hazardous materials. Adherence to strict safety protocols is mandatory.
-
Ethyl Bromide: A highly flammable liquid and a suspected carcinogen.[9] It is toxic upon inhalation and skin contact. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a flame-retardant lab coat.[10][11]
-
2-Propanethiol: Thiols possess a powerful and unpleasant odor. They are flammable and can cause skin and eye irritation. All handling must occur within a fume hood.
-
Sodium Hydroxide: A corrosive solid. Avoid contact with skin and eyes.
-
Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| Appearance | Colorless to pale yellow liquid with a distinct sulfide odor.[1] |
| Boiling Point | 103 °C.[8] |
| Refractive Index | n²⁰/D: 1.4390 - 1.4430.[1][8] |
| GC-MS | Molecular ion (M⁺) peak at m/z = 104, corresponding to the molecular weight of C₅H₁₂S.[1] Characteristic fragmentation patterns should be observed. |
| ¹H NMR | Expected peaks: a septet for the isopropyl CH, a quartet for the ethyl CH₂, a triplet for the ethyl CH₃, and a doublet for the isopropyl CH₃ groups. |
| ¹³C NMR | Expected peaks corresponding to the three distinct carbon environments in the molecule. |
| IR Spectroscopy | C-H stretching and bending vibrations.[1] |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation of the thiol. Loss of volatile ethyl bromide. | Ensure the base is fully dissolved and use a slight excess. Ensure the reflux condenser is efficient and add ethyl bromide slowly to the refluxing mixture. |
| Product is Impure | Incomplete reaction. Contamination with unreacted thiol or disulfide byproduct. | Extend the reflux time. During workup, include a wash with dilute NaOH solution to remove unreacted thiol. Ensure efficient fractional distillation. |
| Formation of Emulsion | Vigorous shaking during extraction. | Add saturated brine to help break the emulsion. Use gentle, swirling motions for extraction instead of vigorous shaking.[12] |
References
- 1. Buy this compound | 5145-99-3 [smolecule.com]
- 2. Showing Compound this compound (FDB007797) - FooDB [foodb.ca]
- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. This compound|lookchem [lookchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. ETHYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Thioethers via Nucleophilic Substitution
Introduction: The Ubiquitous Thioether in Modern Chemistry
Thioethers, or sulfides, are a class of organosulfur compounds that are integral to a multitude of scientific disciplines, most notably in drug discovery and materials science.[1][2] Their presence in numerous FDA-approved drugs underscores their importance as key structural motifs that can influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1][3] Furthermore, thioethers serve as versatile synthetic intermediates, readily undergoing oxidation to sulfoxides and sulfones, or participating in various carbon-carbon and carbon-heteroatom bond-forming reactions.[4]
This guide provides an in-depth exploration of the most robust and widely employed nucleophilic substitution strategies for the synthesis of thioethers. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to aid researchers in selecting the optimal synthetic route for their specific target molecules. Each section is complemented by detailed, step-by-step protocols, ensuring both reproducibility and a thorough understanding of the experimental nuances.
I. The Workhorse of Thioether Synthesis: The Williamson-Type Reaction
The analogue of the classic Williamson ether synthesis is arguably the most common and straightforward method for constructing thioether bonds.[5][6] This reaction relies on the nucleophilic attack of a thiolate anion on an electrophilic carbon, typically an alkyl halide, via an S(_N)2 mechanism.[7][8]
Mechanistic Considerations and Causality in Experimental Design
The success of the Williamson-type thioether synthesis is predicated on a firm understanding of the S(_N)2 reaction. The reaction proceeds via a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral.[7]
Key Factors for Success:
-
The Electrophile: Primary alkyl halides are the ideal substrates for this reaction, as they are sterically unhindered and readily undergo S(_N)2 displacement.[9] Secondary alkyl halides can also be used, but often lead to a mixture of substitution and elimination (E2) products. Tertiary alkyl halides are generally unsuitable as they predominantly yield elimination products.[8][9] The leaving group ability of the halide is also crucial, with the reactivity order being I > Br > Cl.
-
The Nucleophile (Thiolate): Thiols are generally more acidic than their alcohol counterparts, allowing for deprotonation with a variety of bases.[5] Common bases include sodium hydride (NaH), potassium carbonate (K(_2)CO(_3)), and various alkoxides.[5][10] The choice of base and solvent is critical to prevent unwanted side reactions. Strong, non-nucleophilic bases like NaH are often preferred to generate the thiolate in situ.
-
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are typically employed to dissolve the reactants and promote the S(_N)2 pathway.[10][11]
Visualizing the Williamson-Type Synthesis
Caption: General workflow for the Williamson-type thioether synthesis.
Protocol 1: Synthesis of S-Benzyl Cysteine
This protocol details the S-alkylation of L-cysteine with benzyl bromide.
Materials:
-
L-Cysteine (1.0 eq)
-
Sodium Hydroxide (2.5 eq)
-
Benzyl Bromide (1.1 eq)
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve L-cysteine in deionized water.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide in water, maintaining the temperature below 10 °C.
-
To the resulting solution of sodium L-cysteinate, add benzyl bromide dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield S-benzyl-L-cysteine.
II. Odorless and Efficient: Thioether Synthesis Using Thiourea
The use of thiourea as a sulfur surrogate offers a significant advantage in thioether synthesis: it is an odorless and stable solid, circumventing the unpleasant smell often associated with thiols.[12][13] This method involves the formation of an isothiouronium salt intermediate, which is subsequently cleaved to generate the thioether.[14][15]
Mechanistic Pathways and Strategic Implementation
The reaction of an alkyl halide with thiourea initially forms an S-alkylisothiouronium salt.[16] This salt can then be hydrolyzed under basic conditions to yield the corresponding thiol, which can then react with another equivalent of the alkyl halide to form a symmetrical thioether.[14] Alternatively, in a one-pot procedure for unsymmetrical thioethers, the isothiouronium salt can be treated with a different alkylating agent.[14]
Key Advantages:
-
Odorless Reagent: Thiourea is a non-volatile solid, making it a more user-friendly sulfur source.[12]
-
Versatility: This method can be adapted for the synthesis of both symmetrical and unsymmetrical thioethers.[13][14]
-
One-Pot Procedures: Efficient one-pot syntheses have been developed, reducing reaction time and purification steps.[12][17]
Visualizing the Thiourea-Mediated Synthesis
Caption: General workflow for thioether synthesis using thiourea.
Protocol 2: One-Pot Synthesis of Symmetrical Thioethers
This protocol is adapted for the synthesis of symmetrical thioethers from alkyl halides and thiourea.[14]
Materials:
-
Alkyl Halide (2.0 eq)
-
Thiourea (1.0 eq)
-
Sodium Hydroxide (2.0 eq)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the alkyl halide and thiourea in ethanol.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the formation of the isothiouronium salt by TLC.
-
After cooling to room temperature, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux again for an additional 2-4 hours.
-
Cool the reaction mixture to room temperature and add water to precipitate the crude product.
-
Collect the product by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure symmetrical thioether.
III. Stereochemical Control: The Mitsunobu Reaction for Thioether Synthesis
The Mitsunobu reaction is a powerful tool for the synthesis of thioethers from alcohols with a complete inversion of stereochemistry at the reacting carbon center.[18][19][20] This makes it particularly valuable in the synthesis of chiral molecules where precise stereochemical control is paramount.[19]
Mechanism and Experimental Nuances
The reaction proceeds through the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18][19] This forms an alkoxyphosphonium salt, which is a superb leaving group. The thiol then acts as a nucleophile, displacing the activated hydroxyl group in an S(_N)2 fashion.[18]
Critical Parameters:
-
Reagent Stoichiometry: Precise stoichiometry of the alcohol, thiol, phosphine, and azodicarboxylate is crucial for high yields and to minimize side products.
-
Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the reagents.
-
Work-up Procedure: The removal of byproducts, such as triphenylphosphine oxide and the reduced azodicarboxylate, can be challenging and often requires careful chromatography.[18]
Visualizing the Mitsunobu Reaction
Caption: Simplified workflow of the Mitsunobu reaction for thioether synthesis.
Protocol 3: Synthesis of an Inverted Thioether from a Secondary Alcohol
This protocol provides a general procedure for the Mitsunobu reaction between a secondary alcohol and a thiol.
Materials:
-
Secondary Alcohol (1.0 eq)
-
Thiol (1.2 eq)
-
Triphenylphosphine (PPh(_3)) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve the secondary alcohol, thiol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the stirred solution. An exothermic reaction and a color change are often observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the desired thioether and remove the triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts.
IV. Comparative Analysis of Synthetic Methodologies
| Method | Key Reagents | Mechanism | Advantages | Disadvantages | Stereochemistry |
| Williamson-Type | Thiol, Alkyl Halide, Base | S(_N)2 | Widely applicable, straightforward, readily available reagents.[5][7] | Limited to primary and some secondary alkyl halides, potential for elimination.[8][9] | Inversion |
| Thiourea-Mediated | Alkyl Halide, Thiourea, Base | S(_N)2 | Odorless sulfur source, one-pot procedures available.[12][14] | Requires hydrolysis step, can lead to symmetrical byproducts.[14] | Inversion |
| Mitsunobu Reaction | Alcohol, Thiol, PPh(_3), DEAD/DIAD | S(_N)2 | Excellent stereochemical control (inversion), mild conditions.[18][19][20] | Stoichiometric byproducts can be difficult to remove, sensitive to steric hindrance.[18][20] | Inversion |
| Acid-Catalyzed Condensation | Alcohol, Thiol, Acid Catalyst | S(_N)1 or S(_N)2 | "Green" reaction (water is the only byproduct), can use readily available alcohols.[21] | Can require harsh conditions, may not be suitable for complex molecules.[22] | Racemization or Inversion |
V. Conclusion and Future Perspectives
The synthesis of thioethers via nucleophilic substitution remains a cornerstone of modern organic chemistry. The choice of synthetic strategy is dictated by the specific requirements of the target molecule, including stereochemistry, functional group tolerance, and scalability. While the Williamson-type synthesis remains a robust and general method, the use of thiourea provides a practical, odorless alternative. For substrates where precise stereochemical control is paramount, the Mitsunobu reaction is the method of choice. As the demand for more sustainable and efficient chemical processes grows, the development of catalytic and "greener" methods for thioether synthesis, such as the direct condensation of alcohols and thiols, will undoubtedly continue to be an active area of research.[21]
VI. References
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One-pot synthesis of thioethers from indoles and p-quinone methides using thiourea as a sulfur source. Organic & Biomolecular Chemistry.
-
Mitsunobu Reaction. Organic Chemistry Portal.
-
Odorless, convenient and one-pot synthesis of thioethers from organic halides and thiourea. Taylor & Francis Online.
-
Preparation of thioethers. Google Patents.
-
Thiourea-Mediated Regioselective Synthesis of Symmetrical and Unsymmetrical Diversified Thioethers. Industrial & Engineering Chemistry Research.
-
Mitsunobu Reaction. organic-chemistry.org.
-
Thiourea-Mediated Regioselective Synthesis of Symmetrical and Unsymmetrical Diversified Thioethers. American Chemical Society.
-
Reactions of Thiols. Chemistry Steps.
-
Recent Metal-Catalyzed Methods for Thioether Synthesis. Thieme Connect.
-
Thiols And Thioethers. Master Organic Chemistry.
-
Asymmetric synthesis of tertiary thiols and thioethers. National Institutes of Health.
-
Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry.
-
Using an alkyl halide and a thiol as starting materials, how woul... Pearson+.
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One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea. Beilstein Journals.
-
Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. Marcel Dekker, Inc..
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Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
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Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed.
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Recent Metal-Catalyzed Methods for Thioether Synthesis. Thieme.
-
Alcohols, Thiols, Phenols, Ethers. SIUE.
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Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journals.
-
Synthesis of thioethers using various alcohols. ResearchGate.
-
Common side reactions in thiol-ene additions with "Pent-4-ene-1-thiol". Benchchem.
-
Synthetic strategies to access thioethers from alcohols. ResearchGate.
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. ACS GCI Pharmaceutical Roundtable.
-
Williamson ether synthesis. Wikipedia.
-
The Williamson Ether Synthesis. Chemistry Steps.
-
Thioether Formation. ACS GCI Pharmaceutical Roundtable.
-
The Williamson Ether Synthesis. Master Organic Chemistry.
-
Other drugs containing thioethers. ResearchGate.
-
Thioethers – Knowledge and References. Taylor & Francis.
-
Synthetic developments on the preparation of thioethers via photocatalysis. RSC Publishing.
-
Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts.
-
Williamson Ether Synthesis. Chemistry LibreTexts.
-
Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal.
-
Synthesis of Thioethers. Amide Solvent-Promoted Nucleophilic Displacement of Halide by Thiolate Ion. The Journal of Organic Chemistry.
-
Progress on the Synthesis and Applications of Thiocyanates. ResearchGate.
-
Synthesis of thiols and thioether. YouTube.
-
Chemistry of Organo-Thiocyanates (Important Papers). YouTube.
-
Inorganic Metal Thiocyanates. ChemRxiv.
-
Inorganic Metal Thiocyanates. National Institutes of Health.
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega.
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The Strategic Utility of Ethyl Isopropyl Sulfide as a Precursor to Bioactive Scaffolds
In the landscape of modern drug discovery and development, the efficient construction of novel molecular architectures with potential therapeutic value is paramount. Ethyl isopropyl sulfide, a seemingly simple unsymmetrical thioether, emerges as a versatile and strategic chemical intermediate. Its true potential lies not in its inherent biological activity, but in its capacity to serve as a readily accessible precursor to chiral sulfoxides and functionalized sulfones—moieties of significant interest in medicinal chemistry. This guide provides an in-depth exploration of the practical applications of this compound, detailing robust protocols for its synthesis and subsequent oxidative transformations, thereby empowering researchers to leverage this intermediate in the quest for new therapeutic agents.
Foundational Attributes of this compound
This compound, systematically named 2-(ethylthio)propane, is a colorless liquid characterized by its distinct sulfurous odor.[1][2] As an unsymmetrical sulfide, it possesses a unique electronic and steric environment around the sulfur atom, which can be exploited in various chemical transformations. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 5145-99-3 | [2] |
| Molecular Formula | C₅H₁₂S | [2][3] |
| Molecular Weight | 104.21 g/mol | [1] |
| Boiling Point | ~103 °C | [1] |
| Density | ~0.83 g/cm³ | [3] |
| Flash Point | 5 °C | [3] |
Synthesis of this compound: A Practical Laboratory Protocol
The accessibility of this compound is a key factor in its utility as a chemical intermediate. A common and efficient method for its synthesis is the nucleophilic substitution of an appropriate alkyl halide with a thiol in the presence of a base.[1] The following protocol details a reliable laboratory-scale synthesis.
Protocol 1: Synthesis via Nucleophilic Substitution
This protocol is based on the reaction between ethanethiol and 2-bromopropane.
Materials:
-
Ethanethiol
-
2-Bromopropane
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Base Preparation: Dissolve 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of deionized water in the round-bottom flask and cool the solution in an ice bath.
-
Thiol Addition: While stirring, slowly add 6.2 g (0.1 mol) of ethanethiol to the sodium hydroxide solution.
-
Alkyl Halide Addition: To the resulting sodium ethanethiolate solution, add 12.3 g (0.1 mol) of 2-bromopropane dropwise through the condenser.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to a gentle reflux for 2 hours.
-
Workup: Cool the reaction mixture to room temperature. Add 50 mL of diethyl ether and transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the diethyl ether by rotary evaporation.
-
Purification: The crude this compound can be purified by fractional distillation to yield the final product.
Causality and Insights: The use of a strong base like sodium hydroxide is crucial for the deprotonation of the thiol, forming the highly nucleophilic thiolate anion. The subsequent Sₙ2 reaction with the secondary alkyl halide, 2-bromopropane, proceeds efficiently to form the thioether linkage. Refluxing the reaction mixture increases the reaction rate to ensure complete conversion.
The Gateway to Bioactive Molecules: Oxidation to Sulfoxides and Sulfones
The primary value of this compound as a chemical intermediate is realized upon its oxidation. The sulfur atom can be selectively oxidized to form either a sulfoxide or a sulfone. These functional groups are prevalent in a wide array of biologically active molecules and approved pharmaceuticals due to their ability to act as hydrogen bond acceptors and their unique stereoelectronic properties.[4][5]
Controlled Oxidation to Ethyl Isopropyl Sulfoxide
Sulfoxides are not only important synthetic intermediates but are also found in various therapeutic agents where the sulfinyl group plays a critical role in the molecule's bioactivity.[6] The oxidation of sulfides to sulfoxides requires careful control to prevent over-oxidation to the corresponding sulfone.[6]
Protocol 2: Selective Oxidation to Ethyl Isopropyl Sulfoxide
This protocol employs hydrogen peroxide in acetic acid, a "green" and effective system for the selective oxidation of sulfides.[6]
Materials:
-
This compound
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.2 g (0.05 mol) of this compound in 20 mL of glacial acetic acid.
-
Oxidant Addition: Cool the solution in an ice bath and slowly add 5.7 mL (0.055 mol) of 30% hydrogen peroxide dropwise, ensuring the temperature remains below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into 100 mL of a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl isopropyl sulfoxide.
-
Purification: The product can be purified by column chromatography on silica gel.
Expert Insights: The use of a slight excess of hydrogen peroxide ensures complete conversion of the sulfide. Acetic acid acts as a solvent and a catalyst for the oxidation. Careful temperature control is crucial to prevent over-oxidation to the sulfone. The chirality at the sulfur center of the resulting sulfoxide opens avenues for asymmetric synthesis.[7]
Complete Oxidation to Ethyl Isopropyl Sulfone
Sulfones are a class of organosulfur compounds that are highly stable and possess a range of biological activities.[8] They are key components in a number of antibacterial and anti-inflammatory drugs. The oxidation of sulfides to sulfones is a robust and high-yielding transformation.[9]
Protocol 3: Efficient Oxidation to Ethyl Isopropyl Sulfone
This protocol utilizes a safe and environmentally friendly oxidizing system of urea-hydrogen peroxide (UHP) and phthalic anhydride.[8][9]
Materials:
-
This compound
-
Urea-hydrogen peroxide (UHP)
-
Phthalic anhydride
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 5.2 g (0.05 mol) of this compound and 14.8 g (0.1 mol) of phthalic anhydride in 100 mL of ethyl acetate.
-
Oxidant Addition: Add 14.1 g (0.15 mol) of urea-hydrogen peroxide to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Workup: Filter the reaction mixture to remove any solids.
-
Washing: Wash the filtrate with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl isopropyl sulfone.
-
Purification: The product can be purified by recrystallization or column chromatography.
Trustworthiness of the Protocol: This method is highly reliable and avoids the use of heavy metals or harsh oxidants. The urea-hydrogen peroxide adduct is a stable and safe source of H₂O₂. The use of phthalic anhydride as an activator ensures the complete oxidation to the sulfone without significant formation of the sulfoxide intermediate.[9] This protocol is also amenable to scale-up.[8]
The Role in Drug Development: A Perspective
While this compound itself is not a therapeutic agent, its oxidized derivatives, the corresponding sulfoxide and sulfone, are valuable building blocks in medicinal chemistry. The introduction of a sulfoxide or sulfone moiety can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the polar sulfone group can improve water solubility and act as a strong hydrogen bond acceptor, potentially enhancing binding to a biological target.[10] The chiral nature of sulfoxides allows for the synthesis of enantiomerically pure compounds, which is often a critical requirement for modern pharmaceuticals.[11]
The protocols detailed in this guide provide a clear and reliable pathway for researchers to access ethyl isopropyl sulfoxide and ethyl isopropyl sulfone from a readily available starting material. These intermediates can then be further functionalized to create libraries of novel compounds for biological screening, accelerating the drug discovery process.
Safety Considerations
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[12] It can cause skin and eye irritation.[12] Always wear personal protective equipment, including safety glasses, gloves, and a lab coat. The oxidation reactions, particularly with hydrogen peroxide, can be exothermic and should be performed with caution, especially on a larger scale.
References
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PMC. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. (n.d.). Retrieved from [Link]
-
MDPI. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019, September 22). Retrieved from [Link]
-
PubChem. Ethyl Isopropyl Sulfone | C5H12O2S | CID 21719919. (n.d.). Retrieved from [Link]
-
Wiley Online Library. Asymmetric Synthesis of Biologically Interesting Compounds Utilizing Chiral Sulfoxides. (n.d.). Retrieved from [Link]
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PMC. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (n.d.). Retrieved from [Link]
-
Taylor & Francis Online. Sulfones and sulfoxides in total synthesis of biologically active natural compounds. (2025, August 5). Retrieved from [Link]
-
ResearchGate. Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. (n.d.). Retrieved from [Link]
-
ACS Publications. Investigation of Ethylisopropyl Sulfone Medium with a Copper-Based Redox Electrolyte for Ambient Light Dye-Sensitized Solar Cells: Achieving High Efficiency and Enduring Long-Term Stability. (n.d.). Retrieved from [Link]
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Organic Chemistry Portal. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. (n.d.). Retrieved from [Link]
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PMC. Continuous Bioinspired Oxidation of Sulfides. (n.d.). Retrieved from [Link]
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Organic Chemistry Portal. Sulfone synthesis by oxidation. (n.d.). Retrieved from [Link]
-
ACS Publications. Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. (n.d.). Retrieved from [Link]
- Google Patents. Process for the formation and purification of aromatic sulfones. (n.d.).
-
Canadian Science Publishing. Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. (n.d.). Retrieved from [Link]
-
RSC Publishing. Scalable selective electrochemical oxidation of sulfides to sulfoxides. (n.d.). Retrieved from [Link]
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Organic Chemistry Portal. A Mild and Highly Efficient Oxidation of Sulfides to Sulfoxides with Periodic Acid Catalyzed by FeCl3. (n.d.). Retrieved from [Link]
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Organic Chemistry Portal. Sulfoxide synthesis by oxidation. (n.d.). Retrieved from [Link]
-
Wikipedia. Sulfoxide. (n.d.). Retrieved from [Link]
-
ACS Publications. Ethyl Isopropyl Sulfone Modulating to Achieve Stable High-Voltage Electrolyte for Lithium-Ion Batteries. (2024, October 6). Retrieved from [Link]
-
Pearson+. In the proposed synthesis of ethyl isopropyl ether shown below, f... | Study Prep. (n.d.). Retrieved from [Link]
-
FooDB. Showing Compound this compound (FDB007797). (2010, April 8). Retrieved from [Link]
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Application Notes and Protocols for Ethyl Isopropyl Sulfide in Food Science
Abstract
This document provides a comprehensive technical guide for researchers, food scientists, and flavor chemists on the application of ethyl isopropyl sulfide as a flavoring agent. This compound (CAS 5145-99-3), a volatile sulfur compound, presents a unique profile for creating savory and nuanced flavors in a variety of food products. These notes detail its physicochemical properties, sensory characteristics, potential applications, and regulatory considerations. Furthermore, a detailed, exemplary protocol for the analysis of this compound in a food matrix using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is provided, alongside a discussion on its stability and handling in food processing.
Introduction to this compound
This compound, systematically known as 2-(ethylthio)propane, is an organosulfur compound belonging to the thioether family.[1] Thioethers, or sulfides, are characterized by a sulfur atom bonded to two alkyl or aryl groups.[2] These compounds are well-known for their potent aroma profiles and are significant contributors to the flavor of many foods, even at trace concentrations.[3][4][5]
This compound has been identified as a natural volatile constituent in ginger (Zingiber officinale), suggesting its role in the characteristic aroma of this rhizome.[3] Its presence in a widely consumed spice underscores its potential for broader applications in the food industry as a nature-identical flavoring substance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in food systems. These properties influence its volatility, solubility, and stability, which in turn affect its release from the food matrix and perception by the consumer.
| Property | Value | Source |
| CAS Number | 5145-99-3 | [1] |
| Molecular Formula | C₅H₁₂S | [1] |
| Molecular Weight | 104.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sulfurous, onion-like | [1] |
| Boiling Point | 103 °C | |
| Flash Point | 5 °C | |
| Specific Gravity | 0.83 | |
| Refractive Index | 1.4390-1.4430 |
Sensory Profile and Flavor Contribution
Volatile sulfur compounds are renowned for their extremely low sensory thresholds, meaning they can be detected by the human nose at very low concentrations.[3][4][5] While the specific sensory threshold for this compound has not been definitively established in published literature, it is expected to be in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, similar to other alkyl sulfides.
The aroma of this compound is generally described as "sulfurous" and "onion-like".[1] It can contribute to savory, meaty, and alliaceous flavor profiles. The perceived aroma can be highly dependent on its concentration. At low levels, it may impart a desirable savory note, while at higher concentrations, it can become overpowering and be perceived as an off-flavor.[3][4]
To provide context, the sensory thresholds of some other volatile sulfur compounds are listed below:
| Compound | Sensory Threshold (in water) | Aroma Descriptors | Source |
| Hydrogen Sulfide | 0.9-1.5 ppb | Rotten egg, sewage-like | [6] |
| Ethyl Mercaptan | 1.1-1.8 ppb | Burnt match, sulfide, earthy | [6] |
| Dimethyl Sulfide | 17-25 ppb | Canned corn, cooked cabbage, asparagus | [6] |
| Diethyl Sulfide | 0.9-1.3 ppb | Rubbery | [6] |
The flavor contribution of this compound in a food product is a result of complex interactions with other volatile and non-volatile components of the food matrix. Its volatility will influence whether it is perceived more as an aroma (orthonasal olfaction) or a flavor (retronasal olfaction).
Caption: Factors influencing the flavor impact of this compound.
Regulatory Status
The regulatory status of a flavoring agent is a critical consideration for its use in food products. Flavoring agents are typically regulated by bodies such as the Flavor and Extract Manufacturers Association (FEMA) in the United States, which designates substances as Generally Recognized as Safe (GRAS).
As of the date of this publication, this compound does not have a specific FEMA GRAS number assigned to it. However, the FEMA GRAS list does include "ethyl sulfide" (FEMA number 3141), which is a broader category that may encompass this compound.[7] It is recommended that users consult the latest regulatory guidelines and potentially seek a GRAS determination for their specific application.
For context, related compounds such as "ethyl propyl disulfide" have been assigned FEMA number 4041.[8] The absence of a specific listing for this compound suggests it is less commonly used in the flavor industry compared to other sulfur compounds.
Applications in Food Science
Based on its sensory profile, this compound has potential applications in a range of savory food products. Its use should be carefully controlled to achieve the desired flavor enhancement without introducing off-notes.
Potential Applications:
-
Savory Snacks: To enhance the savory and umami notes in products like potato chips, crackers, and extruded snacks.
-
Processed Meats: To impart a subtle meaty or roasted character to processed meats, poultry, and plant-based meat alternatives.
-
Soups and Sauces: To add depth and complexity to the flavor of soups, broths, and savory sauces.
-
Seasoning Blends: As a component in savory seasoning blends for topical application or inclusion in food formulations.
Hypothetical Usage Levels:
Given the lack of specific data, initial usage levels should be determined through sensory evaluation, starting at very low concentrations (e.g., low ppb range) and gradually increasing to the desired effect.
Analytical Protocols
Accurate quantification of this compound in a food matrix is essential for quality control and product development. Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the analysis of volatile sulfur compounds due to its high sensitivity and selectivity.[9][10] The following is an exemplary protocol for the analysis of this compound in a liquid food matrix, such as a beverage or a liquid flavor formulation.
Disclaimer: This protocol is a general guideline and must be validated for the specific matrix and analytical instrumentation being used.
Protocol: Analysis of this compound by HS-SPME-GC-MS
This protocol utilizes headspace solid-phase microextraction (HS-SPME) for the extraction and pre-concentration of volatile compounds, followed by separation and detection using GC-MS.
Materials and Reagents:
-
This compound standard (≥98% purity)
-
Internal standard (e.g., d10-ethyl benzene or another suitable deuterated compound)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
SPME autosampler
-
GC column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL).
-
Prepare a series of working standard solutions by serial dilution of the stock solution in deionized water.
-
Prepare an internal standard stock solution in methanol (e.g., 100 µg/mL).
-
-
Sample Preparation:
-
Pipette 5 mL of the liquid food sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Spike the sample with a known amount of the internal standard solution.
-
Immediately seal the vial with a magnetic screw cap.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at 40 °C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace of the sample for 30 minutes at 40 °C with agitation.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the GC inlet at 250 °C for 5 minutes in splitless mode.
-
GC Conditions:
-
Inlet temperature: 250 °C
-
Carrier gas: Helium at a constant flow of 1.0 mL/min
-
Oven temperature program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp 1: 5 °C/min to 150 °C
-
Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes
-
-
-
MS Conditions:
-
Transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Electron ionization (EI) at 70 eV
-
Acquisition mode: Scan mode (m/z 35-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM ions for this compound (tentative): m/z 104 (molecular ion), 75, 61, 43. These ions should be confirmed with a standard.
-
-
-
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum compared to the standard.
-
Quantify the concentration of this compound using a calibration curve constructed from the analysis of the working standard solutions.
-
Caption: HS-SPME-GC-MS analytical workflow for this compound.
Stability and Handling
Thioethers can be susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones, potentially altering the flavor profile.[11] The stability of this compound in a food matrix will depend on factors such as pH, temperature, and the presence of oxidizing or reducing agents.
-
Thermal Processing: High temperatures used in processes like baking, frying, or retorting can potentially lead to the degradation or reaction of this compound with other food components.[12]
-
Oxidation: The presence of oxygen and pro-oxidants can promote the oxidation of the sulfur atom. The use of antioxidants in the food formulation may help to mitigate this.
-
Storage: To ensure the stability of the neat compound and its flavor solutions, it is recommended to store them in a cool, dark place in well-sealed containers, preferably under an inert atmosphere (e.g., nitrogen).
Conclusion
This compound is a potent volatile sulfur compound with the potential to contribute desirable savory, meaty, and alliaceous notes to a variety of food products. While it has been identified in nature, its application as a food flavoring agent is not as well-documented as other sulfur compounds. Further research is needed to establish its sensory threshold, confirm its regulatory status, and evaluate its stability in different food systems. The analytical protocol provided in these notes offers a robust starting point for the accurate quantification of this compound, enabling food scientists and flavor chemists to explore its potential in innovative food product development.
References
-
American Chemical Society. (n.d.). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (1998). GRAS Flavoring Substances 18. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). ETHYL PROPYL DISULFIDE. Retrieved from [Link]
- Hofmann, T., & Schieberle, P. (1996). Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. Journal of Agricultural and Food Chemistry, 44(1), 251–255.
- Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424.
- Stashenko, E. E., & Martinez, J. R. (2011). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Molecules, 16(8), 6828-6842.
- van Seeventer, P. B., Weenen, H., Winkel, C., & Kerler, J. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4292-4295.
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
- Wozniak, E., & Rymowicz, W. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. Molecules, 25(5), 1215.
-
Flavor and Extract Manufacturers Association. (2009). GRAS Substances (4430-4666). Retrieved from [Link]
-
ETS Laboratories. (n.d.). Volatile Sulfides: Detection and Prevention. Retrieved from [Link]
- Siebert, K. J., & Smyth, H. (2010). Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection. Journal of Agricultural and Food Chemistry, 58(13), 7815-7822.
- Shahidi, F. (Ed.). (2005). An Overview of the Contribution of Sulfur-Containing Compounds to the Aroma in Heated Foods.
-
Flavor and Extract Manufacturers Association. (n.d.). Flavoring Substances. Retrieved from [Link]
- Li, H., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology, 14, 1189383.
-
Flavor and Extract Manufacturers Association. (1982). GRAS Substances (3597-3650). Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (1973). GRAS Substances (3250-3325). Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]
- Taylor, S. L., & Bush, R. K. (1986). Chemical effects of sulfite additives. Clinical and Experimental Allergy, 16(5), 331-334.
-
World Health Organization. (1999). Sulfur dioxide and sulfites. WHO Food Additives Series 42. Retrieved from [Link]
-
Food Allergy Research & Resource Program. (n.d.). Sulfites - International. University of Nebraska. Retrieved from [Link]
- Taylor, S. L., Higley, N. A., & Bush, R. K. (1986). Sulfites in foods: uses, analytical methods, residues, fate, exposure assessment, metabolism, toxicity, and hypersensitivity. Advances in food research, 30, 1-76.
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Application Notes and Protocols for the Oxidation of Ethyl Isopropyl Sulfide to Ethyl Isopropyl Sulfoxide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide provides detailed application notes and protocols for the selective oxidation of ethyl isopropyl sulfide to its corresponding sulfoxide. This transformation is a fundamental process in organic synthesis, with the resulting chiral sulfoxide serving as a valuable intermediate in the development of various pharmaceuticals. This document outlines two robust and widely applicable protocols utilizing common oxidizing agents: hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). Beyond procedural steps, this guide delves into the mechanistic underpinnings of these reactions, providing a rationale for experimental choices. Furthermore, detailed analytical methods for reaction monitoring and product characterization are presented, alongside critical safety protocols for the handling of all chemicals involved. Our objective is to equip researchers with the necessary knowledge and practical guidance to confidently and safely execute this important synthetic transformation.
Introduction
The selective oxidation of sulfides to sulfoxides is a cornerstone transformation in modern organic chemistry.[1] Sulfoxides, particularly those that are chiral at the sulfur atom, are prevalent structural motifs in a wide array of biologically active molecules and approved pharmaceuticals. The controlled oxidation of a prochiral sulfide, such as this compound, presents an opportunity for the asymmetric synthesis of chiral sulfoxides, which are valuable building blocks in medicinal chemistry.
The primary challenge in this transformation lies in achieving high selectivity for the sulfoxide product while avoiding over-oxidation to the corresponding sulfone.[2] This guide details two well-established methods that offer excellent control over this selectivity: the "green" oxidation using hydrogen peroxide in acetic acid and the versatile oxidation with meta-chloroperoxybenzoic acid (m-CPBA).
This document is structured to provide not just a set of instructions, but a holistic understanding of the reaction. We will explore the mechanistic nuances of each method, which is crucial for troubleshooting and adapting the protocols to different substrates. Detailed, step-by-step experimental procedures are provided, followed by comprehensive analytical protocols for monitoring reaction progress and characterizing the final product. Finally, and of paramount importance, we will address the safety considerations associated with the oxidizing agents used.
Mechanistic Insights: The "Why" Behind the Protocols
A thorough understanding of the reaction mechanism is fundamental to experimental design and optimization. The selective oxidation of the nucleophilic sulfur atom in this compound is achieved by electrophilic oxygen transfer from the oxidizing agent.
Oxidation with Hydrogen Peroxide
Hydrogen peroxide, in the presence of an acid catalyst like acetic acid, is an environmentally benign and cost-effective oxidizing agent.[3] The reaction is thought to proceed via the protonation of hydrogen peroxide, which increases its electrophilicity. The sulfide then acts as a nucleophile, attacking the activated peroxide and leading to the formation of the sulfoxide and water as the sole byproduct.[4]
Figure 1: Proposed mechanism for the acid-catalyzed oxidation of a sulfide with hydrogen peroxide.
Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a highly effective and generally applicable reagent for the selective oxidation of sulfides.[5] The reaction proceeds through a concerted mechanism where the sulfur atom of the sulfide attacks the peroxyacid, leading to the formation of the sulfoxide and meta-chlorobenzoic acid as a byproduct.[4] The stereochemistry of the starting material is retained in the product, which is a key feature of this concerted pathway.
Figure 2: Concerted mechanism for the oxidation of a sulfide with m-CPBA.
Comparative Overview of Oxidation Methods
The choice of oxidizing agent can significantly impact the reaction outcome, efficiency, and practicality. Below is a comparative table summarizing the key features of the two protocols detailed in this guide.
| Feature | Hydrogen Peroxide/Acetic Acid | meta-Chloroperoxybenzoic Acid (m-CPBA) |
| Oxidizing Agent | 30% Aqueous H₂O₂ | Solid, commercially available (typically ~77% purity) |
| Selectivity | Generally high for sulfoxide, but over-oxidation can occur with prolonged reaction times or excess H₂O₂.[2] | Excellent selectivity for sulfoxide with stoichiometric amounts.[5] |
| Reaction Conditions | Typically room temperature.[3] | Often performed at low temperatures (e.g., 0 °C to room temperature) to control exothermicity and selectivity.[5] |
| Byproducts | Water.[4] | meta-Chlorobenzoic acid, which may require specific workup procedures for removal.[6] |
| "Green" Chemistry | Considered a "green" oxidant.[3] | Generates a stoichiometric amount of organic waste. |
| Cost | Generally more cost-effective. | More expensive than hydrogen peroxide. |
| Safety | Concentrated solutions are corrosive and can cause severe burns.[7] | Can be shock-sensitive and thermally unstable, requiring careful handling and storage.[8] |
Detailed Experimental Protocols
Materials and Equipment:
-
This compound (CAS 5145-99-3)[9]
-
Hydrogen peroxide (30% w/w in H₂O)
-
Glacial acetic acid
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (Na₂SO₃), 10% aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Developing chamber for TLC
-
UV lamp for TLC visualization
-
Glassware for column chromatography (column, flasks, etc.)
-
Silica gel for column chromatography
Protocol 1: Oxidation with Hydrogen Peroxide in Acetic Acid
This protocol is adapted from a general procedure for the transition-metal-free oxidation of sulfides.[3]
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 eq.) in glacial acetic acid (5 mL).
-
Addition of Oxidant: Cool the solution in an ice bath. To the stirred solution, add 30% hydrogen peroxide (1.1 mmol, 1.1 eq.) dropwise over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate as the eluent).[10] The starting sulfide will have a higher Rf value than the more polar sulfoxide product.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 10% aqueous sodium sulfite (to remove any residual peroxide), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ethyl isopropyl sulfoxide.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.[11]
Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is based on general procedures for the selective oxidation of sulfides using m-CPBA.[5][12]
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 eq.) in dichloromethane (10 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: To the cooled and stirred solution, add m-CPBA (~77%, 1.1 mmol, 1.1 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC as described in Protocol 1.
-
Workup: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite.
-
Extraction and Washing: Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (to remove the meta-chlorobenzoic acid byproduct) and then with brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude ethyl isopropyl sulfoxide can be purified by column chromatography on silica gel.[11]
Analytical Protocols
Accurate monitoring of the reaction and characterization of the product are essential for successful synthesis.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is a quick and effective method to follow the progress of the oxidation.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of petroleum ether and ethyl acetate (e.g., 7:3 v/v) is a good starting point.[10] The optimal ratio may need to be determined empirically.
-
Visualization: The spots can be visualized under a UV lamp (254 nm) if the compounds are UV-active, or by staining with a potassium permanganate solution. The starting sulfide will have a higher Rf value than the more polar sulfoxide product.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis
GC-MS is a powerful technique for both qualitative and quantitative analysis of the reaction mixture.[13]
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a known amount of an internal standard (e.g., n-dodecane) for quantitative analysis.[7]
-
Filter the sample through a small plug of silica gel or a syringe filter to remove non-volatile components before injection.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent).
-
Mass Spectrometer: Agilent 7000D MS/MS (or equivalent).
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the starting material, product, and any byproducts.
-
Mass Spectrometer Mode: Electron Ionization (EI) in full scan mode for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
Data Analysis:
-
Identify the peaks corresponding to this compound and ethyl isopropyl sulfoxide based on their retention times and mass spectra.
-
For quantitative analysis, create a calibration curve using standard solutions of the analyte and the internal standard.[8]
Characterization of Ethyl Isopropyl Sulfoxide
The structure and purity of the final product should be confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the ethyl and isopropyl groups, with shifts influenced by the adjacent sulfoxide group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will provide information on the number and chemical environment of the carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the S=O stretch, typically in the range of 1030-1070 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of the product.
Safety and Handling
ALWAYS consult the Safety Data Sheet (SDS) for each chemical before use.
General Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14]
-
Have an emergency eyewash station and safety shower readily accessible.
Handling Hydrogen Peroxide (30%)
-
Hazards: Strong oxidizer, corrosive. Can cause severe skin and eye burns.[7][15] Contact with combustible materials may cause a fire. Decomposition can lead to pressure buildup in sealed containers.[16]
-
Handling: Avoid contact with skin and eyes.[7] Dispense carefully to avoid splashes. Do not mix with incompatible materials (e.g., strong reducing agents, metals).[16]
-
Storage: Store in a cool, well-ventilated area in the original vented container, away from combustible materials and heat sources.[7]
Handling meta-Chloroperoxybenzoic Acid (m-CPBA)
-
Hazards: Strong oxidizing agent. May cause fire upon contact with flammable materials.[8] Can be shock-sensitive, especially when dry. Irritating to the eyes, skin, and respiratory system.[17]
-
Handling: Avoid creating dust. Do not grind or subject to impact. Use non-metallic spatulas. Keep away from heat, sparks, and open flames.
-
Storage: Store in a refrigerator in the original container, away from combustible materials.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient amount of oxidizing agent; Low reaction temperature; Short reaction time. | Add a slight excess of the oxidizing agent (e.g., 1.1-1.2 eq.); Increase the reaction temperature slightly or allow for a longer reaction time; Ensure the purity of the starting materials. |
| Over-oxidation to Sulfone | Excess oxidizing agent; High reaction temperature; Prolonged reaction time. | Use a stoichiometric amount of the oxidizing agent; Maintain a low reaction temperature; Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Difficult Purification | Residual meta-chlorobenzoic acid (from m-CPBA). | Ensure thorough washing with saturated sodium bicarbonate solution during the workup.[6] |
| Emulsion formation during extraction. | Add brine to the aqueous layer to help break the emulsion. |
Conclusion
The selective oxidation of this compound to its sulfoxide is a readily achievable transformation with the appropriate choice of reagents and reaction conditions. The protocols outlined in this guide, utilizing either hydrogen peroxide or m-CPBA, provide reliable and high-yielding routes to the desired product. By understanding the underlying mechanisms, carefully monitoring the reaction progress, and adhering to strict safety protocols, researchers can confidently employ these methods in their synthetic endeavors. The detailed analytical procedures will further aid in the unambiguous characterization of the synthesized ethyl isopropyl sulfoxide, a valuable intermediate for further chemical exploration.
References
- Sahu, S. C. (2002). Dual role of organosulfur compounds in foods: a review. Journal of Environmental Science and Health, Part C, 20(1), 61-76.
- m-CPBA Technical D
- The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybd
- Hydrogen Peroxide (H2O2) Safety and Handling Guidelines. USP Technologies.
- m-CPBA(937-14-4)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
- Safe use of Hydrogen Peroxide in the Organic Lab. UNL Digital Commons.
- Hydrogen Peroxide Storage, Handling and Safety Requirements: A Complete Guide. (2023). Storemasta.
- Thermodynamics and Kinetics of Sulfide Oxidation by Oxygen: A Look at Inorganically Controlled Reactions and Biologically Mediated Processes in the Environment. Frontiers in Microbiology, 4, 446.
- Organic Peroxides and Peroxide Forming Compounds SOP. (2017).
- SAFETY DATA SHEET - 3-Chloroperoxybenzoic acid. Fisher Scientific.
- Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017).
- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 304-311.
- Kinetic Tests to Evaluate the Relative Oxidation Rates of Various Sulfides and Sulfosalts.
- Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation. Analytical Methods, 17(38), 5035-5044.
- Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.
- Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Common Organic Chemistry.
- Evaluation of sulfide oxidation rates—A laboratory study comparing oxygen fluxes and rates of oxidation-product release.
- Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry, 86(23), 16465-16474.
- Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. PubMed Central.
- Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemiz
- Selective oxidation of organosulphides using m-CPBA as oxidant.
- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI.
- Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry.
- Oxidative Hydrometallurgy of Sulphide Minerals.
- Buy this compound | 5145-99-3. Smolecule.
- Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. The Journal of Organic Chemistry, 88(10), 6599-6606.
- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI.
- Sulfoxide synthesis by oxid
- How to purify a sulfone and sulfide sulfoxide without a column?.
- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions.
- Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 78(19), 7024-7029.
- Oxidation of Sulfides with Hydrogen Peroxide to Sulfoxides and Sulfones.
- An eco-friendly oxidation of sulfide compounds. Journal of Chemical Sciences, 126(4), 1135-1140.
- Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives.
- Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides.
- GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Scientific Reports, 15(1), 1845.
- GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent.
- The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybd
- Synthesis and characterization of ethyl cellulose micro/nanocapsules using solvent evapor
- Synthesis and characterization of ethyl cellulose micro/nanocapsules using solvent evaporation method.
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Application Note: A Robust Protocol for the Analysis of Volatile Sulfur Compounds by Headspace SPME GC-MS
Abstract
Volatile sulfur compounds (VSCs) are a class of molecules that profoundly influence the aroma and quality of a vast array of products, from food and beverages to environmental and industrial samples.[1][2] Their analysis is notoriously challenging due to their high reactivity, inherent volatility, low sensory thresholds, and frequent presence at trace concentrations within complex matrices.[1][3][4] This application note provides a comprehensive, field-proven protocol for the sensitive and reliable analysis of VSCs using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind critical experimental choices, from sample preparation and derivatization to instrument configuration, to provide a self-validating system for researchers, scientists, and quality control professionals.
The Analytical Challenge of Volatile Sulfur Compounds
The difficulty in analyzing VSCs stems from their unique chemical properties. As a class, they are highly reactive and prone to oxidation, dimerization, or irreversible adsorption onto active sites within an analytical system.[4][5][6] This reactivity can lead to significant analyte loss, artifact formation (e.g., the formation of disulfides during sample preparation), and poor chromatographic performance, such as severe peak tailing.[7][8][9] Furthermore, their presence in complex matrices, like the high-ethanol environment of wine or the hydrocarbon-rich composition of petroleum products, introduces significant analytical interference that can suppress extraction efficiency and complicate detection.[3][10][11] Therefore, a successful VSC analysis protocol must be meticulously designed to mitigate these challenges at every step.
Sample Preparation Strategy: Headspace Solid-Phase Microextraction (HS-SPME)
To overcome the challenges of VSC analysis, particularly in liquid or solid samples, a solvent-free, high-concentration technique is paramount. HS-SPME has emerged as a superior method for extracting VSCs from various matrices.[10][12] It is an equilibrium-based technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes partition from the sample into the headspace and are then adsorbed/absorbed by the fiber coating. This approach effectively isolates and concentrates analytes without introducing solvents, minimizing analyte loss and artifact formation.[3]
Optimizing HS-SPME Parameters
The efficiency of the HS-SPME process is governed by several interdependent parameters that must be optimized to ensure maximum sensitivity and reproducibility.[10][13]
-
Fiber Coating Selection: The choice of fiber is the most critical parameter. For broad-range VSC analysis, combination coatings are most effective. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended.[10][12][13] The Carboxen, a carbon molecular sieve, provides micropores ideal for trapping highly volatile, low molecular weight VSCs like hydrogen sulfide and methanethiol through adsorption, while the DVB/PDMS phase effectively retains larger sulfur compounds via absorption.[3][14]
-
Extraction Time and Temperature: These parameters control the kinetics and equilibrium of the extraction. An elevated temperature increases the vapor pressure of VSCs, facilitating their transfer into the headspace. However, excessively high temperatures can promote degradation of thermally labile compounds.[8] A typical starting point is 30-60 minutes of extraction at a temperature between 35°C and 60°C.[10][13][14]
-
Matrix Modification: The sample matrix can be modified to improve analyte release into the headspace.
-
Salting Out: The addition of salts like sodium chloride (NaCl) at concentrations of 20% (w/v) or higher increases the ionic strength of the sample, which reduces the solubility of VSCs and promotes their partitioning into the headspace.[10][12][13]
-
pH Adjustment: The pH of the sample can influence the form of certain VSCs. For thiols (R-SH), adjusting the pH to be acidic ensures they remain in their protonated, more volatile form.
-
Chelating Agents: For matrices where VSCs might interact with metal ions, adding a chelating agent like EDTA can significantly improve recovery by preventing metal-catalyzed oxidation or binding.[10][12][13]
-
Ethanol Dilution: In high-alcohol beverages, diluting the sample with water (e.g., to 2.5% v/v ethanol) is crucial as high ethanol concentrations can decrease the extraction sensitivity for VSCs.[10][12][13]
-
Table 1: Critical HS-SPME Parameters and Their Rationale
| Parameter | Recommended Setting | Rationale & Causality |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | Combines microporous Carboxen for small VSCs and DVB/PDMS for larger analytes, offering the broadest analytical window.[10][12] |
| Extraction Temp. | 35 - 50 °C | Balances increased analyte volatility with the risk of thermal degradation. Must be optimized for the specific VSCs of interest.[10][14] |
| Extraction Time | 30 - 45 min | Allows the analyte-fiber system to approach equilibrium, ensuring maximum sensitivity and reproducibility.[10] |
| Agitation | 250 - 500 rpm | Continuously refreshes the sample-headspace interface, accelerating the achievement of equilibrium. |
| Salt Addition | 20% w/v NaCl | Increases sample ionic strength, reducing the solubility of VSCs and driving them into the headspace ("salting-out" effect).[10][13] |
| Matrix Dilution | Dilute to <5% v/v ethanol | In alcoholic beverages, high ethanol content suppresses VSC extraction efficiency; dilution mitigates this matrix effect.[10][12][13] |
Instrumental Analysis: GC-MS Configuration
A properly configured GC-MS system is essential to maintain the integrity of the VSC sample introduced by the SPME fiber. The entire flow path must be sufficiently inert to prevent analyte loss.
-
GC Inlet: A split/splitless inlet is typically used. For SPME, it should be operated in splitless mode for a short period (e.g., 1-2 min) during fiber desorption to ensure the complete transfer of analytes to the column. An ultra-inert inlet liner is mandatory to prevent active sites from adsorbing the VSCs.[7][15]
-
GC Column: A column specifically designed for sulfur analysis, such as a low-polarity column with a stationary phase like the Agilent J&W DB-Sulfur SCD, is recommended.[15][16] These columns are specially deactivated to ensure symmetrical peak shapes for reactive sulfur compounds. A typical dimension is 30 m x 0.32 mm ID x 4.0 µm film thickness.[11]
-
Carrier Gas: Helium should be used as the carrier gas with a constant flow rate (e.g., 1.0-2.0 mL/min).[11][15] It is critical to use high-purity gas and in-line purifiers to remove any traces of oxygen or water that could degrade VSCs or the column.[8]
-
Mass Spectrometer: A standard quadrupole mass spectrometer operated in Electron Ionization (EI) mode is suitable for VSC analysis. For increased sensitivity and selectivity, particularly in complex matrices, a triple-quadrupole MS can be used in Multiple Reaction Monitoring (MRM) mode.[17] While sulfur-specific detectors like the Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD) offer superior selectivity and sensitivity for sulfur, MS provides definitive compound identification through spectral matching.[3][15][18]
Table 2: Recommended GC-MS Operating Conditions
| Parameter | Setting |
| Inlet | Split/Splitless, 250 °C, Splitless mode (1 min) |
| Liner | Ultra Inert, Single Taper |
| Column | DB-Sulfur SCD (or equivalent), 30m x 0.32mm x 4.0µm |
| Carrier Gas | Helium, Constant Flow @ 1.5 mL/min |
| Oven Program | 40 °C (3 min), ramp 10 °C/min to 250 °C, hold 5 min |
| MS Transfer Line | 250 °C |
| Ion Source | Electron Ionization (EI), 230 °C, 70 eV |
| Mass Analyzer | Quadrupole |
| Acquisition Mode | Scan (m/z 33-300) or SIM/MRM for target analysis |
Detailed Step-by-Step Protocol: VSCs in Wine
This protocol provides a validated workflow for the quantification of key VSCs (e.g., hydrogen sulfide, methanethiol, dimethyl sulfide) in a wine matrix.
Materials and Reagents
-
SPME Fiber: 50/30 µm DVB/CAR/PDMS
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Reagents: Sodium Chloride (NaCl, analytical grade), Ethylenediaminetetraacetic acid (EDTA), Type 1 Ultrapure Water, VSC analytical standards, Internal Standard (e.g., ethyl methyl sulfide).
-
Stock Solutions: Prepare individual stock standards in methanol. Create a mixed working standard solution by diluting the stocks in a model wine solution (12% ethanol in water).
Sample and Standard Preparation
-
Calibration Standards: Prepare a series of calibration standards in 10 mL of model wine in 20 mL headspace vials. Spike with the working standard solution to achieve concentrations across the desired analytical range (e.g., 0.1 to 50 µg/L).
-
Sample Preparation: Place 10 mL of the wine sample into a 20 mL headspace vial.
-
Matrix Modification: To each sample and standard vial, add 2 g of NaCl and 0.1 g of EDTA.[12] If the sample has high ethanol content, it may be diluted first.[13]
-
Internal Standard: Spike each vial with the internal standard to a fixed final concentration.
-
Vial Sealing: Immediately cap and seal each vial.
HS-SPME and GC-MS Analysis
-
Incubation: Place the sealed vial in the autosampler tray. Incubate at 40°C for 15 minutes with agitation (500 rpm) to allow for equilibration.[12]
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.[12][13]
-
Desorption: Immediately transfer the fiber to the GC inlet (250 °C) for desorption for 2 minutes in splitless mode.
-
GC-MS Run: Start the GC-MS acquisition using the parameters outlined in Table 2.
-
Fiber Conditioning: After desorption, condition the fiber in a bake-out station (e.g., 250 °C for 10 min) before the next analysis to prevent carryover.[7]
Workflow Diagram: HS-SPME GC-MS Analysis of VSCs
Caption: Decision tree for troubleshooting common GC-MS issues with VSCs.
Conclusion
The analysis of volatile sulfur compounds by GC-MS is a demanding but achievable task. The protocol detailed here, centered on optimized Headspace SPME, provides a robust framework for obtaining accurate and reproducible results. By understanding the chemical principles behind each step—from matrix modification to the necessity of an inert flow path—scientists can effectively mitigate the inherent challenges of VSC analysis. This methodology empowers researchers and industry professionals to confidently identify and quantify these critical flavor and off-flavor compounds, ensuring product quality and safety.
References
- Benchchem. (n.d.). Application Note: Analysis of Volatile Sulfur Compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
- Benchchem. (n.d.). Technical Support Center: Analysis of Volatile Sulfur Compounds (VSCs) by GC-MS.
- ResearchGate. (n.d.). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS.
- Semantic Scholar. (n.d.). Rapid Analysis of 27 Volatile Sulfur Compounds in Wine by Headspace Solid-Phase Microextraction Gas Chromatography Tandem Mass Spectrometry.
- Amptius. (n.d.). EPA Method 16 Instrumentation Guide.
- Dziekońska-Kubczak, U., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. National Center for Biotechnology Information.
- Dziekońska-Kubczak, U., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. PubMed.
- MDPI. (n.d.). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.
- Dziekońska-Kubczak, U., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. MDPI.
- Agilent Technologies. (2015). Analysis of Sulfur Compounds According to ASTM D5623.
- ResearchGate. (n.d.). Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID.
- Environmental Analytical Service. (n.d.). EPA Method 15/16 Sulfur Compounds.
- Benchchem. (n.d.). Technical Support Center: Volatile Organosulfur Compound Sample Preparation.
- ACS Publications. (n.d.). Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection.
- Qian, M. C., & B. Sun. (2019). Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography. Semantic Scholar.
- Environmental Protection Agency. (2017). Method 15 - Determination of Hydrogen Sulfide, Carbonyl Sulfide, and Carbon Disulfide Emissions from Stationary Sources.
- Environmental Protection Agency. (2017). Method 16 - Semicontinuous Determination of Sulfur Emissions from Stationary Sources.
- LCGC International. (2021). The Importance of Analyzing Sulphur Compounds in Food.
- OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD.
- PAC. (n.d.). Analysis of Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection according to ASTM D5623.
- OI Analytical. (n.d.). Analysis of Sulfur Compounds in Light Petroleum Liquids Using ASTM Method D5623, Gas Chromatography and Pulsed Flame Photometric.
- Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas.
- MDPI. (n.d.). Quantification and Removal of Volatile Sulfur Compounds (VSCs) in Atmospheric Emissions in Large (Petro) Chemical Complexes in Different Countries of America and Europe.
- ResearchGate. (n.d.). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages.
- LCGC International. (n.d.). Determination of Sulfur in Natural Gas by ASTM Method D 6228-11.
- ResearchGate. (n.d.). Analysis of volatile sulphur compounds in breath by gas chromatography-mass spectrometry using a three-stage cryogenic trapping preconcentration system.
- ResearchGate. (n.d.). The Significance of Volatile Sulfur Compounds in Food Flavors.
- Shtykov, S. N., et al. (2022). The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ionization Mass Spectrometry. National Center for Biotechnology Information.
- Fracassetti, D., & I. Vigentini. (n.d.). Occurrence and Analysis of Sulfur Compounds in Wine. Terroirs du Monde.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- American Testing Technologies. (n.d.). Air.
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Application Note: High-Sensitivity Detection of Trace Ethyl Isopropyl Sulfide
Abstract
Ethyl isopropyl sulfide (EIPS), a volatile organosulfur compound, is of significant interest in various fields, including environmental monitoring, food and beverage quality control, and as a potential biomarker in biomedical research. Its low odor threshold and potential for impact on industrial processes necessitate highly sensitive and reliable detection methods. This application note provides detailed protocols for the trace-level detection of this compound using two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with Purge and Trap sample introduction and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS). This guide is intended for researchers, scientists, and drug development professionals seeking robust and validated methods for the quantification of this challenging analyte.
Introduction: The Analytical Challenge of Volatile Sulfides
Volatile sulfur compounds (VSCs) are notoriously difficult to analyze at trace levels due to their high volatility, reactivity, and potential for sample loss through adsorption to surfaces. This compound (C₅H₁₂S), a member of the dialkylthioether class, is no exception.[1] Its presence, even at parts-per-billion (ppb) or parts-per-trillion (ppt) levels, can significantly impact the quality and safety of various products and environments. Therefore, the choice of analytical methodology is critical to achieving the required sensitivity and specificity.
This application note addresses this challenge by presenting two complementary approaches: a classic, robust, and highly specific GC-MS method for quantitative analysis, and a real-time, high-sensitivity PTR-MS method for rapid screening and dynamic process monitoring. The causality behind the selection of each experimental parameter is discussed to provide a deeper understanding of the method's integrity.
Principles of Detection: A Tale of Two Technologies
The selection of an appropriate analytical technique hinges on the specific requirements of the study, including desired sensitivity, sample matrix, and whether real-time monitoring is necessary.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Speciation
GC-MS is a powerful and widely adopted technique for the separation and identification of volatile and semi-volatile organic compounds.[2] The methodology is predicated on the differential partitioning of analytes between a stationary phase (the GC column) and a mobile phase (an inert carrier gas). This separation allows for the isolation of target analytes from complex matrices. Subsequent detection by mass spectrometry provides definitive identification based on the unique mass fragmentation pattern of the molecule. For trace-level analysis of VSCs like this compound from aqueous matrices, a pre-concentration step using a purge and trap system is essential to enhance sensitivity.[3][4]
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): The Real-Time Sentinel
PTR-MS is a form of chemical ionization mass spectrometry that has emerged as a leading technology for the real-time monitoring of volatile organic compounds (VOCs) at ultra-low concentrations.[5][6] The technique utilizes the proton transfer reaction from hydronium ions (H₃O⁺) to the target analyte. This "soft" ionization method minimizes fragmentation, resulting in a simple mass spectrum dominated by the protonated analyte ion. This allows for rapid, high-sensitivity detection without the need for chromatographic separation, making it ideal for applications requiring continuous monitoring.[7]
Materials and Reagents
-
This compound Standard: Analytical grade, >99% purity.
-
Methanol: Purge and trap grade or equivalent.
-
Deionized Water: 18.2 MΩ·cm.
-
Helium: Ultra-high purity (99.999%).
-
Nitrogen: Ultra-high purity (99.999%).
-
Purge and Trap Adsorbent Tubes: Multi-bed adsorbent traps (e.g., Tenax®/silica gel/carbon molecular sieve) are recommended for a broad range of volatile compounds.[8]
-
GC Capillary Column: A non-polar or mid-polar column is suitable for separating volatile sulfides. A common choice is a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent.
-
Standard Laboratory Glassware: Volumetric flasks, syringes, etc.
Protocol 1: Quantitative Analysis of this compound by Purge and Trap GC-MS
This protocol is designed for the precise quantification of this compound in aqueous samples, achieving detection limits in the low ppb to ppt range.
Experimental Workflow
The following diagram illustrates the key steps in the Purge and Trap GC-MS workflow.
Caption: Workflow for Purge and Trap GC-MS analysis of this compound.
Step-by-Step Methodology
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.
-
Perform serial dilutions in deionized water to create a calibration curve ranging from 0.1 ppb to 50 ppb. Prepare fresh daily.
-
-
Sample Preparation:
-
Collect aqueous samples in 40 mL vials with zero headspace.
-
If the sample is turbid, allow it to settle or centrifuge prior to analysis.
-
-
Purge and Trap System Parameters:
-
Gas Chromatography Parameters:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold at 150°C for 2 minutes.
-
-
Inlet Temperature: 250°C.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan from m/z 35 to 200 for qualitative analysis. For quantitative analysis, use Selected Ion Monitoring (SIM) mode.
-
SIM Ions for this compound: The molecular ion is at m/z 104. A characteristic fragment ion is at m/z 89.[9] Monitor both for confirmation and quantification.
-
Data Analysis and Quality Control
-
Identification: The retention time of this compound should be confirmed against a known standard. The mass spectrum should be compared to a reference library, such as the NIST Mass Spectral Library.
-
Quantification: Generate a calibration curve by plotting the peak area of the primary SIM ion against the concentration of the standards. The concentration of this compound in unknown samples is determined from this curve.
-
Quality Control: Analyze a method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) with each batch of samples to ensure data quality.
Expected Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 - 0.5 ppb |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 ppb |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
Protocol 2: Real-Time Monitoring of this compound by PTR-MS
This protocol is ideal for applications requiring rapid and continuous monitoring of this compound in the gas phase, such as process off-gas analysis or environmental air monitoring.
Experimental Workflow
The following diagram illustrates the direct analysis workflow of PTR-MS.
Caption: Workflow for real-time PTR-MS analysis of this compound.
Step-by-Step Methodology
-
Instrument Setup and Calibration:
-
Ensure the PTR-MS instrument is tuned and optimized according to the manufacturer's specifications.
-
Perform a multi-point calibration using a certified gas standard of this compound in nitrogen. Dilute the standard to generate a calibration curve covering the expected concentration range.
-
-
PTR-MS Operational Parameters:
-
Drift Tube Voltage: 600 V.
-
Drift Tube Pressure: 2.2 mbar.
-
Drift Tube Temperature: 60°C.
-
Inlet Flow Rate: 100 sccm.
-
Primary Ion: H₃O⁺.
-
Mass Range: m/z 20-200.
-
-
Sample Introduction:
-
Connect the sample source directly to the heated inlet of the PTR-MS.
-
For high concentration samples, a dilution system may be necessary to bring the analyte concentration within the linear dynamic range of the instrument.
-
-
Data Acquisition:
-
Monitor the protonated this compound ion at m/z 105 (C₅H₁₃S⁺).
-
Acquire data in real-time with a time resolution of 1-10 seconds.
-
Data Analysis and Interpretation
-
The concentration of this compound is calculated in real-time by the instrument software based on the ion signal at m/z 105 and the predetermined calibration factor.
-
The data is typically presented as a plot of concentration versus time, allowing for the observation of dynamic changes in this compound levels.
Expected Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | 10 - 100 pptv |
| Response Time | < 1 second |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 5% |
Conclusion: A Dual-Pronged Approach to Sulfide Detection
The successful detection and quantification of trace levels of this compound require a thoughtful selection of analytical methodology. For applications demanding high specificity and accuracy in complex aqueous matrices, Purge and Trap GC-MS remains the method of choice. Its ability to chromatographically separate the analyte from interferences ensures reliable quantification. For applications where real-time monitoring and high sensitivity are paramount, PTR-MS offers an unparalleled advantage, providing immediate feedback on process dynamics or environmental fluctuations.
By understanding the principles and applying the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can confidently address the analytical challenges posed by this compound and other volatile sulfur compounds.
References
-
U.S. Environmental Protection Agency. (2017). Method 15 - Determination of Hydrogen Sulfide, Carbonyl Sulfide, and Carbon Disulfide Emissions from Stationary Sources. [Link]
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U.S. Environmental Protection Agency. (1981). Technique for Measuring Reduced Forms of Sulfur in Ambient Air. [Link]
-
Teledyne LABS. Purge and Trap Overview. [Link]
-
U.S. Environmental Protection Agency. (2003). Method 5030C: Purge-and-Trap for Aqueous Samples. [Link]
-
U.S. Environmental Protection Agency. Method 16 - Semicontinuous Determination of Sulfur Emissions From Stationary Sources. [Link]
-
OI Analytical. Instruments for Chemistry, Gas Chromatography, TOC Analysis. [Link]
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Ayalytical Instruments. ASTM D5453 Sulfur Test Procedure. [Link]
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Gas Chromatography Mass Spectrometry. [Link]
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ASTM International. ASTM D7551-10(2015) - Standard Test Method for Determination of Total Volatile Sulfur in Gaseous Hydrocarbons and Liquefied Petroleum Gases and Natural Gas by Ultraviolet Fluorescence. [Link]
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PPC AIR. METHOD 6 - DETERMINATION OF SULFUR DIOXIDE EMISSIONS FROM STATIONARY SOURCES. [Link]
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Spectroscopy Europe/World. Proton transfer reaction mass spectrometry. [Link]
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ASTM International. ASTM D7551-10(2015). [Link]
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SciSpace. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]
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MDPI. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. [Link]
-
Agilent Technologies. The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS. [Link]
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National Institutes of Health. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. [Link]
-
OI Analytical. Analysis of Sulfur Compounds in Light Petroleum Liquids Using ASTM Method D5623, Gas Chromatography and Pulsed Flame Photometric. [Link]
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FooDB. Showing Compound this compound (FDB007797). [Link]
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Savant Labs. ASTM D2622 - Standard Test Method for Sulfur in Petroleum Products by Wavelength Dispersive X-ray Fluorescence Spectrometry. [Link]
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ResearchGate. Proton transfer reaction mass spectrometry technique for the monitoring of volatile sulfur compounds in a fuel cell quality clean-up system. [Link]
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Wiley Online Library. Proton Transfer Reaction Mass Spectrometry: Principles and Applications. [Link]
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The Good Scents Company. This compound, 5145-99-3. [Link]
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MDPI. Proton-Transfer-Reaction Mass Spectrometry for Rapid Dynamic Measurement of Ethylene Oxide Volatilization from Medical Masks. [Link]
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Rasayan Journal of Chemistry. A CAPILLARY GC-MS ANALYSIS OF RESIDUAL ETHANESULFONATES IN TENELIGLIPTIN. [Link]
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ResearchGate. Comparison of the experimental detection limit per sulfur component.... [Link]
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Shimadzu. Sensitivity: Please provide data comparing the sensitivity of TIC to the sensitivities of other GC detectors (FID, FPD, ECD). [Link]
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Application Notes and Protocols for the Safe Handling and Storage of Ethyl Isopropyl Sulfide
Introduction
Ethyl isopropyl sulfide (CAS No. 5145-99-3), also known as 2-(ethylthio)propane, is a volatile, colorless to pale yellow liquid organosulfur compound.[1] As a member of the thioether (or sulfide) class of molecules, it finds application as a flavoring agent, a chemical intermediate in organic synthesis, and in materials science research.[2][3] Its characteristic strong, unpleasant odor is a key identifying feature.[1] The high volatility and flammability, coupled with its potential as a skin and eye irritant, necessitate the implementation of rigorous handling and storage protocols to ensure the safety of laboratory personnel and the integrity of the compound.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound. The protocols detailed herein are designed to mitigate risks, ensure experimental reproducibility, and maintain compliance with established safety standards.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing safe and effective handling procedures. These properties dictate the appropriate personal protective equipment (PPE), storage conditions, and emergency response actions.
| Property | Value | Source(s) |
| CAS Number | 5145-99-3 | [2][3][5] |
| Molecular Formula | C₅H₁₂S | [2][3][4] |
| Molecular Weight | 104.22 g/mol | [2][4] |
| IUPAC Name | 2-(Ethylsulfanyl)propane | [3][4] |
| Synonyms | 2-(Ethylthio)propane, Isopropyl ethyl sulfide | [1][3][5] |
| Appearance | Colorless to almost colorless clear liquid | [1][3] |
| Odor | Strong, sulfurous, onion-like | [1] |
| Boiling Point | 103 °C (217.4 °F) | [3][5][6] |
| Melting Point | -122.19 °C (-187.94 °F) | [3][5][6] |
| Flash Point | 5 °C (41 °F) | [3][5] |
| Density | 0.83 g/cm³ at 20 °C | [2][6] |
| Vapor Pressure | 29.3 mmHg at 25 °C | [5] |
| Solubility | Limited solubility in water. Soluble in organic solvents. | [1][7] |
| Refractive Index | 1.4390 - 1.4430 | [3][5][6] |
Causality Insight: The low flash point of 5°C indicates that this compound is a highly flammable liquid that can form ignitable vapor-air mixtures at or near standard room temperature.[3][5] This property is the primary driver for the stringent requirements for storage in ventilated, cool areas away from ignition sources and the use of explosion-proof equipment. Its density being less than water means that in the event of a large spill, it will float, and water may not be an effective extinguishing agent for a large fire.[2]
Hazard Identification and Risk Assessment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Flammable liquids (Category 2): Highly flammable liquid and vapor.[4]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[4]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[4]
-
Specific target organ toxicity - single exposure (Category 3), Respiratory system: May cause respiratory irritation.
A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment must consider the quantities being used, the nature of the experimental procedures (e.g., heating, distillation), and the potential for exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure through inhalation, skin contact, and eye contact.[8]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[8] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8][9]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable option for incidental contact.[8] For prolonged contact or immersion, heavier-duty gloves such as neoprene or Viton® should be considered.[10] Always inspect gloves for tears or punctures before use.
-
Lab Coat: A flame-retardant lab coat is recommended. Ensure the lab coat is fully buttoned.
-
Protective Clothing: For larger scale operations, chemical-resistant aprons or coveralls may be necessary to provide additional protection against splashes.[8]
-
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation of vapors.[11] If the concentration of vapors is expected to exceed occupational exposure limits, or if work is being performed outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[9][10]
Causality Insight: The requirement for flame-retardant lab coats stems directly from the high flammability of this compound. Standard cotton lab coats can easily ignite. The use of a chemical fume hood is a primary engineering control to mitigate the inhalation hazard posed by its volatility and potential respiratory irritation.[11]
Handling Procedures
Adherence to strict handling protocols is essential to minimize the risk of fire, explosion, and exposure.
General Handling
-
Work Area: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11]
-
Inert Atmosphere: For reactions sensitive to oxidation or for prolonged storage of solutions, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[12][13]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment. Use only non-sparking tools.
-
Static Discharge: Ground and bond containers when transferring the material to prevent the buildup of static electricity, which can serve as an ignition source.
Chemical Transfer Protocol
This protocol outlines the steps for safely transferring this compound from a storage container to a reaction vessel within a chemical fume hood.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE.
-
Assemble and secure all necessary glassware and equipment within the fume hood.
-
Place an absorbent, chemical-resistant mat on the floor of the fume hood.
-
-
Transfer:
-
Ground and bond both the source and receiving containers.
-
Slowly and carefully open the source container, being mindful of any potential pressure buildup.
-
Use a clean, dry pipette or cannula for the transfer. Avoid pouring directly from the bottle to minimize splashing.
-
Dispense the liquid slowly into the receiving vessel, keeping the pipette tip close to the inner wall of the vessel to prevent splashing.
-
-
Completion:
-
Securely cap both containers immediately after the transfer is complete.
-
Wipe down any minor drips or spills on the exterior of the containers with a paper towel, which should then be disposed of as hazardous waste.[11]
-
Clean any contaminated glassware promptly.
-
Caption: Logical relationships for the proper storage of this compound.
Emergency Procedures
Spills
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Collect the absorbent material in a sealed, labeled container for hazardous waste disposal. [11] 4. Clean the spill area with soap and water. [14]* Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if necessary.
-
Close the laboratory doors to contain the vapors.
-
Contact the institution's Environmental Health and Safety (EHS) office or emergency response team. [14]Do not attempt to clean up a large spill without specialized training and equipment.
-
First Aid
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. [15][16]* Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical attention. [14]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [17]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention. [10][15]
Fire
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [10]Water spray may be ineffective but can be used to cool fire-exposed containers. [18]* Firefighting Procedures: Evacuate the area. If the fire is small and you are trained, use a fire extinguisher. For larger fires, activate the fire alarm and evacuate. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [10]
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbent materials, and reaction byproducts, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
References
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LookChem. (n.d.). This compound. Retrieved from [Link]
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LabSolutions. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Ethyl isopropyl sulphide. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
-
Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Reddit. (2013, October 4). Handling thiols in the lab. r/chemistry. Retrieved from [Link]
-
Japan Society for Occupational Health. (2021, May 18). Recommendation of occupational exposure limits (2021–2022). Retrieved from [Link]
-
NY Creates. (2025, September 30). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl isopropyl sulphide (C5H12S). Retrieved from [Link]
-
WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Inert Reassessments: Three Exemptions from the Requirement of a Tolerance for Alkyl Sulfates. Retrieved from [Link]
-
WordPress. (n.d.). Specific Solvent Issues / Safety Issues with Thioether Formation. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Thioethers – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Occupational exposure limits for chemicals. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Isopropyl-ß-D-thiogalacto-pyranoside. Retrieved from [Link]
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Application Notes and Protocols for Ethyl Isopropyl Sulfide in Materials Science Research
A Prospective Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of current scientific literature and patent databases indicates that ethyl isopropyl sulfide is not a commonly documented precursor in materials science research. The following application notes and protocols are therefore presented as a prospective guide, based on the known chemical and physical properties of this compound and established methodologies for materials synthesis where analogous dialkyl sulfides are employed. These protocols are intended to serve as a scientifically grounded starting point for researchers interested in exploring novel sulfur precursors.
Introduction: The Potential of this compound as a Sulfur Source in Materials Synthesis
This compound (CAS 5145-99-3), a dialkyl thioether, is a colorless liquid with a characteristic sulfurous odor.[1] While its primary documented uses are in flavor chemistry and as an intermediate in organic synthesis, its molecular structure and physical properties suggest potential as a sulfur precursor in materials science.[1][2] Its volatility and thermal decomposition characteristics, in particular, make it a candidate for processes requiring a controllable source of sulfur, such as in the synthesis of metal sulfide nanoparticles and thin films.
This guide explores two potential, and as of now, largely unexplored, applications of this compound in materials science: the synthesis of metal sulfide quantum dots via a hot-injection method and the deposition of metal sulfide thin films through chemical vapor deposition (CVD). The protocols provided are hypothetical but are constructed upon well-established principles of nanomaterial synthesis.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for designing and understanding the experimental protocols that follow.
| Property | Value | Reference |
| CAS Number | 5145-99-3 | [1][3][4][5] |
| Molecular Formula | C5H12S | [1][3][6] |
| Molecular Weight | 104.22 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 103 °C | [2] |
| Melting Point | -122.19 °C | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Application Note 1: Synthesis of Metal Sulfide Quantum Dots via Hot-Injection Using this compound
Rationale and Scientific Background
Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties.[7] Their optoelectronic characteristics are highly dependent on their size and composition.[8] The hot-injection synthesis method is a widely used technique for producing high-quality, monodisperse QDs.[9] This method involves the rapid injection of a precursor solution into a hot solvent containing the other precursor, leading to a burst of nucleation followed by controlled crystal growth.
In this proposed application, this compound serves as the sulfur precursor. Its volatility allows for it to be injected as a solution in a high-boiling point solvent. Upon injection into the hot reaction mixture containing a metal precursor, it is expected to thermally decompose, releasing sulfur to react with the metal and form metal sulfide QDs. The asymmetric nature of the ethyl and isopropyl groups may influence its decomposition kinetics compared to symmetric dialkyl sulfides, potentially offering a different level of control over the reaction.
Experimental Workflow Diagram
Detailed Hypothetical Protocol
Objective: To deposit a thin film of zinc sulfide (ZnS) on a silicon substrate using this compound.
Materials:
-
Diethylzinc (DEZ)
-
This compound (98%+)
-
Silicon wafers (as substrates)
-
Argon or Nitrogen gas (high purity)
-
Piranha solution (for substrate cleaning)
Equipment:
-
Chemical vapor deposition (CVD) reactor with a heated substrate stage
-
Low-pressure vacuum system
-
Mass flow controllers (MFCs) for gases and precursors
-
Bubbler for liquid precursors
-
Heated lines for precursor delivery
Safety Precautions:
-
Diethylzinc is pyrophoric and reacts violently with water and air. It must be handled under a strictly inert atmosphere.
-
This compound is flammable. [2]* Piranha solution is extremely corrosive and a strong oxidizer. Handle with extreme care and appropriate PPE.
-
The CVD process involves high temperatures and vacuum; ensure the system is operated by trained personnel.
Procedure:
-
Substrate Preparation:
-
Clean the silicon wafers by sonicating in acetone, then isopropanol, and finally deionized water.
-
Perform a final cleaning step using a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes to remove any organic residues and create a hydrophilic surface.
-
Rinse thoroughly with deionized water and dry with a stream of nitrogen.
-
Immediately load the cleaned substrate into the CVD reactor.
-
-
CVD System Setup:
-
Evacuate the reactor to a base pressure of < 10^-5 Torr.
-
Heat the substrate to the desired deposition temperature (e.g., 350-500 °C).
-
Set the temperature of the this compound bubbler (e.g., 40-60 °C) and the DEZ bubbler (e.g., 0-10 °C) to achieve adequate vapor pressures.
-
-
Deposition Process:
-
Introduce a carrier gas (e.g., Argon) into the reactor at a controlled flow rate.
-
Introduce the diethylzinc vapor into the reactor by flowing the carrier gas through the DEZ bubbler.
-
Simultaneously, introduce the this compound vapor by flowing the carrier gas through its bubbler.
-
Maintain the desired precursor flow rates and reactor pressure for the duration of the deposition (e.g., 30-60 minutes).
-
-
Post-Deposition:
-
Stop the flow of both precursors and continue the carrier gas flow.
-
Turn off the substrate heater and allow the substrate to cool to room temperature under the inert gas flow.
-
Vent the reactor to atmospheric pressure with the inert gas and remove the coated substrate.
-
Key Experimental Parameters
| Parameter | Proposed Range/Value | Rationale |
| Substrate Temperature | 350-500 °C | To provide sufficient thermal energy for precursor decomposition and surface reactions. |
| Reactor Pressure | 1-10 Torr | Affects the mean free path of molecules and the film deposition rate and uniformity. |
| Precursor Flow Rates | 5-50 sccm (carrier gas through bubblers) | Controls the stoichiometry of the resulting film. The VI/II ratio (S/Zn) is a critical parameter. |
| Deposition Time | 15-90 minutes | Determines the final thickness of the deposited film. |
Conclusion
While the use of this compound in materials science is not well-established, its properties as a volatile, decomposable sulfur-containing compound present intriguing possibilities. The hypothetical protocols outlined in these application notes for the synthesis of quantum dots and thin films are intended to provide a foundational framework for researchers to explore these possibilities. Further experimental work is required to validate and optimize these proposed methods, potentially opening up new avenues for the synthesis of advanced materials using unconventional precursors.
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PubChem. (n.d.). Ethyl isopropyl sulphide. Retrieved from [Link]
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-
ResearchGate. (n.d.). High-Performance Quantum-Dot Solids via Elemental Sulfur Synthesis. Retrieved from [Link]
-
Frontiers. (2022). Synthesis of Fluorescent Sulfur Quantum Dots for Bioimaging and Biosensing. Retrieved from [Link]
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ScienceDirect. (n.d.). Comprehensive review on the composition, influence, and inhibition of asphalt fumes. Retrieved from [Link]
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PubMed. (2007). Synthesis and self-assembly of polymer-coated ferromagnetic nanoparticles. Retrieved from [Link]
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- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound | 5145-99-3 [sigmaaldrich.com]
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- 7. Emerging sulfur quantum dots: from synthesis strategies to optical property engineering towards multidisciplinary applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and self-assembly of polymer-coated ferromagnetic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Ethyl Isopropyl Sulfide
Introduction
Ethyl isopropyl sulfide (CAS 5145-99-3), a volatile sulfur compound (VSC), is a molecule of significant interest across various scientific and industrial domains.[1][2] Its presence, even at trace levels, can be indicative of specific chemical processes or contribute to the characteristic aroma profiles of various products. In the pharmaceutical industry, particularly in drug development, the quantification of such volatile impurities is critical to ensure the safety, stability, and efficacy of active pharmaceutical ingredients (APIs) and final drug products. This application note provides a comprehensive guide to the analytical methods for the precise and reliable quantification of this compound, with a focus on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing robust analytical methods.
| Property | Value | Source |
| Chemical Formula | C₅H₁₂S | [1][2] |
| Molecular Weight | 104.21 g/mol | [1] |
| Boiling Point | 103 °C | [1] |
| Density | 0.83 g/cm³ at 20°C | [1] |
| Synonyms | 2-(Ethylthio)propane, Isopropyl ethyl sulfide | [2] |
Principle of the Method: HS-SPME-GC-MS
For the analysis of volatile and semi-volatile compounds like this compound, a combination of Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS) offers a sensitive, solvent-free, and efficient approach.[3]
The core of this methodology rests on the equilibrium-driven partitioning of the analyte between the sample matrix, the headspace (the gas phase above the sample in a sealed vial), and a stationary phase coated onto an SPME fiber.[4] Following this extraction and pre-concentration step, the fiber is introduced into the heated injection port of a gas chromatograph, where the trapped analytes are thermally desorbed. The gas chromatograph then separates the components of the volatile fraction based on their boiling points and interactions with the stationary phase of the analytical column. Finally, the mass spectrometer detects and identifies the separated compounds based on their unique mass fragmentation patterns, enabling precise quantification.
Causality Behind Experimental Choices
-
Headspace Sampling: Given the volatility of this compound, direct liquid injection can be problematic, potentially leading to contamination of the injection port and column. Headspace sampling circumvents this by analyzing the vapor phase, which also minimizes the introduction of non-volatile matrix components that can interfere with the analysis.
-
Solid-Phase Microextraction (SPME): SPME serves as a pre-concentration technique, significantly enhancing the sensitivity of the method.[3] This is particularly crucial when analyzing trace-level impurities. The choice of fiber coating is critical and is determined by the polarity and volatility of the target analyte. For VSCs, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its mixed-mode stationary phase that can trap a wide range of volatile compounds.[5][6]
-
Gas Chromatography (GC): GC provides the necessary separation power to resolve this compound from other volatile components in the sample matrix. The choice of a suitable capillary column, typically with a non-polar or mid-polar stationary phase, is essential for achieving good peak shape and resolution.
-
Mass Spectrometry (MS): MS is a highly specific and sensitive detection method. It provides structural information through fragmentation patterns, confirming the identity of the analyte and allowing for accurate quantification, even in complex matrices.
Experimental Workflow Diagram
Caption: HS-SPME-GC-MS workflow for this compound quantification.
Detailed Application Protocol: Quantification of this compound
This protocol provides a general framework for the quantification of this compound. It is crucial to note that the specific parameters may require optimization based on the sample matrix and the instrumentation used.
Materials and Reagents
-
This compound Standard: Purity >98%
-
Internal Standard (IS): e.g., Ethyl methyl sulfide or another suitable volatile sulfide not present in the sample.
-
Solvent: Methanol or another appropriate solvent for standard preparation.
-
Headspace Vials: 20 mL, with PTFE/silicone septa.
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm.
-
High-purity Helium: Carrier gas for GC-MS.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM).
-
Autosampler: With SPME capabilities, including incubation and agitation.
Protocol Steps
-
Preparation of Standards and Calibration Curve:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards ranging from the expected limit of quantification (LOQ) to the upper end of the desired linear range (e.g., 0.1 to 20 µg/mL).
-
Prepare an internal standard stock solution (e.g., 1 mg/mL) and spike a consistent concentration into all calibration standards and samples.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample into a 20 mL headspace vial.
-
Spike the sample with the internal standard to the same final concentration as in the calibration standards.
-
Immediately seal the vial with a PTFE/silicone septum and cap.
-
-
HS-SPME Procedure:
-
Place the vial in the autosampler tray.
-
Incubation/Equilibration: Incubate the sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) with agitation to facilitate the partitioning of this compound into the headspace.[3]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) at the same temperature.
-
-
GC-MS Analysis:
-
Desorption: Transfer the SPME fiber to the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the column.
-
GC Separation: Employ a suitable temperature program to separate this compound from other volatile components. An example program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 104, 75, 61, 47) and the internal standard.
-
Data Analysis and Quantification
-
Integrate the peak areas of this compound and the internal standard in the chromatograms.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Method Validation: Ensuring Trustworthiness
A robust analytical method requires thorough validation to ensure its reliability and accuracy. The following parameters should be assessed in accordance with ICH Q2(R1) guidelines or equivalent standards.
Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No significant interference at the retention time of this compound and the internal standard. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Defined by the linear range. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples at different concentrations. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) < 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant impact on results from minor changes in parameters like incubation temperature, extraction time, or GC flow rate. |
Representative Quantitative Data
The following table provides illustrative performance data for the analysis of volatile sulfur compounds using HS-SPME-GC-MS, which can be expected to be similar for this compound.
| Compound | Matrix | LOD (µg/L) | Linearity (r²) | Recovery (%) |
| Dimethyl sulfide | Beer | 0.11 | > 0.99 | 95-105 |
| Dimethyl disulfide | Beer | 0.04 | > 0.99 | 92-103 |
| Ethyl methyl sulfide | Beverages | 80 ng/L | > 0.99 | > 90 |
Note: This data is compiled from various sources and is intended for illustrative purposes. Actual performance characteristics must be determined during method validation for the specific matrix and instrumentation.[7][8]
Logical Relationships in Method Validation
Sources
- 1. Buy this compound | 5145-99-3 [smolecule.com]
- 2. Ethyl isopropyl sulphide | C5H12S | CID 21228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Ethyl Isopropyl Sulfide: A Versatile Reagent in Modern Synthetic Chemistry
Introduction: Unveiling the Potential of an Asymmetric Thioether
Ethyl isopropyl sulfide, a seemingly simple asymmetric thioether, presents a surprisingly versatile profile for the synthetic chemist. While it has found applications as a flavoring agent and is a known natural product in ginger, its true value in a research and drug development context lies in its nuanced reactivity.[1] This guide provides an in-depth exploration of this compound as a reagent, detailing its application in key synthetic transformations, including the formation of sulfonium ylides for olefination reactions and its controlled oxidation to valuable sulfoxides and sulfones. We will move beyond theoretical discussions to provide robust, field-tested protocols designed for practical implementation in the laboratory.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties is paramount for its safe and effective use. This compound is a colorless to pale yellow liquid with a characteristic sulfurous odor.[2] Key physical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5145-99-3 | [3] |
| Molecular Formula | C₅H₁₂S | [3] |
| Molecular Weight | 104.22 g/mol | [3] |
| Boiling Point | 103 °C | [3] |
| Density | 0.83 g/cm³ | [1] |
| Flash Point | 5 °C | [4] |
Safety Profile: this compound is a highly flammable liquid and vapor.[3] It is also reported to cause skin and serious eye irritation.[3] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves, must be worn.
Application I: A Precursor to Sulfonium Ylides for Corey-Chaykovsky Epoxidation
One of the most powerful applications of sulfides in organic synthesis is their conversion to sulfonium ylides, which are key reagents in the Corey-Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes.[2][5] this compound can serve as a precursor to a mixed ethyl-isopropyl sulfonium ylide, offering a nuanced reactivity profile compared to the more common dimethyl sulfide-derived ylides.
Mechanistic Rationale
The synthesis of the sulfonium salt is a straightforward nucleophilic substitution (SN2) reaction where the sulfur atom of this compound attacks an alkyl halide.[6] Subsequent deprotonation of a proton alpha to the positively charged sulfur atom by a strong base generates the reactive ylide.[7] This ylide then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting betaine intermediate undergoes an intramolecular SN2 reaction to form the epoxide and liberate the sulfide.[8]
Figure 1: Workflow for Sulfonium Ylide Formation and Corey-Chaykovsky Epoxidation.
Protocol 1: Synthesis of 2-Phenyloxirane from Benzaldehyde
This protocol details the in situ generation of the sulfonium ylide from this compound and its subsequent reaction with benzaldehyde.
Materials:
-
This compound (1.04 g, 10 mmol)
-
Methyl iodide (1.42 g, 10 mmol)
-
Anhydrous tetrahydrofuran (THF), 50 mL
-
n-Butyllithium (2.5 M in hexanes, 4.0 mL, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Stir bar, round-bottom flasks, syringes, and other standard glassware
Procedure:
-
Sulfonium Salt Formation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.04 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to 0 °C in an ice bath. Add methyl iodide (1.42 g, 10 mmol) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4 hours. The formation of a white precipitate indicates the formation of the sulfonium salt.
-
Ylide Generation: Cool the suspension of the sulfonium salt to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.0 mL, 10 mmol) dropwise via syringe over 10 minutes. The solution will typically turn a pale yellow color, indicating the formation of the ylide. Stir the mixture at -78 °C for 30 minutes.
-
Epoxidation: To the cold ylide solution, add a solution of benzaldehyde (1.06 g, 10 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes.
-
Reaction Quench and Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-phenyloxirane.
Expected Outcome:
-
Yield: 75-85%
-
Product Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application II: Controlled Oxidation to Sulfoxides and Sulfones
The selective oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis.[9] These oxidized sulfur compounds are important intermediates and are found in many biologically active molecules. This compound can be selectively oxidized to either ethyl isopropyl sulfoxide or ethyl isopropyl sulfone by careful choice of oxidant and reaction conditions.
Mechanistic Considerations
The oxidation of sulfides typically proceeds through a nucleophilic attack of the sulfur atom on the oxidant. The selectivity for the sulfoxide over the sulfone is often challenging to control, as the sulfoxide can be further oxidized.[10] Common oxidants include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and Oxone®. The choice of solvent can also play a crucial role in selectivity.[4]
Sources
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- 4. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing side reactions in ethyl isopropyl sulfide synthesis
Technical Support Center: Ethyl Isopropyl Sulfide Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this procedure. By understanding the underlying mechanisms, you can effectively minimize side reactions and optimize your product yield and purity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My yield is significantly lower than expected, and I noticed gas evolution during the reaction. What is the likely cause and how can I fix it?
Answer: The combination of low yield and gas evolution strongly suggests that an E2 (elimination) reaction is competing with your desired SN2 (substitution) reaction .
-
Causality: The synthesis of this compound involves the reaction of a nucleophile (ethanethiolate) with a secondary alkyl halide (e.g., 2-bromopropane). Secondary alkyl halides are particularly susceptible to elimination reactions, especially in the presence of a strong base.[1] The ethanethiolate, while an excellent nucleophile, also possesses sufficient basicity to abstract a proton from the carbon adjacent to the leaving group, leading to the formation of propene gas and reducing the amount of alkyl halide available for the desired SN2 pathway.[2][3] Conditions that favor E2 over SN2 include higher temperatures and the use of sterically hindered or very strong bases.
-
Solutions:
-
Temperature Control: Lower the reaction temperature. SN2 reactions are generally less sensitive to temperature changes than E2 reactions. Running the reaction at or below room temperature can significantly favor the substitution pathway.
-
Base Selection: If you are generating the ethanethiolate in situ from ethanethiol, avoid overly strong or bulky bases. A base like sodium hydroxide or potassium carbonate is generally sufficient.[4] Using the pre-formed sodium ethanethiolate salt is often a more controlled approach.
-
Solvent Choice: Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation but leave the nucleophile relatively "naked" and highly reactive, promoting the SN2 mechanism.[5][6] Protic solvents can stabilize the nucleophile through hydrogen bonding, reducing its reactivity and potentially favoring elimination.[6]
-
Question 2: My final product is contaminated with a foul-smelling, high-boiling point impurity. What is it and how do I prevent its formation?
Answer: This impurity is almost certainly diethyl disulfide (CH₃CH₂-S-S-CH₂CH₃) .
-
Causality: Thiols and their conjugate bases, thiolates, are highly susceptible to oxidation.[2] In the presence of atmospheric oxygen, two ethanethiolate anions can be oxidized to form a disulfide bond.[7] This is a common side reaction if the synthesis is not performed under inert conditions. Disulfides typically have higher boiling points than their corresponding sulfides and a distinct, often unpleasant, odor.
-
Solutions:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction vessel. This is achieved by performing the entire synthesis—including solvent and reagent additions—under a positive pressure of an inert gas like nitrogen or argon.[8]
-
Degassed Solvents: Use solvents that have been degassed prior to use. This can be done by bubbling an inert gas through the solvent for an extended period or by using several freeze-pump-thaw cycles.
-
Frequently Asked Questions (FAQs)
This section covers broader questions regarding the optimization of the this compound synthesis.
1. What is the optimal solvent for this synthesis?
Polar aprotic solvents are highly recommended.[9] They are polar enough to dissolve the ionic thiolate salt but do not engage in hydrogen bonding, which would "cage" and deactivate the nucleophile.[10] This enhances the rate of the desired SN2 reaction.[5]
| Solvent | Type | Dielectric Constant (Approx.) | Suitability for SN2 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Excellent |
| Acetonitrile (CH₃CN) | Polar Aprotic | 38 | Very Good |
| Acetone | Polar Aprotic | 21 | Good |
| Ethanol | Polar Protic | 25 | Poor (Can lead to E2) |
| Water | Polar Protic | 80 | Poor (Can lead to E2) |
2. Which alkyl halide provides the best balance of reactivity and minimal side reactions?
The choice of leaving group is important. The reactivity order for alkyl halides in SN2 reactions is I > Br > Cl > F.
-
2-Iodopropane: Highly reactive and will result in faster reaction times, but the increased reactivity can also slightly favor the competing E2 reaction.
-
2-Bromopropane: Offers an excellent balance of good reactivity for the SN2 pathway without excessively promoting the E2 side reaction. It is often the reagent of choice.
-
2-Chloropropane: Less reactive, requiring more forcing conditions (higher temperatures or longer reaction times), which can inadvertently increase the proportion of the elimination product.
3. How can I monitor the reaction's progress effectively?
Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside your starting materials (e.g., 2-bromopropane). The product, this compound, will have a different Rf value. The disappearance of the limiting starting material spot indicates the reaction is nearing completion. Gas Chromatography (GC) can also be used for more quantitative monitoring of both reactant consumption and product formation.
Visualizing the Reaction Pathways
Understanding the competition between the desired synthesis and the primary side reactions is crucial for troubleshooting.
Caption: Competing reaction pathways in this compound synthesis.
Troubleshooting Workflow
Follow this logical flow to diagnose and resolve common issues.
Caption: A logical workflow for troubleshooting synthesis issues.
Recommended Experimental Protocol
This protocol incorporates best practices to maximize the yield of this compound via the SN2 pathway while minimizing E2 elimination and oxidation.
Materials:
-
Sodium ethanethiolate (or ethanethiol and sodium hydroxide)
-
2-Bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Nitrogen or Argon gas inlet
-
Septa and syringes for reagent addition
Procedure:
-
System Preparation: Assemble the glassware and flame-dry it under vacuum to remove moisture. Allow the system to cool to room temperature under a positive pressure of inert gas (N₂ or Ar).
-
Reagent Addition: To the flask, add sodium ethanethiolate (1.0 eq). If starting from ethanethiol, add anhydrous DMF, cool the flask in an ice bath (0 °C), and then add sodium hydroxide (1.05 eq) followed by the slow addition of ethanethiol (1.0 eq).
-
Solvent Addition: Add anhydrous, degassed DMF via a cannula or syringe. Stir the mixture to form a solution or a fine suspension.
-
Alkyl Halide Addition: Slowly add 2-bromopropane (1.1 eq) to the stirred solution at 0 °C over 15-20 minutes using a syringe. A slight exotherm may be observed.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by distillation to yield pure this compound.
References
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
Quora. (2018). What is the effect of solvent on SN2?[Link]
-
WordPress. (2025). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
Organic Syntheses. SULFIDE SYNTHESIS IN PREPARATION OF UNSYMMETRICAL DIALKYL DISULFIDES: sec-BUTYL ISOPROPYL DISULFIDE. [Link]
-
PubMed. (2025). Understanding the SN2 Versus E2 Competition. [Link]
-
Journal of Materials and Environmental Science. (2015). Alkylation of Thiols in Green Mediums. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Chemistry Steps. Reactions of Thiols. [Link]
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- 1. Understanding the SN2 Versus E2 Competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. quora.com [quora.com]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Disulfide Formation During Thiol Alkylation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the prevention of unwanted disulfide bond formation during thiol alkylation reactions. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for unintended disulfide bond formation during thiol alkylation?
The primary cause of disulfide bond formation is the oxidation of thiol groups (-SH) to form a disulfide bond (-S-S-).[1][2] This is a redox reaction where the thiol is oxidized.[1][3] The thiol group, particularly in its deprotonated thiolate anion form (S-), is highly susceptible to oxidation by various agents, with dissolved molecular oxygen being the most common culprit in laboratory settings.[4][5] This oxidation process can be catalyzed by trace metal ions present in buffers and reagents.[4][6]
Q2: How does pH influence the competition between thiol alkylation and disulfide formation?
The pH of the reaction medium is a critical parameter that dictates the equilibrium between the protonated thiol (R-SH) and the deprotonated thiolate (R-S⁻). The pKa of a typical cysteine thiol is around 8.5.[7]
-
Alkaline pH (>8.0): At higher pH, the thiolate anion is the predominant species. While the thiolate is a more potent nucleophile and thus reacts faster with the alkylating agent, it is also significantly more susceptible to oxidation, increasing the risk of disulfide bond formation.[4][8]
-
Neutral to Slightly Acidic pH (6.5-7.5): This range often represents a compromise, balancing sufficient nucleophilicity for the alkylation reaction while minimizing the rate of oxidation.[7]
-
Acidic pH (<6.5): At low pH, the thiol group remains protonated, which drastically reduces its nucleophilicity and slows down the alkylation reaction.[9][10][11] However, the protonated thiol is much less prone to oxidation.[9]
Q3: I'm trying to alkylate a thiol on a protein. Should I use a reducing agent? If so, which one?
Yes, using a reducing agent is often a crucial step, especially when dealing with proteins that may have existing disulfide bonds or are prone to forming them. The reducing agent breaks any existing disulfide bonds, ensuring the thiol groups are free and available for alkylation.[12] The two most common reducing agents are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
-
DTT (Dithiothreitol): A strong reducing agent, but it contains thiol groups itself. This means it can compete with your target thiol for the alkylating reagent.[4][13] Therefore, it is essential to remove DTT before adding the alkylating agent.[9][13][14] DTT is also less stable, air-sensitive, and has a strong, unpleasant odor.[15][16] Its reducing power is optimal at pH > 7.[16]
-
TCEP (Tris(2-carboxyethyl)phosphine): Often the preferred choice as it is a non-thiol-based reducing agent and therefore does not compete with the target thiol for the alkylating agent.[13][14] TCEP is more stable, odorless, and effective over a broader pH range.[13][15][16] In many cases, excess TCEP does not need to be removed before alkylation.[13][16]
Q4: What is the role of a chelating agent like EDTA in my reaction?
Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols to disulfides.[4][6] Chelating agents like Ethylenediaminetetraacetic acid (EDTA) or Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) sequester these metal ions, preventing them from participating in the oxidative side reaction.[17][18] The inclusion of a low concentration (e.g., 1-5 mM) of a chelating agent in your reaction buffer is a simple and effective way to minimize metal-catalyzed oxidation.[4] While both are effective, EGTA has a higher affinity for calcium ions, whereas EDTA has a broader specificity for various divalent and trivalent metal ions.[19][20][21]
Troubleshooting Guides
Problem 1: Low yield of the alkylated product and evidence of disulfide-linked dimers/oligomers.
This is a classic sign that the oxidation of your thiol is outcompeting the desired alkylation reaction.
Troubleshooting Steps:
-
Exclude Oxygen: The most critical step is to create an anaerobic environment.
-
Degas all buffers and solvents: This can be achieved by sparging with an inert gas like nitrogen or argon for 15-30 minutes[22][23], or by using the freeze-pump-thaw method for more sensitive reactions.[24]
-
Work under an inert atmosphere: Perform the reaction in a glovebox or under a gentle, positive pressure of nitrogen or argon.[4][5]
-
-
Optimize pH:
-
If you are working at a high pH (>8.5), consider lowering it to a range of 7.0-7.5 to decrease the rate of oxidation, even if it slightly slows down the alkylation.
-
-
Add a Reducing Agent:
-
If you are not already using one, add TCEP to your reaction mixture to keep the thiols in a reduced state. A 2-10 fold molar excess of TCEP over the thiol is a good starting point.
-
-
Incorporate a Chelating Agent:
-
Add 1 mM EDTA to your buffers to sequester any trace metal ions that may be catalyzing the oxidation.[4]
-
Problem 2: Incomplete alkylation, even with no evidence of disulfide formation.
If you have successfully prevented oxidation but are still seeing unreacted starting material, the issue lies with the alkylation reaction itself.
Troubleshooting Steps:
-
Choice of Alkylating Agent:
-
Iodoacetamide and N-ethylmaleimide (NEM) are two of the most common alkylating agents.[7][25] NEM generally reacts faster with thiols than iodoacetamide and is less dependent on pH.[7][26] However, iodoacetamide can be more specific for thiols, especially at near-neutral pH.[27] Consider trying the alternative if one is not working efficiently.
-
-
Increase Molar Excess of Alkylating Agent:
-
The kinetics of the reaction may be slow. Increase the molar excess of the alkylating agent (e.g., from 10-fold to 20-fold or higher) to drive the reaction to completion.
-
-
Increase Reaction Time and/or Temperature:
-
Allow the reaction to proceed for a longer duration. Monitoring the reaction progress using a technique like Ellman's reagent or LC-MS can help determine the optimal reaction time.[6][28] Gently increasing the temperature (e.g., from room temperature to 37°C) can also increase the reaction rate, but be mindful of the stability of your molecule of interest.[8]
-
-
Check Reagent Purity:
-
Ensure that your alkylating agent has not degraded. It is best to use fresh or properly stored reagents.
-
Visualizing the Reaction Landscape
The following diagram illustrates the competing reaction pathways of thiol alkylation and disulfide formation, and the key factors that influence the outcome.
Caption: Key factors influencing thiol alkylation versus disulfide formation.
Experimental Protocols
Protocol 1: General Procedure for Thiol Alkylation with Prevention of Disulfide Formation
This protocol provides a general workflow for the alkylation of a thiol-containing molecule, such as a protein or peptide, using iodoacetamide as the alkylating agent and TCEP as the reducing agent.
Materials:
-
Thiol-containing sample
-
Reaction Buffer: 50 mM Phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2
-
TCEP stock solution (0.5 M in water)
-
Iodoacetamide stock solution (1 M in DMSO or DMF)
-
Degassing equipment (e.g., nitrogen or argon gas line)
-
Quenching solution (e.g., 1 M DTT or 2-mercaptoethanol)
Procedure:
-
Buffer Preparation and Degassing: Prepare the reaction buffer and thoroughly degas it by sparging with nitrogen or argon for at least 20 minutes.
-
Sample Preparation: Dissolve the thiol-containing sample in the degassed reaction buffer to the desired concentration (e.g., 1-5 mg/mL for a protein).
-
Reduction (if necessary): Add TCEP from the stock solution to a final concentration that is a 10-fold molar excess over the thiol concentration. Incubate for 30-60 minutes at room temperature under a gentle stream of nitrogen or argon.
-
Alkylation: Add the iodoacetamide stock solution to the reaction mixture to achieve a 20-fold molar excess over the thiol concentration.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark. Continue to maintain an inert atmosphere.
-
Quenching: Quench the reaction by adding a quenching solution to a final concentration that is in large excess to the iodoacetamide (e.g., 50 mM 2-mercaptoethanol). This will react with any excess iodoacetamide.[29]
-
Purification: Purify the alkylated product from excess reagents using an appropriate method, such as size-exclusion chromatography (desalting column) or dialysis.
Caption: A generalized experimental workflow for thiol alkylation.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| pH | 7.0 - 8.0 | Balances nucleophilicity of the thiol with minimizing oxidation.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes oxygen, a primary oxidant of thiols.[4][5] |
| Reducing Agent | TCEP (2-10x molar excess) | Thiol-free, stable, and effective over a broad pH range.[13][15][16] |
| Chelating Agent | 1-5 mM EDTA or EGTA | Sequesters trace metal ions that catalyze oxidation.[4][17] |
| Alkylating Agent | Iodoacetamide or NEM (10-50x molar excess) | Common, effective alkylating agents. NEM is generally faster.[7] |
| Temperature | Room Temperature (20-25°C) | Sufficient for most reactions without promoting degradation. |
| Monitoring | Ellman's Reagent or LC-MS | To follow the disappearance of free thiols and appearance of product.[6][28] |
References
- Choosing the Right Reducing Agent: TCEP.HCl vs. DTT for Your Research. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
- Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts.
- TCEP HCl vs DTT: Preferred Reducing Agents. (n.d.). AG Scientific.
- Reaction mechanism of thiol to disulfide oxidation under basic conditions? (2019). Chemistry Stack Exchange.
- Thiol Oxid
- Oxidation of Thiols. (2024). Chemistry LibreTexts.
- Technical Support Center: TCEP vs. DTT for Disulfide Bond Reduction. (2025). Benchchem.
- Introduction to approaches and tools for the evaluation of protein cysteine oxidation. (n.d.).
- Reducing Agents - Definition and Relevance. (n.d.). NanoTemper.
- The reduction and alkylation process: The breaking of disulfide bonds... (n.d.).
- Methods for the determination and quantification of the reactive thiol proteome. (n.d.).
- How to prevent disulfide bond scrambling? (2016).
- Sparging a Solvent. (2019). YouTube.
- Technical Support Center: Preventing Disulfide Bond Formation After Deprotection. (2025). Benchchem.
- Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. (2011).
- Degassing solvents. (n.d.). University of York.
- Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggreg
- How To: Degas Solvents. (n.d.). University of Rochester.
- Thiol alkyl
- Thiol Alkylation below Neutral pH. (2025).
- Troubleshooting low yields in thiol synthesis. (2025). Benchchem.
- Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. (2017). Concordia's Spectrum.
- EDTA and EGTA chel
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.).
- Troubleshooting: How to Improve Yield. (n.d.). University of Rochester.
- A Comparative Guide to Thiol-Reactive Bioconjugation: Alternatives to Maleimide Chemistry. (2025). Benchchem.
- Choosing the Right Chelator: EGTA vs. EDTA in Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- What would be the alternative alkylating agents other than iodoacetamide which I can use in amino acid sequencing? (2017).
- Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins. (1995). Semantic Scholar.
- The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modific
- Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021).
- Revisiting the Formation of a Native Disulfide Bond: Consequences for Protein Regeneration and Beyond. (2020).
- Alkylation of Thiols in Green Mediums. (n.d.).
- Chel
- What is the difference between EDTA and EGTA ? (2019).
- Quantification of Thiols and Disulfides. (n.d.). PubMed Central.
- The role of thiols and disulfides in protein chemical and physical stability. (n.d.).
- Exposure of thiol groups in the heat-induced denaturation of β-lactoglobulin. (2025).
- Thiols and Sulfides. (2023). Chemistry LibreTexts.
- Introduction of a degassing membrane technology into anaerobic wastewater tre
- The reaction between Ellman's reagent and thiols. (n.d.).
- Chelators in the lab: EDTA & EGTA biochemistry. (2022). YouTube.
- Effects of storage conditions on thiol disulfide homeostasis. (n.d.).
- Ellman's Reagent Usage for Estimation of Thiol Groups in Labor
- Ellman's assay for in-solution quantification of sulfhydryl groups. (n.d.). BMG Labtech.
- What's the best way of degassing volatile organic solvents? (2022).
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- 8. Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins | Semantic Scholar [semanticscholar.org]
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- 29. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Ethyl Isopropyl Sulfide
Introduction: Navigating the Purification of a Volatile Thioether
Welcome to the technical support center for the purification of ethyl isopropyl sulfide (CAS 5145-99-3). As a drug development professional or research scientist, you understand that the purity of your starting materials and intermediates is paramount. This compound, a volatile and odorous thioether, presents unique challenges during its purification. This guide is designed to provide not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to resolve purification hurdles effectively. We will move from foundational knowledge and frequently encountered issues to in-depth, technique-specific troubleshooting, ensuring you can confidently obtain high-purity material for your critical applications.
Part 1: Compound Profile & Initial Assessment
Before any purification attempt, a thorough understanding of your target compound and potential impurities is essential. This knowledge dictates the selection of the most appropriate purification strategy.
Key Physical Properties
The physical properties of this compound are the foundation for designing effective separation protocols, particularly distillation and extraction.
| Property | Value | Significance for Purification | Source(s) |
| Molecular Formula | C₅H₁₂S | - | [1][2] |
| Molecular Weight | 104.21 g/mol | Affects volatility and diffusion rates. | [1][2] |
| Boiling Point | 103-107.5°C | Primary separation parameter. Enables purification by distillation from non-volatile or significantly higher/lower boiling impurities. | [1][2][3][4] |
| Density | 0.83 g/cm³ (at 20°C) | Less dense than water, facilitating phase separation during aqueous washes. | [1] |
| Refractive Index | 1.4390 - 1.4430 | A useful metric for assessing purity of the final product. | [1][5] |
| Solubility | Limited in water; soluble in common organic solvents. | Crucial for designing liquid-liquid extraction and washing steps to remove water-soluble impurities (salts, etc.). | [4][6] |
| Appearance | Colorless to pale yellow liquid | A yellow tint may indicate the presence of oxidized sulfur species or other impurities. | [6] |
Initial Assessment Workflow
Before committing to a large-scale purification, a small-scale analysis is invaluable. This workflow helps you understand the nature of your crude material and choose the most effective purification path.
Sources
- 1. Buy this compound | 5145-99-3 [smolecule.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
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- 4. This compound, 5145-99-3 [thegoodscentscompany.com]
- 5. This compound|lookchem [lookchem.com]
- 6. CAS 5145-99-3: ethyl isopropyl sulphide | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimizing Reaction Conditions for Sulfide Synthesis
Welcome to the technical support center for sulfide (thioether) synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of the underlying chemical principles. As your virtual application scientist, I will provide field-proven insights and evidence-based protocols to help you navigate the complexities of carbon-sulfur bond formation.
Foundational Principles of Sulfide Synthesis
The thioether functional group is a cornerstone in numerous pharmaceuticals, agrochemicals, and advanced materials. The most prevalent methods for its synthesis involve the reaction of a sulfur-based nucleophile with a carbon-based electrophile. Understanding the nuances of these pathways is the first step toward optimization.
The most common and direct route is the S-alkylation of thiols, a process analogous to the Williamson ether synthesis.[1][2][3] This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a thiolate anion, generated by deprotonating a thiol with a base, attacks an alkyl halide.[3][4]
Caption: General mechanism for SN2 sulfide synthesis.
Other powerful methods include the radical-mediated or nucleophilic Thiol-Ene reaction for coupling thiols and alkenes, and transition-metal-catalyzed reactions, which are indispensable for the synthesis of aryl sulfides.[5][6][7]
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during sulfide synthesis in a direct question-and-answer format.
Low or No Product Yield
Q1: My SN2 reaction for sulfide synthesis is giving a very low yield or no product at all. What are the most likely causes?
A: Low yields in SN2-based sulfide synthesis typically trace back to four critical areas: inefficient thiolate formation, competing side reactions, poor reagent quality, or suboptimal reaction conditions.
-
Inefficient Thiolate Formation: The first step is the deprotonation of your thiol.[4][8] If the base is not strong enough to completely deprotonate the thiol, the concentration of the active nucleophile (the thiolate) will be too low.
-
Causality: The pKa of the thiol must be lower than the pKa of the conjugate acid of the base used. Thiols are generally more acidic than alcohols, but a sufficiently strong base is still required.[2]
-
Solution: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the thiol, producing hydrogen gas which evolves from the reaction.[2] Sodium hydroxide (NaOH) or sodium methoxide (NaOMe) are also commonly used.[4][8]
-
-
Competing Side Reactions:
-
Elimination (E2): If you are using a secondary or tertiary alkyl halide, the basic thiolate can act as a base rather than a nucleophile, leading to the formation of an alkene byproduct.[8][9]
-
Solution: The SN2 reaction is favored over E2 at lower temperatures.[9] If possible, run your reaction at 0 °C or room temperature. For sterically hindered substrates, consider alternative synthetic routes. Thiolates are generally weaker bases than corresponding alkoxides, which helps minimize this side reaction.[2][8]
-
-
Disulfide Formation: This is one of the most common pitfalls. Thiolate anions are highly susceptible to oxidation by atmospheric oxygen, leading to the formation of a disulfide (R-S-S-R).[9][10] This consumes your nucleophile and reduces your yield.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] This involves degassing your solvent and using Schlenk line techniques or a glovebox to exclude oxygen.
-
-
-
Poor Reagent Quality:
Sources
- 1. Video: Preparation and Reactions of Sulfides [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Sulfides
A Guide for Researchers, Scientists, and Drug Development Professionals
Sulfur-containing compounds, or sulfides, are notoriously reactive and prone to interaction with active sites within a GC system. This reactivity is a primary cause of asymmetrical peak shapes, particularly peak tailing, which can compromise resolution and the accuracy of quantification[1][2]. This guide will walk you through a systematic approach to identifying and resolving the root causes of this issue.
Frequently Asked Questions (FAQs)
Q1: Why are my sulfide peaks tailing even with a new column?
Peak tailing with a new column often points to issues outside the column itself. The entire sample flow path, from the injector to the detector, must be sufficiently inert to prevent interactions with reactive sulfur compounds[3][4].
-
Active Sites in the Inlet: The inlet is a common source of activity. The liner, septum, and even the metal surfaces of the inlet can have active sites that adsorb sulfides. Using a deactivated liner and ensuring regular inlet maintenance are crucial first steps[5].
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet and detector can create turbulence and dead volumes, leading to peak tailing for all compounds, including sulfides[1][6].
-
Contamination: Contamination from previous injections or a contaminated carrier gas can introduce active sites into the system.
Q2: What is the most critical factor for good peak shape in sulfide analysis?
An inert sample flow path is paramount. Due to their polar and reactive nature, volatile sulfur compounds (VSCs) will interact with any active surface they encounter, leading to adsorption and subsequent peak tailing[3][7]. Every component in contact with the sample must be deactivated to ensure reliable results[3][4][8].
Q3: Can my choice of solvent affect peak shape?
Yes, a mismatch between the solvent polarity and the stationary phase of the column can cause peak tailing[5]. This is a general chromatographic principle that also applies to sulfide analysis.
Q4: How does temperature affect the peak shape of sulfides?
Both inlet and oven temperatures are critical.
-
Inlet Temperature: While a higher temperature can aid in sample vaporization, it can also cause the degradation of thermally labile sulfur compounds, such as mercaptans[9]. The inlet temperature should be optimized to ensure efficient vaporization without causing analyte breakdown. For sulfides, a starting optimization range of 250-280°C is often recommended[9].
-
Oven Temperature: A low initial oven temperature can lead to peak broadening and tailing. The temperature program should be optimized to ensure that the analytes are properly focused at the head of the column before separation begins[10].
Troubleshooting Guides: A Systematic Approach
When encountering peak tailing in your sulfide analysis, it is recommended to follow a logical troubleshooting sequence, starting with the most common and easily solvable issues.
Step 1: Evaluate the Gas Chromatogram
The first step is to carefully examine the chromatogram to determine the extent of the problem.
-
Are all peaks tailing? If all peaks in the chromatogram exhibit tailing, the issue is likely physical or mechanical in nature, such as a poorly installed column or a leak in the system[6][11].
-
Are only the sulfide peaks tailing? If only the sulfide or other polar analyte peaks are tailing, the problem is likely due to chemical interactions with active sites within the system[6][11].
Step 2: The Inlet System - The First Point of Contact
The inlet is a frequent source of problems in GC analysis, especially for reactive compounds like sulfides.
Problem: Active sites in the inlet liner.
-
Cause: Standard glass liners have silanol groups that are highly active and will strongly interact with polar compounds like hydrogen sulfide and mercaptans, causing significant peak tailing[2][3].
-
Solution:
-
Use a Deactivated Liner: Always use a liner that has been chemically deactivated to cap the active silanol groups. Commercially available deactivated liners, such as those with Siltek® or similar coatings, are highly recommended for sulfur analysis[4].
-
Regular Liner Replacement: Inlet liners are consumable items and should be replaced regularly, especially when analyzing dirty samples. A brownish coating or visible debris inside the liner is a clear indication that it needs to be replaced.
-
Problem: Septum bleed or coring.
-
Cause: Particles from a cored septum can fall into the liner, creating active sites. Additionally, septum bleed can contaminate the liner and the front of the column.
-
Solution:
-
Use High-Quality Septa: Select septa that are rated for the temperatures used in your method.
-
Proper Syringe Technique: Ensure the syringe needle is not bent or blunt to prevent coring.
-
Regular Septum Replacement: Replace the septum as part of your routine instrument maintenance.
-
Step 3: The GC Column - The Heart of the Separation
The column is where the separation occurs, and its condition is critical for achieving symmetrical peaks.
Problem: Column Contamination.
-
Cause: Non-volatile residues from the sample matrix can accumulate at the head of the column, creating active sites that interact with sulfides[1][12].
-
Solution:
Problem: Improper Column Selection.
-
Cause: Using a column that is not specifically designed for sulfur analysis can lead to poor peak shape due to interactions with the stationary phase or the tubing material[2].
-
Solution:
-
Select an Inert Column: Choose a column specifically designed for sulfur analysis. These columns often have a stationary phase and tubing that are specially treated to be inert towards sulfur compounds[7][13]. For example, the Agilent J&W DB-Sulfur SCD column is specifically developed for this purpose[7][14].
-
| Recommended Column Characteristics for Sulfide Analysis | |
| Stationary Phase | Low-bleed phases are recommended, especially with sulfur-specific detectors like the SCD, to avoid fouling[7][14]. |
| Inertness | The column must be exceptionally inert to prevent adsorption of reactive sulfur compounds[7][13]. |
| Tubing | Deactivated fused silica or specially treated metal tubing (e.g., SilcoSteel®) can be used. Metal tubing offers ruggedness but requires effective deactivation[3][4]. |
Problem: Incorrect Column Installation.
-
Cause: A poorly cut column can create turbulence, and incorrect installation depth can lead to dead volumes, both of which cause peak tailing[1][6].
-
Solution:
-
Proper Column Cutting: Ensure the column is cut cleanly and squarely. Inspect the cut with a magnifying lens.
-
Correct Installation Depth: Follow the instrument manufacturer's instructions for the correct column installation depth in both the inlet and the detector.
-
Step 4: Method Parameters and System-Wide Issues
If the inlet and column have been addressed, the next step is to look at the analytical method and the overall system.
Problem: Sub-optimal Method Parameters.
-
Cause: Incorrect inlet temperature, oven program, or carrier gas flow rate can all contribute to poor peak shape.
-
Solution:
-
Optimize Inlet Temperature: Start with a temperature around 250°C and adjust as needed to ensure efficient vaporization without degradation[9].
-
Optimize Oven Program: Ensure the initial oven temperature is low enough for proper focusing of the analytes on the column.
-
Optimize Flow Rate: An inappropriate carrier gas flow rate can lead to peak broadening and tailing[1]. Optimize the flow rate for the specific column dimensions and carrier gas being used.
-
Problem: System Contamination and Leaks.
-
Cause: Contaminants like moisture and air in the carrier gas can create active sites and damage the column[3]. Leaks in the system can also affect peak shape.
-
Solution:
-
Use High-Purity Gas and Filters: Use high-purity carrier gas and install gas filters to remove moisture, oxygen, and other contaminants[3].
-
Leak Check: Regularly perform a leak check on the entire system.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in sulfide analysis.
Caption: A workflow for troubleshooting peak tailing.
Experimental Protocol: Inertness Check of the GC System
This protocol provides a step-by-step method to assess the inertness of your GC system, which is a critical factor in preventing peak tailing for sulfides.
Objective: To determine if active sites in the GC system are contributing to the peak tailing of sulfur compounds.
Materials:
-
A standard solution containing a mix of hydrocarbons and a sensitive sulfur compound (e.g., dimethyl sulfide or an early eluting mercaptan) at a low concentration (low ppm level).
-
Your GC system configured for your sulfide analysis method.
Procedure:
-
Initial System Setup:
-
Install a new, deactivated inlet liner.
-
Install a new septum.
-
Ensure your column is properly installed.
-
-
Equilibration:
-
Set your GC to your standard analytical method conditions and allow the system to equilibrate until a stable baseline is achieved.
-
-
Injection and Analysis:
-
Inject the hydrocarbon and sulfide standard mix.
-
Acquire the chromatogram.
-
-
Data Evaluation:
-
Examine the peak shape of both the hydrocarbons and the sulfide compound.
-
Ideal Result: Both the hydrocarbon and sulfide peaks should be symmetrical.
-
Indication of Activity: If the hydrocarbon peaks are symmetrical but the sulfide peak shows significant tailing, this is a strong indication of active sites within your system.
-
-
Troubleshooting (if tailing is observed):
-
If tailing is present, proceed with the troubleshooting steps outlined in this guide, starting with the inlet system and then moving to the column. After each troubleshooting step (e.g., trimming the column), reinject the standard to see if the peak shape of the sulfide has improved.
-
By systematically addressing each potential source of activity, you can effectively eliminate peak tailing and ensure the generation of high-quality, reliable data in your sulfide analyses.
References
-
SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from [Link]
-
de Zeeuw, J. (2012, November 1). Deactivation of Metal Surfaces: Applications in Gas Chromatography (GC) for the Past 15 Years. American Laboratory. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of volatile sulphur compounds in breath by gas chromatography-mass spectrometry using a three-stage cryogenic trapping preconcentration system. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
ASTM International. (2008). Standard Test Method for Online Measurement of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatograph and Electrochemical Detection. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
AZoM. (2020, May 20). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 14). What Causes Tailing In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
Agilent Technologies. (2011, October 20). Analysis of Low-Level Sulfur Compounds in Natural Gas and Propylene Using a Pulsed Flame Photometric Detector. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
Postnova Analytics GmbH. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Select Low Sulfur GC column. Retrieved from [Link]
-
Agilent Technologies. (2013, September 5). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Retrieved from [Link]
-
Agilent Technologies. (2013, August 26). agilent j&w plot pt gc and db-sulfur scd columns. Retrieved from [Link]
-
alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of parameters of sampling and determination of reduced sulfur compounds using cryogenic capture and gas chromatography in tropical urban atmosphere. Retrieved from [Link]
-
American Chemical Society. (n.d.). Determination of sulfur-containing gases by a deactivated cryogenic enrichment and capillary gas chromatographic system. Retrieved from [Link]
-
Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]
-
Reddit. (2023, March 6). Help Fixing Tailing Peak in GC/MS. Retrieved from [Link]
-
Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]
-
Microbioz India. (2023, November 22). Optimizing Gas Chromatography Parameters for Enhanced Performance. Retrieved from [Link]
-
Agilent Technologies. (2023, March 21). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Retrieved from [Link]
-
LCGC. (2016, July 1). How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors. Retrieved from [Link]
-
Agilent Technologies. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series [Video]. YouTube. Retrieved from [Link]
-
Oxford Academic. (2013, June 18). Tailing of Chromatographic Peaks in GC–MS Caused by Interaction of Halogenated Solvents with the Ion Source. Retrieved from [Link]
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Technical Support Center: Improving Resolution of Ethyl Isopropyl Sulfide in Chromatography
Welcome to the technical support center for the chromatographic analysis of ethyl isopropyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on delivering scientifically sound, field-proven insights to help you overcome challenges in achieving optimal resolution and accurate quantification of this and other volatile sulfur compounds.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when developing a chromatographic method for this compound.
Q1: What is the most suitable chromatographic technique for analyzing this compound?
For a volatile compound like this compound, Gas Chromatography (GC) is the most appropriate technique.[1][2] Its high volatility makes it an ideal candidate for GC, which separates compounds based on their boiling points and interactions with the stationary phase in a gaseous mobile phase. Headspace GC and Purge and Trap GC are particularly effective for analyzing trace levels of volatile sulfur compounds in complex matrices.[3][4][5]
Q2: Which type of GC column (stationary phase) is best for separating this compound?
The choice of stationary phase is critical for achieving good resolution. For volatile sulfur compounds, a non-polar stationary phase, such as 100% dimethylpolysiloxane (e.g., DB-1 or equivalent), is often a good starting point.[6][7] These columns separate analytes primarily by their boiling points. For more complex mixtures where co-elution is an issue, a column with intermediate polarity might be necessary to introduce different selectivity.[8][9] Specialized sulfur analysis columns, which are designed to be highly inert, can also provide excellent peak shape and resolution for reactive sulfur compounds.[7][10]
Q3: What are the recommended detection methods for this compound?
Several detectors can be used for the analysis of this compound, with the choice depending on the required sensitivity and selectivity:
-
Sulfur Chemiluminescence Detector (SCD): This is a highly specific and sensitive detector for sulfur-containing compounds.[11][12] It provides an equimolar response to sulfur compounds, which simplifies quantification.[6][11]
-
Mass Spectrometry (MS): GC-MS is a powerful technique for both identification and quantification.[3][13][14] It provides structural information, which is invaluable for confirming the identity of your analyte.
-
Flame Ionization Detector (FID): While not specific to sulfur compounds, the FID is a robust and widely available detector that can be used if the sample matrix is not overly complex and the concentration of this compound is sufficiently high.[15]
-
Pulsed Flame Photometric Detector (PFPD): This detector offers improved sensitivity and selectivity for sulfur compounds compared to a standard FPD.[6]
Q4: My peaks for this compound are tailing. What is the likely cause?
Peak tailing for active compounds like sulfides is often due to interactions with active sites in the GC system.[1][2] This can occur in the inlet liner, at the head of the column, or due to contamination in the system. Using deactivated inlet liners and columns is crucial. Additionally, issues such as column overloading or improper column installation can also lead to peak tailing.[2][16]
Q5: Should I use a split or splitless injection for my analysis?
The choice between split and splitless injection depends on the concentration of this compound in your sample.[17][18][19][20]
-
Split Injection: Use for higher concentration samples to avoid overloading the column. A split ratio of 50:1 or 100:1 is a common starting point.[20][21]
-
Splitless Injection: This technique is ideal for trace analysis as it transfers the entire sample onto the column, maximizing sensitivity.[17][18][19] Careful optimization of the splitless hold time is necessary to ensure efficient transfer of the analyte without excessive band broadening.[20]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the chromatographic analysis of this compound.
Issue 1: Poor Resolution or Co-elution
Poor resolution, where two or more peaks are not adequately separated, is a frequent challenge.
Potential Causes & Solutions
-
Suboptimal GC Method Parameters: The temperature program and carrier gas flow rate are fundamental to achieving good separation.[8][9]
-
Explanation: A slower temperature ramp or a lower initial oven temperature increases the interaction of the analytes with the stationary phase, which can improve separation.[8] The carrier gas flow rate affects the efficiency of the separation.
-
Protocol:
-
Decrease the initial oven temperature to just above the solvent's boiling point.
-
Reduce the temperature ramp rate (e.g., from 10°C/min to 5°C/min).
-
Optimize the carrier gas (Helium or Hydrogen) flow rate to the column's optimal linear velocity. This is typically around 20-30 cm/s for Helium.
-
-
-
Inappropriate Column Selection: The stationary phase may not have the right selectivity for your sample matrix.
-
Explanation: If co-eluting compounds have similar boiling points, a non-polar column may not be sufficient. A column with a different polarity can introduce alternative retention mechanisms to resolve these compounds.
-
Action: If optimizing the method on a non-polar column fails, consider a column with a slightly higher polarity (e.g., a 5% phenyl-methylpolysiloxane phase).
-
-
Column Overloading: Injecting too much sample can lead to broad, poorly resolved peaks.
-
Explanation: Exceeding the capacity of the column causes the stationary phase to become saturated, leading to peak distortion and loss of resolution.
-
Action:
-
If using splitless injection, dilute your sample.
-
If using split injection, increase the split ratio.
-
-
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can compromise accurate integration and quantification.
Potential Causes & Solutions
-
Active Sites in the System: Volatile sulfur compounds are prone to interaction with active sites.
-
Explanation: Active sites, often exposed silanol groups in the inlet liner or column, can cause peak tailing.[2]
-
Action:
-
-
Improper Column Installation: A poor column connection can create dead volume, leading to peak tailing.[16]
-
Explanation: Incorrect installation can result in leaks or areas where the sample can diffuse, causing band broadening and tailing.
-
Protocol:
-
Carefully follow the manufacturer's instructions for column installation.
-
Ensure a clean, square cut on the column ends.
-
Use the correct ferrules for your column and fitting.
-
After installation, perform a leak check.
-
-
-
Column Overload (Peak Fronting): While less common for trace analysis, severe overloading can cause fronting peaks.[1]
-
Explanation: When the concentration of the analyte is too high for the stationary phase, the peak can become distorted with a leading edge.
-
Action: Dilute the sample or increase the split ratio.
-
Summary of GC Parameters for this compound Analysis
| Parameter | Recommendation for Trace Analysis | Recommendation for High Concentration | Rationale |
| Injection Mode | Splitless[17][18] | Split (e.g., 50:1 to 100:1)[18][20] | To maximize sensitivity for trace levels and prevent column overload for high concentrations. |
| Inlet Temperature | 250 °C | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Column | Non-polar (e.g., DB-1) or specialized sulfur column, 30 m x 0.25 mm ID, 0.25 µm film thickness[6][7] | Same | A standard non-polar phase provides good separation based on boiling points. Specialized columns enhance inertness. |
| Carrier Gas | Helium or Hydrogen, optimal flow rate | Helium or Hydrogen, optimal flow rate | Hydrogen can provide better efficiency and faster analysis times.[9][22] |
| Oven Program | Start at 40°C (hold 2 min), ramp 10°C/min to 250°C | Same | A lower starting temperature improves trapping of volatile compounds at the head of the column. |
| Detector | SCD or MS | FID, SCD, or MS | SCD and MS offer high selectivity and sensitivity, which is crucial for trace analysis in complex matrices.[3][11][12] |
Issue 3: Low Sensitivity or No Peaks
This issue can be frustrating and may point to problems with the sample introduction or the detector.
Potential Causes & Solutions
-
System Leaks: A leak in the carrier gas line or at the injector can prevent the sample from reaching the detector.[15][16]
-
Explanation: Leaks can significantly reduce the amount of analyte transferred to the column and can also introduce atmospheric oxygen and moisture, which can damage the column.
-
Action: Perform a thorough leak check of the entire system using an electronic leak detector. Pay close attention to the septum, column fittings, and gas line connections.
-
-
Incorrect Injection Parameters: For trace analysis, incorrect splitless parameters can result in the loss of the analyte.
-
Explanation: If the splitless hold time is too short, the majority of the analyte may be vented before it is transferred to the column.
-
Action: Ensure the splitless hold time is sufficient for the complete transfer of the analyte. This is typically between 0.5 and 1.5 minutes.
-
-
Detector Malfunction: The detector may not be operating correctly.
-
Explanation: For an FID, the flame may be extinguished.[15] For an SCD, the gas flows may be incorrect, or the detector may be contaminated.[15]
-
Action:
-
FID: Check that the flame is lit and that the hydrogen and air flows are correct.
-
SCD: Verify the detector gas flows and temperatures are set according to the manufacturer's recommendations. Check for and clean any contamination.
-
-
Logical Flow for Diagnosing Low Sensitivity
Caption: Diagnostic workflow for low sensitivity.
References
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
PAC. (n.d.). Analysis of Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection according to ASTM D5623. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
ASTM International. (2024). ASTM D5623-24 - Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas. Retrieved from [Link]
-
ASTM International. (2024). D5623 Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection. Retrieved from [Link]
-
Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Light Petroleum Liquids Using ASTM Method D5623, Gas Chromatography and Pulsed Flame Photometric. Retrieved from [Link]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
IWA Publishing. (2018). Determination of four volatile organic sulfur compounds by automated headspace technique coupled with gas chromatography–mass spectrometry. Retrieved from [Link]
-
PubMed. (2007). Wastewater analysis for volatile organic sulfides using purge-and-trap with gas chromatography/mass spectrometry. Retrieved from [Link]
-
Oxford Academic. (n.d.). Chiral Separation of Glycidyl Selenide and Glycidyl Sulfide Racemates on Cellulose-Based Chiral Stationary Phases. Journal of Chromatographic Science. Retrieved from [Link]
-
American Journal of Enology and Viticulture. (n.d.). Analysis of Volatile Organic Sulfur Compounds in Wine Using Headspace Solid-Phase Microextraction Gas Chromatography with Sulfur Chemiluminescence Detection. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Rapid Analysis of 27 Volatile Sulfur Compounds in Wine by Headspace Solid-Phase Microextraction Gas Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
-
Lab Manager. (n.d.). Tackling Volatiles with Headspace GC. Retrieved from [Link]
-
Agilent Technologies. (2016). Detection of Sulfur Compounds in Light Petroleum Liquids According to ASTM D5623 with the Agilent Dual Plasma Sulfur Chemiluminescence Detector and the Agilent Intuvo 9000 GC. Retrieved from [Link]
-
MDPI. (2021). Limitations of GC-QTOF-MS Technique in Identification of Odorous Compounds from Wastewater: The Application of GC-IMS as Supplement for Odor Profiling. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]
-
ACS Publications. (n.d.). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Phenomenex. (2025). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link]
-
PubMed. (2024). Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges. Retrieved from [Link]
-
Cerium Labs. (n.d.). Measurement of Trace Sulfur Compounds in Isopropyl Alcohol by Purge & Trap / Gas Chromatography / Mass Spectrometry. Retrieved from [Link]
-
Agilent Technologies. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Retrieved from [Link]
-
LCGC International. (n.d.). Split, Splitless, and Beyond—Getting the Most From Your Inlet. Retrieved from [Link]
-
SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. Retrieved from [Link]
-
Separation Science. (2024). Navigating Split and Splitless Injections with Crowdsourced Insights. Retrieved from [Link]
-
ResearchGate. (2023). The Use of Gas Chromatography Combined with Chemical and Sensory Analysis to Evaluate Nuisance Odours in the Air and Water Environment. Retrieved from [Link]
-
YouTube. (2020). Split vs. Splitless Injection. Retrieved from [Link]
-
Archimer. (n.d.). Purge-and-trap gc-ms analysis of volatile organic-compounds from the guaymas basin hydrothermal site (gulf of california). Retrieved from [Link]
-
Axion Labs. (n.d.). How Do You Improve Resolution In Gas Chromatography?. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Can You Improve Resolution In Gas Chromatography?. Retrieved from [Link]
-
Teledyne LABS. (n.d.). Purge and Trap Overview. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound, 5145-99-3. Retrieved from [Link]
-
NIH. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]
-
OS. (2015). A fully automated purge and trap GC-MS system for quantification of volatile organic compound (VOC) flux. Retrieved from [Link]
-
Agilent Technologies. (n.d.). purge and trap, volatile organic compounds analysis. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound - Optional[Raman] - Spectrum. Retrieved from [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
FooDB. (2010). Showing Compound this compound (FDB007797). Retrieved from [Link]
-
Chiral Publishing. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Retrieved from [Link]
-
MDPI. (n.d.). Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. Retrieved from [Link]
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Technical Support Center: Oxidation of Unsymmetrical Sulfides
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the oxidation of unsymmetrical sulfides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic routes. The selective oxidation of a sulfide to a sulfoxide, without over-oxidation to the sulfone, is a common challenge.[1] When dealing with unsymmetrical (prochiral) sulfides, the introduction of stereochemistry adds another layer of complexity, making the synthesis of enantiopure sulfoxides a significant objective in modern organic chemistry.[2][3][4]
This guide is structured to address the most pressing issues encountered in the lab, from troubleshooting poor selectivity to providing validated protocols for achieving high yields and enantiomeric excess.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a direct question-and-answer format, focusing on causality and actionable solutions.
Question 1: I am observing significant over-oxidation of my sulfide to the corresponding sulfone. How can I improve selectivity for the sulfoxide?
This is the most frequent challenge in sulfide oxidation. The sulfoxide product is often more susceptible to oxidation than the starting sulfide, leading to the formation of the sulfone byproduct. Here are the primary causes and their solutions:
-
Cause A: Oxidizing agent is too reactive or used in excess.
-
Why it happens: Potent oxidants like un-catalyzed hydrogen peroxide or potassium permanganate often don't discriminate well between the sulfide and the sulfoxide, leading to the thermodynamically favored sulfone.[5]
-
Solution 1: Control Stoichiometry. Carefully control the molar ratio of your oxidant. Theoretically, a 1:1 ratio is needed. In practice, starting with a slight deficit (e.g., 0.95 equivalents) and monitoring the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is a robust strategy to prevent over-oxidation.[6] If the reaction is sluggish, a small excess (up to 1.1 equivalents) can be used, but requires diligent monitoring.[6][7]
-
Solution 2: Switch to a Milder, More Selective Reagent. Change your oxidizing agent to one known for higher selectivity. Sodium periodate (NaIO₄) is an excellent choice for its high selectivity in converting sulfides to sulfoxides with minimal sulfone formation.[5][6] Other selective systems include H₂O₂ with specific metal catalysts (e.g., Mo, Ti, V) or organocatalysts, which can offer high chemoselectivity.[8][9][10][11]
-
-
Cause B: Reaction temperature is too high.
-
Why it happens: The activation energy for the second oxidation (sulfoxide to sulfone) is often comparable to or lower than the first. Higher temperatures provide sufficient energy to overcome this barrier, accelerating the rate of over-oxidation.[6]
-
Solution: Lower the Reaction Temperature. Performing the reaction at reduced temperatures (e.g., 0 °C or even -78 °C) is a powerful method to enhance selectivity.[6] This kinetically disfavors the follow-on oxidation to the sulfone.
-
-
Cause C: Mode of Addition.
-
Why it happens: Adding the sulfide to a solution of the oxidant creates localized areas of high oxidant concentration, promoting over-oxidation.
-
Solution: Use Slow Addition. Add the oxidizing agent dropwise or via syringe pump to the solution of the sulfide.[7] This maintains a low instantaneous concentration of the oxidant, favoring the initial oxidation step.
-
Question 2: My enantioselectivity is low or non-existent for my prochiral sulfide oxidation. How can I synthesize a single enantiomer of my sulfoxide?
Achieving high enantioselectivity is critical for pharmaceutical applications.[2] Unsymmetrical sulfides are prochiral, and their oxidation generates a stereocenter at the sulfur atom.[12] Low enantiomeric excess (ee) is a common outcome without a proper chiral directing element.
-
Cause A: Achiral Reagents and Conditions.
-
Why it happens: Standard oxidizing agents like m-CPBA or H₂O₂ are achiral and will attack both prochiral faces of the sulfur atom at equal rates, resulting in a racemic mixture (0% ee).
-
Solution 1: Use a Chiral Catalyst. This is the most common and effective strategy.
-
Titanium-Based Systems (Kagan-Modena Oxidation): The combination of a titanium(IV) alkoxide, a chiral tartrate ester (like diethyl tartrate, DET), water, and a hydroperoxide oxidant is a classic and powerful method for asymmetric sulfoxidation.[2][13]
-
Chiral Salen/Salan Ligands: Metal complexes with salen-type ligands are robust catalysts for asymmetric sulfoxidation.[4]
-
-
Solution 2: Employ Organocatalysis. Chiral ketones, such as fructose-derived Shi catalysts, can generate chiral dioxiranes in situ with Oxone, which then perform the enantioselective oxidation.[11][17][18] This approach avoids potentially toxic metal contaminants.
-
Solution 3: Use Stoichiometric Chiral Reagents. Chiral oxaziridines or N-chloramines can serve as stoichiometric oxidants that transfer oxygen (or an equivalent) in a stereoselective manner.[3][4][19] While effective, this method is often less atom-economical than catalytic approaches.
-
-
Cause B: Suboptimal Reaction Conditions.
-
Why it happens: Even with a chiral catalyst, factors like solvent, temperature, and substrate structure dramatically influence the stereochemical outcome.[20] The solvent can affect the catalyst's structure and the stability of the diastereomeric transition states.[21]
-
Solution: Systematic Optimization.
-
Temperature: Lowering the temperature often enhances enantioselectivity by amplifying the small energy difference between the two diastereomeric transition states.[20]
-
Solvent: Screen a range of solvents. Non-coordinating solvents like dichloromethane or toluene are often effective for metal-catalyzed systems.[20] In some cases, specific solvents like methanol can suppress side reactions by competing for binding sites on the catalyst.[22]
-
Ligand Modification: The steric and electronic properties of the chiral ligand are paramount. If one ligand gives poor results, screen others from the same class with different substituents.
-
-
Question 3: My reaction is very slow or stalls completely. What are the likely causes?
A stalled reaction can be due to several factors related to both the reagents and the substrate.
-
Cause A: Inactive Catalyst or Reagent.
-
Why it happens: The catalyst may have decomposed, or the oxidant may have lost its potency. For example, H₂O₂ can decompose over time, and some metal catalysts are sensitive to air or moisture.
-
Solution: Verify Reagent Quality. Use freshly opened or titrated oxidants. Ensure catalysts are handled under the recommended conditions (e.g., under an inert atmosphere if required).
-
-
Cause B: Poor Substrate Solubility.
-
Why it happens: If the sulfide has poor solubility in the chosen solvent, the reaction will be limited by mass transport and appear slow or stalled.
-
Solution: Change the Solvent System. Choose a solvent in which the substrate is fully soluble at the reaction temperature. A co-solvent system may also be effective.
-
-
Cause C: Steric Hindrance.
-
Why it happens: Large, bulky groups near the sulfur atom can sterically hinder the approach of the oxidant, dramatically slowing the reaction rate.
-
Solution: Increase Temperature or Use a Less Bulky Oxidant. While higher temperatures can harm selectivity, a modest increase may be necessary to overcome the activation barrier. Alternatively, a smaller oxidizing species may be more effective.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best oxidizing agent for my specific application?
The choice of oxidant is critical and depends on several factors: the desired product (sulfoxide or sulfone), the presence of other sensitive functional groups, and considerations of cost and environmental impact ("Green Chemistry").[7][23]
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages | Selectivity (Sulfoxide:Sulfone) |
| Hydrogen Peroxide (H₂O₂) | Acetic acid or MeOH, often with a metal catalyst (e.g., Ti, W, V, Mo).[8][10][14][23] | Inexpensive, environmentally benign (byproduct is water).[23][24] | Often requires a catalyst for good selectivity; can be explosive at high concentrations. | Moderate to High (Catalyst Dependent) |
| Sodium Periodate (NaIO₄) | MeOH/H₂O, often at 0 °C.[6] | High selectivity for sulfoxides, simple workup.[5][6] | Stoichiometric waste (iodate salts). | Very High |
| m-CPBA | CH₂Cl₂, 0 °C to RT.[6] | Readily available, generally effective. | Can be difficult to stop at the sulfoxide stage; potential for epoxidation of alkenes. | Low to Moderate |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | MeOH/H₂O or CH₃CN/H₂O.[10] | Stable solid, relatively safe, used in organocatalytic asymmetric oxidations. | Stoichiometric inorganic waste. | Moderate |
| Molecular Oxygen (O₂) | Often requires a catalyst and/or light/heat.[25][26] | The ultimate "green" oxidant. | Often requires forcing conditions or a highly active catalyst. | Moderate to High (Catalyst Dependent) |
Q2: Can I oxidize a sulfide if my molecule contains other sensitive groups like an alkene or an alcohol?
Yes, achieving chemoselectivity is a key challenge. Many standard oxidants (like m-CPBA) will also oxidize alkenes to epoxides.[9]
-
To preserve an alkene: Use a system known for high chemoselectivity toward sulfur. For example, H₂O₂ catalyzed by iron tetrakis(pentafluorophenyl)porphyrin shows high selectivity for sulfur oxidation even in the presence of vinyl and allyl groups.[9] Similarly, LiNbMoO₆ with H₂O₂ is reported to oxidize allylic sulfides without epoxidation.[8][25]
-
To preserve an alcohol: Avoid harsh, non-selective oxidants like permanganate. Many catalytic systems using H₂O₂ are compatible with alcohol functionalities.[9]
Q3: How do I properly monitor the progress of my reaction?
Diligent reaction monitoring is crucial to maximize the yield of the desired sulfoxide and prevent over-oxidation.[6]
-
TLC is the most common method. Use a suitable mobile phase to achieve good separation between the starting sulfide (least polar), the sulfoxide (intermediate polarity), and the sulfone (most polar). Stain with potassium permanganate, which reacts with the sulfide and sulfoxide but not the sulfone, making it easy to see the disappearance of the starting material.
-
LC-MS or GC-MS provides more quantitative information and can confirm the identity of the products being formed. This is highly recommended during reaction optimization.
Q4: What are the best practices for purifying my unsymmetrical sulfoxide?
Purification can be challenging because the sulfoxide, starting sulfide, and sulfone byproduct often have similar polarities.
-
Silica Gel Chromatography: This is the most common method, but be aware that sulfoxides can sometimes degrade on acidic silica gel.[27] Using a deactivated silica (e.g., by adding 1% triethylamine to the eluent) or switching to a different stationary phase like alumina can be beneficial.[27]
-
Recrystallization: If your sulfoxide is a solid, recrystallization can be a highly effective method for removing impurities, especially if the starting material and sulfone have different solubilities.[27]
-
Solvent Extraction: In some cases, differences in polarity can be exploited through liquid-liquid extraction, though this is less common for achieving high purity.[27]
Validated Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common and critical oxidation reactions.
Protocol 1: Selective Oxidation of Diphenyl Sulfide to Diphenyl Sulfoxide using Sodium Periodate
This protocol is known for its high selectivity and straightforward workup, making it an excellent starting point for general sulfoxide synthesis.[6]
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve diphenyl sulfide (1 equivalent) in methanol. Use enough methanol to fully dissolve the starting material (approx. 10 mL per gram of sulfide).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal solution temperature reaches 0 °C.
-
Reagent Preparation: In a separate flask, dissolve sodium periodate (NaIO₄, 1.1 equivalents) in the minimum amount of deionized water required for full dissolution.
-
Reaction: Add the aqueous NaIO₄ solution dropwise to the stirred methanol solution of the sulfide over 30 minutes. A white precipitate (sodium iodate) will form.
-
Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Quenching & Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the insoluble iodine salts, washing the filter cake with a small amount of cold methanol.[6]
-
Extraction: Transfer the filtrate to a separatory funnel. Add water and extract the product with dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude diphenyl sulfoxide. The product is often pure enough for many applications, but can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Catalytic Asymmetric Oxidation of Thioanisole using a Modified Kagan-Modena Reagent
This protocol is a benchmark for achieving high enantioselectivity in the synthesis of chiral sulfoxides.[13][20]
Note: This reaction is sensitive to water content. Use dry solvents and handle reagents under an inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst Preparation:
-
To a dry Schlenk flask under an inert atmosphere, add dry dichloromethane (CH₂Cl₂).
-
Add (R,R)-diethyl tartrate (DET, 0.2 equivalents).
-
Cool the solution to -20 °C using a cryostat or a suitable cooling bath.
-
Slowly add titanium(IV) isopropoxide (Ti(OiPr)₄, 0.1 equivalents) and stir for 5 minutes.
-
Add a controlled amount of deionized water (0.1 equivalents) and stir for another 30 minutes at -20 °C. The solution should turn from colorless to a clear yellow, indicating the formation of the active catalyst.
-
-
Sulfoxidation Reaction:
-
Add the prochiral sulfide (e.g., thioanisole, 1 equivalent) to the catalyst solution at -20 °C.
-
Slowly add the oxidant (e.g., cumene hydroperoxide, 1.1 equivalents) dropwise over a period of 1-2 hours, ensuring the internal temperature does not rise above -18 °C.[20]
-
-
Monitoring: Allow the reaction to stir at -20 °C. Monitor its progress by chiral HPLC or TLC. Lower temperatures generally lead to longer reaction times but higher enantioselectivity.
-
Quenching: Once the sulfide is consumed, quench the reaction by adding a small amount of saturated aqueous sodium sulfite solution at -20 °C and allowing the mixture to warm to room temperature.
-
Workup & Purification: Filter the mixture through celite to remove titanium salts. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the enantiomerically enriched sulfoxide.
-
Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC.
References
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Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Sulfoxide. (n.d.). In Wikipedia. Retrieved from [Link]
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Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Bryliakov, K. P., & Talsi, E. P. (2012). Transition Metal Catalyzed Asymmetric Oxidation of Sulfides: From Discovery to Recent Trends. Current Organic Chemistry, 16(10), 1215-1242. Retrieved from [Link]
-
Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Enantioselective oxidation of sulfides with H2O2 catalyzed by a pre-formed manganese complex. (n.d.). RSC Publishing. Retrieved from [Link]
-
Oxidation of sulfide to sulfoxide in different conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Bernard, S., et al. (2000). Synthesis of Sulfoxides by the Hydrogen Peroxide Induced Oxidation of Sulfides Catalyzed by Iron Tetrakis(pentafluorophenyl)porphyrin: Scope and Chemoselectivity. The Journal of Organic Chemistry, 65(21), 7770-7773. Retrieved from [Link]
-
Enantioselective oxidation of sulfides with H2O2 catalyzed by a pre-formed manganese complex. (2014). Semantic Scholar. Retrieved from [Link]
-
Ali, M., et al. (2008). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 13(5), 1071-1078. Retrieved from [Link]
-
Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
How to purify a sulfone and sulfide sulfoxide without a column? (2024). ResearchGate. Retrieved from [Link]
-
Ipek, H. (2014). Stereoselective Oxidation of Sulfides to Sulfoxides by N-Chloramines. Middle East Technical University. Retrieved from [Link]
-
Highly enantioselective oxidation of ferrocenyl sulfides. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Stereoselective oxidation of sulfides to sulfoxides by n-chloramines. (n.d.). OpenMETU. Retrieved from [Link]
-
Komatsu, N., Hashizume, M., Sugita, T., & Uemura, S. (1993). Catalytic asymmetric oxidation of sulfides to sulfoxides with tert-butyl hydroperoxide using binaphthol as a chiral auxiliary. The Journal of Organic Chemistry, 58(17), 4529-4533. Retrieved from [Link]
-
Transition State Geometry and Solvent Effects in the Enantioselective Oxidation of Sulfides to Chiral Sulfoxides by Oxaziridines. (n.d.). ResearchGate. Retrieved from [Link]
-
Enantioselective Sulfoxidation. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Towards an efficient selective oxidation of sulfides to sulfones by NiWO4 and α-Ag2WO4. (2023). CDMF. Retrieved from [Link]
-
Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones. (2016). Thieme Chemistry. Retrieved from [Link]
-
Enantioselective Organocatalytic Oxidation of Functionalized Sterically Hindered Disulfides. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates as Mechanistic Probes for Aminoglycoside N-6′-Acetyltransferase. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). MDPI. Retrieved from [Link]
-
Khiar, N., et al. (2005). Enantioselective Organocatalytic Oxidation of Functionalized Sterically Hindered Disulfides. Organic Letters, 7(24), 5473-5476. Retrieved from [Link]
-
Synthesis and nano-Pd catalyzed chemoselective oxidation of symmetrical and unsymmetrical sulfides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
SULFOXIDES AND SULFONES: REVIEW. (n.d.). ResearchGate. Retrieved from [Link]
-
Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Selective oxidation of (hetero)sulfides with molecular oxygen under clean conditions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Elucidating the mechanism of the UiO-66-catalyzed sulfide oxidation: activity and selectivity enhancements through changes in the node coordination environment and solvent. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Oxidation of Sulfides. (2015, March 23). YouTube. Retrieved from [Link]
-
Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents. (n.d.). ACS Publications. Retrieved from [Link]
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Technical Support Center: Stabilizing Ethyl Isopropyl Sulfide for Long-Term Storage
From the Desk of the Senior Application Scientist
Welcome to the technical support center for ethyl isopropyl sulfide. As a key reagent in various research, development, and manufacturing processes, maintaining the stability and purity of this compound during long-term storage is paramount to ensuring experimental reproducibility and product integrity. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common storage challenges. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the handling and storage of this compound.
Q1: What are the primary signs of this compound degradation?
Degradation is typically observed through several indicators:
-
Physical Changes: While pure this compound is a clear, colorless liquid, the appearance of a pale yellow tint can be an early sign of impurity formation.[1]
-
Olfactory Changes: A noticeable sharpening or alteration of its characteristic sulfurous odor may indicate the presence of volatile degradation byproducts.
-
Analytical Evidence: The most definitive sign is the appearance of new peaks in a Gas Chromatography (GC) analysis, which typically correspond to oxidation products. Similarly, ¹H or ¹³C NMR spectroscopy will show new signals, particularly shifts in the peaks for carbons and protons adjacent to the sulfur atom.
Q2: What is the principal cause of degradation during storage?
The primary degradation pathway for this compound, like other thioethers, is oxidation.[2][3] The sulfur atom is susceptible to attack by atmospheric oxygen, a process that can be accelerated by exposure to light or trace metal contaminants. This oxidation converts the sulfide first to ethyl isopropyl sulfoxide and subsequently to ethyl isopropyl sulfone.[2][3][4]
Q3: What are the ideal conditions for the long-term storage of this compound?
For maximum stability, we recommend a multi-faceted approach:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[5][6]
-
Temperature: Store in a cool, controlled environment. Refrigeration at 2-8°C is highly recommended.
-
Light: Use amber glass bottles or store in a dark location to prevent photochemical reactions.[7]
-
Container: Ensure the container is tightly sealed with a high-quality, chemically resistant cap and liner. For added security, wrapping the cap-bottle interface with parafilm is a good laboratory practice.[8]
Q4: Can I store this compound in a standard laboratory refrigerator?
Yes, but with critical safety considerations. This compound is a flammable liquid.[9] Therefore, it must be stored in a refrigerator or freezer specifically designed and approved for the storage of flammable materials.[8] Standard household refrigerators contain ignition sources (e.g., lights, thermostats) that can ignite flammable vapors, leading to a fire or explosion.[8]
Q5: Is it necessary to add a chemical stabilizer?
While not always required if other storage conditions are optimized, adding a stabilizer is a robust strategy for ensuring long-term stability, especially for high-purity grades or reference standards. A hindered phenolic antioxidant, such as Butylated Hydroxytoluene (BHT), can be added at a low concentration (e.g., 0.01-0.1% w/w) to inhibit free-radical oxidation pathways.[10][11]
Part 2: Troubleshooting Guide: Purity and Degradation Issues
This guide provides structured advice for identifying and resolving problems related to the purity of this compound.
Issue 1: I suspect my sample has degraded. How can I definitively check its purity?
Recommended Action: Gas Chromatography (GC) Analysis
GC is the most effective method for assessing the purity of volatile sulfur compounds.[12][13] A GC system equipped with a Flame Ionization Detector (FID) is sufficient for general purity checks, while a Sulfur Chemiluminescence Detector (SCD) offers superior sensitivity and selectivity for sulfur-containing compounds.[14][15]
Experimental Protocol: GC Purity Analysis
-
Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., 1 µL in 1 mL) in a high-purity solvent like hexane or dichloromethane.
-
Instrument Setup: Use a non-polar or mid-polarity capillary column suitable for volatile compound analysis.
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Data Interpretation: Compare the resulting chromatogram to that of a known pure standard or a previous analysis of a fresh batch. The appearance of new peaks, particularly those with longer retention times, indicates the presence of impurities, likely oxidation products.
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250°C | Ensures complete volatilization of the sample. |
| Column | DB-5 or equivalent (30m x 0.25mm x 0.25µm) | Provides good separation for this type of compound. |
| Oven Program | Start at 50°C (hold 2 min), ramp to 200°C at 10°C/min | Separates the volatile sulfide from less volatile oxidation products. |
| Detector | FID at 250°C or SCD | FID for general purity; SCD for specific sulfur compound detection.[14][15] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC analysis. |
Issue 2: My GC chromatogram shows extra peaks. What are they?
Likely Cause and Mechanism
If your sample has been stored without adequate protection from air, the new peaks are almost certainly ethyl isopropyl sulfoxide and, to a lesser extent, ethyl isopropyl sulfone. The sulfur atom in a thioether acts as a nucleophile and is readily oxidized.[2]
dot
Caption: Oxidation pathway of this compound.
Part 3: Protocols for Enhanced Long-Term Stabilization
Implementing the following protocols will significantly extend the shelf-life and preserve the purity of your this compound.
Protocol 1: Storage Under an Inert Atmosphere
The exclusion of oxygen is the single most effective measure to prevent oxidative degradation.[5][6] This procedure describes how to blanket the vial headspace with an inert gas.
Methodology:
-
Preparation: Obtain a cylinder of high-purity nitrogen or argon with a regulator. Gather the vial of this compound, a fresh septum cap, and needles/syringes.
-
Setup: In a well-ventilated fume hood, replace the original cap with a septum cap.
-
Gas Inlet: Insert a long needle through the septum, ensuring its tip is below the level of the liquid's surface in the headspace but not touching the liquid. This will be the gas inlet.
-
Gas Outlet: Insert a second, shorter needle through the septum to act as a vent for the displaced air.
-
Purge: Gently flow the inert gas into the vial for 1-2 minutes. The gentle bubbling and positive pressure will displace the oxygen-containing air, which will exit through the vent needle.
-
Seal: While the inert gas is still flowing, remove the vent needle first, then the inlet needle. This ensures the headspace is left with a positive pressure of inert gas.
-
Secure: For maximum protection, wrap the septum cap and neck of the vial with parafilm.
-
Store: Place the sealed vial in a flammable-rated refrigerator at 2-8°C.
dot
Caption: Workflow for preparing a sample under an inert atmosphere.
Protocol 2: Summary of Best Practices for Storage
For quick reference, the following table summarizes the optimal conditions for the long-term storage of this compound.
| Parameter | Recommendation | Rationale and Key Considerations |
| Container | Amber borosilicate glass bottle with PTFE-lined cap. | Prevents light exposure and ensures chemical inertness. The PTFE liner provides a high-quality seal. |
| Atmosphere | Inert gas (Argon or Nitrogen). | Excludes oxygen, the primary driver of oxidative degradation.[5][6] Argon is denser and can provide a more stable blanket.[16] |
| Temperature | 2-8°C in a flammables-rated refrigerator. | Reduces the rate of all chemical degradation pathways.[7][17][18] The melting point is -122.19°C, so freezing is not a concern.[9] |
| Light | Store in the dark (e.g., in a cabinet or original box). | Minimizes the risk of photochemically initiated degradation.[7] |
| Stabilizer | Optional: Add 0.01-0.1% (w/w) BHT. | Provides an additional layer of protection by scavenging free radicals.[10][11] |
| Purity Check | Annually or before use in a critical application. | Verifies integrity and ensures experimental reliability. Use the GC method described above. |
By implementing these scientifically-grounded procedures, you can ensure the long-term stability of your this compound, leading to more reliable and reproducible results in your critical applications.
References
- Assessment of Collection, Handling, and Storage Requirements for Volatile Sulfur Samples.
- Thioether Antioxidant. Tintoll.
- GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent.
- Thioethers | Antioxidant Synergists for Plastics. amfine.com.
- Chemical Storage.
- Thioester Antioxidants. Zeller Polymer Solutions.
- Analysis of sulfide from liquid hydrocarbon in refinery with combination of GC-SCD.
- Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Agilent.
- Thermal Decomposition of Sulfides. ElectronicsAndBooks.
- Reactions of sulfides. YouTube.
- ANALYTICAL METHODS for Hydrogen Sulfide.
- Sulfoxide synthesis by oxid
- Decomposition of Sulfide Phases and Subsequent Matte Collection. Taylor & Francis Online.
- Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. MDPI.
- Principles of Inert Atmosphere Storage.
- Thermal decomposition of mercuric sulfide. OSTI.GOV.
- Inert
- Analytical Method: Analytical Quality Assurance, Standard for Sulfide. Sigma-Aldrich.
- Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker.
- Mechanism of Oxidation & Thermal Decomposition of Iron Sulphides. CORE.
- Impact of Storage Conditions on the Stability of Volatile Sulfur Compounds in Sampling Bags. PubMed.
- How do you store chemicals in inert gas?. Sciencemadness.org.
- Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. AZoM.
- Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. Shimadzu.
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- Thermal Decomposition and Kinetics of Pentlandite-Bearing Ore Oxidation in the Air
- Sulfide Test.
- Method 9215: Potentiometric Determination of Sulfide in Aqueous Samples and Distillates with Ion-Selective Electrode. U.S. Environmental Protection Agency (EPA).
- Effect of Temperature on Iron Sulfide Formation and Transform
- Sulfur Storage & Handling Tips | Safety Guide. Faraz Oil.
- Detrimental effect of high-temperature storage on sulfide-based all-solid-state b
- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions.
- "Store under Argon". Reddit.
- Thermal Stability between Sulfide Solid Electrolytes and Oxide C
- Nomenclature, Synthesis, and Reactions of Sulfides. Chad's Prep.
- Determination of sulfide in mining leach
- Stability of volatile sulfur compounds (VSCs)
- Effect of Temperature Upon Sulfidation Corrosion of Some Alloy Commonly Used in Sulfidizing Conditions.
- Size Dependence of A Temperature-Induced Solid-Solid Phase Transition in Copper(I) Sulfide. OSTI.GOV.
- Granular sulfur storage + 5 methods of storing. Petro Arkan.
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- Stabilization of sulfur.
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Technical Support Center: Managing the Odor of Volatile Sulfur Compounds in the Lab
A Guide for Researchers, Scientists, and Drug Development Professionals
Volatile Sulfur Compounds (VSCs), a class of organic chemicals that includes thiols (mercaptans) and sulfides, are indispensable in many areas of chemical research and drug development. However, their utility is often overshadowed by their potent, unpleasant odors, detectable by the human nose at extremely low concentrations.[1][2] This technical guide provides a comprehensive framework for managing VSC odors in the laboratory, ensuring a safe, compliant, and comfortable working environment.
I. Understanding the Challenge: The Nature of VSC Odor
The intense smell of VSCs is primarily due to the presence of the sulfhydryl (-SH) group in thiols or the sulfide linkage in other related compounds.[1] The human olfactory system is exceptionally sensitive to these molecules, a trait exploited in the odorization of natural gas to alert people to leaks.[1][3] Beyond the nuisance, high concentrations of VSCs can lead to health effects such as headaches and nausea.[1][3] Therefore, robust odor control is not just a matter of comfort but also of laboratory safety.
II. Proactive Odor Management: A Multi-layered Approach
Effective VSC odor management relies on a combination of careful planning, appropriate engineering controls, and meticulous work practices.
Engineering Controls: Your First Line of Defense
-
Fume Hoods: All work with VSCs must be conducted in a certified chemical fume hood.[1] It's crucial to understand that a standard fume hood merely vents the odor outside, potentially causing issues for neighboring areas.[3]
-
Chemical Scrubbers and Traps: To actively neutralize VSC odors before they are exhausted, a scrubber or trap system is essential.[2] These devices pass the exhaust stream from your experiment through a neutralizing solution.
Best Practices for Handling and Storage
Proper handling and storage procedures are critical to prevent the escape of VSC vapors into the laboratory environment.
-
Storage: VSCs should be stored in a cool, dry, and well-ventilated area, away from heat sources.[4][5] Containers must be tightly sealed and clearly labeled.[4][6] To further contain vapors, consider using secondary containers.[6]
-
Handling: When transferring VSCs, work quickly and deliberately within the fume hood. Keep containers sealed whenever possible.[6]
III. Troubleshooting Guide: Common Odor Issues and Solutions
This section addresses specific problems that may arise during your experiments and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Persistent VSC odor in the lab despite using a fume hood. | 1. Improper fume hood use. 2. Contaminated equipment outside the hood. 3. Ineffective or absent exhaust scrubbing. | 1. Ensure the fume hood sash is at the appropriate height. Avoid rapid movements that can disrupt airflow. 2. Immediately decontaminate any spills. Clean all glassware and equipment that has come into contact with VSCs using a bleach solution inside the fume hood.[2][7] 3. Install a chemical scrubber or trap on the exhaust line of your experimental setup.[2] |
| Strong odor during reaction work-up (e.g., rotary evaporation). | Volatilization of VSCs under reduced pressure. | The exhaust from the vacuum pump must be directed through a chemical trap before it is released into the fume hood or the general lab exhaust.[7] A bleach trap is a common and effective choice.[1][7] |
| Lingering odor on glassware and equipment after cleaning. | Incomplete oxidation of residual VSCs. | Submerge all contaminated glassware in a dedicated bleach bath inside a fume hood for at least 14 hours (overnight) to ensure complete oxidation of the malodorous compounds.[7] |
| Odor complaints from adjacent labs or offices. | Vapors are being exhausted from the fume hood and re-entering the building's ventilation system. | This indicates a need for active odor neutralization at the source. Implement a chemical scrubber for all VSC-generating experiments.[3] |
IV. Experimental Protocols
Protocol 1: Setting Up a Chemical Scrubber (Bleach Trap)
Objective: To capture and neutralize VSC vapors from an experimental apparatus before they enter the laboratory's exhaust system.
Materials:
-
Two gas washing bottles (bubblers)
-
Chemically resistant tubing
-
Commercial bleach (sodium hypochlorite solution, approximately 5-6%)
-
Ice bath (optional, for highly exothermic reactions)
Procedure:
-
Assembly: Connect the outlet of your reaction apparatus (e.g., condenser, vacuum flask) to the inlet of the first gas washing bottle using tubing. This first bottle should remain empty to act as a safety trap to prevent any backflow of the scrubbing solution into your reaction.[1]
-
Bleach Scrubber: Connect the outlet of the empty trap to the inlet of the second gas washing bottle. Fill this second bottle with a sufficient volume of bleach solution to ensure that the gas stream will effectively bubble through it.[1][2]
-
Venting: The final outlet from the bleach-containing bottle should be directed towards the back of the fume hood.[1]
Caption: Workflow for VSC vapor neutralization using a bleach trap.
Protocol 2: Decontamination of VSC-Contaminated Glassware
Objective: To safely and effectively clean glassware and equipment to eliminate residual VSC odors.
Materials:
-
A designated plastic container (e.g., a bucket) large enough to fully submerge glassware.
-
Commercial bleach.
-
Water.
-
Appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[8]
Procedure:
-
Initial Rinse: Immediately after use and inside the fume hood, rinse the VSC-contaminated glassware with a small amount of a compatible organic solvent (e.g., acetone) to remove the bulk of the material. Dispose of this solvent as hazardous waste.[1]
-
Prepare Bleach Bath: In the plastic container, prepare a 1:1 mixture of bleach and water.[7] Ensure the container is labeled as "Bleach Bath for VSC Glassware" and keep it covered in a fume hood.[7]
-
Immersion: Carefully place the rinsed glassware into the bleach bath, ensuring it is fully submerged. Allow the glassware to soak for at least 14 hours (overnight).[7]
-
Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse it thoroughly with water, and then proceed with your standard laboratory glassware cleaning protocol.[7]
-
Bleach Bath Maintenance: The bleach bath can be reused multiple times. It should be replaced when a strong odor persists, a significant amount of solid precipitate forms, or it becomes excessively grimy.[7] Dispose of used bleach solutions according to your institution's hazardous waste guidelines.[7]
V. Frequently Asked Questions (FAQs)
Q1: What personal protective equipment (PPE) should I wear when working with VSCs? A1: At a minimum, a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves for incidental contact) should be worn.[9][10] For tasks with a higher risk of splashing, a face shield is recommended.[11] Always consult the Safety Data Sheet (SDS) for the specific VSC you are using for detailed PPE recommendations.
Q2: How do I handle a small spill of a VSC within a fume hood? A2: For a small spill, you can typically manage it yourself. Wear your standard PPE. Cover the spill with an absorbent material like clay or a sweeping compound.[8] Sweep up the material using non-sparking tools (e.g., a natural fiber broom and aluminum shovel) and place it in a sealed, labeled container for hazardous waste disposal.[8] Clean the spill area with soap and water.[12]
Q3: What constitutes a "major" VSC spill, and what is the emergency procedure? A3: A major spill is one that presents an immediate danger to personnel or the environment, generally spills larger than 1 liter or any spill of a highly toxic VSC.[12] In the event of a major spill:
-
Immediately alert everyone in the area and evacuate.[13]
-
If there is a fire or medical attention is needed, call emergency services.[13]
-
If it is safe to do so, remove any contaminated clothing and flush affected skin with water for at least 15 minutes.[12][13]
-
Notify your supervisor and your institution's Environmental Health and Safety (EHS) office.[13]
Q4: Can I dispose of VSC waste down the drain? A4: No. VSC-containing waste, including the initial solvent rinses from glassware, must be collected and disposed of as hazardous waste according to your institution's guidelines.[2][14]
Q5: Are there alternatives to bleach for neutralizing VSC odors? A5: While bleach (sodium hypochlorite) is a common and effective oxidizing agent for many VSCs, other oxidizing solutions like hydrogen peroxide have also been used in chemical scrubbing applications.[2] Additionally, solutions of sodium bicarbonate (baking soda) or calcium carbonate can be used to neutralize acidic sulfur compounds.[15][16] The choice of neutralizing agent may depend on the specific VSC and the experimental conditions.
Caption: Key components of a comprehensive VSC odor management plan.
VI. References
-
Vertex AI Search. (2025, November 29). How Does a "Scrubber" (FGD) Chemically Remove Sulfur Dioxide?
-
Vertex AI Search. (n.d.). SO2 Scrubber: Sources, Danger, Methods of Purification and Sulfur Dioxide Design.
-
Vertex AI Search. (2024, October 3). How Scrubbers Remove Sulfur Dioxide: Detailed Explanation.
-
Water360. (n.d.). Assessment of Collection, Handling, and Storage Requirements for Volatile Sulfur Samples.
-
Benchchem. (n.d.). Technical Support Center: Managing Volatile Thiol Odors in the Laboratory.
-
University of Minnesota. (n.d.). Stench Chemicals (thiols) SOP.
-
Apzem. (n.d.). SO2 scrubber.
-
Faraz Oil. (n.d.). Sulfur Storage & Handling Tips | Safety Guide.
-
GEA. (n.d.). Removal of SOx by wet scrubbing.
-
Oakland University. (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026.
-
University College London. (2020, June 23). Thiols | Safety Services.
-
Georgia Gulf Sulfur. (n.d.). Sulfur Spills.
-
PubMed. (n.d.). Reduction of Bacterial Volatile Sulfur Compound Production by Licoricidin and Licorisoflavan A From Licorice.
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
-
University of Rochester. (n.d.). Reagents & Solvents: How to Work with Thiols.
-
Occupational Safety and Health Administration. (n.d.). Hydrogen Sulfide - Standards.
-
Quora. (2022, August 13). Can baking soda neutralize sulfur?
-
Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety.
-
Open Government Program. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.
-
The Australian Wine Research Institute. (n.d.). Removal of volatile sulfur compounds.
-
Petro Arkan. (2024, August 16). Granular sulfur storage + 5 methods of storing.
-
Open Government Program. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils.
-
University of North Carolina at Chapel Hill. (n.d.). Personal Protective Equipment - Environmental Health & Safety Services.
-
US Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
-
Occupational Safety and Health Administration. (n.d.). osha-1011.pdf - Sulfur Dioxide.
-
Princeton University. (n.d.). Chemical Spill Procedures | Office of Environmental Health and Safety.
-
University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.
-
Reddit. (2013, October 4). Handling thiols in the lab : r/chemistry.
-
Waste Management. (n.d.). SuStainable SolutionS for SurpluS Sulfur.
-
Active AgriScience. (n.d.). Emergency Response Plan.
-
ETS Laboratories. (n.d.). Volatile Sulfides: Detection and Prevention.
-
PubMed. (n.d.). Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing.
-
Occupational Safety and Health Administration. (n.d.). SULFUR DIOXIDE.
-
Scilit. (2006, October 31). Treatment of odorous sulphur compounds by chemical scrubbing with hydrogen peroxide—Application to a laboratory plant.
-
ResearchGate. (2025, August 10). Treatment of Waste Gases Contaminated with Odorous Sulfur Compounds.
-
New Jersey Department of Health. (n.d.). Sulfur - Hazardous Substance Fact Sheet.
-
Southwest Tennessee Community College. (n.d.). APPENDIX I: OSHA LABORATORY STANDARD.
-
Buckhorn Cliffs. (n.d.). Organizing and Protecting Long-Term Chemical Compounds.
-
PubMed. (n.d.). Modulation of volatile sulfur compounds by wine yeast.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
-
Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?
-
MDPI. (n.d.). Quantification and Removal of Volatile Sulfur Compounds (VSCs) in Atmospheric Emissions in Large (Petro) Chemical Complexes in Different Countries of America and Europe.
-
Enviro Tech International, Inc. (n.d.). What Is The Best Way To Store Chemical Solvents?
-
3M. (n.d.). PPE Solutions for Chemical Industries - Worker Health & Safety.
Sources
- 1. benchchem.com [benchchem.com]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 4. Sulfur Storage & Handling Tips | Safety Guide [farazoil.com]
- 5. petroarkan.com [petroarkan.com]
- 6. envirotechint.com [envirotechint.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Georgia Gulf Sulfur Corporation - Sulfur Spills [georgiagulfsulfur.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. nj.gov [nj.gov]
- 11. quora.com [quora.com]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
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- 14. ethz.ch [ethz.ch]
- 15. SO2 Scrubber: Sulfur Dioxide Removal, Design, Efficiency, Cost [torch-air.com]
- 16. redriver.team [redriver.team]
Technical Support Center: Solvent Selection for Reactions with Ethyl Isopropyl Sulfide
Welcome to the technical support guide for optimizing reactions involving ethyl isopropyl sulfide. As a dialkylthioether, this compound presents unique characteristics that demand careful consideration of the reaction environment.[1][2] The choice of solvent is not merely about dissolution; it is a critical parameter that dictates reaction kinetics, pathway selection, and ultimately, product yield and purity.
This guide is structured to address the common questions and troubleshooting scenarios encountered by researchers. We will move from foundational principles to specific, actionable protocols to ensure your experiments are both successful and efficient.
Part 1: Frequently Asked Questions (FAQs)
This section covers the essential knowledge needed before planning your experiment.
Q1: What are the key physicochemical properties of this compound that I must consider for solvent selection?
A1: Understanding the inherent properties of this compound is the foundation of proper solvent selection.
-
Polarity: this compound is a relatively nonpolar molecule.[3] Its structure, C₅H₁₂S, consists of alkyl groups attached to a sulfur atom.[1][4][5] While the C-S bond has some polarity and the sulfur atom possesses lone pairs of electrons, the overall molecule has a low LogP value (a measure of lipophilicity), estimated around 2.1-2.6.[2][4] This suggests good solubility in other nonpolar to moderately polar organic solvents.
-
Hydrogen Bonding Capability: The molecule contains a sulfur atom that can act as a hydrogen bond acceptor, but it lacks acidic protons and therefore cannot act as a hydrogen bond donor.[4] This is a critical distinction when choosing between protic and aprotic solvents.
-
Physical State & Boiling Point: It is a liquid at room temperature with a boiling point of approximately 103°C.[1][4][5] Your chosen solvent should have a boiling point that is compatible with your desired reaction temperature and allows for easy removal during workup without co-distilling your product.
Summary of Key Properties:
| Property | Value | Implication for Solvent Selection |
| Molecular Formula | C₅H₁₂S[4][5] | Influences molecular weight and intermolecular forces. |
| Molecular Weight | ~104.22 g/mol [6] | --- |
| Boiling Point | 103°C[1][4][5] | Choose a solvent with a boiling point that allows for effective temperature control and easy removal. |
| Density | ~0.83 g/cm³[1][4][5] | Less dense than water, which is useful for aqueous workups.[1] |
| Hydrogen Bond Donor | 0[4] | Cannot participate in hydrogen bonding as a donor. |
| Hydrogen Bond Acceptor | 1[4] | Can weakly interact with protic solvents. |
| Water Solubility | Limited / Low (Predicted: 0.65 - 1.188 g/L)[2][7] | Generally requires an organic solvent for reactions. |
Q2: How does the type of reaction I'm performing influence my solvent choice?
A2: The solvent's role extends far beyond simple dissolution; it actively participates in the reaction mechanism. The two most common reaction types involving this compound are nucleophilic attack by the sulfur atom (e.g., alkylation) and oxidation of the sulfur atom.
-
For Nucleophilic Substitution (SN2 type): When using this compound as a nucleophile (e.g., reacting it with an alkyl halide to form a sulfonium salt), the solvent choice is critical to maximizing the nucleophile's reactivity.[8]
-
Polar Aprotic Solvents are Strongly Recommended. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal.[9][10][11][12][13]
-
Mechanism: These solvents are polar enough to dissolve the reactants but lack acidic protons (O-H or N-H bonds).[14][15] They effectively solvate the counter-ion (cation) but leave the nucleophilic sulfur anion relatively "bare" and highly reactive.[9][10][11][12] This significantly accelerates the rate of SN2 reactions.[10][13]
-
Avoid Polar Protic Solvents: Solvents like water, methanol, or ethanol will form strong hydrogen bonds with the lone pairs on the sulfur atom, creating a "solvent cage".[10][13] This cage stabilizes the nucleophile, increasing the energy required for it to attack the electrophile and dramatically slowing down the SN2 reaction.[10][13]
-
-
For Oxidation Reactions: When oxidizing the sulfide to a sulfoxide or a sulfone (e.g., using H₂O₂ or m-CPBA), the primary considerations for the solvent are different.
-
Inertness and Stability: The solvent must be stable under strong oxidizing conditions.
-
Solubility: It must dissolve both the sulfide and the oxidizing agent.
-
Common Choices: Alcohols (Methanol, Ethanol), Dichloromethane (DCM), and Acetic Acid are frequently used.[16][17] For instance, studies on sulfide oxidation using hydrogen peroxide have shown glacial acetic acid to be highly effective.[16] Ethanol is also used as an environmentally benign solvent for these reactions.[17][18] An alternative method describes using acetic acid as the solvent for H₂O₂ oxidation to produce ethyl isopropyl sulfone.[19]
-
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Q: My SN2 alkylation reaction is extremely slow or showing no conversion. What's wrong?
A: The solvent is the most likely culprit.
-
Check Your Solvent Type: Are you using a polar protic solvent like methanol, ethanol, or water? If so, the solvent is deactivating your nucleophile through hydrogen bonding.[10][13]
-
Troubleshooting Step: Switch to a high-purity, anhydrous polar aprotic solvent such as DMF, DMSO, or acetonitrile.[11][12][13] The reaction rate can increase by orders of magnitude when switching from a protic to an aprotic solvent.[10][13] For example, the reaction between bromoethane and potassium iodide is 500 times faster in acetone than in methanol.[10]
-
Moisture Contamination: Ensure your polar aprotic solvent is anhydrous. Even small amounts of water can act as a protic contaminant and slow the reaction. Use a freshly opened bottle or a properly dried solvent.
Q: I'm trying to oxidize my sulfide to a sulfoxide, but I'm getting the sulfone as a major byproduct (over-oxidation). How can I improve selectivity?
A: Over-oxidation is a common challenge. While stoichiometry is key, the solvent can play a role in modulating reactivity.
-
Solvent and Temperature Effects: The reaction rate is highly dependent on temperature and solvent. Some solvent systems may promote faster oxidation. For example, oxidations in glacial acetic acid proceed faster at elevated temperatures.[16]
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0°C or room temperature) to slow down the second oxidation step from sulfoxide to sulfone.
-
Solvent Choice: Solvents like ethanol or methanol are often used for selective oxidations to sulfoxides.[17][18] They can provide good control when used with careful stoichiometric addition of the oxidant.
-
Controlled Addition: Add the oxidant (e.g., H₂O₂) slowly and portion-wise to the reaction mixture, monitoring the progress by TLC or GC to avoid an excess of oxidant being present at any time.
-
Q: My this compound and/or my reaction partner won't dissolve. What should I do?
A: Poor solubility of reactants is a common barrier to achieving a successful reaction.
-
"Like Dissolves Like": this compound is relatively nonpolar. If your other reactant is a highly polar salt, you may have difficulty finding a single solvent that dissolves both well.
-
Troubleshooting Steps:
-
Solvent Screening: If a single solvent isn't working, you may need to perform a small-scale solvent screen. (See Protocol below). Test solvents with varying polarities like Toluene (nonpolar), THF (moderately polar), and Acetonitrile (polar aprotic).
-
Use a Co-Solvent System (Mixed Solvents): When no single solvent is ideal, a mixture of two miscible solvents can be used.[20] For example, you could use a mixture of toluene to dissolve the sulfide and a small amount of a more polar solvent like DMF to dissolve a salt-based reactant. The key is that the two solvents must be miscible.[20]
-
Phase-Transfer Catalysis: For reactions between an organic-soluble substrate like this compound and a water-soluble salt, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used in a biphasic system (e.g., DCM/water) to shuttle the reactant between phases.
-
Part 3: Experimental Protocols & Visualizations
Workflow for Solvent Selection
The following diagram outlines a logical decision-making process for selecting an appropriate solvent system.
Caption: Decision tree for selecting a starting solvent based on reaction type.
Protocol: Small-Scale Solvent Screening for a Reaction
This protocol helps you quickly test multiple solvents to find the most promising candidate for scaling up.
Objective: To identify a solvent that provides the best balance of reactant solubility and reaction performance (conversion).
Materials:
-
This compound
-
All other reactants (electrophile, base, catalyst, etc.)
-
Small vials or test tubes (e.g., 1-dram vials) with caps
-
Stir plate and small magnetic stir bars
-
Candidate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Toluene, Ethanol)
-
Analytical tool for monitoring (TLC plate, GC-MS, LC-MS)
Procedure:
-
Setup: Label one vial for each solvent to be tested. Add a small stir bar to each.
-
Add Reactants: To each vial, add a small, equimolar amount of your solid reactants first (e.g., 10-20 mg). Then add the this compound and any other liquid reagents. Precision is key to making valid comparisons.
-
Add Solvent: Add a consistent volume of each candidate solvent to its respective vial (e.g., 0.5 mL).
-
Observe Solubility: Stir the vials at room temperature for 5-10 minutes. Visually inspect each vial. Is everything dissolved? Note any solvents where reactants are fully soluble. These are your primary candidates.
-
Run Reaction: Place the vials on the stir plate and run the reaction at your intended temperature for a set period (e.g., 1-2 hours). If heating is required, use a heating block designed for vials.
-
Monitor Progress: After the set time, take a small aliquot from each vial and analyze it using your chosen method (e.g., spot on a TLC plate).
-
Analyze Results: Compare the results.
-
Which solvent showed the highest conversion of starting material to product?
-
Which solvent minimized the formation of byproducts?
-
Was the solvent that gave the best conversion also one that fully dissolved the reactants?
-
-
Selection: Based on this screen, select the optimal solvent for your full-scale reaction.
References
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. In Organic Chemistry I. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl isopropyl sulphide. Retrieved from [Link]
-
Karimi, B., Zareyee, D. (2008). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 13(6), 1255-1261. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound this compound (FDB007797). Retrieved from [Link]
-
Aakash Institute. (n.d.). Solvent Extraction. Retrieved from [Link]
-
Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-liquids solvents. Technical University of Denmark. Retrieved from [Link]
-
JoVE. (2025, May 22). Preparation and Reactions of Sulfides. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]
-
Wang, Y., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3381. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024, February 18). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Retrieved from [Link]
-
Quora. (2018, May 13). What is the effect of solvent on SN2? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]
-
SciSpace. (2022, August 26). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Retrieved from [Link]
-
Chad's Prep. (n.d.). Factors Affecting SN2 Reactions. Retrieved from [Link]
-
Leah4sci. (2020, June 26). 94: Using the solvent to predict if a mechanism is Sn1 or Sn2 [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, May 12). SN2 - Nitrogen and Sulfur Nucleophiles (IOC 9) [Video]. YouTube. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents. Retrieved from [Link]
Sources
- 1. Buy this compound | 5145-99-3 [smolecule.com]
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- 3. CAS 5145-99-3: ethyl isopropyl sulphide | CymitQuimica [cymitquimica.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound CAS#: 5145-99-3 [m.chemicalbook.com]
- 6. Ethyl isopropyl sulphide | C5H12S | CID 21228 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes [tengerchemical.com]
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Technical Support Center: Scale-Up Considerations for Ethyl Isopropyl Sulfide Synthesis
Welcome to the technical support center for the synthesis of ethyl isopropyl sulfide (also known as 2-(ethylthio)propane). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the synthesis of this thioether, with a particular focus on the challenges and considerations of scaling up the reaction from the lab to pilot and production scales.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
The most prevalent and reliable method for synthesizing this compound is a variation of the Williamson ether synthesis.[1] This SN2 reaction involves the nucleophilic substitution of an alkyl halide by a thiolate anion.[2][3] In the case of this compound, this can be achieved in two primary ways:
-
Route A: Reacting sodium ethanethiolate (the deprotonated form of ethanethiol) with an isopropyl halide (e.g., 2-bromopropane).
-
Route B: Reacting sodium isopropanethiolate with an ethyl halide (e.g., ethyl bromide).
Both routes are viable, but the choice often depends on the availability and cost of the starting materials. A common laboratory procedure involves the reaction of ethanethiol with 2-bromopropane in the presence of a base like sodium hydroxide.[4]
Q2: What is the reaction mechanism for the synthesis of this compound via the Williamson synthesis analogue?
The synthesis of a thioether from an alkyl halide and a thiol proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The key steps are:
-
Deprotonation of the Thiol: A base (commonly sodium hydroxide) is used to deprotonate the thiol (e.g., ethanethiol), forming a highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The thiolate anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (e.g., 2-bromopropane).
-
Displacement of the Leaving Group: This attack leads to the displacement of the halide leaving group, forming the thioether.[2]
This process is analogous to the well-known Williamson ether synthesis.[1][2]
Q3: What are the primary safety concerns when handling the reagents for this synthesis?
The synthesis of this compound involves several hazardous materials that require careful handling:
-
Thiols (e.g., Ethanethiol): Thiols are known for their strong, unpleasant odors.[5] They are also flammable and can be toxic if inhaled or absorbed through the skin.
-
Sodium Hydroxide: This is a corrosive base that can cause severe burns upon contact with skin or eyes.
-
Alkyl Halides (e.g., 2-Bromopropane): These are volatile and can be harmful if inhaled. Many alkylating agents are also considered potential mutagens.[1]
-
Sodium Sulfide (if used as a sulfur source): This compound is corrosive and reacts with moisture or acids to produce highly toxic and flammable hydrogen sulfide gas.[6][7] It is crucial to handle sodium sulfide in a well-ventilated area and avoid contact with acids.[6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, is mandatory when working with these reagents.[6][8]
Q4: What are the key differences between a lab-scale and a large-scale synthesis of this compound?
The primary differences lie in heat and mass transfer, reaction control, and safety management.
| Consideration | Lab-Scale Synthesis | Large-Scale Synthesis |
| Heat Transfer | Efficient heat dissipation due to high surface area-to-volume ratio. | Heat removal can be a major challenge, requiring jacketed reactors and precise temperature control. |
| Mass Transfer | Mixing is generally efficient with standard magnetic or overhead stirrers. | Inefficient mixing can lead to localized "hot spots" and side reactions. Robust agitation is critical. |
| Reagent Addition | Reagents are often added quickly. | Slow, controlled addition of reagents is necessary to manage exotherms. |
| Safety | Standard fume hood and PPE are typically sufficient. | Requires more extensive engineering controls, including pressure relief systems and emergency shutdown procedures. |
| Work-up & Purification | Simple liquid-liquid extractions and distillation are common. | May require more complex and efficient separation techniques like fractional distillation or wiped-film evaporation. |
Troubleshooting Guide
Problem 1: Low Yield of this compound
Possible Causes & Solutions:
-
Incomplete Deprotonation of the Thiol: If the base is not strong enough or is used in insufficient quantity, the concentration of the nucleophilic thiolate will be low.
-
Solution: Ensure a slight molar excess of a strong base like sodium hydroxide. The reaction of ethanethiol with 2-bromopropane has been documented with a 1.3 molar equivalent of sodium hydroxide.[4]
-
-
Side Reactions (Elimination): With secondary alkyl halides like 2-bromopropane, an E2 elimination reaction can compete with the desired SN2 substitution, especially at higher temperatures, leading to the formation of propene.[9]
-
Solution: Maintain a lower reaction temperature to favor the SN2 pathway. A documented procedure maintains the reaction at 50°C.[4]
-
-
Oxidation of the Thiolate: Thiolates are susceptible to oxidation by atmospheric oxygen, which can reduce the amount of active nucleophile.[10]
-
Solution: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[10]
-
-
Poor Quality of Reagents: Impurities in the alkyl halide or thiol can lead to unwanted side reactions.[10]
-
Solution: Use freshly distilled or high-purity reagents.
-
Problem 2: Presence of Dialkyl Disulfide Impurities
Possible Cause & Solution:
-
Oxidation of Thiolate: The primary cause of disulfide formation is the oxidation of the thiolate anion.[10]
-
Solution: As mentioned above, maintaining an inert atmosphere throughout the reaction is crucial. The use of a small amount of a reducing agent, like sodium borohydride, can also help to minimize disulfide formation.[4]
-
Problem 3: Difficulties in Product Purification
Possible Causes & Solutions:
-
Formation of Emulsions during Work-up: The presence of unreacted base and salts can lead to the formation of stable emulsions during aqueous work-up, making phase separation difficult.
-
Solution: Add a saturated brine solution during the work-up to help break the emulsion.
-
-
Close Boiling Points of Product and Impurities: Some side products may have boiling points close to that of this compound (103°C), making simple distillation ineffective.[4]
-
Solution: Fractional distillation with a high-efficiency column is recommended for achieving high purity. For challenging separations, preparative gas chromatography or other chromatographic techniques may be necessary on a smaller scale.
-
Scale-Up Considerations
Phase Transfer Catalysis (PTC) for Enhanced Efficiency
For larger-scale synthesis, implementing phase transfer catalysis can offer significant advantages. PTC facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase where the alkyl halide resides, thereby increasing the reaction rate.[11]
-
Benefits of PTC:
-
Common Phase Transfer Catalysts: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used.[11][13]
The workflow for a PTC-enhanced synthesis is visualized below:
Caption: Workflow of Phase Transfer Catalysis in Thioether Synthesis.
Managing Exothermic Reactions
The SN2 reaction between the thiolate and the alkyl halide is exothermic. On a large scale, efficient heat removal is critical to prevent a runaway reaction.
-
Controlled Addition: Add the alkyl halide to the thiolate solution slowly and at a controlled rate to manage the heat generated.
-
Effective Cooling: Utilize a reactor with a cooling jacket and ensure adequate coolant flow.
-
Monitoring: Continuously monitor the internal reaction temperature.
Impurity Profile and Control
As the scale of the reaction increases, even small percentages of impurities can amount to significant quantities.
-
Potential Impurities:
-
Unreacted starting materials (ethanethiol, 2-bromopropane)
-
Diethyl disulfide (from thiolate oxidation)
-
Diisopropyl sulfide (if the sulfur source can react twice)
-
Propene (from E2 elimination)
-
-
Control Strategies:
-
Optimize stoichiometry to minimize unreacted starting materials.
-
Maintain a strict inert atmosphere to prevent disulfide formation.
-
Control temperature to minimize elimination reactions.
-
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is adapted from a documented laboratory synthesis.[4]
Materials:
-
Ethanethiol (1.00 mol)
-
Sodium borohydride (0.05 mol)
-
15 wt% Sodium hydroxide aqueous solution (1.30 mol)
-
2-Bromopropane (1.10 mol)
-
50 wt% Tetrabutylammonium bromide (TBAB) aqueous solution (0.05 mol)
Procedure:
-
Under a nitrogen atmosphere, charge a 500 mL four-necked flask with ethanethiol and sodium borohydride.
-
Cool the mixture to 5°C using an ice bath.
-
Slowly add the sodium hydroxide solution to form the sodium ethanethiolate solution.
-
In a separate 1000 mL flask, charge 2-bromopropane and the TBAB solution.
-
Heat the 2-bromopropane mixture to 50°C.
-
Add the ethanethiolate solution dropwise to the 2-bromopropane mixture over 1 hour, maintaining the temperature at 50°C.
-
After the addition is complete, stir the reaction mixture at 50°C for an additional 2 hours.
-
Cool the mixture to room temperature and transfer to a separatory funnel.
-
Separate the upper organic layer, which contains the this compound.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by distillation.
Troubleshooting the Synthesis
The following decision tree can help diagnose and resolve common issues during the synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Ethesis. (n.d.). Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide. Retrieved from [Link]
-
Qingdao Hisea Chem Co., Ltd. (2025, May 18). Safety Guidelines for Handling And Storing Sodium Sulfide. Retrieved from [Link]
-
Unknown. (2025, January 8). Environmental Impact and Safety Considerations in Sodium Sulfide Handling. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium sulphide hydrate. Retrieved from [Link]
-
Semantic Scholar. (2014, July 1). Phase transfer catalyzed reaction for synthesis of sulfides and disulfides using hydrogen sulfide. Retrieved from [Link]
-
Drexel University. (2013, October 23). Standard Operating Procedures For Handling, Storage and Disposal of Sodium Sulfide. Retrieved from [Link]
-
ResearchGate. (n.d.). MULTIPHASE REACTIONS: PHASE TRANSFER CATALYZED SYNTHESIS OF FINE CHEMICALS USING HYDROGEN SULFIDE | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Phase transfer catalytic reaction of n-bromobutane and sodium sulfide in a two-phase solution and its kinetics | Request PDF. Retrieved from [Link]
-
GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions. Retrieved from [Link]
-
ACS Publications. (n.d.). Purification and Properties of Ten Organic Sulfur Compounds. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016, December 6). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic strategies to access thioethers from alcohols. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thioether Formation. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Thioethers – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). sulfide synthesis in preparation of unsymmetrical dialkyl disulfides. Retrieved from [Link]
- Google Patents. (n.d.). US4267375A - Preparation of thioethers.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
YouTube. (2023, February 14). Thioether (Sulfide) Synthesis - EASY!. Retrieved from [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
The Chemical Society of Japan. (n.d.). PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen sulfide. Retrieved from [Link]
- Google Patents. (n.d.). US5910440A - Method for the removal of organic sulfur from carbonaceous materials.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025, December 18). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]
-
University of Cambridge. (2023, January 9). Reaction Chemistry & Engineering. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound, 5145-99-3. Retrieved from [Link]
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LookChem. (n.d.). This compound 5145-99-3 wiki. Retrieved from [Link]
-
YouTube. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl isopropyl sulphide | C5H12S | CID 21228. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
White Rose Research Online. (2022, December 2). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Retrieved from [Link]
-
ResearchGate. (2020, March 16). (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Retrieved from [Link]
-
MDPI. (2023, July 4). Toward Scalable Liquid-Phase Synthesis of Sulfide Solid Electrolytes for All-Solid-State Batteries. Retrieved from [Link]
-
ResearchGate. (n.d.). Isopropyl Myristate Production Process Optimization Using Response Surface Methodology and MATLAB. Retrieved from [Link]
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- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Commercial Ethyl Isopropyl Sulfide
Welcome to the technical support center for the purification of ethyl isopropyl sulfide. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your purification experiments. The information provided is based on established chemical principles and practical laboratory experience.
Understanding the Challenge: Potential Impurities
Commercial this compound can contain various impurities depending on its synthesis route and storage conditions. A common laboratory synthesis involves the reaction of ethanethiol with 2-bromopropane.[1] Based on this and other potential synthetic pathways, a range of impurities may be present. Effective purification starts with understanding what you need to remove.
Table 1: Potential Impurities in Commercial this compound and Their Boiling Points
| Impurity | Chemical Formula | Boiling Point (°C) | Rationale for Presence |
| Ethanethiol | C₂H₅SH | 35 | Unreacted starting material. |
| Diethyl Disulfide | (C₂H₅)₂S₂ | 154 | Oxidation of ethanethiol. |
| Diisopropyl Sulfide | (C₃H₇)₂S | 119-121 | Side-product from impurities in starting materials. |
| Diethyl Sulfide | (C₂H₅)₂S | 92 | Side-product from impurities in starting materials. |
| Ethyl Isopropyl Disulfide | C₂H₅SS(CH₃)₂ | ~175-177 (est.) | Oxidation of product and/or starting thiol. |
| Higher Order Sulfides/Polysulfides | R-(S)n-R' | Variable | Side reactions during synthesis or degradation. |
| Water | H₂O | 100 | From synthesis workup or atmospheric moisture. |
| This compound | C₅H₁₂S | 103 | Product |
Note: Boiling points are approximate and can vary with pressure.
Purification Workflow: A Decision Matrix
Choosing the right purification strategy is critical. The following diagram outlines a decision-making process for selecting the appropriate purification method based on the nature of the impurities.
Caption: Decision matrix for selecting a purification method for this compound.
Troubleshooting Guide: Fractional Distillation
Fractional distillation is the most common and effective method for purifying this compound, especially when dealing with impurities having close boiling points.[2][3]
Q1: My distillation is very slow, and the temperature is not stable at the expected boiling point. What's happening?
A1: This is a common issue often related to insufficient heating or heat loss.
-
Causality: The vapor pressure of the liquid must be high enough to overcome the column's pressure drop and reach the condenser. If the heating is inadequate, the vapor may condense and fall back into the distillation pot before reaching the thermometer, leading to temperature fluctuations.
-
Troubleshooting Steps:
-
Increase Heat Input: Gradually increase the temperature of the heating mantle. The thermal bath should typically be set 20-30°C higher than the boiling point of the liquid being distilled.[4]
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings. This is particularly important for high-boiling point liquids or when using a long column.[2]
-
Check for Leaks: Ensure all glass joints are properly sealed. A vacuum leak (if performing vacuum distillation) will significantly hinder the distillation process.
-
Proper Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[2]
-
Q2: I'm observing a sudden drop in temperature and cessation of distillation after collecting some initial fraction. Why?
A2: This typically indicates that a lower-boiling impurity has been completely removed, and the temperature required to distill the next component (your product) has not yet been reached.
-
Causality: Each component in the mixture will distill at its boiling point. Once the component with the lowest boiling point is removed, the vapor temperature will drop until the distillation pot reaches the boiling point of the next component.
-
Workflow:
-
Collect the First Fraction: The initial distillate is likely enriched in the lower-boiling impurity (e.g., ethanethiol, BP 35°C). Collect this in a separate receiving flask.
-
Increase the Temperature: Gradually increase the heat input to the distillation flask to bring the temperature up to the boiling point of this compound (103°C).
-
Change Receiving Flasks: Once the temperature stabilizes at the boiling point of your product and you observe a steady distillation rate, switch to a clean receiving flask to collect the purified this compound.
-
Q3: My product purity is not improving significantly after distillation. What can I do?
A3: This suggests that the separation efficiency of your distillation setup is insufficient for the impurities present.
-
Causality: The efficiency of a fractional distillation is determined by the number of "theoretical plates" in the column. Each theoretical plate represents one cycle of evaporation and condensation.[2] For impurities with very close boiling points, a higher number of theoretical plates is required.
-
Solutions:
-
Increase Column Length: A longer fractionating column provides more surface area and thus more theoretical plates.
-
Use a More Efficient Packing Material: Columns packed with structured packing (like Raschig rings or metal sponges) or a Vigreux column with more indentations offer a larger surface area for vapor-liquid contact than an unpacked column, leading to better separation.
-
Control the Distillation Rate: A slow and steady distillation rate allows for proper equilibrium between the liquid and vapor phases within the column, maximizing separation efficiency. A common rule of thumb is to collect distillate at a rate of 1-2 drops per second.
-
Increase the Reflux Ratio: In more advanced setups, controlling the reflux ratio (the ratio of condensed vapor returned to the column versus collected as distillate) can significantly improve separation. A higher reflux ratio enhances purity.
-
FAQs: Chemical Purification and Analysis
Q1: I suspect my commercial this compound is contaminated with unreacted ethanethiol. How can I remove it before distillation?
A1: Unreacted thiols are a common impurity and can be removed by chemical treatment.
-
Method 1: Basic Extraction: Thiols are weakly acidic and can be deprotonated by a strong base.[5]
-
Protocol: Wash the crude this compound with an aqueous solution of sodium hydroxide (5-10%). The resulting sodium thiolate salt is water-soluble and will be removed in the aqueous layer. Subsequently, wash the organic layer with water to remove any residual base, and then dry it with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.
-
Caution: This method may not be suitable if other base-sensitive functional groups are present.
-
-
Method 2: Oxidative Coupling: Mild oxidizing agents can convert thiols to disulfides, which have significantly higher boiling points and are more easily separated by distillation.[5][6]
-
Protocol: A dilute solution of iodine (I₂) or hydrogen peroxide can be used.[7] The resulting diethyl disulfide (BP 154°C) can then be easily separated from this compound (BP 103°C) by simple or fractional distillation.
-
Expert Insight: This method is effective but introduces a new impurity (the disulfide). Ensure your final distillation step is efficient enough to remove this higher-boiling component.
-
Q2: My sample has a yellowish tint and a slightly different odor, suggesting the presence of disulfides. How can I address this?
A2: Disulfides can form from the oxidation of thiols or the sulfide product itself over time.
-
Reduction to Thiols: Disulfides can be reduced back to thiols using a reducing agent.[8] This is generally not recommended as a primary purification step for the thioether, as it re-introduces thiol impurities.
-
Fractional Distillation: This is the most direct and effective method. Diethyl disulfide and ethyl isopropyl disulfide have significantly higher boiling points than this compound, making them separable by fractional distillation.
Q3: What is the best analytical method to check the purity of my this compound before and after purification?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique.
-
Why GC-MS?
-
Separation (GC): Gas chromatography provides excellent separation of volatile organic compounds based on their boiling points and polarity. This allows for the resolution of this compound from its various potential impurities.[9][10]
-
Identification (MS): Mass spectrometry provides a mass spectrum for each separated component, which acts as a "molecular fingerprint," allowing for positive identification of impurities by comparing the spectra to a library database.[11]
-
-
Practical Application: Inject a small aliquot of your sample into the GC-MS. The resulting chromatogram will show peaks corresponding to each compound. The area under each peak is proportional to the concentration of that compound, allowing you to calculate the purity of your this compound. A purity of >99.5% is often achievable with careful fractional distillation.[1]
Q4: Are there any specific safety precautions I should take when handling and purifying this compound?
A4: Yes, this compound is a flammable liquid and, like most organosulfur compounds, has a strong, unpleasant odor.[12][13]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile is a good choice), and a lab coat.
-
Distillation: Use a heating mantle with a stirrer, never an open flame. Ensure your distillation apparatus is securely clamped and that cooling water is flowing through the condenser before you begin heating.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.[14]
Experimental Protocol: Fractional Distillation of this compound
This protocol is a general guideline. Adjustments may be necessary based on the specific impurities present and the scale of your purification.
Caption: Step-by-step protocol for the fractional distillation of this compound.
References
- US3110712A - Method for removing thiol-contaminants from thioether solutions - Google P
-
Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? | ResearchGate. (URL: [Link])
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Removal of Smelly Thiol via Extraction? : r/OrganicChemistry - Reddit. (URL: [Link])
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Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (URL: [Link])
-
Removal of organosulfur compounds from oil fractions - GlobeCore. (URL: [Link])
-
This compound - LookChem. (URL: [Link])
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How to purify a sulfone and sulfide sulfoxide without a column? - ResearchGate. (URL: [Link])
-
GC/MS-detectable compounds in organic sulfur compound extracts. | Download Table. (URL: [Link])
-
Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS) - AAC Lab. (URL: [Link])
-
Determination of Impurities in High-Purity Hydrogen Sulfide by Gas Chromatography-Mass Spectrometry using Gas Adsorption Capillary Columns | Request PDF - ResearchGate. (URL: [Link])
-
Purification by fractional distillation | - ChemBAM. (URL: [Link])
-
Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. (URL: [Link])
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01-00206B-EN Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD - Shimadzu. (URL: [Link])
- US4163708A - Process for the removal of thiols from hydrocarbon oils - Google P
-
How To: Purify by Distillation - Department of Chemistry : University of Rochester. (URL: [Link])
-
Fractional Distillation - MeitY OLabs - YouTube. (URL: [Link])
-
Thiols And Thioethers - Master Organic Chemistry. (URL: [Link])
-
Quantification of Thiols and Disulfides - PMC - PubMed Central. (URL: [Link])
-
This compound 5145-99-3 wiki. (URL: [Link])
-
5.3: Fractional Distillation - Chemistry LibreTexts. (URL: [Link])
-
The Purification of Organic Compound: Techniques and Applications - Reachem. (URL: [Link])
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Ethyl isopropyl sulphide | C5H12S | CID 21228 - PubChem. (URL: [Link])
-
List of purification methods in chemistry - Wikipedia. (URL: [Link])
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Purification Techniques in Organic Chemistry: A Comprehensive Guide. (URL: [Link])
-
Purification of thiols - Chemistry Stack Exchange. (URL: [Link])
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Hydrogen peroxide - Wikipedia. (URL: [Link])
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15.12: Thioethers (Sulfides) and Silyl Ethers - Chemistry LibreTexts. (URL: [Link])
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Investigation of Sulfur Problems in Hydrocarbon Sections - Progress in Chemical and Biochemical Research. (URL: [Link])
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Effects of antibody disulfide bond reduction on purification process performance and final drug substance stability - NIH. (URL: [Link])
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How to break disulfide bond in captopril disulfide? Is there any reagent that break this bond to get thiol group (in large scale)? | ResearchGate. (URL: [Link])
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Sulfur compounds in the fuel range fractions from different crude oils. (URL: [Link])
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(PDF) Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis - ResearchGate. (URL: [Link])
-
Why is sulfur not removed from crude oil before distillation like water and salt are removed? (URL: [Link])
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Sulfur Compound Testing in Petroleum Products - Intertek. (URL: [Link])
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Oil refinery - Wikipedia. (URL: [Link])
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (URL: [Link])
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Technical Support Center: Optimizing Temperature for Ethyl Isopropyl Sulfide Reactions
Welcome to the technical support center for the synthesis and optimization of reactions involving ethyl isopropyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the success of your experiments. Our focus is on providing scientifically grounded advice to help you navigate the nuances of temperature optimization for this versatile thioether.
I. Foundational Principles: Temperature and Reaction Dynamics
The synthesis of this compound, a member of the thioether family, most commonly proceeds via a nucleophilic substitution (SN2) reaction.[1][2] In a typical laboratory preparation, a thiolate anion acts as the nucleophile, attacking an alkyl halide.[1][3] A well-documented method involves the reaction of ethanethiol with 2-bromopropane.[3] Temperature is a critical parameter in this process, directly influencing reaction kinetics, product yield, and the impurity profile.
An optimal temperature balance is necessary to drive the reaction to completion efficiently while minimizing side reactions. Understanding the interplay between temperature and these factors is paramount for successful and reproducible synthesis.
II. Experimental Workflow: Synthesis of this compound
To provide context for our troubleshooting and optimization guide, we will reference a standard laboratory synthesis protocol.
Protocol: Synthesis of this compound from Ethanethiol and 2-Bromopropane
Objective: To synthesize this compound with high purity and yield.
Materials:
-
Ethanethiol
-
2-Bromopropane
-
Sodium borohydride
-
15 wt% Sodium hydroxide aqueous solution
-
50 wt% Tetrabutylammonium bromide aqueous solution (Phase Transfer Catalyst)
Procedure:
-
Under a nitrogen atmosphere, combine ethanethiol and sodium borohydride in a four-necked flask equipped with a stirrer, thermometer, and condenser.
-
Cool the mixture to 5°C using an ice bath.
-
Slowly add the 15 wt% sodium hydroxide solution to generate the ethanethiol sodium salt.
-
In a separate flask, prepare a mixture of 2-bromopropane and the tetrabutylammonium bromide solution.
-
Heat this second mixture to 50°C in a hot water bath.
-
Add the ethanethiol sodium salt solution dropwise to the heated 2-bromopropane mixture over 1 hour.
-
Maintain the reaction temperature at 50°C for an additional 2 hours.
-
After the reaction is complete, allow the mixture to cool and separate the organic layer, which contains the this compound.
This procedure has been reported to yield this compound with a purity of 99.6% and a yield of 100% with respect to ethanethiol.[3]
III. Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on temperature as the root cause.
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Yield | Reaction Temperature Too Low: Insufficient thermal energy to overcome the activation energy barrier of the SN2 reaction. | 1. Gradual Temperature Increase: Slowly raise the reaction temperature in 5-10°C increments from the initial setpoint (e.g., from 50°C to 60°C). Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). 2. Rationale: Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, and thus the reaction rate. |
| Reaction Time Too Short: The reaction may not have had enough time to proceed to completion at the given temperature. | 1. Extend Reaction Time: At the current temperature, extend the reaction time and monitor for product formation. 2. Rationale: For slower reactions, particularly at lower temperatures, a longer reaction time is necessary for the reactants to be consumed. | |
| Formation of Impurities (e.g., Diethyl Disulfide) | Reaction Temperature Too High: Elevated temperatures can promote side reactions, such as the oxidation of the thiolate intermediate to form disulfides.[4] | 1. Decrease Reaction Temperature: Lower the reaction temperature to reduce the rate of side reactions. The target reaction will also slow, so a longer reaction time may be necessary. 2. Rationale: Side reactions often have a higher activation energy than the desired reaction. By lowering the temperature, you disproportionately slow down the side reactions. |
| Presence of Oxidizing Agents (Air): Oxygen can facilitate the oxidative coupling of thiols to disulfides. | 1. Ensure Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. 2. Rationale: An inert atmosphere prevents the oxidation of the highly reactive thiolate. | |
| Poor Reaction Control / Runaway Reaction | Inadequate Heat Dissipation: The reaction is exothermic, and if the heat generated is not removed efficiently, the temperature can rise uncontrollably. | 1. Improve Heat Transfer: Ensure the reaction flask is adequately immersed in the heating/cooling bath. Use a larger bath or a more efficient cooling system if necessary. 2. Controlled Reagent Addition: Add the nucleophile (ethanethiol sodium salt) solution dropwise to the heated electrophile (2-bromopropane) solution to control the rate of heat generation. 3. Rationale: Maintaining a stable temperature is crucial for consistent results and safety. A runaway reaction can lead to a significant decrease in yield and the formation of degradation products. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: Based on documented procedures, a reaction temperature of 50°C is a good starting point for the reaction between ethanethiol and 2-bromopropane.[3] However, the optimal temperature can vary depending on the specific substrates, solvent, and catalyst used. It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.
Q2: How does temperature affect the rate of an SN2 reaction for thioether synthesis?
A2: As a general principle of chemical kinetics, increasing the temperature increases the rate of an SN2 reaction. The Arrhenius equation describes this relationship, where the rate constant is exponentially dependent on the temperature. A common rule of thumb is that the reaction rate approximately doubles for every 10°C increase in temperature. However, this is a generalization, and the actual effect will depend on the activation energy of the specific reaction.
Q3: Can I run the reaction at a higher temperature to speed it up?
A3: While increasing the temperature will increase the reaction rate, it can also lead to an increase in side reactions, such as elimination reactions (E2) competing with the desired substitution (SN2), and oxidation of the thiolate.[4] For the synthesis of this compound, the boiling point of the product is approximately 103°C.[5][6] Running the reaction close to this temperature could lead to loss of product due to evaporation. Therefore, it is crucial to balance reaction rate with selectivity and product stability.
Q4: What are the safety considerations related to temperature when working with this compound and its precursors?
A4: this compound is a highly flammable liquid with a flash point of 5°C.[3][7] This means that it can form an ignitable mixture with air at temperatures as low as 5°C. Therefore, it is imperative to work in a well-ventilated fume hood, away from any sources of ignition.[7][8] The precursors, ethanethiol and 2-bromopropane, are also flammable and have their own specific hazards. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.[8]
Q5: How can I monitor the effect of temperature on my reaction?
A5: The most effective way to monitor your reaction is by using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of reactants and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of reactants and the formation of any side products, allowing for precise optimization of the reaction conditions.
By taking small aliquots from the reaction mixture at different time points and temperatures, you can build a kinetic profile of your reaction and determine the optimal conditions.
V. Visualizing the Workflow
Diagram 1: Logical Flow for Temperature Optimization
Caption: A flowchart for optimizing reaction temperature.
VI. References
-
ACS Publications. (2023, September 19). Synthesis of High Entropy and Entropy-Stabilized Metal Sulfides and Their Evaluation as Hydrogen Evolution Electrocatalysts. Chemistry of Materials. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]
-
MDPI. (n.d.). A Comprehensive Review of Sulfide Solid-State Electrolytes: Properties, Synthesis, Applications, and Challenges. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl isopropyl sulphide. Retrieved from [Link]
-
ACS Publications. (2020, September 29). Synthesis of Sulfide Solid Electrolytes through the Liquid Phase: Optimization of the Preparation Conditions. ACS Omega. Retrieved from [Link]
-
The Petrosolutions. (n.d.). Sulfiding of Hydrotreating Catalysts and its Troubleshooting. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of temperature on conventional one-step gold-gold sulfide.... Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound, 5145-99-3. Retrieved from [Link]
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LookChem. (n.d.). This compound 5145-99-3 wiki. Retrieved from [Link]
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ACS Applied Energy Materials. (2025, September 2). Research Progress on Lithium Sulfide Synthesis: A Review. Retrieved from [Link]
-
KCI. (2019, January 8). How to Detect and Control Hydrogen Sulfide Corrosion Problems in Sewer Pipes. Retrieved from [Link]
-
YouTube. (2023, February 15). Thioether (Sulfide) Synthesis - EASY!. Retrieved from [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
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J-STAGE. (n.d.). The Reaction of Active Nitrogen with Propylene and Ethylene. Retrieved from [Link]
-
Sulphur Experts. (n.d.). Sulfur Recovery Unit Troubleshooting Q & A. Retrieved from [Link]
-
Slideshare. (2015, May 25). SRU Troubleshooting. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis for the Bench: Ethyl Isopropyl Sulfide vs. Diethyl Sulfide
In the vast landscape of organosulfur chemistry, thioethers, or sulfides, serve as fundamental building blocks and versatile intermediates. Their unique reactivity, stemming from the nucleophilic sulfur atom, distinguishes them from their oxygen-containing ether counterparts. This guide provides an in-depth comparison of two structurally related aliphatic thioethers: ethyl isopropyl sulfide (2-ethylsulfanylpropane) and diethyl sulfide ((ethylsulfanyl)ethane).
This analysis moves beyond a simple cataloging of properties, delving into the causal relationships between molecular structure, physical characteristics, and reactivity. For researchers, scientists, and drug development professionals, understanding these nuances is critical for experimental design, from selecting a solvent to planning a multi-step synthesis. We will explore their physicochemical properties, synthetic methodologies, comparative reactivity, and distinct applications, supported by established experimental protocols and data.
Physicochemical Properties: A Tale of Two Structures
The primary structural difference between these two molecules is the presence of a branched isopropyl group in this compound versus a second linear ethyl group in diethyl sulfide. This seemingly minor variation has significant consequences for their physical properties, primarily due to differences in molecular symmetry and intermolecular forces.
Diethyl sulfide is a symmetrical molecule, while the branching in this compound introduces asymmetry. Symmetrical molecules can often pack more efficiently into a crystal lattice, which can influence melting point. However, in the case of these simple, flexible alkyl chains, the effect on boiling point is more pronounced. The linear chains of diethyl sulfide allow for slightly more effective van der Waals interactions compared to the more sterically hindered, branched structure of this compound, though the latter's higher molecular weight counteracts this to some extent, resulting in a higher boiling point.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Diethyl Sulfide | Rationale for a Scientist |
| Molecular Formula | C₅H₁₂S[1][2] | C₄H₁₀S[3] | The additional carbon atom in this compound leads to a higher molecular weight. |
| Molecular Weight | 104.21 g/mol [1][4] | 90.18 g/mol [3] | Directly impacts physical properties like boiling point and density. |
| Boiling Point | 103-107.5 °C[1][5] | 92 °C[3] | The higher mass of this compound is the dominant factor leading to a higher boiling point. |
| Melting Point | -122.19 °C[6][7] | -103.8 °C[3] | The asymmetry of this compound hinders efficient crystal packing, resulting in a significantly lower melting point. |
| Density | 0.83 g/cm³ @ 20°C[1] | 0.837 g/cm³ @ 25°C[3] | The densities are very similar, typical for aliphatic thioethers. |
| Flash Point | 5 °C[6][7] | -9.44 °C[8] | Both are highly flammable liquids, with diethyl sulfide being particularly volatile. This is a critical safety consideration. |
| Refractive Index (n₂₀/D) | 1.4390 - 1.4430[6][7] | 1.4423[3] | Useful for quick purity assessment during synthesis. |
| Solubility | Limited in water; soluble in organic solvents.[2] | Insoluble in water; miscible with ethanol and diethyl ether.[3][9] | Both are nonpolar, making them suitable for reactions involving nonpolar reagents. |
Synthesis: Strategic Approaches to Symmetrical and Unsymmetrical Thioethers
The choice of synthetic route for these sulfides is dictated by the symmetry of the target molecule. The Williamson ether synthesis provides a foundational framework, which is adapted for thioethers by leveraging the high nucleophilicity of sulfur.[10][11]
Mechanism of Thioether Formation
The core of this synthesis is an Sₙ2 reaction. The key to a successful synthesis is the generation of a potent sulfur nucleophile. Thiols (R-SH) are significantly more acidic than their alcohol analogs, allowing for easy deprotonation by a moderately strong base (e.g., NaOH) to form a thiolate anion (RS⁻).[11][12] This thiolate is an excellent nucleophile that readily displaces a halide or other suitable leaving group from an alkyl substrate.
Caption: General workflow for unsymmetrical sulfide synthesis.
Experimental Protocol: Synthesis of this compound (Unsymmetrical)
This procedure is a classic example of forming an unsymmetrical sulfide by reacting a specific thiolate with a secondary alkyl halide.[6]
-
Thiolate Preparation: In a nitrogen-purged, four-necked flask equipped with a stirrer, thermometer, and condenser, add ethanethiol (1.00 mol) and sodium borohydride (0.05 mol).
-
Causality: The nitrogen atmosphere prevents the oxidation of the thiol to a disulfide. Sodium borohydride is a scavenger for any trace oxidants.
-
-
Cooling and Base Addition: Cool the mixture to 5°C using an ice bath. Slowly add a 15 wt% sodium hydroxide aqueous solution (1.30 mol).
-
Causality: The reaction is exothermic; cooling maintains control. The NaOH deprotonates the ethanethiol to form the highly nucleophilic sodium ethanethiolate.
-
-
Alkylation: While maintaining the temperature, slowly add 2-bromopropane (1.10 mol) to the aqueous solution of the sodium ethanethiolate.
-
Causality: The ethanethiolate attacks the secondary carbon of 2-bromopropane in an Sₙ2 reaction, displacing the bromide ion to form the C-S bond.
-
-
Reaction and Workup: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by GC). Perform an aqueous workup to remove inorganic salts and distill the organic layer to purify the this compound.
Experimental Protocol: Synthesis of Diethyl Sulfide (Symmetrical)
For symmetrical sulfides, sodium sulfide (Na₂S) can be used as the sulfur source, reacting with two equivalents of the alkyl halide.[13][14]
-
Setup: In a three-necked flask fitted with a reflux condenser, dropping funnel, and stirrer, dissolve sodium sulfide nonahydrate (1.5 mol) in a mixture of water (250 mL) and methanol (50 mL).
-
Causality: The water/methanol mixture ensures the solubility of both the inorganic salt and the organic halide.
-
-
Alkylation: Vigorously stir the solution and add ethyl bromide (2.0 mol) via the dropping funnel. Heat the mixture to reflux for 5 hours.
-
Causality: The sulfide ion (S²⁻) acts as a nucleophile, performing two sequential Sₙ2 reactions on two molecules of ethyl bromide. Refluxing provides the necessary activation energy.
-
-
Extraction and Purification: After cooling, extract the mixture with diethyl ether. Wash the combined organic layers with 10% sodium carbonate solution and then with water.
-
Causality: Extraction separates the organic product from the aqueous phase. The carbonate wash removes any acidic impurities.
-
-
Drying and Distillation: Dry the ethereal solution with anhydrous calcium chloride and purify by distillation to yield diethyl sulfide (b.p. 91-92°C).[3][13]
Comparative Reactivity and Mechanistic Pathways
The reactivity of both sulfides is dominated by the two lone pairs of electrons on the sulfur atom, which render it both nucleophilic and susceptible to oxidation.[15] This is a key point of divergence from ethers, whose oxygen atom is less nucleophilic and much more difficult to oxidize.[10]
Oxidation to Sulfoxides and Sulfones
A hallmark reaction of thioethers is their controlled oxidation. This process is synthetically valuable, as sulfoxides and sulfones are important functional groups in their own right, particularly in medicinal chemistry.
-
Mechanism: The sulfur atom's lone pair attacks an electrophilic oxygen atom from an oxidant like hydrogen peroxide (H₂O₂) or a peroxyacid.[16] The reaction can be stopped at the sulfoxide stage by using one equivalent of the oxidant at a controlled temperature. Using excess oxidant or a stronger peroxyacid will further oxidize the sulfoxide to the corresponding sulfone.[14][16]
Caption: Oxidation pathway of thioethers.
From a reactivity standpoint, diethyl sulfide and this compound behave similarly in oxidation reactions. However, the steric bulk of the isopropyl group might slightly decrease the rate of reaction for this compound compared to diethyl sulfide, although for most synthetic applications this difference is negligible.
Alkylation and Sulfonium Ion Formation
The nucleophilic sulfur atom can attack alkyl halides to form trialkylsulfonium salts.[11][16] These salts are noteworthy because the dialkyl sulfide moiety becomes an excellent leaving group, turning the sulfonium ion into a potent alkylating agent.
Coordination Chemistry
As soft Lewis bases, thioethers are effective ligands for soft transition metals like platinum, gold, and palladium.[3] This property is exploited in catalysis and in applications such as electroplating, where diethyl sulfide is used in gold and silver plating baths.[17]
Divergent Applications in Research and Industry
While both molecules share foundational roles as intermediates, their specific applications are quite distinct, reflecting their unique properties.
Table 2: Comparative Applications
| Application | This compound | Diethyl Sulfide |
| Flavor & Fragrance | Yes, identified as a natural product in ginger.[1][4] | Yes, found in durian fruit and potatoes.[3][9] |
| Chemical Synthesis | Intermediate for other organosulfur compounds.[1][2] | Intermediate and reagent.[9] |
| Analytical Chemistry | Primary Use: Internal standard in gas chromatography (GC) for analyzing volatile sulfur compounds, especially in beer.[6] | Used in the development of quantification methods for volatile sulfur compounds. |
| Industrial Processes | Limited known large-scale uses. | Used as a solvent for anhydrous mineral salts and in electroplating baths.[17] |
The most significant divergence in application lies in this compound's role as an internal standard.[6] Its unique retention time, separate from common analytes like dimethyl sulfide or diethyl sulfide, and its similar response on sulfur-specific detectors make it an ideal choice for quantifying other volatile sulfur compounds.[6] Diethyl sulfide, conversely, has found a broader industrial niche as a specialized solvent and a component in electroplating.[17]
Safety and Handling: A Mandatory Overview
Both compounds demand respect in a laboratory setting. They are highly flammable, volatile liquids with low flash points and strong, unpleasant odors.[2][3][8]
Table 3: Hazard Summary
| Hazard | This compound | Diethyl Sulfide |
| Flammability | Highly Flammable.[4] | Highly Flammable, Fire Hazard.[8][18] |
| Irritation | Causes skin and serious eye irritation.[4] | Irritating to skin and eyes.[18][19] |
| Inhalation | May cause respiratory irritation. | Can irritate the nose and throat.[18] |
| Toxicity | Limited specific data; general dialkylthioethers have low to moderate toxicity.[1] | May be harmful if swallowed and enters airways.[20] |
Self-Validating Safety Protocol:
-
Engineering Controls: Always handle these chemicals within a certified chemical fume hood to mitigate inhalation exposure and contain the malodorous vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.
-
Fire Safety: Keep away from all sources of ignition, including hot plates, open flames, and spark-producing equipment.[18][19] Ensure a Class B fire extinguisher is accessible. Use grounding straps for bulk transfers to prevent static discharge.[19]
-
Storage: Store in tightly closed containers in a cool, dry, well-ventilated area designated for flammable liquids.[18]
Conclusion
This compound and diethyl sulfide, while simple thioethers, offer a clear case study in how subtle structural modifications influence function. Diethyl sulfide, the symmetrical, less sterically hindered molecule, serves as a workhorse in industrial applications requiring a specialty solvent or ligand. This compound, with its characteristic branching, has been adopted by analytical chemists for the precise role of an internal standard. For the researcher, the choice between them—or any other reagent—should be a deliberate one, informed by a deep understanding of their synthesis, reactivity, and physical properties. This guide serves as a framework for making such informed decisions at the bench.
References
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Wikipedia. (n.d.). Diethyl sulfide. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of diethyl sulfide. Retrieved from [Link]
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The Good Scents Company. (n.d.). diethyl sulfide, 352-93-2. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl sulfide. PubChem Compound Database. Retrieved from [Link]
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TMP Chem. (2019, July 14). 04.07 Thioethers [Video]. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl isopropyl sulphide. PubChem Compound Database. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound, 5145-99-3. Retrieved from [Link]
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Haz-Map. (n.d.). Diethyl sulfide. Retrieved from [Link]
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Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: DIETHYL SULFIDE. Retrieved from [Link]
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OpenStax. (n.d.). 18.7 Thiols and Sulfides. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
JoVE. (2025, May 22). Preparation and Reactions of Sulfides. Retrieved from [Link]
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Fiveable. (n.d.). Thiols and Sulfides | Organic Chemistry Class Notes. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Ethyl Isopropyl Sulfide and Its Ether Analog
This guide provides an in-depth, objective comparison of the chemical reactivity of ethyl isopropyl sulfide (a thioether) and its oxygen-containing counterpart, ethyl isopropyl ether. By examining their structural properties and performance in key organic reactions, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in experimental design and chemical synthesis.
Foundational Differences: Sulfur vs. Oxygen
At the heart of the reactivity differences between sulfides and ethers lies the fundamental nature of the heteroatom: sulfur versus oxygen. Though they reside in the same group of the periodic table, their distinct properties dictate the behavior of the molecules they inhabit.
-
Electronegativity and Bond Polarity: Oxygen is significantly more electronegative (3.44) than sulfur (2.58). This results in the C-O bonds of an ether being more polar than the C-S bonds of a sulfide. However, this polarity does not directly translate to higher reactivity for the ether.
-
Atomic Size and Polarizability: Sulfur is a larger atom than oxygen. Its valence electrons are further from the nucleus and are held less tightly, making the sulfur atom more polarizable . This means its electron cloud can be more easily distorted by an approaching electrophile, a key factor in its enhanced nucleophilicity.[1][2]
-
Expanded Octet: Sulfur, being in the third period, has accessible d-orbitals. This allows it to accommodate more than eight valence electrons, forming stable hypervalent compounds like sulfoxides and sulfones. Oxygen, in the second period, lacks this capability.[1][3]
These core atomic differences are the primary drivers behind the divergent chemical behaviors explored in this guide.
Synthesis: A Tale of Two Nucleophiles
The preferred synthetic routes to these compounds highlight the first major difference in their reactivity profiles: the nucleophilicity of their precursors.
Synthesis of Ethyl Isopropyl Ether
The most common and effective method for synthesizing ethers like ethyl isopropyl ether is the Williamson Ether Synthesis .[4][5] This is a classic SN2 reaction involving an alkoxide and an alkyl halide. However, the choice of reagents is critical to avoid a competing elimination (E2) reaction.[6][7]
-
Route A (Favored): Sodium ethoxide (a primary, less hindered alkoxide) reacts with isopropyl bromide.
-
Route B (Disfavored): Sodium isopropoxide (a secondary, bulkier alkoxide) reacts with ethyl bromide.
Route A is superior because using the less sterically hindered nucleophile (ethoxide) and the secondary alkyl halide minimizes the E2 elimination side-product (propene).[7]
Synthesis of this compound
The synthesis of the sulfide analog is more straightforward and efficient. It involves the reaction of a thiolate, the sulfur equivalent of an alkoxide, with an alkyl halide.[1][8][9]
-
Reaction: Sodium ethanethiolate reacts with 2-bromopropane.
This reaction proceeds with high yield because thiolates are generally stronger nucleophiles and weaker bases than their corresponding alkoxides.[1] The lower basicity of the thiolate dramatically suppresses the competing E2 elimination reaction, even with a secondary alkyl halide.[1]
Comparative Reactivity in Key Transformations
The true divergence in chemical behavior becomes apparent when these molecules are subjected to common organic reactions.
A. Oxidation Reactions
The response to oxidizing agents is perhaps the most dramatic difference between sulfides and ethers.
-
This compound: The sulfur atom is readily oxidized. The reaction proceeds in a stepwise manner, first yielding the corresponding sulfoxide and, upon further oxidation, the sulfone .[1][10] This transformation is highly valuable in synthesis and is achieved with common oxidants like hydrogen peroxide (H₂O₂), often in a solvent like acetic acid.[8][11] The ability of sulfur to expand its octet is crucial to forming these stable, higher oxidation state compounds.
-
Ethyl Isopropyl Ether: Ethers are generally inert to the same oxidizing agents that readily transform sulfides. The oxygen atom cannot be further oxidized. While ethers can form explosive peroxides over time in the presence of atmospheric oxygen, this is a radical-based auto-oxidation at the alpha-carbon, not an oxidation of the heteroatom itself.[2][12][13]
B. Nucleophilicity of the Heteroatom
The availability of the lone pair electrons on the heteroatom determines its ability to act as a nucleophile.
-
This compound: The sulfur atom is an excellent nucleophile.[2][14] Its high polarizability allows for favorable orbital overlap with electrophiles from a greater distance. Sulfides readily react with alkyl halides in SN2 reactions to form stable trialkylsulfonium salts .[2][14][15] This reactivity is fundamental to the role of biological methylating agents like S-Adenosylmethionine (SAM).[14]
-
Ethyl Isopropyl Ether: The oxygen atom in an ether is a significantly weaker nucleophile. While basic enough to be protonated by strong acids, it does not typically react with alkyl halides to form stable oxonium salts, which are exceptionally reactive and difficult to isolate.[14]
Caption: Mechanism of acid-catalyzed cleavage of ethyl isopropyl ether via an Sₙ2 pathway.
Quantitative Data Summary
| Feature / Reaction | This compound (Thioether) | Ethyl Isopropyl Ether (Ether) | Causality |
| Synthesis | High-yield SN2 with minimal elimination. [1][8] | SN2 competes with E2 elimination. [6][7] | Thiolate is a better nucleophile and weaker base than alkoxide. [1] |
| **Oxidation (e.g., with H₂O₂) ** | Readily oxidized to sulfoxide, then sulfone. [8][10][11] | Generally unreactive. [2] | Sulfur can expand its valence shell; oxygen cannot. [1][3] |
| Nucleophilicity | Strong nucleophile; forms stable sulfonium salts. [2][14][15] | Weak nucleophile; does not readily form stable oxonium salts. [14] | Sulfur is larger and more polarizable than oxygen. [1][2] |
| Acid-Catalyzed Cleavage | Possible, but less common/predictable. | Primary reaction pathway with HBr or HI. [16][17][18] | The protonated alcohol is an excellent leaving group in the ether cleavage mechanism. |
Experimental Protocols
The following protocols provide standardized methods for key transformations discussed in this guide.
Protocol 1: Oxidation of this compound to Sulfoxide
This protocol is adapted from general procedures for the selective oxidation of sulfides using hydrogen peroxide. [11][19] Objective: To selectively oxidize this compound to ethyl isopropyl sulfoxide.
Materials:
-
This compound (10 mmol, 1.04 g)
-
Glacial Acetic Acid (10 mL)
-
30% Aqueous Hydrogen Peroxide (H₂O₂) (12 mmol)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound (10 mmol) in glacial acetic acid (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add 30% H₂O₂ (12 mmol) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfide is consumed (typically 2-4 hours).
-
Carefully neutralize the resulting solution by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude ethyl isopropyl sulfoxide. The product can be further purified by column chromatography or distillation.
Caption: Experimental workflow for the selective oxidation of a sulfide to a sulfoxide.
Protocol 2: Acid-Catalyzed Cleavage of Ethyl Isopropyl Ether
This protocol describes the cleavage of an ether using hydrobromic acid.
Objective: To cleave ethyl isopropyl ether into its constituent alcohol and alkyl halide.
Materials:
-
Ethyl isopropyl ether (10 mmol, 0.88 g)
-
48% Aqueous Hydrobromic Acid (HBr) (25 mmol)
-
Round-bottom flask, reflux condenser, heating mantle
-
Sodium Bicarbonate (saturated aqueous solution)
-
Diethyl ether (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Place ethyl isopropyl ether (10 mmol) and 48% aqueous HBr (25 mmol) into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and carefully neutralize by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by distillation to isolate the crude products (a mixture of isopropyl alcohol and ethyl bromide). The products can be separated and purified by fractional distillation.
Conclusion and Field Perspective
The comparative analysis unequivocally demonstrates that This compound is significantly more reactive than its ether analog in several synthetically important contexts.
-
The sulfide's enhanced nucleophilicity and susceptibility to oxidation make it a versatile intermediate for building complex molecules and introducing sulfur-containing functional groups, which are prevalent in pharmaceuticals and materials science.
-
Conversely, the ether's general inertness makes it an excellent solvent for a wide range of reactions. [16][17]Its one key liability—acid-catalyzed cleavage—must be considered during multi-step synthesis and purification, particularly when acidic conditions are employed.
For the drug development professional, understanding these differences is critical. The choice between a thioether and an ether linkage can profoundly impact a molecule's metabolic stability, with the sulfide being a potential site for metabolic oxidation by cytochrome P450 enzymes. For the synthetic chemist, exploiting the unique reactivity of each functional group provides a powerful toolkit for molecular design and construction.
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A Comparative Analysis of Alkyl Sulfide Nucleophilicity: A Guide for Researchers
In the intricate world of organic synthesis and drug development, understanding the nuances of nucleophilicity is paramount to designing and executing successful reactions. Alkyl sulfides, a class of organosulfur compounds, are versatile nucleophiles whose reactivity is governed by a delicate interplay of electronic, steric, and solvent effects. This guide provides a comprehensive comparative analysis of alkyl sulfide nucleophilicity, offering field-proven insights and supporting experimental data to aid researchers in harnessing the full potential of these valuable reagents.
Foundational Principles of Alkyl Sulfide Nucleophilicity
At its core, nucleophilicity describes the ability of an electron-rich species to donate an electron pair to an electrophile, forming a new covalent bond. For alkyl sulfides (R-S-R'), the lone pairs of electrons on the sulfur atom are the source of their nucleophilic character. Several key factors dictate the nucleophilicity of these compounds.
1.1. The Polarizability of Sulfur: A Key Advantage
Sulfur's position in the third period of the periodic table endows it with a larger atomic radius and a more diffuse electron cloud compared to its second-period counterpart, oxygen. This high polarizability allows the electron cloud of sulfur to be more easily distorted by an approaching electrophile, facilitating bond formation at a greater distance.[1][2] This inherent property makes thiols (R-SH) and thiolates (RS⁻) generally more nucleophilic than their alcohol (R-OH) and alkoxide (RO⁻) analogs, respectively.[3][4]
1.2. Steric Hindrance: The Influence of Alkyl Substituents
The size and branching of the alkyl groups (R and R') attached to the sulfur atom significantly impact its nucleophilicity. As the steric bulk around the sulfur atom increases, it becomes more difficult for the nucleophile to approach the electrophilic center, leading to a decrease in reaction rate. For instance, di-tert-butyl sulfide is a considerably weaker nucleophile than dimethyl sulfide due to the steric shielding of the sulfur lone pairs by the bulky tert-butyl groups.[5]
1.3. Electronic Effects: The Role of Substituents
Electron-donating groups attached to the alkyl chains can enhance the electron density on the sulfur atom, thereby increasing its nucleophilicity. Conversely, electron-withdrawing groups diminish the nucleophilic character of the sulfur by pulling electron density away from it. This effect is clearly demonstrated in the oxidation of aryl methyl sulfides, where electron-withdrawing substituents on the aryl ring decrease the rate of oxidation by dimethyldioxirane.
1.4. Solvent Effects: The Protic vs. Aprotic Dilemma
The choice of solvent can dramatically influence the nucleophilicity of alkyl sulfides.
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with the lone pairs of the sulfur atom, creating a "solvent cage" that must be disrupted for the nucleophilic attack to occur.[6][7] This solvation effect is more pronounced for smaller, more charge-dense nucleophiles. While this effect is less significant for the relatively large and polarizable sulfur atom compared to smaller anions like fluoride, it can still temper its reactivity.[6]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents do not have acidic protons and therefore do not engage in hydrogen bonding with the nucleophile.[7] In such solvents, the nucleophile is "naked" and more reactive.[1][7] Consequently, alkyl sulfides generally exhibit enhanced nucleophilicity in polar aprotic solvents.[7]
Quantifying Nucleophilicity: Theoretical and Experimental Approaches
Several quantitative scales have been developed to compare the reactivity of different nucleophiles.
2.1. The Swain-Scott Equation
This linear free-energy relationship provides a quantitative measure of nucleophilicity.[8][9] The equation is expressed as:
log(k/k₀) = s * n
where:
-
k is the rate constant for the reaction with a given nucleophile.
-
k₀ is the rate constant for the reaction with a standard nucleophile (water).
-
s is the substrate constant, which reflects the sensitivity of the substrate to the nucleophile.
-
n is the nucleophilicity parameter.
A higher 'n' value indicates a stronger nucleophile. For example, the thiosulfate anion has a significantly higher n value (6.4) compared to chloride (3.0) or acetate (2.7), highlighting its superior nucleophilicity.[10]
2.2. Mayr's Nucleophilicity Scale
This comprehensive scale is based on the rates of reaction of nucleophiles with a series of reference electrophiles.[11][12] The Mayr equation is given by:
log(k) = s(N + E)
where:
-
k is the rate constant.
-
s is a nucleophile-dependent slope parameter.
-
N is the nucleophilicity parameter.
-
E is an electrophilicity parameter.
Mayr's database is an invaluable resource for predicting reaction rates and comparing the nucleophilicity of a vast array of compounds, including various sulfur nucleophiles.[12][13]
2.3. Hard and Soft Acids and Bases (HSAB) Theory
The HSAB principle provides a qualitative framework for understanding nucleophilic reactivity.[14][15][16][17] It classifies nucleophiles and electrophiles as either "hard" or "soft".[14][17]
-
Hard nucleophiles are small, have a high charge density, and are not easily polarized (e.g., F⁻, OH⁻).[14]
-
Soft nucleophiles are large, have a low charge density, and are highly polarizable (e.g., I⁻, RS⁻).[14]
The HSAB principle states that hard nucleophiles prefer to react with hard electrophiles, and soft nucleophiles prefer to react with soft electrophiles.[14][15][17] Alkyl sulfides, being soft nucleophiles, will react preferentially with soft electrophiles, such as alkyl halides (especially those with larger, more polarizable halogens like bromine and iodine).[18]
Comparative Analysis of Alkyl Sulfide Nucleophilicity: Experimental Data
The following table summarizes the relative nucleophilicity of various alkyl sulfides and related sulfur compounds based on kinetic data from the literature.
| Nucleophile | Relative Rate Constant (vs. Methanol) | Key Characteristics |
| Thiolates (RS⁻) | Very High | Anionic, highly polarizable, excellent nucleophiles.[3][19] |
| Thiols (RSH) | High | Neutral, but still highly nucleophilic due to sulfur's polarizability.[3] |
| Dialkyl Sulfides (R₂S) | Moderate to High | Neutral, good nucleophiles, steric effects are important. |
| Aryl Sulfides (ArSR) | Moderate | Nucleophilicity is influenced by substituents on the aryl ring. |
| Disulfides (RSSR) | Low | The S-S bond can be cleaved by nucleophiles, but they are not typically used as primary nucleophiles. |
Experimental Protocol: Determining the Relative Rate of Nucleophilic Substitution
A common method to compare the nucleophilicity of different alkyl sulfides is to measure the rate of their reaction with a standard electrophile, such as methyl iodide, in a given solvent.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare solutions of known concentrations of the alkyl sulfide nucleophile and methyl iodide in a suitable solvent (e.g., acetonitrile).
-
Reaction Initiation: Mix the solutions in a thermostated reaction vessel at a constant temperature.
-
Monitoring the Reaction: Follow the progress of the reaction over time by monitoring the disappearance of the reactants or the appearance of the product. This can be achieved using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Data Analysis: Determine the initial rate of the reaction from the concentration vs. time data. The relative nucleophilicity can be determined by comparing the initial rates of reaction for different alkyl sulfides under identical conditions.
Diagram of Experimental Workflow:
Caption: Workflow for determining relative nucleophilicity.
Applications in Organic Synthesis and Drug Development
The predictable and tunable nucleophilicity of alkyl sulfides makes them valuable reagents in a wide range of chemical transformations.
-
Synthesis of Thioethers: The reaction of thiolates with alkyl halides (Williamson thioether synthesis) is a fundamental method for constructing carbon-sulfur bonds.[20]
-
Protecting Groups: The thioether linkage is stable under many reaction conditions, making it a useful protecting group for various functional groups.
-
Michael Additions: Alkyl sulfides can act as soft nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds.
-
Drug Discovery: The incorporation of sulfur-containing moieties is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Many important drugs contain thioether linkages.
Logical Relationship of Factors Influencing Nucleophilicity:
Caption: Factors governing alkyl sulfide nucleophilicity.
Conclusion
The nucleophilicity of alkyl sulfides is a multifaceted property that is critical to their application in organic chemistry. By understanding the interplay of polarizability, steric hindrance, electronic effects, and solvent choice, researchers can effectively select and utilize the appropriate alkyl sulfide for a desired chemical transformation. The quantitative scales of Swain-Scott and Mayr, coupled with the qualitative insights from HSAB theory, provide a robust framework for predicting and rationalizing the reactivity of these versatile nucleophiles. This guide serves as a foundational resource for scientists and drug development professionals seeking to leverage the unique reactivity of alkyl sulfides in their research endeavors.
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Hard Soft Acid Base Principle and Nucleophilic Reactions. (2024). Prezi. Retrieved from [Link]
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High-Throughput Screening and Prediction of Nucleophilicity of Amines Using Machine Learning and DFT Calculations. (2024). Journal of Chemical Information and Modeling. Retrieved from [Link]
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HSAB Principle – Definition, Interactions in HSAB, Characteristics, Applications, Practice Problems and FAQ. (n.d.). Aakash Institute. Retrieved from [Link]
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Nucleophilicity and Solvent Effects. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Oxidation Kinetics of Alkyl Sulfates and Sulfonates by Sulfate Radical (SO4•–) in the Aqueous Phase: Deactivating Role of Sulfur Functional Groups. (n.d.). ACS Publications. Retrieved from [Link]
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Alkyl Sulfides as Promising Sulfur Sources: Metal-Free Synthesis of Aryl Alkyl Sulfides and Dialkyl Sulfides by Transalkylation of Simple Sulfides with Alkyl Halides. (n.d.). ResearchGate. Retrieved from [Link]
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CHEM 222: Thioethers. (2017). YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Ethyl Isopropyl Sulfide by NMR Spectroscopy: A Comparative Analysis
In the landscape of drug discovery and chemical research, the unambiguous structural confirmation of small molecules is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for the validation of the ethyl isopropyl sulfide structure, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings, present detailed experimental protocols, and compare the insights gained from NMR with those from alternative analytical techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
The Imperative of Structural Integrity: The Case of this compound
This compound (IUPAC name: 2-(ethylthio)propane) is a simple dialkyl sulfide with the molecular formula C₅H₁₂S.[1] While not a complex molecule, its unequivocal structural identification is critical in various research contexts, from flavor and fragrance chemistry to its potential use as a synthetic intermediate.[2] The presence of two different alkyl groups attached to the sulfur atom gives rise to a unique spectroscopic fingerprint that we can harness for its definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the premier technique for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the molecule.
Predicting the Spectroscopic Signature of this compound
Before delving into experimental data, a theoretical analysis of the expected NMR spectra provides a crucial roadmap for interpretation.
¹H NMR Spectroscopy:
The structure of this compound presents three distinct proton environments, which will translate to three unique signals in the ¹H NMR spectrum:
-
Ethyl Group (CH₂CH₃):
-
The methyl protons (CH₃) are adjacent to a methylene group (CH₂), which has two protons. According to the n+1 rule, this signal will be split into a triplet (2+1=3).
-
The methylene protons (CH₂) are adjacent to a methyl group (CH₃), which has three protons. This signal will be split into a quartet (3+1=4).
-
-
Isopropyl Group (CH(CH₃)₂):
-
The two methyl groups (CH₃) are equivalent due to free rotation and are adjacent to a single methine proton (CH). This will result in a doublet (1+1=2) with an integration value corresponding to six protons.
-
The methine proton (CH) is adjacent to the six protons of the two methyl groups. This will lead to a septet (6+1=7).
-
¹³C NMR Spectroscopy:
Due to the molecule's asymmetry, we expect to see four distinct signals in the ¹³C NMR spectrum, one for each unique carbon atom:
-
Two signals corresponding to the methyl carbons (one from the ethyl group and one from the two equivalent methyls of the isopropyl group).
-
One signal for the methylene carbon of the ethyl group.
-
One signal for the methine carbon of the isopropyl group.
The chemical shifts of the carbons directly attached to the sulfur atom will be downfield compared to the other alkyl carbons due to the deshielding effect of the electronegative sulfur atom.
Experimental Validation: Acquiring the NMR Data
The following protocol outlines the standard procedure for obtaining high-quality NMR spectra of a liquid sample like this compound.
dot
Caption: Workflow for NMR-based structural validation.
Experimental Protocol for NMR Analysis:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of high-purity this compound into a clean, dry vial.
-
Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for small organic molecules.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring no solid particles are present.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's sample holder.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Tune the probe for the ¹H and ¹³C frequencies to ensure optimal signal detection.
-
Shim the magnetic field to achieve high homogeneity, which results in sharp, well-resolved spectral lines.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.
-
Interpreting the Experimental Spectra
While a publicly available, high-resolution, citable spectrum with detailed assignments for this compound is not readily found in the searched literature, we can analyze the expected patterns based on established chemical shift principles.
Expected ¹H NMR Data (in CDCl₃):
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| a (CH(CH₃)₂) | ~2.9 | Septet | 1H |
| b (SCH₂CH₃) | ~2.5 | Quartet | 2H |
| c (SCH₂CH₃) | ~1.2 | Triplet | 3H |
| d (CH(CH₃)₂) | ~1.2 | Doublet | 6H |
Expected ¹³C NMR Data (in CDCl₃):
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| 1 (CH) | ~40 |
| 2 (CH₂) | ~30 |
| 3 (CH₃) | ~23 |
| 4 (CH₃) | ~15 |
Alternative and Complementary Analytical Techniques
While NMR is paramount for detailed structural elucidation, other techniques provide valuable, often complementary, information.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺): A peak at m/z 104, corresponding to the molecular weight of C₅H₁₂S, is expected.[3]
-
Fragmentation Pattern: Common fragmentation pathways for sulfides include α-cleavage (cleavage of the C-C bond adjacent to the sulfur). We would anticipate key fragments at:
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation: Inject a small volume of the solution into a gas chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities.
-
MS Detection: The eluting compound enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expected IR Spectrum of this compound:
-
C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of the C-H bonds in the ethyl and isopropyl groups.[2]
-
C-S Stretching: A weaker absorption in the fingerprint region, typically between 570-730 cm⁻¹, corresponding to the C-S bond.[2]
-
The absence of strong absorptions in other regions (e.g., no broad O-H stretch around 3300 cm⁻¹ or sharp C=O stretch around 1700 cm⁻¹) confirms the absence of hydroxyl or carbonyl groups.[2]
Experimental Protocol for ATR-FTIR Analysis:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum.
-
Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, stereochemistry. | Unparalleled for complete structural elucidation of unknown compounds. | Lower sensitivity compared to MS; requires larger sample amounts. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity (trace analysis); provides molecular formula with high-resolution MS. | Provides limited information on connectivity and stereochemistry; isomers can be difficult to distinguish. |
| Infrared Spectroscopy | Presence or absence of specific functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure; interpretation of the fingerprint region can be complex. |
dot
Caption: Synergistic role of analytical techniques.
Conclusion: A Multi-faceted Approach to Certainty
The structural validation of this compound, while seemingly straightforward, exemplifies the power and necessity of a multi-technique analytical approach in modern chemical research. NMR spectroscopy, through its detailed elucidation of the molecular framework, provides the most definitive evidence of the compound's structure. However, the rapid and highly sensitive nature of Mass Spectrometry and the functional group information provided by Infrared Spectroscopy offer crucial, confirmatory data points. By integrating the insights from each of these techniques, researchers and drug development professionals can achieve an unassailable level of confidence in the identity and purity of their materials, a critical prerequisite for any subsequent scientific endeavor.
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confirming molecular weight of ethyl isopropyl sulfide by MS
An In-Depth Technical Guide to Confirming the Molecular Weight of Ethyl Isopropyl Sulfide by Mass Spectrometry: A Comparative Analysis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of chemical analysis, the unambiguous confirmation of a compound's molecular weight is a foundational requirement. For researchers working with volatile organosulfur compounds such as this compound, which may be used as intermediates, reagents, or reference standards, mass spectrometry (MS) stands as the definitive analytical technique. This guide provides a detailed, experience-driven comparison of two common mass spectrometric approaches—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and a theoretical exploration of Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)—for the analysis of this specific analyte. Our focus is not merely on procedural steps but on the underlying causality that governs experimental choices, ensuring a self-validating and trustworthy analytical outcome.
Before selecting an analytical method, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge dictates the most logical and effective instrumental approach.
This compound (IUPAC name: 2-(ethylthio)propane) is a volatile thioether. Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂S | [1] |
| Average Molecular Weight | 104.22 g/mol | [1][2] |
| Monoisotopic Mass | 104.06597 Da | [1][3] |
| Boiling Point | 103 °C | [3][4] |
| Polarity | Nonpolar | Inferred from structure |
The compound's high volatility and nonpolar nature are the critical factors influencing our methodological choices. The monoisotopic mass is the exact mass of the molecule calculated using the most abundant isotope of each element (¹²C, ¹H, ³²S) and is the value we expect to precisely measure with mass spectrometry.
Methodological Comparison: GC-EI-MS vs. LC-ESI-MS
We will now compare two fundamentally different MS workflows. The first, GC-EI-MS, is the industry standard for volatile organic compounds (VOCs).[5][6] The second, LC-ESI-MS, is typically reserved for less volatile, more polar molecules, presenting a valuable comparative challenge.
Method 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This is the quintessential technique for an analyte like this compound. The gas chromatograph provides excellent separation for volatile compounds, while electron ionization provides reproducible fragmentation patterns that serve as a structural fingerprint.
The choice of GC-MS is a direct consequence of the analyte's volatility.[7][8] The 103°C boiling point ensures that this compound is easily vaporized in the GC inlet without thermal degradation, allowing for efficient transport through the analytical column and into the mass spectrometer. Electron Ionization (EI) is selected because it is a highly robust and universal ionization method for gas-phase molecules. The use of a standard 70 eV electron beam produces extensive and highly reproducible fragmentation, which is crucial for both confirming the structure and enabling comparison with established spectral libraries like the NIST Mass Spectral Library.[9]
-
Sample Preparation: A stock solution of this compound is prepared at 1 mg/mL in dichloromethane. A working standard is then created by diluting this stock 1:1000 (to 1 µg/mL) in the same solvent.
-
GC System Configuration:
-
Injector: Split/splitless inlet, operated in split mode (50:1 ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program: Initial temperature of 40°C (hold for 2 min), ramp at 15°C/min to 200°C (hold for 2 min).
-
-
MS System Configuration:
-
Ion Source: Electron Ionization (EI).
-
Electron Energy: 70 eV. This standard energy ensures that the fragmentation pattern is consistent and comparable to library spectra.[9]
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 35-200.
-
Caption: Workflow for GC-EI-MS analysis of this compound.
The power of EI-MS lies in its dual-confirmation capability: detection of the molecular ion and analysis of its characteristic fragments.
-
Molecular Ion (M•⁺): A peak corresponding to the radical cation of the intact molecule should be observed at m/z 104 . While EI is a "hard" ionization technique that can sometimes lead to the absence of a molecular ion peak for fragile molecules, sulfides generally show a discernible M•⁺ peak.[10][11]
-
Fragmentation Pattern: The 70 eV ionization energy imparts significant internal energy, causing the molecular ion to fragment in predictable ways.[9] For this compound, the fragmentation is dominated by cleavage at bonds alpha (α) to the sulfur atom, as this leads to resonance-stabilized carbocations or sulfur-containing cations.[12][13][14]
Key Expected Fragments:
| m/z | Identity | Fragmentation Pathway |
| 104 | [C₅H₁₂S]•⁺ | Molecular Ion (M•⁺) |
| 89 | [M - CH₃]⁺ | α-cleavage: Loss of a methyl radical from the isopropyl group. |
| 75 | [M - C₂H₅]⁺ | α-cleavage: Loss of an ethyl radical. |
| 61 | [C₂H₅S]⁺ | C-S bond cleavage: Loss of an isopropyl radical. |
This fragmentation pattern provides a robust, self-validating system. The presence of the m/z 104 peak confirms the molecular mass, while the specific losses of 15 and 29 mass units are highly characteristic of the ethyl and isopropyl moieties attached to the sulfur atom.
Caption: Workflow for Direct Infusion ESI-MS analysis.
The outcome of this experiment is expected to be significantly different from GC-EI-MS.
-
Primary Ion: The most likely observable ion would be the protonated molecule, [M+H]⁺, at m/z 105 . However, the ionization efficiency is predicted to be very low due to the nonpolar nature of the sulfide. The sulfur atom's lone pair of electrons offers a site for protonation, but this is far less favorable than for a more basic amine or polar alcohol.
-
Fragmentation: As a "soft" ionization technique, ESI should induce little to no fragmentation. The resulting spectrum would likely be very simple, showing primarily the m/z 105 peak, if it is observed at all.
This lack of fragmentation is a double-edged sword. While it cleanly indicates the molecular weight (as M+1), it provides no additional structural information to confirm the analyte's identity, making the analysis less trustworthy than the data-rich EI spectrum.
Head-to-Head Comparison and Final Recommendation
| Feature | GC-EI-MS | Direct Infusion ESI-MS |
| Analyte Suitability | Excellent. Ideal for volatile, nonpolar compounds. | Poor. Not suited for nonpolar, volatile analytes. |
| Primary Ion Observed | M•⁺ (m/z 104) | [M+H]⁺ (m/z 105) |
| Ionization Efficiency | High and reliable. | Very low and unreliable. |
| Fragmentation | Extensive and reproducible. Provides structural confirmation. | Minimal to none. Provides no structural information. |
| Self-Validation | High. Molecular ion + characteristic fragments. | Low. Relies on a single, possibly weak, ion. |
| Confidence in MW | Very High. Confirmed by M•⁺ and logical fragment losses. | Low to Moderate. Dependent on successful protonation. |
For the definitive confirmation of the molecular weight and identity of this compound, Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) is the unequivocally superior method. Its suitability for volatile compounds, coupled with the rich, predictable fragmentation pattern generated by electron ionization, provides a self-validating dataset that confirms both the molecular mass (m/z 104) and the core structural features of the molecule.
While ESI-MS is a powerful tool in many contexts, this analysis demonstrates a critical principle of analytical science: the technique must be fundamentally matched to the physicochemical properties of the analyte. Attempting to analyze a small, nonpolar, volatile molecule by ESI is inefficient and yields data of far lower confidence than the established, appropriate method. For researchers in any field, this causal link between analyte properties and instrumental choice is the bedrock of robust and trustworthy scientific data.
References
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Title: Ethyl isopropyl sulphide | C5H12S Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants Source: PubMed, Methods in Molecular Biology (2014) URL: [Link]
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Title: Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants Source: Springer Nature Experiments URL: [Link]
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Title: How GC-MS Detects Volatile Organic Compounds (VOCs): Complete Technical Guide Source: Chromedia URL: [Link]
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Title: Mass Spectrometry: Fragmentation Patterns Source: Scribd URL: [Link]
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A Comparative Guide to the Infrared Spectrum of Ethyl Isopropyl Sulfide
For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical compounds are paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, providing a molecular fingerprint based on the vibrational modes of a molecule's functional groups. This guide offers an in-depth analysis of the IR spectrum of ethyl isopropyl sulfide, cross-referenced with structurally similar thioethers, to provide a comprehensive understanding of its spectral features.
The Vibrational Landscape of Thioethers: A Primer
Infrared spectroscopy probes the vibrational transitions within a molecule. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. For aliphatic thioethers, such as this compound, the most informative regions of the IR spectrum are typically:
-
C-H Stretching Region (2850-3000 cm⁻¹): Absorptions in this region arise from the stretching vibrations of the carbon-hydrogen bonds in the ethyl and isopropyl alkyl groups.
-
C-H Bending Region (1350-1480 cm⁻¹): These peaks correspond to the bending (scissoring, wagging, and twisting) motions of the methyl (CH₃) and methylene (CH₂) groups.
-
Fingerprint Region (< 1500 cm⁻¹): This complex region contains a wealth of information, including C-C stretching and, most critically for this class of compounds, the C-S (carbon-sulfur) stretching vibrations.
The precise frequencies of these vibrations are sensitive to the local chemical environment, allowing for the differentiation of structurally similar molecules.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum of a Liquid Sample
To ensure the reliability of spectral data, a rigorous and standardized experimental procedure is essential. The following protocol outlines the steps for acquiring the Fourier-Transform Infrared (FT-IR) spectrum of a neat (undiluted) liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid analysis.
Step-by-Step Methodology
-
Instrument Preparation and Background Scan:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium for stable operation.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove any residues from previous analyses.[1][2]
-
Acquire a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal itself.
-
-
Sample Application:
-
Place a single drop of the neat liquid sample (this compound) onto the center of the ATR crystal.[2] The volume should be sufficient to completely cover the crystal surface.
-
-
Spectrum Acquisition:
-
Position the ATR accessory's pressure arm over the sample droplet to ensure good contact between the liquid and the crystal.
-
Set the data acquisition parameters. Typical settings for a routine analysis include:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve the signal-to-noise ratio)
-
-
Initiate the scan to acquire the sample spectrum.
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform the background subtraction.
-
The resulting spectrum should be baseline-corrected if necessary to ensure a flat baseline.
-
Identify and label the key absorption peaks, noting their wavenumber (cm⁻¹) and relative intensity.
-
Experimental Workflow Diagram
Caption: Workflow for FT-IR analysis of a liquid sample using an ATR accessory.
Spectral Analysis of this compound
The infrared spectrum of this compound is characterized by absorptions corresponding to its constituent alkyl and thioether groups. The key vibrational modes are summarized in the table below.[3]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2850-2960 | Symmetric and Asymmetric Stretching | C-H (Alkyl) |
| 1400-1470 | Bending (Scissoring, Wagging) | C-H (Methyl/Methylene) |
| 570-730 | Stretching | C-S (Sulfide) |
The absence of strong, broad absorptions in the 3200-3600 cm⁻¹ region confirms the lack of hydroxyl (-OH) or amine (-NH) functional groups.[3]
Comparative Cross-Referencing
To better understand the spectral features of this compound, it is instructive to compare its IR spectrum with those of structurally related compounds: diethyl sulfide and diisopropyl sulfide.
Diethyl Sulfide (CH₃CH₂-S-CH₂CH₃)
The IR spectrum of diethyl sulfide is available in the NIST Chemistry WebBook.[4][5][6] Its spectrum is dominated by the vibrational modes of the ethyl groups. The C-H stretching region is similar to that of this compound. The C-S stretching vibration in diethyl sulfide is also found in the 600-750 cm⁻¹ range.
Diisopropyl Sulfide ((CH₃)₂CH-S-CH(CH₃)₂)
Diisopropyl sulfide, with its branched isopropyl groups, presents a slightly different spectral profile, which can also be referenced in the NIST Chemistry WebBook. The increased branching can lead to more complex C-H bending patterns in the fingerprint region. The C-S stretching frequency may also be subtly shifted due to the different electronic and steric effects of the isopropyl groups compared to the ethyl group.
Key Distinguishing Features
The primary differences in the IR spectra of these three thioethers will manifest in the fingerprint region. The specific pattern of C-H bending and C-C stretching vibrations is unique to the arrangement of the ethyl and isopropyl groups around the central sulfur atom. While the C-S stretching vibration falls within a similar range for all three compounds, its exact position and the surrounding peaks will differ, providing a unique spectral signature for each molecule.
Logical Relationship Diagram
Caption: Comparative analysis of the IR spectral features of related thioethers.
Conclusion
The infrared spectrum of this compound is well-defined, with characteristic absorptions for its alkyl and thioether functionalities. By following a robust experimental protocol, a high-quality spectrum can be obtained for unambiguous identification. Cross-referencing with the spectra of related compounds like diethyl sulfide and diisopropyl sulfide highlights the subtle yet significant differences in the fingerprint region that arise from variations in the alkyl substitution pattern. This comparative approach strengthens the confidence in spectral interpretation and is a valuable practice for the rigorous characterization of molecules in a research and development setting.
References
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comparing the synthesis efficiency of different thioethers
Caption: The radical cycle of a thiol-ene coupling reaction. [6]
Part 2: Transition-Metal Catalyzed Cross-Coupling Reactions
For the synthesis of aryl thioethers, transition-metal catalysis offers powerful and versatile strategies, particularly when traditional nucleophilic aromatic substitution (S_NAr) is not feasible. [5]
Palladium and Copper-Catalyzed C-S Coupling
The Migita and Buchwald-Hartwig cross-coupling reactions are prominent examples of palladium-catalyzed methods for forming C-S bonds. [1][3]Copper-catalyzed reactions, often referred to as Chan-Lam couplings, provide an alternative, especially for couplings with boronic acids. [3] Mechanism and Causality:
These reactions typically follow a catalytic cycle involving:
-
Oxidative Addition: The metal catalyst (e.g., Pd(0)) inserts into the aryl halide or pseudohalide bond.
-
Ligand Exchange: The halide is replaced by a thiolate.
-
Reductive Elimination: The aryl group and the sulfur moiety are eliminated from the metal center, forming the thioether and regenerating the active catalyst. [5] The choice of ligand is critical for the success of these reactions, influencing catalyst stability, reactivity, and substrate scope. [5] Experimental Protocol: Palladium-Catalyzed Thioetherification
-
Reaction Setup: In a glovebox, charge a reaction tube with an aryl bromide (1.0 eq.), a thiol (1.2 eq.), a palladium catalyst (e.g., Pd(dba)2, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq.).
-
Reaction Execution: Add a degassed solvent such as toluene and seal the tube. Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
Reaction Monitoring: Monitor the reaction by LC-MS.
-
Workup and Purification: After completion, cool the reaction, dilute it with an organic solvent, and filter it through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.
Catalytic Cycle for C-S Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed C-S bond formation.
Part 3: Comparative Analysis of Synthesis Efficiency
The efficiency of a synthetic method is a multi-faceted consideration, encompassing yield, reaction time, substrate scope, and green chemistry principles.
| Method | Typical Yields (%) | Reaction Conditions | Advantages | Disadvantages |
| Nucleophilic Substitution (S_N2) | 60-95 [2] | Mild to moderate temperatures, requires base | Simple, reliable, readily available starting materials | Limited to primary and secondary electrophiles, potential for elimination side reactions |
| Thiol-Ene "Click" Chemistry | 80-99 [6] | Mild, often room temperature, light or radical initiator | High yields, excellent functional group tolerance, stereoselective, "green" | Requires an alkene functionality, potential for side reactions with certain radical-sensitive groups |
| Transition-Metal Catalysis | 70-98 [1][3] | Elevated temperatures, inert atmosphere, requires catalyst and ligand | Broad substrate scope including aryl and heteroaryl halides, high functional group tolerance | Cost of catalysts and ligands, potential for metal contamination in the product, requires careful optimization |
| Dehydrative Thioetherification | 71-99 [7] | Acid or metal catalyst, often elevated temperatures | High atom economy (water is the only byproduct), uses readily available alcohols | Can require harsh acidic conditions, may have limited functional group tolerance [7][8] |
Table 1: Comparison of Thioether Synthesis Methods
Conclusion
The synthesis of thioethers is a mature field with a diverse array of reliable methods. The classical nucleophilic substitution remains a go-to strategy for simple alkyl thioethers due to its operational simplicity. For more complex molecules and applications demanding high functional group tolerance and efficiency, thiol-ene "click" chemistry offers a powerful and "green" alternative. When constructing challenging aryl thioether bonds, transition-metal catalysis provides unparalleled scope and versatility. Finally, dehydrative methods are gaining traction as an atom-economical approach, particularly in the context of green chemistry. [7][8]The optimal choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction.
References
- Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols - Chemical Review and Letters. (2024).
-
Thiol-ene reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Transition-metal-catalyzed remote C–H functionalization of thioethers - PMC - NIH. (n.d.). Retrieved from [Link]
-
Recent Metal-Catalyzed Methods for Thioether Synthesis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Asymmetric synthesis of tertiary thiols and thioethers - PMC - NIH. (n.d.). Retrieved from [Link]
-
A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
Metal-catalyzed Approaches to Aryl Thioethers - Wordpress. (n.d.). Retrieved from [Link]
-
Synthetic strategies to access thioethers from alcohols - ResearchGate. (n.d.). Retrieved from [Link]
-
Thioethers – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Thioether Formation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Direct Synthesis of Allylic Thioethers Under Greener Conditions: A Solvent- and Catalyst-Free Approach - ResearchGate. (n.d.). Retrieved from [Link]
-
(a) The Thiol‐ene “click” reaction towards thioether products; (b) Thio - ResearchGate. (n.d.). Retrieved from [Link]
-
Applications of Thiol-Ene Chemistry for Peptide Science - PMC - NIH. (2020). Retrieved from [Link]
-
Recent Metal-Catalyzed Methods for Thioether Synthesis - Who we serve. (n.d.). Retrieved from [Link]
-
Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - PMC - NIH. (2014). Retrieved from [Link]
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - ACS Publications. (2024). Retrieved from [Link]
-
Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties. (n.d.). ScienceDirect. Retrieved from [Link]
-
The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - MDPI. (n.d.). Retrieved from [Link]
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Ethyl Isopropyl Sulfide: A Practical, Low-Volatility Alternative for Modern Organic Synthesis
A Comparative Guide for Researchers in Drug Development and Chemical Synthesis
Introduction: The Persistent Challenge of Sulfur Reagents in Oxidation Chemistry
In the landscape of synthetic organic chemistry, the oxidation of alcohols to aldehydes and ketones remains a cornerstone transformation. Among the most reliable and widely adopted methods are those that utilize an "activated" sulfur species, such as the Swern and Corey-Kim oxidations. These reactions are prized for their mild conditions and broad functional group tolerance.[1][2] However, their utility is often overshadowed by a significant practical drawback: the generation of dimethyl sulfide (DMS).
DMS is a highly volatile compound (boiling point 37°C) with an exceptionally unpleasant and pervasive odor, detectable by humans at concentrations as low as 0.02 parts per million.[1][3] This characteristic not only creates an unpleasant working environment but also necessitates specialized waste handling and ventilation, posing a challenge for scalability and routine laboratory use. The search for odorless or less noxious alternatives has been a consistent goal in process chemistry, leading to the development of reagents based on long-chain or fluorous sulfides.[4][5]
This guide introduces ethyl isopropyl sulfide as a compelling and practical alternative. By examining its physical and chemical properties in direct comparison with traditional reagents, we will demonstrate how its lower volatility presents a straightforward solution to the odor problem, exchanging a difficult-to-contain vapor for a manageable, non-volatile byproduct.
A Comparative Overview of Physical Properties
The primary factor governing the "nuisance" level of a sulfur reagent is its volatility. A higher boiling point directly correlates with lower vapor pressure at ambient temperature, meaning less of the compound escapes into the laboratory atmosphere. The following table provides a direct comparison of this compound with dimethyl sulfide and diethyl sulfide, two common dialkyl sulfides.
| Property | Dimethyl Sulfide (DMS) | Diethyl Sulfide | This compound |
| Molecular Formula | (CH₃)₂S | (C₂H₅)₂S | C₅H₁₂S |
| Molecular Weight | 62.13 g/mol [3] | 90.19 g/mol | 104.21 g/mol [6] |
| Boiling Point | 37 °C[3] | 92 °C | 103 °C[6][7] |
| Density | 0.846 g/cm³[3] | 0.837 g/cm³ | 0.83 g/cm³[6] |
| Odor | Pervasive, cabbage-like stench[1][3] | Strong, garlic-like | Distinctive, sulfurous[6][8] |
As the data clearly indicates, this compound's boiling point is approximately 66°C higher than that of DMS. This substantial difference is the key to its utility as a low-odor alternative. While not odorless, its low volatility ensures that the compound and its byproducts remain contained within the reaction vessel, rather than diffusing throughout the workspace.
In-Depth Profile: this compound (CAS: 5145-99-3)
This compound, systematically named 2-(ethylthio)propane, is a colorless to pale yellow liquid.[6][8] As a dialkylthioether, it shares the fundamental chemical reactivity of dimethyl sulfide, making it a suitable candidate for reactions where the sulfide itself is the active reagent.[6][7]
Key Characteristics:
-
Reactivity: The sulfur atom possesses lone pairs of electrons, allowing it to act as a nucleophile. This is the key step in the Corey-Kim oxidation, where the sulfide attacks an N-chloro species to initiate the reaction.[9][10]
-
Solubility: It is relatively soluble in common organic solvents but has limited solubility in water.[8]
-
Safety and Handling: this compound is classified as a highly flammable liquid and vapor (H225) and can cause skin and eye irritation (H315, H319).[11][12] Standard safety protocols for flammable organic liquids should be strictly followed, including working in a well-ventilated fume hood, avoiding ignition sources, and using appropriate personal protective equipment (PPE).[13] Due to its flammability, containers and transfer equipment should be properly grounded.[11]
Comparative Application in the Corey-Kim Oxidation
The Corey-Kim oxidation is an excellent case study for comparing the performance of dialkyl sulfides. The reaction transforms primary and secondary alcohols into aldehydes and ketones using N-chlorosuccinimide (NCS) as the oxidant to activate the dialkyl sulfide.[2]
The Reaction Mechanism
The reaction proceeds through the formation of an electrophilic sulfonium salt, which then reacts with the alcohol. A hindered base, such as triethylamine, is subsequently added to induce an intramolecular elimination, yielding the desired carbonyl compound, the protonated base, and regenerating the dialkyl sulfide.[9][10]
A Shift in Workflow: Volatility vs. Purification
The choice between DMS and this compound fundamentally alters the post-reaction workflow. While DMS offers the theoretical advantage of removal by evaporation, this is the very step that releases its noxious odor. Using this compound transforms the challenge from odor management to a standard purification task.
The key advantages of the this compound workflow are:
-
Improved Lab Environment: The malodorous byproduct remains dissolved in the reaction mixture, preventing atmospheric contamination.
-
Predictable Purification: The removal of a non-volatile sulfide is a routine task for any synthetic chemist, easily accomplished via standard silica gel column chromatography.
-
Scalability: Avoiding a highly odorous and volatile byproduct simplifies scaling up the reaction, as containment is far less problematic.
Experimental Protocol: Oxidation of 1-Octanol
The following is a representative protocol for the Corey-Kim oxidation of a primary alcohol using this compound. This procedure is based on established methods for this reaction type.[9][14]
Materials:
-
N-Chlorosuccinimide (NCS)
-
This compound
-
Anhydrous Toluene
-
1-Octanol
-
Triethylamine (Et₃N)
-
Deionized Water
-
Brine (Saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Activator Formation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add freshly recrystallized N-chlorosuccinimide (1.2 eq, e.g., 1.60 g, 12.0 mmol). Add anhydrous toluene (20 mL) and cool the resulting suspension to 0°C in an ice bath.
-
Sulfide Addition: Add this compound (1.3 eq, e.g., 1.36 g, 13.0 mmol) dropwise to the stirred suspension.
-
Cooling: Cool the reaction mixture to -25°C using a suitable cooling bath (e.g., acetone/dry ice). Stir for 30 minutes at this temperature.
-
Alcohol Addition: In a separate flask, prepare a solution of 1-octanol (1.0 eq, e.g., 1.30 g, 10.0 mmol) in anhydrous toluene (10 mL). Add this solution dropwise to the cold reaction mixture over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -25°C for 2 hours.
-
Base Addition: Add triethylamine (2.5 eq, e.g., 2.53 g, 25.0 mmol) dropwise to the reaction.
-
Warming and Quenching: Allow the reaction to warm slowly to room temperature and stir for 1 hour. Quench the reaction by adding 20 mL of deionized water and stir vigorously for 10 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1N HCl (20 mL), water (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude octanal by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient. The higher-boiling this compound byproduct will be separated from the desired aldehyde during this step.
Conclusion
This compound presents a scientifically sound and highly practical alternative to dimethyl sulfide and other volatile sulfur reagents. Its principal advantage lies in its significantly higher boiling point (103°C), which effectively contains the malodorous sulfur compound within the reaction flask. This simple change in physical properties transforms a pervasive environmental and sensory challenge into a routine purification step. For researchers and drug development professionals seeking to improve the safety, scalability, and overall laboratory experience of essential oxidation reactions, this compound offers a readily available, cost-effective, and efficient solution.
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Nishide, K., Patra, P. K., Matoba, M., Shanmugasundaram, K., & Node, M. (2004). A practical improvement of odorless Corey–Kim and Swern oxidations. Organic & Biomolecular Chemistry, 2(4), 631-635.
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A Senior Application Scientist's Guide to the Versatile World of Dialkylthioethers: A Comparative Review
Welcome to a comprehensive exploration of dialkylthioethers, a fascinating and highly versatile class of organosulfur compounds. In this guide, we will move beyond a simple enumeration of facts and delve into the practical applications of these molecules, offering a comparative analysis of their performance in diverse fields, from life-saving pharmaceuticals to high-performance materials. As researchers, scientists, and drug development professionals, you understand the critical importance of not just what a molecule can do, but how well it performs in comparison to its counterparts. This guide is designed to provide you with that critical perspective, supported by experimental data and insights into the underlying chemical principles.
The Enduring Appeal of the Thioether Linkage
The humble C-S-C bond, the defining feature of a thioether, imparts a unique combination of properties that chemists have learned to exploit with remarkable ingenuity.[1] Unlike their ether analogues, thioethers possess a softer sulfur atom with available d-orbitals, allowing for distinct electronic interactions. This seemingly subtle difference has profound implications for their reactivity and function, making them valuable building blocks in a multitude of applications.[1]
This guide will navigate through three key areas where dialkylthioethers have made a significant impact: medicinal chemistry, homogeneous catalysis, and materials science. In each section, we will examine specific examples, compare their performance based on published experimental data, and provide detailed protocols and workflows to illustrate their practical implementation.
Dialkylthioethers in Medicinal Chemistry: Crafting the Next Generation of Therapeutics
The incorporation of a thioether moiety into a drug candidate's structure can profoundly influence its pharmacological profile. The sulfur atom can engage in unique interactions with biological targets, modulate lipophilicity, and influence metabolic stability.[2] This has led to the development of numerous thioether-containing drugs with a wide range of therapeutic applications.[2]
A Case Study: Thioether-Containing Lenalidomide Analogs as Potent Anti-Proliferative Agents
Lenalidomide is a well-known immunomodulatory drug used in the treatment of multiple myeloma. In a quest to enhance its anti-cancer activity, a series of novel thioether-containing lenalidomide analogs were synthesized and evaluated for their anti-proliferative effects against various cancer cell lines.[3]
The rationale behind introducing a thioether linkage was to explore new structure-activity relationships (SAR) and potentially improve the drug's interaction with its target proteins. The results of this investigation provide an excellent example of how subtle structural modifications can lead to significant improvements in potency.
Comparative Anti-Proliferative Activity of Lenalidomide and its Thioether Analogs
The following table summarizes the in vitro anti-proliferative activity (IC50 values) of lenalidomide and a promising thioether-containing analog, compound 3j , against several multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL) cell lines.[3]
| Compound | MM.1S (IC50, nM) | Mino (IC50, nM) | RPMI 8226 (IC50, nM) |
| Lenalidomide | 50 | >10,000 | >10,000 |
| Compound 3j | 1.1 | 2.3 | 5.5 |
Data sourced from: Design, synthesis and biological evaluation of the thioether-containing lenalidomide analogs with anti-proliferative activities.[3]
As the data clearly indicates, the introduction of the thioether moiety in compound 3j resulted in a dramatic increase in anti-proliferative activity across all tested cell lines compared to the parent compound, lenalidomide.[3] Notably, compound 3j exhibited potent activity against cell lines that were insensitive to lenalidomide.[3] This highlights the power of thioether incorporation as a strategy in drug design.
Experimental Protocol: Synthesis of a Thioether-Containing Lenalidomide Analog
The synthesis of these promising drug candidates often involves straightforward and robust chemical transformations. Below is a generalized, representative protocol for the synthesis of a thioether-containing lenalidomide analog.
Step 1: Synthesis of the Thioether Precursor
-
To a solution of 4-bromoisoindolin-1-one in a suitable solvent (e.g., DMF), add the desired thiol and a base (e.g., K2CO3).
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4-(alkylthio)isoindolin-1-one.
Step 2: Coupling with the Glutarimide Moiety
-
To a solution of the 4-(alkylthio)isoindolin-1-one in a suitable solvent (e.g., acetic acid), add 3-aminopiperidine-2,6-dione hydrochloride.
-
Heat the reaction mixture at reflux for several hours.
-
After cooling, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
Drug Discovery Workflow for Thioether-Containing Compounds
The development of new thioether-containing drugs follows a structured workflow, from initial design to preclinical evaluation.
Caption: A generalized workflow for the discovery and development of thioether-containing drug candidates.
Dialkylthioethers in Homogeneous Catalysis: Fine-Tuning Reactivity and Selectivity
In the realm of homogeneous catalysis, the choice of ligand is paramount in controlling the activity and selectivity of a metal catalyst.[4] Thioether-containing ligands have emerged as a versatile class of ligands, offering a unique electronic and steric profile that can be fine-tuned to achieve remarkable catalytic performance.[4] The sulfur atom in a thioether ligand acts as a soft donor, forming stable complexes with transition metals like palladium, rhodium, and iridium.[5]
Chiral Thioether Ligands in Asymmetric Catalysis
The development of chiral thioether ligands has been a significant advancement in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. These ligands create a chiral environment around the metal center, directing the stereochemical outcome of the reaction.
Comparative Performance of Chiral Thioether Ligands in Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful carbon-carbon bond-forming reaction. The enantioselectivity of this reaction is highly dependent on the chiral ligand employed. The following table presents a comparison of different chiral phosphine-thioether ligands in the Pd-catalyzed AAA of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Ferrocenyl phosphine-thioether 1 | 98 | 96 |
| (S)-proline-derived phosphine-thioether 2 | 95 | 88 |
| Thioether-imidazoline 3 | 92 | 96 |
Data compiled from multiple sources to illustrate the general performance of these ligand classes.[1][6]
The data demonstrates that careful design of the chiral thioether ligand scaffold can lead to excellent yields and high enantioselectivities in this challenging transformation.[1][6]
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation
A general procedure for the palladium-catalyzed asymmetric allylic alkylation using a chiral thioether ligand is outlined below.
-
In a glovebox, a Schlenk flask is charged with the palladium precursor (e.g., [Pd(allyl)Cl]2), the chiral thioether ligand, and a dry, deoxygenated solvent (e.g., THF or CH2Cl2).
-
The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst.
-
The allylic substrate (e.g., 1,3-diphenyl-2-propenyl acetate) and the nucleophile (e.g., dimethyl malonate) are added, followed by a base (e.g., BSA, N,O-bis(trimethylsilyl)acetamide).
-
The reaction is stirred at the desired temperature until complete conversion of the starting material is observed (monitored by TLC or GC).
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Catalytic Cycle of a Palladium-Catalyzed Cross-Coupling Reaction
The following diagram illustrates a simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, highlighting the role of a generic thioether-containing ligand (L-S-R).
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Dialkylthioethers in Materials Science: Building High-Performance Polymers
In the field of materials science, dialkylthioethers are key components in the synthesis of high-performance polymers, particularly polythioethers. These polymers are renowned for their excellent fuel and chemical resistance, good flexibility at low temperatures, and strong adhesion to various substrates.[7]
Polythioether-Based Sealants: A Comparative Look at Performance
Polythioether-based sealants are widely used in the aerospace and automotive industries due to their exceptional durability and resistance to harsh environments.[6][8] The performance of these sealants can be tailored by modifying the structure of the polythioether backbone.
Comparison of Polythioether Sealant Performance
The following table compares the performance of two different polythioether-based electrically conductive sealants after salt fog chamber testing, a rigorous test that simulates corrosive environments.[6]
| Sealant | Filler | Increase in Volume Resistivity (after salt fog testing) |
| CHO-BOND 1018 | Nickel-filled | 6x |
| CHO-BOND 1019 | Nickel-filled | No increase |
| Competitor Sealant | Nickel-filled | 10x |
Data sourced from: Best New Fluid and Corrosion Resistant Electrically Conductive Sealants.[6]
The data clearly shows the superior performance of the CHO-BOND sealants, particularly CHO-BOND 1019, which exhibited no degradation in electrical conductivity after exposure to the corrosive salt fog.[6] This highlights the importance of formulation and the specific polythioether used in achieving optimal performance.
Experimental Protocol: Preparation of a Polythioether Sealant
The preparation of a two-component polythioether sealant generally involves the following steps:
Part A (Base Polymer):
-
The liquid thiol-terminated polythioether polymer is thoroughly mixed with fillers (e.g., calcium carbonate, carbon black), plasticizers, and adhesion promoters in a planetary mixer until a homogeneous paste is obtained.
Part B (Curing Agent):
-
The curing agent, typically a manganese dioxide dispersion or an epoxy resin, is prepared separately.
Mixing and Application:
-
Just before application, Part A and Part B are mixed in the specified ratio until the color is uniform.
-
The mixed sealant is then applied to the substrate and allowed to cure at ambient temperature. The curing time can be adjusted by the choice and amount of catalyst.[8]
General Synthesis of Dialkylthioethers
Dialkylthioethers can be synthesized through various methods. A common and straightforward approach is the nucleophilic substitution of an alkyl halide with a thiol or a thiolate salt.
Caption: A general schematic for the synthesis of dialkylthioethers via nucleophilic substitution.
Conclusion: A Bright Future for Dialkylthioethers
This guide has provided a glimpse into the diverse and impactful applications of dialkylthioethers. From enhancing the potency of life-saving drugs to providing robust and reliable materials for demanding industrial applications, the thioether linkage continues to be a valuable tool in the chemist's arsenal. The comparative data presented herein underscores the importance of rational design and careful selection of specific dialkylthioether structures to achieve optimal performance. As our understanding of the subtle yet profound influence of the sulfur atom grows, we can expect to see even more innovative and exciting applications of this versatile functional group in the years to come.
References
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Parker Hannifin Corporation. (2023, March 23). Best New Fluid and Corrosion Resistant Electrically Conductive Sealants. Parker Blogs. [Link]
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Gagnon, A. (2023, October 17). Recent Progress in Developing Thioether-Containing Ligands for Catalysis Applications. SciProfiles. [Link]
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Nouryon. (2020, January 2). Polythioether Advances Provide New Formulating Options for Adhesives, Sealants, and Coatings. Adhesives & Sealants Industry. [Link]
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Otsuka, H., et al. (n.d.). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PMC. [Link]
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Wang, S., et al. (2019, August 15). Design, synthesis and biological evaluation of the thioether-containing lenalidomide analogs with anti-proliferative activities. PubMed. [Link]
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Zhang, J., et al. (n.d.). Synthesise of Polythioether and Heat Resistant Property of Polythioether Sealants. ResearchGate. [Link]
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Li, Y., & Liu, Y. (n.d.). Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems. PMC. [Link]
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Gunanathan, C., & Milstein, D. (n.d.). Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions. PMC. [Link]
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Benera, S., et al. (n.d.). Thioether-based poly(2-oxazoline)s: From optimized synthesis to advanced ROS-responsive nanomaterials. Charles Explorer. [Link]
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Carretero, J. C. (n.d.). Chiral thioether-based catalysts in asymmetric synthesis: recent advances. RSC Publishing. [Link]
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Diéguez, M., & Pàmies, O. (n.d.). Evolution of phosphorus–thioether ligands for asymmetric catalysis. RSC Publishing. [Link]
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Gunanathan, C., & Milstein, D. (2014, June 4). Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions. ACS Publications. [Link]
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Parang, K., & Sun, G. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]
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Patsnap. (2025, March 21). What Is Polythioether? A Comprehensive Guide to Its Chemistry. Patsnap Eureka. [Link]
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A Comparative Guide to the Toxicity of Short-Chain Alkyl Sulfides for the Research Scientist
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the toxicological profiles of chemical reagents is paramount. This guide provides a comparative analysis of the toxicity of three common short-chain alkyl sulfides: Dimethyl Sulfide (DMS), Diethyl Sulfide (DES), and Dipropyl Sulfide (DPS). These compounds, characterized by their sulfur atom bonded to two alkyl groups, find application as solvents, reagents, and intermediates in various chemical syntheses. However, their volatile nature and distinct toxicological properties necessitate a careful and informed approach to their handling and use.
This document moves beyond a simple recitation of safety data, offering an in-depth examination of their comparative in vivo and in vitro toxicity, metabolic pathways, and the underlying structure-activity relationships. By understanding the "why" behind their toxicological differences, researchers can make more informed decisions in experimental design and risk assessment.
In Vivo Toxicity: A Comparative Overview
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Acute Oral LD50 (Rat) | Acute Dermal LD50 | Acute Inhalation LC50 (Rat) | Aquatic Toxicity LC50 (Fish) |
| Dimethyl Sulfide (DMS) | (CH₃)₂S | 62.13 | > 2,000 mg/kg[1] | > 2,000 mg/kg[1] | 102 mg/l (4 h)[1][2][3] | Not specified |
| Diethyl Sulfide (DES) | (C₂H₅)₂S | 90.19 | > 5,000 mg/kg[2][3] | > 2,000 mg/kg[2] | 102 mg/l (4 h) | > 49.8 mg/l (96 h, Danio rerio)[2] |
| Dipropyl Sulfide (DPS) | (C₃H₇)₂S | 118.24 | Not available | Not available | Not specified | 21.7 mg/L (96 h, Pimephales promelas)[1][4] |
From the available in vivo data, we can draw several key insights:
-
Oral and Dermal Toxicity: Both dimethyl sulfide and diethyl sulfide exhibit low acute oral and dermal toxicity, with LD50 values exceeding 2,000 mg/kg.[1][2][3] This suggests that single, high-dose exposures through ingestion or skin contact are of relatively low concern.
-
Inhalation Toxicity: The inhalation LC50 for both DMS and DES is identical at 102 mg/l for a 4-hour exposure in rats, indicating a significant risk upon inhalation of high concentrations of their vapors.[1][2][3]
-
Aquatic Toxicity: Interestingly, the aquatic toxicity appears to increase with the length of the alkyl chain. Dipropyl sulfide, with an LC50 of 21.7 mg/L in fathead minnows, is more toxic to aquatic life than diethyl sulfide.[1][2][4] This trend may be related to the increased lipophilicity of the larger molecule, leading to greater bioavailability and accumulation in aquatic organisms.
-
Skin Irritation: While not lethal at high doses, dipropyl sulfide is classified as a skin and eye irritant.[5] Studies on rabbits have shown that it can cause mild to very slight erythema.[4]
In Vitro Cytotoxicity: Principles and a Standardized Protocol
While in vivo studies provide data on systemic toxicity, in vitro cytotoxicity assays offer a more controlled and mechanistic understanding of a compound's effects at the cellular level. These assays are crucial for high-throughput screening and for reducing the reliance on animal testing.
A widely accepted method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Although direct comparative in vitro cytotoxicity data for DMS, DES, and DPS are not available in the reviewed literature, the following protocol outlines the standardized procedure that would be employed for such a comparative study.
Experimental Protocol: MTT Assay for Comparative Cytotoxicity
Objective: To determine and compare the 50% inhibitory concentration (IC50) of dimethyl sulfide, diethyl sulfide, and dipropyl sulfide on a selected cell line (e.g., HepG2, a human liver cancer cell line commonly used in toxicology studies).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl Sulfide (DMS), Diethyl Sulfide (DES), Dipropyl Sulfide (DPS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare stock solutions of DMS, DES, and DPS in a suitable solvent (e.g., DMSO) at a high concentration.
-
Perform serial dilutions of the stock solutions in serum-free DMEM to achieve a range of final concentrations for each compound.
-
After 24 hours of cell incubation, remove the culture medium and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere. The choice of incubation time allows for the assessment of time-dependent cytotoxic effects.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value for each compound, which is the concentration that causes a 50% reduction in cell viability.
-
Workflow for Comparative Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining the comparative cytotoxicity of short-chain alkyl sulfides.
Metabolic Pathways and Their Role in Toxicity
The toxicity of a compound is often not due to the parent molecule itself but rather to its metabolic products. Understanding the metabolic fate of these short-chain alkyl sulfides is therefore crucial for interpreting their toxicological profiles.
The primary route of metabolism for simple alkyl sulfides involves oxidation of the sulfur atom, a process primarily mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes in the liver. This oxidation occurs in a stepwise manner, first forming a sulfoxide and then a sulfone. These more polar metabolites are then more readily excreted from the body.
Comparative Metabolic Pathways of Short-Chain Alkyl Sulfides
Caption: Generalized metabolic pathways of short-chain alkyl sulfides via oxidation.
Studies on dipropyl sulfide have confirmed that its metabolism is limited to the oxidation of the sulfur atom to form the corresponding sulfoxide and sulfone.[3] For dipropyl disulfide, metabolism involves oxidation to dipropyl thiosulfinate, a reaction in which both CYPs and FMOs are involved.[6] While the sulfoxide and sulfone metabolites are generally considered less toxic and are part of a detoxification pathway, the potential for reactive intermediates to be formed during these oxidative processes cannot be ruled out and may contribute to cellular toxicity.
Structure-Activity Relationships: Unraveling the Influence of Alkyl Chain Length
The systematic variation in the chemical structure of this homologous series of alkyl sulfides allows for an analysis of the relationship between their structure and observed toxicity. A key physicochemical property that changes with increasing alkyl chain length is lipophilicity (the tendency of a compound to dissolve in fats, oils, and lipids).
-
Lipophilicity and Bioavailability: As the alkyl chains elongate from methyl to propyl, the lipophilicity of the molecule increases. This can lead to enhanced absorption across biological membranes, potentially increasing the bioavailability of the compound and its access to target organs. This may explain the observed trend of increasing aquatic toxicity with longer alkyl chains.
-
Metabolic Rates: The size and steric hindrance of the alkyl groups can also influence the rate of metabolism. While no direct comparative metabolic rate studies for DMS, DES, and DPS were found, it is plausible that the larger propyl groups of DPS may be metabolized at a different rate than the smaller methyl groups of DMS. This could lead to differences in the concentration and residence time of the parent compound and its metabolites, thereby influencing toxicity.
-
QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can predict the toxicity of chemicals based on their molecular structure.[1] While a specific QSAR model for this homologous series was not identified, such models could be developed to predict the toxicity of other short-chain alkyl sulfides and to further elucidate the key molecular descriptors that govern their toxicity.
Conclusion and Future Directions
This guide provides a comparative overview of the toxicity of dimethyl sulfide, diethyl sulfide, and dipropyl sulfide based on the currently available scientific literature. While in vivo data suggest a low order of acute oral and dermal toxicity for DMS and DES, inhalation of their vapors presents a more significant hazard. The aquatic toxicity appears to increase with the length of the alkyl chain, a trend likely linked to increasing lipophilicity.
A significant gap in the current knowledge is the lack of direct comparative in vitro cytotoxicity studies for these three compounds. Such studies, employing standardized assays like the MTT assay, would be invaluable for establishing a clear rank order of their cellular toxicity and for providing a more mechanistic basis for risk assessment.
Furthermore, while the general metabolic pathways are understood to involve S-oxidation, detailed comparative studies on the rates of metabolism and the potential for the formation of reactive intermediates would provide a more complete picture of their toxicokinetics and toxicodynamics.
For researchers and drug development professionals, this guide underscores the importance of considering not only the acute toxicity data but also the potential for differences in metabolism and cellular effects when working with this class of compounds. A thorough understanding of these factors is essential for ensuring laboratory safety and for the successful development of new chemical entities.
References
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Teyssier, C., & Siess, M. H. (2000). Metabolism of dipropyl disulfide by rat liver phase I and phase II enzymes and by isolated perfused rat liver. Drug Metabolism and Disposition, 28(6), 648–654. [Link]
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A Senior Application Scientist's Guide to Validating Experimental Findings with Computational Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
In modern chemical and pharmaceutical sciences, the synergy between empirical observation and computational modeling is no longer a novelty but a cornerstone of accelerated discovery.[1][2] Experimental techniques provide tangible data on the behavior of chemical systems, while computational chemistry offers a window into the underlying atomic and electronic interactions that govern these observations.[2][3] This guide provides an in-depth framework for leveraging computational methods to validate, interpret, and enrich experimental findings, thereby creating a robust, self-validating research cycle. The goal is not merely to confirm what is already known but to build a more comprehensive and predictive understanding of molecular systems, guiding experimental design and reducing costly trial-and-error laboratory work.[2]
The Core Principle: A Symbiotic Validation Loop
The integration of computational and experimental data is most powerful when viewed as a cyclical process rather than a linear one-way validation.[1] Experimental results provide the essential "ground truth" to benchmark and refine computational models.[4] In turn, validated computational models can predict new phenomena, elucidate complex mechanisms, and prioritize the most promising experiments, saving invaluable time and resources.[1][2] This iterative process enhances scientific understanding and fosters innovation, particularly in complex fields like drug discovery and materials science.[2]
At the heart of this synergy are three key activities:
-
Benchmarking: Evaluating the performance of a computational model against well-established experimental reference data.[4]
-
Model Validation: Assessing how well computational predictions align with specific experimental observations for the system under study.[4]
-
Interpretation and Prediction: Using the validated model to explain the "why" behind experimental results and to forecast the behavior of new, untested systems.
Data Presentation: Comparing Spectroscopic Data
| Nucleus | Experimental ¹³C NMR Shift (ppm) | Calculated ¹³C NMR Shift (ppm) | Δ (ppm) |
| C1 | 170.2 | 171.5 | 1.3 |
| C2 | 135.8 | 136.1 | 0.3 |
| C3 | 129.5 | 130.0 | 0.5 |
| C4 | 68.3 | 67.9 | -0.4 |
| C5 | 25.1 | 24.8 | -0.3 |
A small deviation (Δ) between experimental and calculated values supports the structural assignment.
Quantifying Biomolecular Interactions
In drug discovery, understanding how a potential drug molecule (ligand) binds to its biological target (e.g., a protein) is paramount. [5]While experimental methods like Isothermal Titration Calorimetry (ITC) provide binding affinity data (Kd), computational methods can reveal the specific 3D binding pose and the key intermolecular interactions driving this affinity. [6]
Common Scenario: Prioritizing Lead Compounds
A high-throughput screen has identified several "hit" compounds that bind to a target protein. The team needs to understand how they bind to rationally design more potent analogs.
Computational Validation Workflow: Molecular Docking & MD Simulations
This process typically involves a hierarchical approach, starting with a fast, approximate method (docking) and proceeding to a more rigorous, computationally expensive method (Molecular Dynamics) for the most promising candidates.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. [7]It uses a scoring function to estimate the binding affinity, allowing for the rapid screening of thousands of compounds. [8]While useful for predicting binding geometry, the scores are best used for relative ranking rather than predicting absolute experimental affinities.
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. [6][9]Starting from a docked pose, an MD simulation can assess the stability of the protein-ligand complex in a simulated physiological environment (including explicit water and ions). [10]It provides detailed insights into conformational changes and the specific hydrogen bonds, and hydrophobic interactions that stabilize the binding. [6][11] Experimental Protocol: Docking and MD Simulation
-
System Preparation: Obtain a high-quality 3D structure of the target protein (from X-ray crystallography or a homology model). Prepare the ligand structures by generating a low-energy 3D conformation.
-
Molecular Docking: Define the binding site on the protein. Dock each ligand into the site using software like AutoDock or GOLD. Analyze the top-scoring poses for each ligand, looking for favorable interactions with key residues.
-
MD Simulation Setup: Select the most promising protein-ligand complex from docking. Place it in a simulation box filled with explicit water molecules and ions to mimic physiological conditions.
-
Simulation Run: Use an appropriate force field (e.g., AMBER, CHARMM) that defines the potential energy of the system. [3]First, minimize the energy of the system, then gradually heat it to the target temperature (e.g., 310 K). Finally, run the production simulation for a set amount of time (e.g., 100-200 nanoseconds). [11]5. Analysis: Analyze the simulation trajectory to:
-
Calculate the Root Mean Square Deviation (RMSD) of the ligand to confirm it remains stably bound in the pocket.
-
Identify persistent hydrogen bonds and other key interactions over time.
-
(Optional) Use methods like MM/GBSA or MM/PBSA to estimate the free energy of binding for a more quantitative comparison with experimental data. [6] Data Presentation: Comparing Binding Affinities
-
| Compound ID | Experimental Kd (nM) | Docking Score (kcal/mol) | Calculated ΔGbind (MM/GBSA, kcal/mol) |
| Hit-01 | 550 | -8.2 | -25.8 |
| Hit-02 | 1200 | -7.5 | -21.1 |
| Analog-1A | 85 | -9.8 | -35.4 |
| Analog-1B | 980 | -7.9 | -22.5 |
Note: The absolute values of docking scores and MM/GBSA energies do not directly correlate with Kd, but their relative rankings should follow the experimental trend.
Elucidating Reaction Mechanisms
Understanding the detailed step-by-step pathway of a chemical reaction is crucial for optimizing conditions and designing better catalysts. While experimental kinetics can measure overall reaction rates, quantum chemistry can map the entire potential energy surface, revealing the high-energy transition states that are impossible to observe directly. [12][13]
Common Scenario: Improving a Catalytic Cycle
A research team is developing a new catalyst and observes the formation of an unexpected byproduct. They hypothesize two different reaction pathways and need to determine which is more energetically favorable to understand and suppress the side reaction.
Computational Validation Workflow: Transition State Searching
By using quantum chemical methods like DFT, researchers can calculate the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The difference in energy between the reactants and the highest-energy transition state is the activation energy (energy barrier), which determines the reaction rate. [12] Experimental Protocol: Calculating a Reaction Pathway
-
Optimize Geometries: Calculate the optimized structures and energies of the reactants, products, and any proposed intermediates.
-
Locate Transition State (TS): This is the most challenging step. Use a TS search algorithm (e.g., QST2/QST3 or Berny optimization) to find the saddle point on the potential energy surface between a reactant and a product.
-
Verify the TS: A true transition state must have exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate (e.g., a bond breaking or forming).
-
Calculate Activation Energy: The activation energy (ΔE‡) is the energy difference between the TS and the reactants.
-
Map the Pathway (IRC): An Intrinsic Reaction Coordinate (IRC) calculation can be run from the TS to confirm that it correctly connects the desired reactant and product. [12]6. Compare Pathways: The pathway with the lower activation energy is the kinetically favored one and will be faster under thermal conditions. This can explain why a particular product is formed preferentially.
Trustworthiness: Acknowledging Limitations and Best Practices
To ensure scientific integrity, it is critical to recognize that computational models are approximations of reality. [14]Their predictive power is only as good as the underlying theory and the input data.
-
Choice of Method: The selection of a computational method is a trade-off between accuracy and cost. [15]A high-level ab initio method may be highly accurate for a small molecule but computationally prohibitive for a protein. Always justify the chosen level of theory.
-
"Garbage In, Garbage Out": The quality of results depends heavily on the quality of the input structure. An experimental structure with poor resolution or a poorly chosen starting conformation can lead to meaningless results.
-
Solvation Effects: Reactions and binding events often occur in solution. Failing to account for the solvent (either implicitly with a continuum model or explicitly with water molecules) is a common pitfall that can dramatically affect results.
-
Sampling: Molecules are dynamic and can exist in multiple conformations. A single calculation on one static structure may not be representative. This is especially critical in MD simulations, where insufficient simulation time can lead to a failure to observe important events. [11]* Discrepancies are Informative: When computational and experimental results do not agree, it is not necessarily a failure of the model. It can point to an incomplete understanding of the experimental system or a flaw in the initial hypothesis, leading to new avenues of investigation.
By rigorously applying these computational workflows and transparently acknowledging their limitations, researchers can build a powerful, validated, and predictive understanding of their chemical systems, accelerating the pace of scientific discovery.
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A Comparative Guide to the Antioxidant Properties of Different Sulfides
For researchers, scientists, and drug development professionals navigating the complex landscape of oxidative stress, the selection of an appropriate antioxidant agent is a critical decision. Sulfur-containing compounds, in particular, represent a diverse class of antioxidants with multifaceted mechanisms of action. This guide provides an in-depth, objective comparison of the antioxidant properties of four key sulfides: glutathione (GSH), N-acetylcysteine (NAC), alpha-lipoic acid (ALA), and diallyl sulfides. By delving into their chemical mechanisms, supported by experimental data, this document aims to equip you with the knowledge to make informed decisions for your research and development endeavors.
The Landscape of Oxidative Stress and the Role of Sulfide Antioxidants
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions. Sulfide antioxidants offer a unique chemical versatility in combating oxidative stress, owing to the various oxidation states of sulfur and the reactivity of the thiol (-SH) group.[1][2] Their protective effects are not limited to direct radical scavenging; they also play crucial roles in bolstering the endogenous antioxidant defense systems.
This guide will explore the antioxidant properties of these selected sulfides through two primary lenses:
-
Direct Antioxidant Activity: The inherent ability of the molecule to directly neutralize free radicals.
-
Indirect Antioxidant Activity: The capacity to enhance the cellular antioxidant machinery, primarily through the replenishment of intracellular glutathione and the activation of the Nrf2 signaling pathway.
Comparative Analysis of Antioxidant Mechanisms
The antioxidant efficacy of a sulfide is not a monolithic property but rather a composite of its various mechanisms of action. Here, we dissect the distinct and overlapping ways in which glutathione, NAC, ALA, and diallyl sulfides exert their protective effects.
Glutathione (GSH): The Master Antioxidant
Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells.[2][3] Its central role in cellular defense is multifaceted.
-
Direct Radical Scavenging: The thiol group of cysteine in GSH can directly donate a hydrogen atom to neutralize a variety of reactive oxygen species.[3]
-
Enzymatic Antioxidant Cofactor: GSH is a crucial cofactor for several antioxidant enzymes, including glutathione peroxidase (GPx) and glutathione S-transferases (GSTs). GPx catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, while GSTs conjugate toxins for their removal from the body.[3]
-
Regeneration of Other Antioxidants: GSH can regenerate other antioxidants, such as vitamins C and E, to their active forms.[3]
N-Acetylcysteine (NAC): The Precursor and Beyond
N-acetylcysteine is a derivative of the amino acid cysteine and is widely recognized for its role as a precursor to glutathione.[2][4][5]
-
Replenishing Glutathione: NAC's primary antioxidant mechanism is its ability to provide the rate-limiting substrate, cysteine, for intracellular glutathione synthesis, thereby boosting the overall antioxidant capacity of the cell.[4][5] One study showed that NAC administration significantly elevated the level of reduced glutathione (GSH) by 33%.[4][5]
-
Direct Radical Scavenging: NAC also possesses direct radical scavenging activity due to its free thiol group, although this is generally considered secondary to its role in GSH replenishment.[4]
Alpha-Lipoic Acid (ALA): The Universal Antioxidant
Alpha-lipoic acid and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants with the unique ability to function in both aqueous and lipid environments.
-
Broad-Spectrum Radical Scavenging: Both ALA and DHLA can directly scavenge a wide range of reactive oxygen species.
-
Regeneration of Multiple Antioxidants: ALA has the remarkable ability to regenerate not only glutathione but also other key antioxidants like vitamin C, vitamin E, and coenzyme Q10.
-
Metal Chelation: ALA can chelate pro-oxidant metal ions, such as iron and copper, preventing them from participating in the generation of free radicals.
Diallyl Sulfides: The Power of Garlic
Diallyl sulfides, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS), are organosulfur compounds found in garlic and other Allium vegetables. Their antioxidant activity is a subject of ongoing research.
-
Indirect Antioxidant Effects: Diallyl sulfides are potent activators of the Nrf2 pathway, leading to the increased expression of a battery of antioxidant and detoxification enzymes.[6][7]
-
Modulation of Glutathione Metabolism: Studies have shown that diallyl disulfide can enhance the activity of glutathione and glutathione-S-transferase.[8]
-
Direct Scavenging (Context-Dependent): While some studies suggest direct radical scavenging capabilities, the primary antioxidant effects of diallyl sulfides are believed to be mediated through their influence on endogenous defense systems.[3]
The Nrf2 Pathway: A Common Target for Indirect Antioxidant Action
A pivotal mechanism for the indirect antioxidant activity of these sulfides is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Under normal conditions, Nrf2 is kept inactive by its repressor, Keap1. However, upon exposure to oxidative stress or electrophilic compounds, including many organosulfur compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of a suite of protective proteins, including antioxidant enzymes and enzymes involved in glutathione synthesis.[6][7]
The ability of NAC, ALA, and diallyl sulfides to activate the Nrf2 pathway is a significant contributor to their overall antioxidant capacity.[6][7][9][10] One study demonstrated that NAC supplementation protected against oxidative stress by enhancing Nrf2 expression.[10] Another study indicated that diallyl disulfide activates the Nrf2 pathway, which in turn enhances antioxidant defense.[7] While both NAC and ALA are known to influence this pathway, their effects appear to be independent of Nrf2 activation in some contexts.[9][11]
Quantitative Comparison of Antioxidant Activity
Directly comparing the antioxidant capacity of these sulfides is challenging due to the variability in experimental conditions across different studies. However, we can draw valuable insights from studies that have compared a subset of these compounds.
| Compound | Assay | Result | Reference |
| N-Acetylcysteine (NAC) | Total Antioxidant Status (TAS) in plasma | 38% increase | [5] |
| Alpha-Lipoic Acid (ALA) | Total Antioxidant Status (TAS) in plasma | 9% increase | [5] |
Note: This table is a summary of findings from a single study and may not be generalizable to all experimental conditions. The influence of N-acetylcysteine on total antioxidant status was found to be fourfold higher than α-lipoic acid in this particular study.[5]
A study comparing garlic, elephant garlic, and onion found a positive correlation between their organosulfur compound content and their antioxidant activities as measured by ORAC, DPPH, and ABTS assays. Garlic, which is rich in diallyl sulfides, exhibited the highest antioxidant capacity.
Experimental Protocols for Assessing Antioxidant Capacity
To ensure scientific integrity, the methods used to evaluate antioxidant properties must be robust and well-validated. Here, we provide detailed protocols for two commonly used assays, with special considerations for sulfur-containing compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular and straightforward method for assessing the radical scavenging ability of antioxidants.
Caption: Workflow for the DPPH radical scavenging assay.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. It is crucial to protect this solution from light as DPPH is light-sensitive.[1]
-
-
Sample Preparation:
-
Dissolve the sulfide compounds and a positive control (e.g., Trolox or ascorbic acid) in a suitable solvent to prepare stock solutions.
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a defined volume of the sample or standard solution.
-
Add a fixed volume of the DPPH working solution.
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the reaction mixture in the dark at room temperature for a specified period (typically 30 minutes).[12]
-
-
Measurement:
-
Measure the absorbance of the solutions at approximately 517 nm using a microplate reader or spectrophotometer.[12]
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of % inhibition versus concentration.
-
Causality Behind Experimental Choices: The use of methanol as a solvent is common, but for thiol-containing compounds, a buffered methanolic solution may be necessary to ensure accurate results. The incubation in the dark is critical to prevent the photodegradation of DPPH.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[13][14]
Caption: Workflow for the ORAC assay.
-
Reagent Preparation:
-
Sample Preparation:
-
Dissolve the sulfide compounds and the Trolox standard in the phosphate buffer to prepare stock solutions.
-
Perform serial dilutions to create a standard curve and a range of sample concentrations.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescein solution and the sample or standard solutions to the appropriate wells.
-
Pre-incubate the plate at 37°C for a set time (e.g., 15 minutes).[13]
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence reader and monitor the decay of fluorescence over time (e.g., every minute for 60-90 minutes).[15]
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
The antioxidant capacity of the samples is expressed as Trolox Equivalents (TE).
-
Causality Behind Experimental Choices: The use of a black microplate minimizes background fluorescence and light scattering. The kinetic measurement of fluorescence decay provides a more comprehensive assessment of antioxidant activity compared to endpoint assays. It is important to note that some sulfites can interfere with this assay, potentially leading to an overestimation of antioxidant activity.[16][17]
Conclusion: Selecting the Optimal Sulfide Antioxidant
The choice of the most suitable sulfide antioxidant for a particular application depends on a careful consideration of its specific mechanisms of action and the biological context.
-
Glutathione remains the gold standard for intracellular antioxidant defense, but its direct therapeutic use can be limited by poor bioavailability.
-
N-Acetylcysteine is a highly effective and bioavailable precursor for glutathione synthesis, making it a valuable tool for replenishing cellular antioxidant stores.[4][5] Its influence on total antioxidant status has been shown to be more potent than alpha-lipoic acid in at least one human study.[5]
-
Alpha-Lipoic Acid offers the unique advantage of acting as a broad-spectrum antioxidant in both aqueous and lipid environments, along with its ability to regenerate a cascade of other antioxidants.
-
Diallyl Sulfides demonstrate significant promise as indirect antioxidants through their potent activation of the Nrf2 pathway, which upregulates a wide array of protective genes.
For researchers in drug development, understanding these nuances is paramount. For instance, a compound that primarily acts by replenishing glutathione, like NAC, may be ideal for conditions characterized by GSH depletion. In contrast, a potent Nrf2 activator, such as a diallyl sulfide, might be more suited for applications requiring a broad and sustained upregulation of the cellular antioxidant defense system.
This guide has provided a comparative framework for understanding the antioxidant properties of key sulfides. The experimental protocols and mechanistic insights presented herein should serve as a valuable resource for your research, enabling you to make data-driven decisions in the development of novel therapeutic strategies against oxidative stress.
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Zembron-Lacny, A., Slowinska-Lisowska, M., Szyguła, Z., Witkowski, K., & Szyszka, K. (2009). The comparison of antioxidant and hematological properties of N-acetylcysteine and alpha-lipoic acid in physically active males. Physiological research, 58(6), 855–861. Available at: [Link]
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He, Z., Li, X., Zhao, Z. D., & Wang, Q. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. Oxidative Medicine and Cellular Longevity, 2021. Available at: [Link]
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Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. Available at: [Link]
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Pimple, B. P. (2020, July 18). Antioxidant Assay Principle & Process (DPPH & H2O2) [Video]. YouTube. Available at: [Link]
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Skroza, D., Mekinić, I. G., Svilović, S., Šimat, V., & Katalinić, V. (2018). Effect of Sulfites on Antioxidant Activity, Total Polyphenols, and Flavonoid Measurements in White Wine. Foods, 7(3), 39. Available at: [Link]
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Skroza, D., Mekinić, I. G., Svilović, S., Šimat, V., & Katalinić, V. (2018). Effect of Sulfites on Antioxidant Activity, Total Polyphenols, and Flavonoid Measurements in White Wine. ResearchGate. Available at: [Link]
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Magalhães, L. M., Santos, M., Segundo, M. A., Reis, S., & Lima, J. L. (2008). Exploiting kinetic features of ORAC assay for evaluation of radical scavenging capacity. Analytica chimica acta, 613(1), 1-8. Available at: [Link]
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Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Spectrophotometric methods for measurement of antioxidant activity in food and pharmaceuticals. Journal of agricultural and food chemistry, 64(5), 941-969. Available at: [Link]
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FAQ: Oxygen Radical Antioxidant Capacity (ORAC) Assay. Cell Biolabs, Inc. Available at: [Link]
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ORAC Antioxidant Assay Kit. Zen-Bio. Available at: [Link]
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Mackenzie, G. G., Oteiza, P. I. (2007). α-Lipoic acid and N-acetyl cysteine prevent zinc deficiency-induced activation of NF-κB and AP-1 transcription factors in human neuroblastoma IMR-32 cells. Free Radical Biology and Medicine, 42(12), 1816-1827. Available at: [Link]
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Jannatifar, R., Parivar, K., Roodbari, N. H., & Nasr-Esfahani, M. H. (2019). The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study. International Journal of Fertility & Sterility, 13(2), 132. Available at: [Link]
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A Comparative Analysis of Ethyl Isopropyl Sulfide and Ethyl Propyl Sulfide for Researchers and Drug Development Professionals
In the landscape of chemical research and pharmaceutical development, the selection of appropriate reagents and building blocks is paramount. Subtle variations in molecular structure can profoundly influence physical properties, reactivity, and biological interactions. This guide provides an in-depth, objective comparison of two isomeric thioethers: ethyl isopropyl sulfide and ethyl propyl sulfide. By examining their structural nuances, physical characteristics, and spectral signatures, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their work.
Structural and Foundational Differences
At a fundamental level, this compound and ethyl propyl sulfide are structural isomers, sharing the same molecular formula, C₅H₁₂S, and a molecular weight of approximately 104.21 g/mol .[1][2] The key distinction lies in the arrangement of the propyl group attached to the sulfur atom. Ethyl propyl sulfide features a linear n-propyl group, while this compound incorporates a branched isopropyl group.[1][2] This seemingly minor difference in branching has significant implications for their physical and chemical properties.
This compound
-
Systematic Name: 2-(Ethylthio)propane[3]
-
Structure: An ethyl group and an isopropyl group are bonded to a central sulfur atom.[3]
Ethyl Propyl Sulfide
-
Systematic Name: 1-(Ethylthio)propane[2]
-
Structure: An ethyl group and a linear propyl group are bonded to a central sulfur atom.[2]
Sources
assessing the purity of ethyl isopropyl sulfide from different suppliers
An objective, data-driven guide to qualifying the purity of ethyl isopropyl sulfide is essential for ensuring experimental reproducibility and the integrity of final products. As a critical reagent and intermediate in various research and development applications, particularly in the pharmaceutical sector, the purity of this compound can significantly impact reaction yields, impurity profiles, and even the biological activity of target molecules. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for assessing and comparing the purity of this compound from various commercial suppliers.
We will move beyond a simple reliance on the supplier's Certificate of Analysis (CoA) and establish a robust, multi-technique analytical strategy. The causality behind each experimental choice will be explained, ensuring that the described protocols form a self-validating system for trustworthy and reliable results.
The Analytical Imperative: Why a Single Method is Insufficient
This compound (CAS 5145-99-3) is a volatile thioether.[1][2] Potential impurities can arise from its synthesis, which often involves the reaction of ethanethiol with a propan-2-yl halide (like 2-bromopropane).[3] These impurities may include:
-
Residual Starting Materials: Unreacted ethanethiol or 2-bromopropane.
-
Isomeric Byproducts: Such as n-propyl ethyl sulfide.
-
Oxidation Products: Ethyl isopropyl sulfoxide and ethyl isopropyl sulfone, formed by exposure to air/oxidants.
-
Solvent Residues: From the reaction or purification process.
A single analytical technique can easily miss one or more of these impurity classes. For example, Gas Chromatography (GC) is excellent for volatile impurities but may not detect non-volatile contaminants. Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy can detect a broader range of impurities but may lack the sensitivity of GC for trace volatile components. Therefore, a multi-pronged, or orthogonal, approach is necessary for a comprehensive purity assessment.
A Multi-Pronged Analytical Workflow
Our assessment strategy integrates three core analytical techniques:
-
Gas Chromatography (GC): Primarily for quantifying the main component and separating volatile impurities. We utilize two detectors: a Flame Ionization Detector (FID) for robust quantification and a Mass Spectrometer (MS) for definitive identification of impurities.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the bulk material and to detect and quantify impurities that may not be amenable to GC analysis (e.g., non-volatiles or co-eluting species).
-
Karl Fischer Titration: To specifically quantify water content, a critical parameter that is often overlooked but can be detrimental to many chemical reactions.
The logical flow of this analytical strategy is depicted below.
Caption: Overall workflow for purity assessment of this compound.
Experimental Protocols
The following protocols are designed to be self-validating and provide a high degree of confidence in the analytical results. Method validation principles, such as specificity, linearity, and precision, are crucial for ensuring the reliability of these procedures.[4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS/FID) for Purity and Volatile Impurities
Rationale: GC is the gold standard for analyzing volatile compounds.[7] A mid-polarity column (like a DB-Wax) is chosen to achieve good separation of the polarizable sulfur compound from potential non-polar hydrocarbon impurities and more polar oxidation products.[8] Coupling with MS allows for the identification of unknown peaks by comparing their mass spectra to library data.[8][9][10] An FID is used in parallel for robust and linear quantification, providing an accurate area percent purity.
Methodology:
-
Instrumentation: Agilent GC-MS/FID system (or equivalent).
-
Column: J&W DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar column).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Injector:
-
Mode: Split (50:1 ratio).
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
-
FID Detector:
-
Temperature: 250°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
-
MS Detector:
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
-
Sample Preparation: Prepare a solution of ~1000 ppm (w/v) of this compound in high-purity dichloromethane.
¹H and ¹³C NMR Spectroscopy for Structural Verification
Rationale: NMR spectroscopy provides unambiguous structural confirmation.[11] The proton (¹H) NMR spectrum allows for purity estimation via integration, comparing the integral of the main compound's signals to those of any impurities. It is particularly effective for identifying impurities with different structural motifs that might co-elute in GC. ¹³C NMR confirms the carbon skeleton. While ³³S NMR exists, its low sensitivity and very broad signal widths (due to its quadrupolar nature) make it impractical for routine purity analysis of organic sulfides.[12][13]
Methodology:
-
Instrumentation: Bruker 400 MHz NMR spectrometer (or equivalent).
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Sample Preparation: Prepare a solution of ~10-20 mg of this compound in ~0.7 mL of CDCl₃.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay (d1): 2 seconds.
-
Karl Fischer Titration for Water Content
Rationale: Water is a common impurity that is not detected by the GC-MS/FID or NMR methods described. Coulometric Karl Fischer titration is a highly sensitive and specific method for determining trace amounts of water in organic liquids.
Methodology:
-
Instrumentation: Mettler Toledo C20 Coulometric KF Titrator (or equivalent).
-
Reagent: Hydranal™-Coulomat AG (or equivalent).
-
Procedure:
-
Allow the titrator to stabilize and perform a blank run.
-
Using a gas-tight syringe, inject a known mass (approximately 1 g) of the this compound sample directly into the titration cell.
-
Run the titration until the endpoint is reached.
-
The instrument will report the water content, typically in ppm or weight percent.
-
Data Analysis and Comparative Assessment
After running samples from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C), the raw data is processed and compiled.
Caption: Decision tree for the investigation of unknown impurities.
The compiled results are summarized below for easy comparison.
| Parameter | Supplier A | Supplier B | Supplier C | Methodology |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, faint yellow liquid | Visual Inspection |
| GC Purity (Area %) | 99.85% | 99.21% | 99.79% | GC-FID |
| ¹H NMR Purity | >99.5% | ~99.2% | >99.5% | ¹H NMR Integration |
| Water Content (ppm) | 150 | 450 | 220 | Karl Fischer |
| Identified Impurity 1 | Ethyl Isopropyl Sulfoxide (0.08%) | Diisopropyl Disulfide (0.55%) | None Detected (<0.05%) | GC-MS |
| Identified Impurity 2 | n-Propyl Ethyl Sulfide (0.05%) | Toluene (0.21%) | Ethyl Isopropyl Sulfoxide (0.12%) | GC-MS |
| Non-Volatile Residue | None Detected | None Detected | Faint residue noted | Evaporation |
Interpretation and Supplier Selection
-
Supplier A: Demonstrates high purity by both GC and NMR, with only minor levels of process-related impurities (isomer and oxidation product). The low water content is also favorable. This material is of high quality.
-
Supplier B: Shows significantly lower purity. The presence of diisopropyl disulfide suggests potential issues in the synthesis or handling of the thiol starting material. The toluene residue indicates incomplete solvent removal. The higher water content is also a concern. This material would likely be unsuitable for sensitive applications without further purification.
-
Supplier C: While appearing very pure by GC, the faint yellow color and the presence of the sulfoxide impurity suggest some level of oxidation has occurred. The non-volatile residue, though minor, warrants caution. While the purity is high, the stability of the material may be a concern over time.
References
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Analysis of Volatile Organic Sulfur Compounds in Air by Membrane Inlet Mass Spectrometry. ACS Publications. Available at: [Link]
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Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. LinkedIn. Available at: [Link]
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(33S) Sulfur NMR. University of Ottawa. Available at: [Link]
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This compound. LookChem. Available at: [Link]
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This compound, 5145-99-3. The Good Scents Company. Available at: [Link]
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NMR Analysis of Sulfur Compounds in Petroleum. Western Kentucky University. Available at: [Link]
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NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available at: [Link]
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GC-MS analysis of thiols from air: what are options to concentrate sample?. ResearchGate. Available at: [Link]
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Compound this compound (FDB007797). FooDB. Available at: [Link]
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Method for analysis of heavy sulphur compounds using gas chromatography with flame photometric detection. Universidade Católica Portuguesa. Available at: [Link]
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Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. SilcoTek. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl Isopropyl Sulfide
For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the responsibility extends beyond discovery to the safe and compliant management of chemical waste. Ethyl isopropyl sulfide (C₅H₁₂S), a volatile and flammable thioether, requires meticulous disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, grounded in scientific principles and regulatory standards.
Part 1: Hazard Identification and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the hazards associated with this compound is paramount. This initial characterization dictates every subsequent step, from personal protective equipment (PPE) selection to the final disposal method.
Physicochemical and Hazardous Properties of this compound
| Property | Value/Classification | Significance for Disposal |
| Molecular Formula | C₅H₁₂S[1][2] | Basic chemical identity. |
| Physical State | Colorless Liquid[2][3] | Indicates the potential for splashes and vapor generation. |
| Flash Point | 5 °C (41 °F)[3][4] | Extremely flammable. Dictates strict prohibition from drain disposal and requires storage away from ignition sources.[1] |
| GHS Hazard Class | Flammable liquids (Category 2), Skin Irritation (Category 2), Eye Irritation (Category 2)[1][3] | Requires specific PPE and careful handling to prevent fires and chemical burns. |
| Toxicity | May cause respiratory irritation.[5] Limited specific toxicity data available, but sulfides as a class can be toxic.[2] | Inhalation and dermal contact must be minimized. |
Regulatory Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), this compound waste must be classified to ensure it is managed by a licensed Treatment, Storage, and Disposal Facility (TSDF).[6][7][8]
-
Ignitability (D001): With a flash point below 60°C (140°F), this compound waste is unequivocally an ignitable hazardous waste.[1][2][9] This is the primary hazardous characteristic.
-
Reactivity (D003): Sulfide-bearing wastes can be classified as reactive if they generate toxic gases, such as hydrogen sulfide (H₂S), when exposed to pH conditions between 2 and 12.5.[9] While pure this compound is not inherently reactive with water, its waste stream could become contaminated with acids or bases, posing a significant risk. Therefore, it is crucial to manage its waste stream as potentially reactive.
Logical Flow for Waste Characterization
The following diagram illustrates the decision-making process for classifying this compound waste.
Caption: Decision tree for RCRA classification of this compound waste.
Part 2: Safe Waste Accumulation and Storage
Proper accumulation practices are critical to prevent accidents and maintain regulatory compliance within the laboratory.
Step-by-Step Waste Collection Protocol
-
Select an Appropriate Waste Container:
-
Causality: The container must be chemically compatible to prevent degradation, leaks, or reactions with the waste.[10][11] For flammable organic solvents like this compound, glass bottles or high-density polyethylene (HDPE) containers are suitable.[10] If collecting larger volumes, steel drums are a good option.[11]
-
Action: Use a clean, dedicated container, preferably the original manufacturer's bottle or a designated hazardous waste container.[1][12] Ensure the container has a tight-fitting, screw-on cap to prevent vapor leakage.[3][11]
-
-
Label the Container Before Use:
-
Causality: Clear, accurate labeling is a federal requirement and essential for preventing accidental mixing of incompatible wastes and ensuring proper handling by disposal personnel.[11][13]
-
Action: Affix a hazardous waste tag to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"[7]
-
The full chemical name: "this compound" (no abbreviations)
-
The specific hazard characteristics: "Ignitable, Irritant"
-
The date accumulation begins
-
-
-
Segregate Incompatible Waste Streams:
-
Causality: Mixing this compound waste with acids can generate highly toxic hydrogen sulfide gas. Mixing with oxidizing agents can create a significant fire or explosion hazard.[3]
-
Action: Store the this compound waste container in a designated satellite accumulation area, segregated from acids and oxidizers.[12] Use secondary containment (e.g., a plastic tub) to contain any potential leaks.
-
-
Maintain Safe Storage Conditions:
-
Causality: The high volatility and low flash point of this compound necessitate storage conditions that minimize ignition risks.
-
Action: Keep the waste container tightly closed except when adding waste.[1][3][12] Store the container in a well-ventilated area, such as a fume hood or a designated flammable storage cabinet.[14] Ground and bond containers when transferring large quantities to prevent static discharge.[3][9][15]
-
Part 3: Spill Management
Accidental spills of this compound present immediate fire and inhalation hazards. A well-rehearsed spill response plan is essential.
Immediate Spill Response Protocol (<1 Liter)
For spills larger than one liter, or any spill you are not comfortable handling, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[16]
-
Alert & Isolate:
-
Contain the Spill:
-
Causality: Containing the spill prevents it from spreading, minimizing the contaminated area and potential for vapor generation.
-
Action: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[18] Do not use combustible materials like paper towels.[14]
-
-
Absorb the Liquid:
-
Causality: Proper absorption facilitates the collection of the hazardous liquid for disposal.
-
Action: Working from the outside in, apply the absorbent material to the spill.[18] Allow it to fully absorb the liquid.
-
-
Collect and Package Waste:
-
Causality: The cleanup residue is also hazardous waste and must be handled as such.
-
Action: Using non-sparking tools, carefully scoop the contaminated absorbent into a compatible container (e.g., a heavy-duty plastic bag or a pail).[14] Seal the container and label it as "Hazardous Waste: this compound Spill Debris."
-
-
Decontaminate and Ventilate:
-
Causality: Ensures the area is safe for re-entry and normal operations.
-
Action: Clean the spill area with soap and water.[17] Allow the area to ventilate thoroughly, preferably by running the fume hood, to disperse any remaining vapors.
-
Workflow for Small Organic Sulfide Spill
Caption: Step-by-step workflow for managing a small this compound spill.
Part 4: Final Disposal Procedures
Final disposal must be conducted through a licensed hazardous waste contractor. It is illegal and unsafe to dispose of this compound down the drain or in regular trash.[1][3]
Arranging for Disposal
-
Contact EHS: Once your waste container is full (leaving at least one inch of headspace for expansion), contact your institution's EHS or hazardous waste management office to schedule a pickup.[1][3]
-
Provide Documentation: Be prepared to provide the information from your hazardous waste tag. This is required for the waste manifest, a legal document that tracks the waste from your lab to its final disposal site.[19]
-
Transportation: The transport of hazardous waste is regulated by the Department of Transportation (DOT).[20][21] Your institution's licensed waste hauler will manage all placarding, shipping papers, and transportation requirements.
Disposal Technologies
While the specific method is determined by the TSDF, the most common and effective disposal technology for flammable organic sulfides is high-temperature incineration.
-
Incineration: This process uses high temperatures (typically 850-1200°C) to thermally decompose the this compound into less hazardous components, primarily carbon dioxide, water, and sulfur dioxide (SO₂).[22][23][24] The resulting SO₂ is then removed from the exhaust gas by scrubbers to prevent air pollution.[24]
-
Chemical Treatment: In some wastewater contexts, sulfides can be treated through oxidation (using agents like hydrogen peroxide or chlorine dioxide) or precipitation with metal salts (like ferric chloride).[4][5][25][26] However, for concentrated organic waste streams, incineration is the preferred and more complete method.
By adhering to this comprehensive guide, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and scientific integrity.
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Ethyl isopropyl sulphide | C5H12S | CID 21228 - PubChem. (URL: [Link])
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This compound, 5145-99-3 - The Good Scents Company. (URL: [Link])
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Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023-02-27). (URL: [Link])
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Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (URL: [Link])
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High Concentration Organic Halogen-Containing Sulfur-Containing Waste Liquid Incinerator Furnace - Jiangsu Wanxin Environmental Technology Co., Ltd. (URL: [Link])
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4 Effective Hydrogen Sulfide Treatment Solutions - Chemical Products Industries. (2024-03-13). (URL: [Link])
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Hazardous Waste Container Guide | Types, Labels & Disposal Tips - Wattbar Industries. (2024-04-25). (URL: [Link])
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Exploring Chemical Treatment Options for Hydrogen Sulphide Control in Wastewater. (2024-03-11). (URL: [Link])
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Flammable Liquids - Division of Research Safety - University of Illinois. (2024-06-12). (URL: [Link])
-
Sodium Chlorite Hydrogen Sulfide Control in Wastewater Collection Systems - Oxy. (URL: [Link])
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How Do You Dispose Of Flammable Liquids? - CountyOffice.org - YouTube. (2025-08-12). (URL: [Link])
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Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (URL: [Link])
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Elimination of Hydrogen Sulfide from Wastewater Collectors using Iron Salts - KRONOS ecochem. (URL: [Link])
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How to Select the Right Hazardous Waste Container - EnviroServe. (URL: [Link])
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Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (URL: [Link])
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Hazardous Waste Regulations - Retail Industry Leaders Association. (URL: [Link])
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Sulfur Treatment, Decomposition, and Recovery - Zeeco. (URL: [Link])
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Guidelines for Flammable Liquid Disposal - University of Pittsburgh. (2023-09-19). (URL: [Link])
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Treatment of Organic and Sulfate/Sulfide Contaminated Wastewater and Bioelectricity Generation by Sulfate-Reducing Bioreactor Coupling with Sulfide-Oxidizing Fuel Cell - PMC - NIH. (2023-08-23). (URL: [Link])
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EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025-03-20). (URL: [Link])
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Spill procedure: Clean-up guidance The following steps should only be taken by those trained and competent to do so. If you are. (URL: [Link])
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The Sulfur Balance of Incinerators. (URL: [Link])
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- 26. oxy.com [oxy.com]
Navigating the Volatility: A Guide to Personal Protective Equipment for Ethyl Isopropyl Sulfide
For Immediate Implementation: A Senior Application Scientist's Procedural Handbook for the Safe Handling and Disposal of Ethyl Isopropyl Sulfide in Research and Development.
In the fast-paced environment of pharmaceutical research and development, the safe handling of reactive and volatile compounds is paramount. This compound, a key building block in various synthetic pathways, presents a unique set of challenges due to its flammability and potential health hazards. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans, to ensure the safety of all laboratory personnel. Our approach is grounded in a deep understanding of the chemical's properties and is designed to empower researchers with the knowledge to work confidently and safely.
Understanding the Hazard: A Proactive Approach to Safety
This compound (CAS No. 5145-99-3) is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1][2][3] A comprehensive understanding of its hazard profile is the first line of defense.
| Hazard Classification | GHS Hazard Statement |
| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor[1][2][3] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1][2] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[1][2] |
The causality behind these hazards lies in the chemical nature of this compound. Its high vapor pressure at room temperature contributes to the formation of flammable mixtures in the air, while its ability to defat the skin and interact with ocular tissues leads to irritation.
The Core of Protection: A Multi-layered PPE Strategy
A risk-based approach to PPE selection is critical. The following recommendations are based on a thorough assessment of the potential routes of exposure when handling this compound in a laboratory setting.
Hand Protection: The First Barrier
-
Primary Recommendation: Butyl rubber gloves are an excellent choice for handling organic sulfur compounds due to their high resistance to a broad range of chemicals, including many organic solvents.[4]
-
Alternative: Nitrile gloves with a minimum thickness of 8 mil can be used for incidental contact. However, it is crucial to note that nitrile gloves may offer limited protection against prolonged exposure.[5] Always inspect gloves for any signs of degradation or perforation before and during use. In the event of a splash, immediately remove and replace the gloves.[6]
Eye and Face Protection: Shielding from Splashes and Vapors
The risk of serious eye irritation necessitates robust eye and face protection.
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory whenever handling this compound.
-
Enhanced Protection: A face shield should be worn in conjunction with chemical splash goggles, especially when transferring larger volumes or when there is a significant risk of splashing.
Body Protection: Minimizing Skin Exposure
To prevent skin contact, appropriate laboratory attire is essential.
-
A flame-resistant lab coat should be worn at all times.
-
Long pants and closed-toe shoes are mandatory in the laboratory.
Respiratory Protection: A Critical Consideration for Volatility
Due to its volatility, there is a potential for inhalation exposure, especially when working outside of a certified chemical fume hood.
-
Primary Engineering Control: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
When Respiratory Protection is Required: In situations where a fume hood is not available or during emergency situations such as a spill, respiratory protection is necessary. A NIOSH-approved half-mask or full-facepiece respirator equipped with organic vapor (OV) cartridges is recommended.[2][7][8] For situations where acid gases may be present (e.g., during certain reactions or decomposition), a combination OV/Acid Gas cartridge should be used.[2][7]
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and concise operational plan is crucial for minimizing risks. The following workflow outlines the key steps for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Emergency Response: Preparedness is Key
In the event of an accidental release, a swift and informed response is critical to mitigating harm.
Spill Response
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: If it can be done safely, increase ventilation to the area.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection.
-
Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Disposal Plan: Responsible Stewardship
The disposal of this compound and its contaminated waste must be handled with the utmost care to protect both personnel and the environment.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, absorbent materials, and used PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: Due to its flammability and sulfur content, incineration is a common disposal method for organic sulfides.[9] However, it is critical to be aware that the incineration of sulfur-containing compounds will produce sulfur oxides (SOx), which are atmospheric pollutants.[9] Therefore, all waste must be disposed of through a licensed and certified hazardous waste disposal company that has the appropriate scrubbing and abatement technologies to handle such emissions.
-
Regulatory Compliance: All disposal activities must be in strict compliance with local, state, and federal regulations.
By adhering to these comprehensive guidelines, researchers and drug development professionals can confidently and safely work with this compound, ensuring a secure laboratory environment and fostering a culture of safety and scientific excellence.
References
-
PubChem. Ethyl isopropyl sulphide | C5H12S | CID 21228. [Link]
-
National Center for Biotechnology Information. Incineration Processes and Environmental Releases. [Link]
-
3M. Respirator Selection | Respiratory Protection. [Link]
-
The Glove Guru. Butyl Gloves. [Link]
-
Kimberly Clark. Nitrile Gloves Chemical Resistance Guide. [Link]
-
Northwestern University. Cartridge Selection. [Link]
-
eSafety Supplies, Inc. MSA Organic Vapors Sulfur Dioxide Chlorine Hydrogen Fluoride, Hydrogen. [Link]
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- 2. cdn01.macmor.com [cdn01.macmor.com]
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- 4. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 5. mdpi.com [mdpi.com]
- 6. www2.lbl.gov [www2.lbl.gov]
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- 8. docs.rs-online.com [docs.rs-online.com]
- 9. 3m.com [3m.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
